1-Methylnaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYECUOLPXSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Record name | METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020877 | |
| Record name | 1-Methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992), 1-methylnaphthalene is a colorless liquid. Freezing point -22 °C (7.6 °F). Boiling point 240-243 °C (464-469 °F). Flash point 82 °C (180 °F). Denser than water. Derived from coal tar and used in organic synthesis., Liquid, Colorless liquid (oil); [CHRIS], Yellow or bluish-brown liquid; [CAMEO] Bluish-brown oil; [MSDSonline], COLOURLESS LIQUID., Colourless to slightly pale yellow liquid; Earthy, phenolic aroma, Colorless liquid. | |
| Record name | METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1576 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Methylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Methylnaphthalene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1013 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
450 to 590 °F at 760 mmHg (NTP, 1992), 464 to 469 °F at 760 mmHg (NTP, 1992), 244 °C, 241.00 to 245.00 °C. @ 760.00 mm Hg, 245 °C, 464-469 °F | |
| Record name | METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Methylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1013 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
greater than 200 °F (NTP, 1992), 180 °F (NTP, 1992), This chemical has a flash point of >93 °C (>200 °F). It is probably combustible., 180 °F (82 °C) Closed cup, 82 °C, 180 °F | |
| Record name | METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1013 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), less than 1 mg/mL at 70 °F (NTP, 1992), In water, 25.0 mg/L at 25 °C, In water, 25.8 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, 0.0258 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.003, Insoluble in water; Soluble in oils, Soluble (in ethanol) | |
| Record name | METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Methylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032860 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Methylnaphthalene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.01 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.0202 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0202 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.020-1.025, 1.0202 | |
| Record name | METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1275 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Methylnaphthalene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1334/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1013 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.91 (Air = 1), Relative vapor density (air = 1): 4.9, 4.91 | |
| Record name | 1-METHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10146 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-METHYLNAPHTHALENE | |
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Vapor Pressure |
23 mmHg at 77 °F ; 31 mmHg at 122 °F; 38 mmHg at 158 °F (NTP, 1992), 0.06 [mmHg], 0.02 [mmHg], 0.067 mm Hg at 25 °C, Vapor pressure, Pa at °C: 7.2 | |
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Color/Form |
Colorless liquid or oil | |
CAS No. |
1321-94-4, 90-12-0 | |
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Melting Point |
-8 °F (NTP, 1992), -30.43 °C, Melting point: -22 °C, -22 °C, -8 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylnaphthalene
Authored by: Gemini, Senior Application Scientist
Introduction: 1-Methylnaphthalene (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene molecule substituted with a methyl group at the alpha position.[1][2] It is a colorless to bluish-brown, oily liquid with a characteristic aromatic odor.[3][4] Primarily derived from coal tar and petroleum oils, it serves as a crucial raw material and solvent in various industrial applications, including the synthesis of dyes, resins, surfactants, and as a component in some pesticide formulations.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application, and behavior in various experimental and industrial settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀ | [7][8] |
| Molar Mass | 142.20 g/mol | [3][7] |
| Appearance | Colorless to yellowish or bluish-brown liquid/oil | [3][4] |
| Odor | Earthy, phenolic, or mothball-like | [3][4] |
| Density | 1.001 - 1.02 g/mL at 20-25 °C | [6][7][9] |
| Melting Point | -22 °C (-8 °F; 251 K) | [3][7][9] |
| Boiling Point | 240 - 245 °C (464 - 473 °F) | [3][4][7][9][10][11] |
| Flash Point | 82 °C (180 °F) | [3][4][9][10][11] |
| Autoignition Temperature | 529 °C (984 °F) | [9][10][12] |
| Vapor Pressure | 0.067 mmHg at 25 °C | [3][5] |
| Vapor Density | 4.91 (Air = 1) | [9][10] |
| Refractive Index | n20/D 1.615 | [4][6] |
| LogP (Octanol/Water Partition Coefficient) | 3.87 | [3][9] |
| Henry's Law Constant | 5.14 x 10⁻⁴ atm-cu m/mol at 25 °C | [3] |
Solubility Profile
This compound is characterized by its low solubility in water but is readily soluble in many organic solvents.[2] This property is critical for its application as a solvent and in extraction processes.
| Solvent | Solubility | Source(s) |
| Water | 25.8 mg/L at 25 °C | [3][13] |
| Ethanol | Very soluble | [3] |
| Ether | Very soluble | [3] |
| Benzene | Soluble | [3] |
Chemical Properties and Reactivity
This compound exhibits the characteristic reactivity of an aromatic hydrocarbon, influenced by the electron-donating nature of the methyl group.
Stability: It is a stable compound under normal conditions but is sensitive to heat.[4][10] Decomposition upon heating can produce acrid smoke and irritating fumes.[9]
Combustibility: this compound is a combustible liquid.[4][10]
Reactivity with Oxidizing Agents: It reacts with strong oxidizing agents.[10] It is also incompatible with oxygen and peroxides.[10]
Formation of Radical Anions: With alkali metals, this compound can form radical anion salts, such as sodium this compound. These salts are useful in low-temperature reduction reactions.[7]
Isomerism: this compound has a positional isomer, 2-methylnaphthalene, where the methyl group is attached to the second carbon of the naphthalene ring.[1]
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
-
¹H and ¹³C NMR: The nuclear magnetic resonance spectra of this compound have been extensively studied and are used for its structural elucidation.[14][15]
-
FT-IR and FT-Raman: Fourier-transform infrared and Raman spectroscopy provide detailed information about the vibrational modes of the molecule.[14]
-
UV-Vis: The ultraviolet-visible spectrum of this compound shows characteristic absorption bands for the naphthalene chromophore.[16]
-
Mass Spectrometry: The mass spectrum of this compound is used to determine its molecular weight and fragmentation pattern.[17]
Experimental Protocol: Determination of Water Solubility
This protocol outlines a standard method for determining the solubility of this compound in water, a key parameter for environmental fate assessment and process design.
Objective: To quantify the solubility of this compound in water at a constant temperature.
Materials:
-
This compound (analytical grade)
-
Deionized water
-
Hexane (or other suitable extraction solvent)
-
Erlenmeyer flasks with stoppers
-
Shaking incubator or magnetic stirrer with a temperature-controlled water bath
-
Separatory funnel
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Micropipettes and syringes
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in an Erlenmeyer flask. The excess is to ensure that the solution reaches saturation.
-
Seal the flask and place it in a shaking incubator or a temperature-controlled water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow equilibrium to be reached.
-
After agitation, let the mixture stand undisturbed for at least 24 hours at the same temperature to allow the excess this compound to separate.[13]
-
-
Extraction:
-
Carefully collect a known volume of the aqueous phase, ensuring no undissolved this compound is transferred.
-
Transfer the aqueous sample to a separatory funnel.
-
Add a known volume of hexane and shake vigorously for several minutes to extract the dissolved this compound into the organic phase.
-
Allow the layers to separate and collect the hexane layer.
-
-
Analysis by GC-FID:
-
Prepare a series of standard solutions of this compound in hexane of known concentrations.
-
Inject the standards into the GC-FID to generate a calibration curve.
-
Inject the hexane extract containing the this compound from the solubility experiment.
-
Quantify the concentration of this compound in the extract using the calibration curve.
-
-
Calculation:
-
Calculate the mass of this compound in the extracted aqueous sample.
-
Divide the mass of this compound by the volume of the aqueous sample to determine the solubility in mg/L or other appropriate units.
-
Molecular Structure and Reactivity Visualization
The following diagram illustrates the molecular structure of this compound.
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- 1. This compound [sitem.herts.ac.uk]
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- 3. This compound | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. spectrabase.com [spectrabase.com]
- 16. Naphthalene, 1-methyl- [webbook.nist.gov]
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An In-depth Technical Guide to the Synthesis of 1-Methylnaphthalene from Coal Tar
Abstract: This technical guide provides a comprehensive overview of the industrial synthesis of 1-methylnaphthalene, a crucial chemical intermediate, from its primary feedstock, coal tar. The document delineates the process from the initial fractional distillation of crude coal tar to the intricate separation of methylnaphthalene isomers and the final purification and analysis of the target compound. The methodologies are presented with a focus on the underlying chemical and physical principles, offering researchers and chemical professionals a detailed understanding of this classic yet vital industrial process.
Introduction: Coal Tar as a Foundational Aromatic Feedstock
Coal tar is a viscous, black liquid generated as a by-product during the high-temperature carbonization (coking) of coal to produce metallurgical coke.[1] Far from being a waste product, it is a remarkably complex and valuable mixture of hundreds of chemical compounds, predominantly aromatic hydrocarbons, phenols, and heterocyclic species.[1][2] For over a century, coal tar has served as the principal industrial source for many foundational aromatic chemicals, including naphthalene, anthracene, and the methylnaphthalenes.
This compound (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) used as a precursor in the synthesis of dyes, resins, and specialty solvents.[3][4] Its physical properties also make it a reference standard in fuel science, defining the zero point on the cetane number scale for diesel fuel ignition quality.[5] While present in relatively low concentrations within crude coal tar (approximately 0.5%), its industrial-scale isolation is a well-established and economically viable process.[3][6] This guide details the multi-stage procedure for its extraction and purification.
The Genesis of Synthesis: Fractional Distillation of Crude Coal Tar
The initial step in isolating any single component from coal tar is fractional distillation, a process that separates the complex mixture into several distinct "fractions" or "cuts" based on the differing boiling points of the constituent compounds.[1] The crude tar is heated, and as the vapor rises through a fractionating column, it cools, condenses, and is collected at different levels corresponding to specific temperature ranges.
The primary distillation yields several main fractions, each a complex mixture in its own right. The methylnaphthalenes are primarily concentrated in the fractions boiling above naphthalene.
Table 1: Primary Fractions of Coal Tar Distillation
| Fraction Name | Approximate Boiling Range (°C) | Key Components |
| Light Oil | 80 - 170 | Benzene, Toluene, Xylenes (BTX), Pyridine |
| Middle Oil (Carbolic Oil) | 170 - 240 | Naphthalene, Phenols, Cresols |
| Creosote Oil | 240 - 290 | Methylnaphthalenes , Naphthalene, Phenol Homologues |
| Anthracene Oil (Green Oil) | 290 - 360 | Anthracene, Phenanthrene, Carbazole |
| Pitch | >360 (Residue) | Highly condensed polycyclic aromatic hydrocarbons |
Source: Data compiled from IspatGuru and Allen.[1][7]
The fraction of greatest interest for this compound production is the Creosote Oil, specifically the cut boiling between 240-245 °C , which is often referred to as the methylnaphthalene fraction.[3][6]
Caption: Workflow of Coal Tar Fractional Distillation.
Refining the Feedstock: Chemical Treatment and Secondary Distillation
The raw methylnaphthalene fraction is not yet suitable for isomer separation. It contains significant acidic and basic impurities that must be removed to prevent interference in subsequent steps and to recover other valuable chemicals.
Experimental Protocol: Dephenolation and Debasing
-
Objective: To remove acidic (phenolic) and basic (nitrogen-containing) compounds.
-
Alkaline Wash: The oil fraction is washed with an aqueous solution of sodium hydroxide. The acidic phenols react to form water-soluble sodium phenates, which partition into the aqueous layer and are drained off.[8]
-
Acid Wash: Subsequently, the oil is washed with dilute sulfuric acid. Basic impurities, such as quinoline and isoquinoline, react to form water-soluble sulfate salts, which are similarly removed with the aqueous phase.[8][9]
-
Water Wash: The now-neutral oil is washed with water to remove any residual acid or base.
-
Rationale: This purification is critical. Phenolic compounds can co-crystallize with methylnaphthalenes, reducing yield and purity. Basic compounds can cause unwanted side reactions or act as poisons in downstream catalytic processes, should any be employed. This self-validating protocol ensures a neutral aromatic hydrocarbon stream, a prerequisite for efficient physical separation.
Following the chemical washes, the neutral oil undergoes a further fractional distillation. This step is designed to produce a highly concentrated cut of methylnaphthalene isomers, removing lighter impurities like residual naphthalene and heavier compounds such as biphenyl, acenaphthene, and dibenzofuran.[8][9]
The Crux of the Matter: Isomer Separation by Fractional Crystallization
The primary challenge in producing pure this compound is its separation from its isomer, 2-methylnaphthalene. Their boiling points are extremely close (244.8 °C for 1-MN vs. 241.1 °C for 2-MN), rendering simple distillation an inefficient and uneconomical method for separation.[5][10] The industrial process ingeniously exploits their vastly different melting points.
Table 2: Physical Properties of Methylnaphthalene Isomers
| Property | This compound | 2-Methylnaphthalene |
| Melting Point | -22 °C | 34.6 °C |
| Boiling Point | 244.8 °C | 241.1 °C |
| Density | 1.001 g/mL | 1.006 g/mL (at 15°C) |
Source: Data compiled from PubChem and Wikipedia.[3][5]
The significant difference in melting points is the foundation of the separation via fractional crystallization .
Experimental Protocol: Isomer Separation
-
Objective: To separate 2-methylnaphthalene (solid) from this compound (liquid).
-
Cooling/Crystallization: The concentrated methylnaphthalene isomer mixture is cooled to a temperature below the melting point of 2-methylnaphthalene but well above that of this compound. A typical target temperature would be around 10-15 °C. This causes the 2-methylnaphthalene to selectively crystallize out of the solution.[11]
-
Separation: The resulting slurry is passed through a filter or centrifuge. The solid crystalline cake, which is almost pure 2-methylnaphthalene, is collected.[11]
-
Filtrate Collection: The liquid filtrate is collected. This liquid is now significantly enriched in this compound, as the bulk of the 2-isomer has been removed.[3][6][11]
-
Final Purification: The this compound-rich filtrate undergoes a final, precise fractional distillation (redistillation).[3][11] This step removes any remaining 2-methylnaphthalene and other impurities with close boiling points, yielding high-purity this compound.
Caption: Isomer separation via crystallization and distillation.
While fractional crystallization is the dominant industrial method, other techniques such as azeotropic distillation have also been explored for this challenging separation.[12] Furthermore, catalytic isomerization can be employed to convert the less desired this compound into the more valuable 2-methylnaphthalene, demonstrating the versatility of chemical processing in maximizing value from coal tar fractions.[13][14]
Quality Control and Final Analysis
Ensuring the final product meets the stringent purity requirements for its intended applications is paramount. A suite of analytical techniques is employed for quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for purity analysis. GC separates the components of the sample based on their boiling points and interaction with the chromatography column, while MS provides identification and quantification based on mass-to-charge ratio.[4][15] It can accurately quantify the level of residual 2-methylnaphthalene and other trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information, confirming the identity of the this compound and allowing for the detection of isomeric impurities.[3]
-
Physical Property Measurement: Basic measurements such as boiling point, refractive index, and density are used as rapid checks for product quality.[3]
High-purity reference standards are essential for the accurate calibration of these analytical instruments, ensuring reliable and reproducible quality assessment.[4]
Conclusion
The synthesis of this compound from coal tar is a testament to the enduring power of classic chemical engineering principles. The process elegantly combines large-scale physical separations with targeted chemical refinements to isolate a single, valuable compound from an exceptionally complex starting material. The journey from crude coal tar to purified this compound involves a logical cascade of fractional distillation, acid-base extraction, and fractional crystallization, with each step building upon the last to achieve the desired purity. This guide provides a foundational understanding of this process, highlighting the scientific rationale that underpins each critical stage, for professionals engaged in chemical research and development.
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An In-depth Technical Guide to the Environmental Fate and Transport of 1-Methylnaphthalene
This guide provides a comprehensive technical overview of the environmental fate and transport of 1-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) commonly found as a component of crude oil, coal tar, and some petroleum products.[1] Its presence in the environment is a concern due to its potential carcinogenicity.[1][2] This document is intended for researchers, environmental scientists, and professionals in drug development who require a deep understanding of the compound's behavior in various environmental matrices.
Section 1: Physicochemical Properties Governing Environmental Behavior
The environmental distribution and ultimate fate of this compound are dictated by its inherent physical and chemical properties. These parameters influence its partitioning between air, water, soil, and biota.
This compound is a colorless to bluish-brown liquid with a characteristic coal tar or mothball-like odor.[2] It is characterized by low water solubility and a moderate octanol-water partition coefficient (log Kow), indicating a tendency to associate with organic matter and lipids.[2][3][4] Its vapor pressure and Henry's Law constant suggest a moderate potential for volatilization from water and moist soil surfaces.[2][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H10 | [4] |
| Molecular Weight | 142.20 g/mol | [2][6] |
| Appearance | Colorless to bluish-brown oil or clear yellow liquid | [2] |
| Melting Point | -22 °C | [2][4][7] |
| Boiling Point | 240-245 °C | [2][4][6][7] |
| Water Solubility | 25.8 - 28.1 mg/L at 25°C | [3][8][9] |
| Vapor Pressure | 0.067 mm Hg at 25°C | [2][5][9] |
| Octanol-Water Partition Coefficient (log Kow) | 3.87 - 3.9 | [2][3][4] |
| Henry's Law Constant | 5.14 x 10-4 atm-m3/mol | [2][5] |
| Organic Carbon-Water Partition Coefficient (log Koc) | 3.36 - 3.64 (log values) | [2][5] |
These properties collectively suggest that this compound will preferentially partition to organic-rich compartments in the environment, such as soil organic matter and sediments, and has the potential for atmospheric transport via volatilization.
Section 2: Environmental Transport Mechanisms
The movement of this compound through the environment is a complex interplay of volatilization, sorption, and atmospheric deposition. Understanding these transport pathways is critical for predicting its distribution and potential for exposure.
Volatilization
With a significant Henry's Law constant, this compound is expected to volatilize from water surfaces.[2][5] The volatilization half-life from a model river is estimated to be around 5.5 hours, while from a model lake, it is estimated at 5.3 days.[2][5] However, this process is attenuated by its tendency to adsorb to suspended solids and sediment in the water column.[2][5] When considering adsorption, the volatilization half-life from a model pond can extend to 23-41 days.[2][5] Volatilization from moist soil surfaces is also a potential transport pathway, whereas it is not expected to be significant from dry soils due to its vapor pressure.[2][5]
Sorption and Mobility
The mobility of this compound in soil and sediment is largely governed by its sorption to organic matter. The organic carbon-water partition coefficient (Koc) is a key indicator of this process. Reported Koc values for this compound range from 2290 to 4400, which classify it as having slight to no mobility in soil.[2][5] This strong sorption to soil and sediment particles can limit its leaching into groundwater but also makes it persistent in these compartments. The sorption process is influenced by the characteristics of the soil, particularly the content and nature of the organic matter. Both aromatic and aliphatic components of soil organic matter play a role in the sorption of naphthalene-like compounds.[10][11]
Atmospheric Fate and Transport
Once volatilized into the atmosphere, this compound is subject to transport and degradation. The primary atmospheric removal process is through reaction with photochemically produced hydroxyl radicals.[12][13] This reaction is relatively rapid, with an estimated atmospheric half-life of less than a day.[12] this compound can be transported over distances in the atmosphere before being removed by wet or dry deposition.[8]
Section 3: Environmental Degradation Pathways
This compound is subject to both biotic and abiotic degradation processes in the environment. These processes are crucial in determining its overall persistence.
Biodegradation
Microbial degradation is a significant pathway for the removal of this compound from contaminated environments.
Under aerobic conditions, various bacteria, such as Pseudomonas putida CSV86, can utilize this compound as a sole source of carbon and energy.[1][14] The degradation is typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring.[1] One major pathway involves the hydroxylation of the unsubstituted ring to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, which is further metabolized to methyl salicylate and methyl catechol before entering the central metabolic pathways.[1][14] A secondary, detoxification pathway involves the hydroxylation of the methyl group to form 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid.[1][14]
Caption: Aerobic degradation pathways of this compound.
Anaerobic degradation of this compound has been observed under various electron-accepting conditions, including iron-reducing and methanogenic conditions.[15] This process is generally slower than aerobic degradation.[8][16] In an iron-reducing enrichment culture, this compound was degraded to 1-naphthoic acid as a key metabolite.[15][17] This suggests that the initial activation of the molecule for anaerobic degradation may differ from that of naphthalene or 2-methylnaphthalene.[15][17] The activation mechanism can involve the addition of fumarate to the methyl group.[18]
Caption: Proposed anaerobic degradation pathway of this compound.
Abiotic Degradation
In the atmosphere and in surface waters, this compound can be degraded by photolysis.[8][16] The atmospheric half-life due to reaction with hydroxyl radicals is estimated to be very short, on the order of hours.[12] In water, the photolysis half-life is estimated to be around 22 hours in surface waters.[12][16] UV light can induce the transformation of this compound into various products, including 1-naphthaldehyde, 1-naphthoic acid, and even dimers.[19]
Abiotic degradation of this compound in soil is generally considered to be a slow process.[8][16] Hydrolysis is not expected to be a significant degradation pathway as the molecule does not contain hydrolyzable functional groups.[3]
Section 4: Experimental Methodologies for Environmental Analysis
Accurate assessment of the environmental fate and transport of this compound relies on robust analytical methods and well-designed experimental protocols.
Sample Collection and Preparation
Proper sample collection and preparation are critical to avoid contamination and loss of the analyte.
-
Water Samples: Amber glass bottles with Teflon-lined caps should be used to collect water samples. Samples should be stored at 4°C and extracted as soon as possible.
-
Soil and Sediment Samples: Samples should be collected in glass jars and stored frozen at -20°C prior to analysis to minimize microbial degradation.
-
Air Samples: Air sampling can be performed using sorbent tubes followed by thermal desorption or solvent extraction.
Analytical Determination
Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of this compound in environmental samples.[20][21]
-
Extraction:
-
To a 1 L water sample in a separatory funnel, add a surrogate standard (e.g., naphthalene-d8).
-
Extract the sample three times with 50 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Add an internal standard (e.g., acenaphthene-d10) just before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into a GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 142, 141, 115).
-
-
-
Quantification:
-
Quantify this compound based on the response factor relative to the internal standard using a multi-point calibration curve.
-
Caption: Workflow for the analysis of this compound in water.
Section 5: Ecotoxicity and Environmental Risk
This compound is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4] Acute toxicity data (LC50/EC50) are available for various aquatic species.
Table 2: Acute Ecotoxicity of this compound
| Organism | Endpoint | Value (µg/L) | Source |
| Pseudokirchneriella subcapitata (Green algae) | 72-h EC50 (growth inhibition) | 2,850 | [3] |
| Daphnia magna (Crustacean) | 48-h LC50 | 1,420 | [3] |
| Oryzias latipes (Medaka fish) | 96-h LC50 | 5,660 | [3] |
Chronic toxicity has also been observed, with a 21-day NOEC (No Observed Effect Concentration) for reproductive inhibition in Daphnia magna of 223 µg/L.[3] Based on these toxicity values, a Predicted No-Effect Concentration (PNEC) for aquatic organisms has been established.[3] While it is not expected to significantly bioconcentrate in aquatic organisms, its presence in contaminated sites warrants careful risk assessment.[22]
Section 6: Conclusion
The environmental fate and transport of this compound are governed by a combination of its physicochemical properties and its susceptibility to various degradation and transport processes. Its moderate volatility and strong sorption to organic matter lead to its distribution in both atmospheric and terrestrial/aquatic compartments. While subject to both biotic and abiotic degradation, its persistence in soil and sediment can be significant. A thorough understanding of these processes, supported by robust analytical methodologies, is essential for accurately assessing the environmental risks associated with this compound contamination and for developing effective remediation strategies.
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Introduction: The Environmental Fate of 1-Methylnaphthalene
An In-Depth Technical Guide to the Biodegradation Pathways of 1-Methylnaphthalene in Soil
This compound (1-MN) is a bicyclic polycyclic aromatic hydrocarbon (PAH) commonly found as a component of crude oil, petroleum products, and coal tar.[1] Its release into the environment through industrial activities and fossil fuel combustion leads to the contamination of soil and groundwater, posing a significant environmental concern due to the genotoxic, mutagenic, and carcinogenic effects associated with many PAHs.[2] While physically and chemically stable, 1-MN is susceptible to microbial degradation, a process that serves as the primary mechanism for its natural attenuation in soil ecosystems.[3] Understanding the intricate biochemical pathways, the key microbial players, and the environmental factors governing its breakdown is critical for developing effective bioremediation strategies. This guide provides a technical overview of the aerobic and anaerobic biodegradation of 1-MN in soil, grounded in established research and field-proven methodologies.
Section 1: Aerobic Biodegradation Pathways
Under aerobic conditions, where oxygen is readily available, microorganisms employ oxygenase enzymes to initiate the breakdown of the stable aromatic rings of 1-MN. The most well-elucidated aerobic degradation pathway has been studied in the soil bacterium Pseudomonas putida CSV86, which uniquely utilizes two distinct routes for 1-MN metabolism.[1][2]
The Ring Hydroxylation Pathway: A Route to Central Metabolism
The primary productive pathway for utilizing 1-MN as a sole source of carbon and energy involves an attack on the unsubstituted aromatic ring.[1][2] This is the main "carbon source pathway."
-
Initial Dioxygenation: The process is initiated by a multi-component enzyme, naphthalene dioxygenase (NDO). This enzyme incorporates both atoms of molecular oxygen into the unsubstituted ring of 1-MN to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene.[1][2] NDO is a critical ring-hydroxylating dioxygenase that exhibits broad substrate specificity.[1]
-
Dehydrogenation: The cis-dihydrodiol metabolite is then aromatized by a dehydrogenase, yielding 8-methyl-1,2-dihydroxynaphthalene.
-
Ring Cleavage and Further Oxidation: The resulting dihydroxylated intermediate undergoes ring cleavage and is further oxidized through a series of enzymatic steps to form key intermediates such as methylsalicylate and methylcatechol.[2]
-
Entry into the TCA Cycle: These intermediates are subsequently channeled into the central carbon pathway, the Krebs (TCA) cycle, for complete mineralization to carbon dioxide and water, thereby providing energy and biomass for the cell.[1][2]
The Detoxification Pathway: A Metabolic Dead End
Concurrently, Pseudomonas putida CSV86 can also metabolize 1-MN via a second, non-productive pathway that serves primarily as a detoxification mechanism.[1][2]
-
Methyl Group Hydroxylation: This route begins with the hydroxylation of the methyl group, likely also catalyzed by naphthalene dioxygenase, to form 1-hydroxymethylnaphthalene.[1][2]
-
Oxidation to Naphthoic Acid: This alcohol is further oxidized to 1-naphthoic acid.[1][2]
-
Excretion: In P. putida CSV86, 1-naphthoic acid is a terminal metabolite and is excreted into the medium, as the organism cannot utilize it as a carbon source.[1][2] This represents a metabolic dead-end for this specific strain. However, other soil bacteria, such as Stenotrophomonas maltophilia CSV89, are capable of degrading 1-naphthoic acid, suggesting potential for synergistic degradation within a microbial community.[2]
Section 3: Key Microbial Players and Enzymology
A diverse array of soil microorganisms contributes to the degradation of 1-MN, with specific groups adapted to different redox conditions.
-
Aerobic Degraders: Bacteria from the genus Pseudomonas are predominant in the aerobic degradation of PAHs, with Pseudomonas putida CSV86 being the model organism for 1-MN studies. [2]Other genera, including Marinobacter, Neptunomonas, and the fungus Cunninghamella elegans, have also been identified as capable of degrading 1-MN. [1]* Anaerobic Degraders: The microbial communities responsible for anaerobic degradation are often more complex and can involve syntrophic relationships. In an iron-reducing enrichment culture that degrades 1-MN, the community was primarily composed of bacteria related to Thermoanaerobacteraceae and Desulfobulbaceae. [4]Stable Isotope Probing (SIP) experiments indicated that the Thermoanaerobacteraceae member was responsible for the actual hydrocarbon degradation, while the Desulfobulbaceae member likely facilitated the reduction of Fe(III). [4] Key Enzyme: Naphthalene Dioxygenase (NDO) The central enzyme in the aerobic degradation of 1-MN is naphthalene dioxygenase (NDO). It is a multi-component enzyme system typically comprising a reductase, a ferredoxin, and a terminal oxygenase containing an iron-sulfur cluster. This terminal component is responsible for binding the substrate and catalyzing the insertion of O₂. [5]The broad substrate specificity of NDO allows it to act on naphthalene as well as substituted naphthalenes like 1-MN, initiating both the ring hydroxylation and methyl group hydroxylation pathways. [1]
Section 4: Environmental Factors Influencing Biodegradation
The efficiency of 1-MN biodegradation in soil is not solely dependent on microbial presence but is governed by a range of physicochemical factors.
-
Oxygen Availability: This is the most critical factor determining which pathway is active. Aerobic degradation is significantly faster and more efficient than anaerobic degradation. [6]* Soil Moisture: Moisture content directly influences oxygen availability. Studies on naphthalene have shown that degradation rates are fastest under partially saturated conditions (e.g., 60% water-filled pore space) and slowest under fully saturated, anoxic conditions. [6]* Bioavailability: 1-MN is hydrophobic and tends to sorb strongly to soil organic matter, which can make it unavailable to microorganisms. [7]Degradation often occurs only when the compound is dissolved in the aqueous phase. [7]* Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and enzymatic activity. In some Pseudomonas species, the expression of naphthalene catabolic genes is affected by the concentration of available nitrogen and iron. [8]* Temperature and pH: Microbial activity is optimal within specific temperature and pH ranges. Extreme conditions can inhibit enzymatic functions and slow down degradation rates.
Section 5: Methodologies for Studying Biodegradation in Soil
Investigating the fate of 1-MN in soil requires robust experimental designs that can track its disappearance, identify metabolic products, and link degradation activity to specific microorganisms.
Experimental Workflow: From Microcosm to Analysis
A typical research workflow involves setting up controlled laboratory experiments (microcosms) to simulate field conditions, followed by a suite of analytical techniques to measure degradation and characterize the microbial community.
Protocol 1: Soil Microcosm Setup for Degradation Rate Analysis
This protocol is designed to measure the rate of 1-MN degradation under controlled laboratory conditions.
Objective: To quantify the disappearance of 1-MN in soil over time and identify key metabolites.
Materials:
-
Contaminated or pristine soil, sieved (<2 mm).
-
Glass serum bottles or flasks (e.g., 250 mL).
-
This compound (analytical grade).
-
Acetone or other suitable carrier solvent.
-
Sterile mineral medium.
-
Sodium azide (for abiotic controls).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Characterize baseline properties (pH, organic matter content, water holding capacity). [9]2. Microcosm Assembly: Add a known quantity of soil (e.g., 20-50 g dry weight) to each microcosm vessel. [9]3. Spiking: Prepare a stock solution of 1-MN in acetone. Add the solution dropwise to the soil to achieve the target concentration (e.g., 100 mg/kg). Allow the solvent to evaporate completely in a fume hood for several hours. [9]This step is critical to ensure even distribution of the hydrophobic contaminant without leaving a toxic solvent residue.
-
Hydration: Adjust the soil moisture to a desired level (e.g., 60-80% of water holding capacity) using a sterile mineral medium. [9]5. Control Setup: Prepare abiotic controls by adding a sterilant like sodium azide (0.05%) or by autoclaving the soil. [9]These controls account for non-biological losses such as volatilization or sorption.
-
Incubation: Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 25°C). [6]For aerobic studies, ensure adequate headspace or periodic venting. For anaerobic studies, purge the headspace with an inert gas (e.g., N₂).
-
Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 60 days), destructively sample triplicate microcosms from each treatment group.
-
Extraction and Analysis: Extract the soil samples with an appropriate solvent (e.g., dichloromethane or hexane/acetone mixture). Analyze the extracts using GC-MS to quantify the remaining 1-MN and identify any detectable metabolites.
Protocol 2: DNA-Stable Isotope Probing (SIP) to Identify Active Degraders
This protocol links metabolic function (degradation of 1-MN) directly to microbial identity.
Objective: To identify the specific microorganisms in a soil community that incorporate carbon from 1-MN into their biomass.
Rationale: By providing ¹³C-labeled 1-MN as the sole carbon source, only the microorganisms that actively consume it will incorporate the heavy isotope into their cellular components, including DNA. This ¹³C-enriched "heavy" DNA can be separated from the normal ¹²C-"light" DNA of inactive organisms. [10] Materials:
-
¹³C-labeled this compound.
-
Soil microcosms (prepared as in Protocol 1).
-
High-purity DNA extraction kit for soil.
-
Cesium chloride (CsCl).
-
Ultracentrifuge with appropriate rotor.
-
Gradient fractionation equipment.
-
PCR reagents and primers for 16S rRNA gene amplification.
-
Sequencing platform.
Procedure:
-
Microcosm Incubation: Set up two sets of microcosms: one with ¹³C-labeled 1-MN and a parallel control with unlabeled (¹²C) 1-MN. Incubate under conditions that promote degradation. [10]2. DNA Extraction: Once a significant amount of degradation has occurred, extract total DNA from the soil samples.
-
Density Gradient Ultracentrifugation: Combine the extracted DNA (a few micrograms) with a CsCl gradient buffer in an ultracentrifuge tube. Centrifuge at very high speed (e.g., >150,000 x g) for 48-72 hours. [10]This process separates molecules based on their buoyant density; the ¹³C-DNA, being denser, will form a band lower in the gradient than the ¹²C-DNA.
-
Gradient Fractionation: Carefully collect fractions (e.g., 10-15 fractions of ~400 µL each) from the top to the bottom of the centrifuge tube.
-
DNA Recovery: Precipitate the DNA from each CsCl fraction and quantify it.
-
Identification of Heavy DNA: Run the DNA from each fraction on an agarose gel. The fractions from the ¹³C-amended microcosm containing the "heavy" DNA band (which should be absent or faint in the ¹²C control) are selected for further analysis.
-
Community Analysis: Amplify the 16S rRNA gene from the heavy DNA fractions using PCR. Analyze the resulting amplicons via high-throughput sequencing to identify the microorganisms that were actively degrading the 1-MN. [10]
Quantitative Data Summary
The rate of 1-MN biodegradation can vary significantly based on the microbial community and environmental conditions.
| Condition | Microorganism(s) | Substrate | Degradation Rate / Metabolite Production | Reference |
| Anaerobic, Iron-Reducing | Enrichment Culture (dominated by Thermoanaerobacteraceae) | This compound | Consumption of 160 ± 43 µM in 34 days | [4] |
| Anaerobic, Iron-Reducing | Enrichment Culture (dominated by Thermoanaerobacteraceae) | 1-Naphthoic Acid | Consumption of 160 ± 43 µM in 34 days, producing 3.0 ± 0.32 mM Fe(II) | [4] |
| Aerobic | Pseudomonas macerans (immobilized) | This compound | CO₂ production of 0.83 mg/L after 72 hours | [11] |
Conclusion
The biodegradation of this compound in soil is a multifaceted process driven by diverse microbial communities adapted to either aerobic or anaerobic conditions. In the presence of oxygen, bacteria like Pseudomonas putida efficiently mineralize 1-MN through a ring-hydroxylation pathway initiated by naphthalene dioxygenase, while also producing 1-naphthoic acid via a secondary detoxification route. In anoxic environments, degradation proceeds more slowly, relying on activation mechanisms such as fumarate addition and the use of alternative electron acceptors. The efficacy of these pathways is tightly controlled by environmental parameters, with bioavailability and redox conditions being paramount. Methodologies such as soil microcosm studies and stable isotope probing are indispensable tools for elucidating these pathways, quantifying degradation rates, and identifying the key functional players in the soil ecosystem. A comprehensive understanding of these biological and chemical interactions is fundamental to harnessing the power of bioremediation for the effective cleanup of PAH-contaminated sites.
References
- Arias, L., et al. (2004). A microcosm system and an analytical protocol to assess PAH degradation and metabolite formation in soils. Chemosphere, 57(7), 645-652.
- Arias, L., et al. (2004). A microcosm system and an analytical protocol to assess PAH degradation and metabolite formation in soils. ResearchGate.
- Jehmlich, N., et al. (2019). Protocol for Performing Protein Stable Isotope Probing (Protein-SIP) Experiments. Methods in Molecular Biology, 1889, 149-163.
- Interstate Technology & Regulatory Council (ITRC). (n.d.). 7 Stable Isotope Probing (SIP). ITRC Technical/Regulatory Guidance.
- IsoLife BV. (n.d.). Functional microbes (SIP).
- Mohapatra, B., & Phale, P. S. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638117.
- Yao, J., et al. (2021). Genome-Resolved Proteomic Stable Isotope Probing of Soil Microbial Communities Using 13CO2 and 13C-Methanol. Frontiers in Microbiology, 12, 755836.
- Dumont, M. G., & Murrell, J. C. (2010). DNA Stable-Isotope Probing (DNA-SIP). Journal of Visualized Experiments, (42), 2117.
- Al-Hawash, A. B., et al. (2022). Bioremediation of Soil Contamination with Polycyclic Aromatic Hydrocarbons—A Review. Sustainability, 14(24), 16581.
- Ensley, B. D., et al. (1982). Oxidation of naphthalene by a multicomponent enzyme system from Pseudomonas sp. strain NCIB 9816. Journal of Bacteriology, 149(3), 948-954.
- Marozava, S., et al. (2018). Anaerobic degradation of this compound by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture. Biodegradation, 29(1), 23-39.
- Horsfall, M., et al. (2015). Biodegradation of this compound by immobilized Pseudomonas macerans on burnt kaolin (BK). ResearchGate.
- Jouanneau, Y., et al. (2006). Characterization of a naphthalene dioxygenase endowed with an exceptionally broad substrate specificity towards polycyclic aromatic hydrocarbons. arXiv.
- Ensley, B. D., & Gibson, D. T. (1983). Naphthalene dioxygenase: purification and properties of a terminal oxygenase component. Journal of Bacteriology, 155(2), 505-511.
- Eawag Biocatalysis/Biodegradation Database. (2002). This compound Pathway Map.
- Kosheleva, I. A., et al. (2021). Genome Analysis and Physiology of Pseudomonas sp. Strain OVF7 Degrading Naphthalene and n-Dodecane. Microorganisms, 9(12), 2517.
- D’Annibale, A., et al. (2006). Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by Cladosporium sphaerospermum isolated from an aged PAH contaminated soil. FEMS Microbiology Ecology, 55(3), 475-485.
- Molins, S. (2017). The effect of soil moisture and oxygen content on naphthalene biodegradation. UWSpace.
- Johnsen, A. R., et al. (2005). Principles of microbial PAH-degradation in soil. Environmental Pollution, 133(1), 71-84.
- Izmalkova, T. Y., et al. (2020). The Naphthalene Catabolic Genes of Pseudomonas putida BS3701: Additional Regulatory Control. Frontiers in Microbiology, 11, 1184.
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An In-Depth Technical Guide to the Photodegradation Products of 1-Methylnaphthalene in Water
Abstract
1-Methylnaphthalene (1-MN), a prevalent polycyclic aromatic hydrocarbon (PAH) originating from fossil fuels and incomplete combustion, poses a significant environmental concern due to its persistence and potential toxicity in aquatic systems.[1] This technical guide provides a comprehensive overview of the photodegradation of 1-MN in water, a critical environmental fate process. We delve into the core mechanisms, identify the major transformation products, outline detailed experimental protocols for their study, and discuss the environmental factors influencing these transformations. This document is intended for researchers, environmental scientists, and professionals in drug development and toxicology who require a deep, mechanistic understanding of the environmental transformation of PAHs.
Introduction: The Environmental Significance of this compound
This compound is a bicyclic aromatic hydrocarbon commonly found in crude oil, coal tar, and as a byproduct of wood and fossil fuel combustion.[1] Its presence in aquatic environments is a result of industrial effluents, oil spills, and atmospheric deposition.[1][2] While less carcinogenic than larger PAHs, 1-MN exhibits toxicity and its degradation products may be more mobile or harmful than the parent compound.[3][4] Solar ultraviolet (UV) radiation is a primary driver for the transformation of 1-MN in sunlit surface waters, initiating a cascade of photochemical reactions.[2][3][4] Understanding the pathways and products of this photodegradation is crucial for accurate environmental risk assessment and the development of effective remediation strategies.
Mechanisms of Aqueous Photodegradation
The transformation of 1-MN in water under UV irradiation proceeds through two principal mechanisms: direct photolysis and indirect (or photosensitized) photolysis.
Direct Photolysis
In direct photolysis, 1-MN directly absorbs photons from the solar spectrum. This absorption elevates the molecule to an excited electronic state, rendering it susceptible to reactions such as isomerization, dimerization, or reaction with molecular oxygen. However, for many PAHs, including 1-MN, indirect photolysis is often the more dominant degradation pathway in natural waters.[2]
Indirect Photolysis: The Role of Reactive Oxygen Species (ROS)
Indirect photolysis is mediated by photochemically produced reactive oxygen species (ROS) generated by natural photosensitizers present in the water, such as dissolved organic matter (DOM), nitrate ions, and iron species. These ROS, particularly hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive and readily attack the 1-MN molecule.
-
Hydroxyl Radicals (•OH): The •OH radical is a powerful, non-selective oxidant. It can attack 1-MN in two main ways: by adding to the aromatic rings or by abstracting a hydrogen atom from the methyl group.[5] The addition to the aromatic ring is often the initial step leading to the formation of hydroxylated intermediates.[5][6]
-
Singlet Oxygen (¹O₂): Singlet oxygen is a more selective oxidant that can also react with the electron-rich aromatic system of 1-MN, leading to the formation of endoperoxides which can further decompose into various oxygenated products.
The generation of •OH radicals from environmentally persistent free radicals (EPFRs) found on particulate matter has also been identified as a potential pathway for 1-MN oxidation in aqueous media, even in the absence of light.[5][6]
Major Photodegradation Products of this compound
Research has identified a variety of oxygenated products resulting from the aqueous photodegradation of 1-MN. These products generally exhibit increased polarity and water solubility compared to the parent compound.[3][4] The primary transformation products can be categorized as ring-retained and ring-opened compounds.
Ring-Retained Products
These products maintain the core naphthalene structure but feature oxidized functional groups. The oxidation can occur on the methyl group (side-chain oxidation) or on the aromatic rings.
-
Side-Chain Oxidation Products:
-
Ring Oxidation Products:
-
(Hydroxymethyl)naphthalene isomers: Resulting from •OH radical attack on the aromatic rings.[5][6]
-
4-Hydroxy-4-methylnaphthalen-1-one: A ketone formed through •OH radical addition and subsequent reactions.[5][6]
-
1,4-Naphthoquinone: A significant and commonly detected product formed via further oxidation, potentially involving the elimination of the methyl group.[5][6] This compound and its derivatives are known for their biological activity.[8][9]
-
Ring-Opened Products
More extensive oxidation, particularly by •OH radicals, can lead to the cleavage of the aromatic rings, resulting in smaller, aliphatic compounds.
-
(E)-3-(2-acetylphenyl)acrylaldehyde: A dicarbonyl product resulting from the opening of one of the aromatic rings.[3]
-
Phthalic Anhydride: Identified as a product of extensive photo-oxidation.[3][4]
-
2-Acetylbenzoic acid: Another ring-opened product indicating cleavage of the naphthalene structure.[3]
The formation and yield of these products are highly dependent on the specific reaction conditions, such as the type of light source, the presence of sensitizers, and water chemistry.
Summary of Identified Photodegradation Products
The table below summarizes the key products identified from the aqueous photodegradation of this compound.
| Product Category | Product Name | Chemical Formula | Formation Pathway |
| Ring-Retained | 1-Naphthalenemethanol | C₁₁H₁₀O | Side-chain oxidation |
| 1-Naphthaldehyde | C₁₁H₈O | Side-chain oxidation | |
| 1-Naphthoic Acid | C₁₁H₈O₂ | Side-chain oxidation | |
| 4-Hydroxy-4-methylnaphthalen-1-one | C₁₁H₁₀O₂ | Ring oxidation (•OH addition) | |
| 1,4-Naphthoquinone | C₁₀H₆O₂ | Ring oxidation, methyl group elimination | |
| Ring-Opened | (E)-3-(2-acetylphenyl)acrylaldehyde | C₁₁H₁₀O₂ | Ring cleavage |
| Phthalic Anhydride | C₈H₄O₃ | Ring cleavage | |
| 2-Acetylbenzoic acid | C₉H₈O₃ | Ring cleavage |
Proposed Photodegradation Pathways
The transformation of 1-MN into its various photoproducts can be visualized as a complex network of reactions. The diagram below illustrates the principal pathways initiated by hydroxyl radical attack, which is a dominant mechanism in natural waters.
Caption: Proposed reaction pathways for the photodegradation of 1-MN initiated by hydroxyl radicals.
Experimental Methodology for Analysis
Studying the photodegradation of 1-MN requires a systematic experimental approach, from irradiation to product identification.
Protocol for Aqueous Photodegradation Experiment
-
Solution Preparation: Prepare an aqueous solution of 1-MN in ultrapure water. Due to its low water solubility, a co-solvent such as acetonitrile or methanol may be used, although its concentration should be minimized to avoid altering the reaction mechanism.
-
Photoreactor Setup:
-
Use a quartz reaction vessel to allow for UV transmission.
-
Employ a light source that simulates solar radiation, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm. Alternatively, medium-pressure mercury lamps can be used for accelerated studies.
-
Maintain a constant temperature using a water bath or cooling system.
-
Ensure the solution is well-mixed using a magnetic stirrer.
-
-
Irradiation and Sampling:
-
Take an initial sample (t=0) before turning on the light source.
-
Expose the solution to UV irradiation.
-
Collect aliquots of the solution at predetermined time intervals.
-
Store samples in the dark at 4°C prior to analysis to prevent further degradation.
-
-
Sample Preparation for Analysis:
-
For trace-level analysis, concentration of the analytes is necessary. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) is the standard method.
-
Elute the analytes from the SPE cartridge with an appropriate organic solvent (e.g., acetonitrile, dichloromethane).
-
Concentrate the eluate under a gentle stream of nitrogen before analysis.
-
Analytical Techniques
The identification and quantification of photodegradation products rely on high-resolution chromatographic and spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or a fluorescence detector is used for separating and quantifying 1-MN and its more polar products. A C18 reversed-phase column is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for identifying volatile and semi-volatile degradation products.[3][10] Electron Ionization (EI) mass spectra provide characteristic fragmentation patterns that, when compared to spectral libraries (e.g., NIST), allow for confident identification.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For non-volatile, highly polar, or thermally labile products, LC-MS/MS is the technique of choice. It provides both molecular weight information and structural data from fragmentation patterns, enabling the identification of compounds not amenable to GC analysis.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a photodegradation study.
Caption: Standard experimental workflow for studying 1-MN photodegradation in water.
Conclusion and Future Outlook
The photodegradation of this compound in water is a complex process involving multiple reaction pathways that lead to a diverse array of oxygenated products. The primary mechanisms are driven by reactive oxygen species, particularly hydroxyl radicals, which result in both side-chain oxidation and aromatic ring-opening products. The formation of more polar and potentially more mobile compounds like 1-naphthoic acid and 1,4-naphthoquinone highlights the environmental significance of this transformation process.[3][5]
Accurate assessment of the environmental fate and risk of 1-MN requires the use of sophisticated analytical techniques like GC-MS and LC-MS/MS to fully characterize the complex mixture of photoproducts. Future research should focus on the toxicological assessment of these identified products and the influence of complex environmental matrices, such as high-DOM waters, on the degradation pathways and product distribution.
References
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- Wang, W., et al. (2012). UV Light Induced Transformation of this compound in the Presence of Air and Its Implications for Contaminants Research. Journal of Environmental Protection.
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- Shchekotikhin, A. E., & Glazunova, V. A. (2019). 1,4-Naphthoquinones: Some Biological Properties and Application. Pharmaceutical Chemistry Journal.
- IndiaMART. (n.d.). This compound Analytical Standard.
- Google Patents. (n.d.). Method for synthesizing 2-methyl-1, 4-naphthoquinone.
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The Toxicological Profile of 1-Methylnaphthalene: A Technical Guide for Researchers
Abstract
1-Methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) prevalent in the environment due to the incomplete combustion of organic materials, presents a complex toxicological profile of significant interest to researchers, scientists, and drug development professionals.[1] This technical guide provides an in-depth examination of the toxicological properties of this compound, moving beyond a simple recitation of findings to explore the causal relationships between its physicochemical properties, metabolic fate, and adverse effects. We will delve into its toxicokinetics, mechanisms of toxicity, and organ-specific effects, supported by quantitative data and detailed experimental protocols. This guide is designed to be a comprehensive resource, fostering a deeper understanding of this compound's toxicology and empowering informed decision-making in research and development settings.
Introduction: The Environmental and Industrial Significance of this compound
This compound is a colorless to bluish-brown oily liquid derived from coal tar and is a component of various industrial products, including solvents for pesticides and fungicides.[2] Its widespread presence in the environment, stemming from sources such as diesel exhaust, cigarette smoke, and tar, necessitates a thorough understanding of its potential impact on human health. The primary routes of human exposure are inhalation of ambient air and tobacco smoke.[3] This guide will systematically dissect the available toxicological data to provide a clear and actionable understanding of this compound.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The biological impact of this compound is intrinsically linked to its journey through the body. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental to interpreting its toxicological effects.
Absorption and Distribution
Systemic effects observed in animal studies following oral and inhalation exposure confirm that this compound is readily absorbed through the gastrointestinal and respiratory tracts.[4][5] Following absorption, it is widely distributed throughout the body. Studies in rats have shown that after inhalation, this compound is detected in the blood, with the highest concentrations found in the kidneys and fat, followed by the lungs, spleen, liver, and brain.[6]
Metabolism: The Key to Toxicity
The metabolism of this compound is a critical determinant of its toxicity, as it involves both detoxification and bioactivation pathways. The initial and most crucial steps are catalyzed by cytochrome P450 (CYP) monooxygenases.[3] Unlike naphthalene, which is primarily metabolized through ring epoxidation, this compound metabolism can proceed via two main routes:
-
Methyl Group Oxidation: This is a significant pathway, leading to the formation of 1-(hydroxymethyl)naphthalene.[5]
-
Ring Epoxidation: This pathway, though perhaps less predominant than in naphthalene, leads to the formation of reactive epoxide intermediates.[3][7]
In vitro studies using human and rat liver microsomes have identified the oxidation of the methyl group as the primary metabolic route.[5] The specific CYP isozymes involved in this compound metabolism are thought to include CYP1A1 and CYP1A2, as induction of these enzymes has been observed in rats exposed to the compound.[5]
The formation of reactive electrophilic intermediates, such as epoxides, is a key step in the cytotoxicity of many PAHs, and this is believed to be the case for this compound as well.[7][8] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and potentially initiating carcinogenic processes.
Excretion
Metabolites of this compound are primarily excreted in the urine as conjugates, such as glucuronides and sulfates.
Mechanisms of Toxicity
The toxicity of this compound is multifaceted, arising from the interplay of several mechanisms initiated by its metabolic activation.
Covalent Binding and Oxidative Stress
The formation of reactive epoxide intermediates is a central event. These electrophilic species can covalently bind to cellular proteins and DNA, disrupting their function and potentially leading to mutations. While the specific protein and DNA adducts of this compound have not been as extensively characterized as those of naphthalene, this mechanism is a well-established paradigm for PAH toxicity.
Pulmonary Alveolar Proteinosis (PAP)
A notable and specific toxic effect of chronic this compound exposure in mice is the development of pulmonary alveolar proteinosis (PAP).[9] This condition is characterized by the accumulation of surfactant-like material in the alveoli. The proposed mechanism involves hyperplasia and hypertrophy of type II pneumocytes, the cells responsible for surfactant production. These altered cells, sometimes referred to as "balloon cells," are thought to overproduce and release large quantities of myelinoid structures, leading to their accumulation in the alveolar spaces.[6][10]
Toxicological Endpoints
This section details the observed toxicological effects of this compound across various endpoints, supported by quantitative data where available.
Acute Toxicity
Data on the acute lethal toxicity of this compound is somewhat limited. The oral LD50 in rats has been reported to be 1840 mg/kg.[2] No mortality was observed in rats exposed to inhalation concentrations up to 70 ppm for 4 hours.[11]
| Acute Toxicity of this compound | |
| Species | Route |
| Rat | Oral |
Chronic Toxicity and Carcinogenicity
Chronic exposure to this compound has been investigated in mice. In an 81-week dietary study, an increased incidence of pulmonary alveolar proteinosis was observed in both male and female mice.[9] This study also provided evidence for a weak carcinogenic potential in the lungs of male mice, with a significantly increased incidence of bronchiolar/alveolar adenomas.[9] However, this effect was not dose-dependent, and there was no significant increase in carcinomas.[9] The U.S. EPA has classified the evidence for this compound's carcinogenicity as "Suggestive Evidence of Carcinogenicity".[12]
| Chronic Toxicity and Carcinogenicity of this compound (81-week dietary study in B6C3F1 mice) | |
| Endpoint | Effect |
| Non-neoplastic | Pulmonary Alveolar Proteinosis |
| Neoplastic (males) | Increased incidence of bronchiolar/alveolar adenomas |
Genotoxicity
The genotoxicity of this compound has yielded equivocal results in conventional in vitro tests. It has been reported to be negative in the Ames test, a bacterial reverse mutation assay.[1] However, it was positive in the sister chromatid exchange (SCE) test.[1] An in vivo study using gpt delta transgenic mice did not find evidence of mutagenicity in the lungs, even at carcinogenic doses.[1][11][13] These findings suggest that this compound's carcinogenic effect in mouse lung may not be mediated by a direct genotoxic mechanism.[11][13]
Reproductive and Developmental Toxicity
Historically, there has been a lack of data on the reproductive and developmental toxicity of this compound.[4] However, a combined repeated-dose and reproductive/developmental toxicity screening study in rats found no effects on reproduction or development at doses up to 250 mg/kg/day.[11][14][15] Based on this study, the NOAEL for developmental toxicity and fertility was considered to be 250 mg/kg/day.[15]
| Reproductive and Developmental Toxicity of this compound (Rat Study) | |
| Endpoint | NOAEL |
| Fertility and Development | 250 mg/kg/day |
Organ-Specific Toxicity
-
Respiratory System: The respiratory tract is a primary target for this compound toxicity.[4][11] Inhalation exposure in rats has been shown to cause nasal lesions, including mucous cell hyperplasia.[11] As previously discussed, chronic oral exposure in mice leads to pulmonary alveolar proteinosis.[9]
-
Hepatic System: The liver is another target organ.[4] Studies in rats have shown increased liver weights following oral exposure.[11] In a 13-week study in mice, single-cell necrosis in the liver was observed at the highest dose.[1]
| No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for this compound | |
| Species | Route |
| Rat | Inhalation |
| Rat | Oral |
| Mouse | Oral |
Experimental Protocols
To ensure the reproducibility and validity of toxicological assessments, standardized protocols are essential. This section outlines the methodologies for key assays used to evaluate the toxicity of this compound.
Ames Bacterial Reverse Mutation Test (OECD 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[16][17]
Methodology:
-
Strain Selection: A minimum of five bacterial strains are used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.[16]
-
Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[16]
-
Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix. This can be done using the plate incorporation method or the pre-incubation method.[16]
-
Plating: The mixture is plated on minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertants or a reproducible and significant increase at one or more concentrations.[16]
Mammalian Erythrocyte Micronucleus Test (OECD 474)
Objective: An in vivo assay to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals, typically rodents.[1][9][12][13][18]
Methodology:
-
Animal Selection: Healthy young adult rodents (mice or rats) are used.[1][12]
-
Dosing: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).[9][12] Typically, a preliminary range-finding study is conducted to determine the appropriate dose levels. The highest dose should be the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.[9]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (usually 24 and 48 hours after a single treatment).[1]
-
Slide Preparation: Smears are made and stained with a dye that allows for the differentiation of polychromatic (immature) and normochromatic (mature) erythrocytes and the visualization of micronuclei.
-
Scoring: A statistically significant number of polychromatic erythrocytes (typically at least 2000 per animal) are scored for the presence of micronuclei.[1] The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.
-
Data Analysis: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is clastogenic (induces chromosome breaks) or aneugenic (induces chromosome loss).[9][13]
Chronic Rodent Carcinogenicity Bioassay (NTP General Protocol)
Objective: To determine the carcinogenic potential of a substance following long-term exposure in rodents.[19][20][21][22][23]
Methodology:
-
Animal Selection: Typically, both sexes of F344 rats and B6C3F1 mice are used.[19][21]
-
Dose Selection: Dose levels are determined from subchronic (e.g., 90-day) toxicity studies. The highest dose is typically the MTD.
-
Exposure: The substance is administered for the majority of the animal's lifespan, usually two years.[19][22] The route of administration (e.g., diet, drinking water, gavage, inhalation) is chosen to be relevant to human exposure.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. A comprehensive list of tissues is collected and examined histopathologically by a qualified pathologist.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Analytical Methods
The accurate quantification of this compound in biological and environmental matrices is crucial for exposure assessment and toxicokinetic studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly sensitive method for the analysis of this compound in various samples, including blood, urine, and environmental matrices.[2][24]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation and quantification of this compound and its metabolites.[24]
Sample preparation is a critical step and may involve techniques such as liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.[25]
Conclusion and Future Directions
The toxicological profile of this compound is characterized by its effects on the respiratory and hepatic systems, with chronic exposure in mice leading to the unique pathology of pulmonary alveolar proteinosis and a weak carcinogenic response in the lungs of males.[4][9] Its genotoxicity profile is equivocal, suggesting that its carcinogenicity may be driven by non-genotoxic mechanisms.[1][11][13]
While significant progress has been made in understanding the toxicology of this compound, several areas warrant further investigation:
-
Detailed Mechanistic Studies: Further elucidation of the specific CYP450 enzymes involved in its bioactivation in humans and the identification of specific protein and DNA adducts would provide a more precise understanding of its mechanism of toxicity.
-
Human Exposure and Effects: There is a notable lack of human epidemiological data on the health effects of this compound.[4][11] Studies on exposed populations would be invaluable for human health risk assessment.
-
Mixture Toxicology: Humans are typically exposed to this compound as part of complex mixtures of PAHs. Research into the toxicological interactions of this compound with other PAHs is needed to understand the real-world risks.
This technical guide provides a solid foundation for researchers working with this compound. By understanding its toxicological properties and the methodologies used to assess them, the scientific community can continue to build upon this knowledge to better protect human health.
References
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- Jin, M., Kijima, A., Suzuki, Y., Hibi, D., Inoue, T., Ishii, Y., ... & Nishikawa, A. (2012). In vivo genotoxicity of this compound from comprehensive toxicity studies with B6C3F1 gpt delta mice. The Journal of toxicological sciences, 37(4), 711–721. [Link]
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- Jin, M., Kijima, A., Suzuki, Y., Hibi, D., Inoue, T., Ishii, Y., ... & Nishikawa, A. (2012). In vivo genotoxicity of this compound from comprehensive toxicity studies with B6C3F1 gpt delta mice. Journal of Toxicological Sciences, 37(4), 711-721. [Link]
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- Lin, C. Y., Wheelock, A. M., Morin, D., Baldwin, R. M., Lee, M. G., Taff, A., ... & Buckpitt, A. R. (2009). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-27. [Link]
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- New Jersey Department of Environmental Protection. (2014). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) 1-Methlynaphthalene. [Link]
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- Bogen, K. T., Benson, J. M., Yost, G. S., Morris, J. B., Dahl, A. R., Clewell, H. J., 3rd, ... & Schlosser, P. M. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory toxicology and pharmacology : RTP, 51(2 Suppl), S25–S36. [Link]
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The Carcinogenic Potential of 1-Methylnaphthalene: A Technical Guide for Researchers
An In-depth Examination of its Metabolic Activation, Genotoxicity, and Mechanisms of Tumorigenesis
Abstract
1-Methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) prevalent in the environment and industrial applications, has garnered scientific interest regarding its carcinogenic potential. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the current understanding of this compound's carcinogenicity. While not classified as a potent carcinogen, evidence suggests a weak, tissue-specific carcinogenic effect in animal models. This guide delves into the intricate metabolic pathways, the equivocal genotoxic profile, and the likely non-genotoxic mechanisms, including chronic inflammation and cellular proliferation, that contribute to its tumorigenic potential. Detailed experimental protocols and visual representations of key pathways are provided to facilitate a deeper understanding and guide future research in this area.
Introduction: The Enigma of a Low Molecular Weight PAH
This compound is a bicyclic aromatic hydrocarbon found in crude oil, coal tar, and as a product of incomplete combustion from sources like diesel exhaust and tobacco smoke.[1][2] Its industrial applications include use as a solvent for pesticides and in the manufacturing of dyes and resins.[1] Unlike many high molecular weight PAHs, which are well-established potent carcinogens, the carcinogenic risk posed by this compound is less clear-cut, presenting a complex challenge for toxicological assessment.
The United States Environmental Protection Agency (EPA) has classified this compound with "suggestive evidence of carcinogenicity," while the International Agency for Research on Cancer (IARC) has not yet determined its carcinogenicity.[2][3] This ambiguity stems from a body of evidence that points towards a weak carcinogenic potential, primarily observed in the lungs of male mice in a key chronic bioassay.[4][5] This guide will dissect the available scientific literature to provide a nuanced understanding of the factors governing the carcinogenic potential of this compound.
Metabolic Activation: The Genesis of Reactivity
The biological activity of this compound, including its carcinogenic potential, is intrinsically linked to its metabolic transformation into reactive intermediates. This process is primarily mediated by the cytochrome P450 (CYP) monooxygenase system.
Key Metabolic Pathways
Two principal pathways are involved in the metabolism of this compound:
-
Ring Epoxidation: The aromatic rings of this compound can be oxidized by CYP enzymes to form reactive epoxide intermediates.[6][7] For the parent compound, naphthalene, CYP1A2 and CYP2F2 have been identified as key enzymes in the formation of the 1,2-naphthalene oxide.[8][9] This epoxide can then undergo further enzymatic hydration to form dihydrodiols or be conjugated with glutathione (GSH) in a detoxification reaction.
-
Methyl Group Oxidation: The methyl group of this compound can be hydroxylated to form 1-hydroxymethylnaphthalene, which can be further oxidized to 1-naphthoic acid.[10] This is considered a detoxification pathway.
The balance between these activation and detoxification pathways is a critical determinant of this compound's toxicity and carcinogenicity.
Figure 1: Metabolic pathways of this compound.
Genotoxicity Profile: An Unresolved Question
The genotoxicity of this compound is a subject of ongoing scientific discussion, with studies yielding conflicting results. This equivocal profile is a key factor suggesting that direct DNA mutation may not be the primary driver of its carcinogenic effect.
In Vitro and In Vivo Genotoxicity Studies
-
Ames Test (Bacterial Reverse Mutation Assay): this compound has consistently tested negative in the Ames test, both with and without metabolic activation.[11] This suggests it does not induce point mutations in the tested bacterial strains.
-
Sister Chromatid Exchange (SCE) Assay: In contrast to the Ames test, some studies have shown that this compound can induce sister chromatid exchanges in vitro, indicating a potential for chromosomal damage.[11]
-
In Vivo Mutation Assays: A study using B6C3F1 gpt delta transgenic mice, which are sensitive to in vivo mutations, found no increase in mutant frequencies in the lung DNA of mice treated with a carcinogenic dose of this compound for 13 weeks.[11] This provides strong evidence against a direct mutagenic effect in the target organ.
DNA Adduct Formation
Direct evidence for the formation of this compound-DNA adducts is limited. However, studies on the parent compound, naphthalene, have shown that its reactive metabolites can form DNA adducts.[12][13] Given the similarity in metabolic activation pathways, it is plausible that reactive epoxide intermediates of this compound could also form DNA adducts, although likely at a low level that may not be readily detectable by standard genotoxicity assays. The lack of a strong mutagenic response in vivo suggests that if DNA adducts are formed, they may be efficiently repaired or are not at a sufficient level to induce mutations.
Evidence from Animal Carcinogenicity Bioassays
The most compelling evidence for the carcinogenic potential of this compound comes from a long-term dietary study in B6C3F1 mice conducted by Murata et al. (1993).[2][4][5]
The Murata et al. (1993) Study: Key Findings
Groups of 50 male and 50 female B6C3F1 mice were fed diets containing 0, 0.075%, or 0.15% this compound for 81 weeks.[4][5] The key findings were:
-
Lung Tumors in Male Mice: A statistically significant increase in the incidence of bronchiolar/alveolar adenomas was observed in male mice at both dose levels compared to the control group.[3][4] However, there was no significant increase in the incidence of bronchiolar/alveolar carcinomas.[4]
-
No Significant Increase in Tumors in Female Mice: No statistically significant increase in lung tumors was observed in female mice.[3][4]
-
Pulmonary Alveolar Proteinosis: A high incidence of non-neoplastic pulmonary alveolar proteinosis was observed in both male and female mice in the treatment groups.[4][14] This condition is characterized by the accumulation of surfactant-like material in the alveoli.
| Group | Dose (% in diet) | Number of Male Mice with Bronchiolar/Alveolar Adenomas | Incidence (%) | Number of Male Mice with Bronchiolar/Alveolar Carcinomas | Incidence (%) |
| Control | 0 | 2/49 | 4.1 | 0/49 | 0 |
| Low Dose | 0.075 | 13/50 | 26.0 | 2/50 | 4.0 |
| High Dose | 0.15 | 12/50 | 24.0 | 3/50 | 6.0 |
| Statistically significant increase compared to control. |
Table 1: Incidence of Lung Tumors in Male B6C3F1 Mice from Murata et al. (1993).
The induction of benign adenomas rather than malignant carcinomas, coupled with the lack of a clear dose-response for adenomas between the two treatment groups, suggests a weak carcinogenic effect.
Proposed Mechanism of Carcinogenicity: A Non-Genotoxic Pathway
The collective evidence strongly suggests that this compound is not a classical genotoxic carcinogen. Instead, a non-genotoxic mechanism involving chronic tissue injury, inflammation, and subsequent regenerative cell proliferation is the more likely driver of its weak carcinogenic effect in the mouse lung.
Figure 2: Proposed non-genotoxic mechanism of this compound carcinogenicity.
The Role of Chronic Inflammation and Cell Proliferation
The high incidence of pulmonary alveolar proteinosis indicates significant and sustained lung injury.[4][14] This chronic injury likely triggers a persistent inflammatory response, characterized by the release of cytokines and chemokines. These inflammatory mediators can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are known to promote cell survival and proliferation.[1][6][15] The resulting increase in regenerative cell proliferation enhances the probability of spontaneous mutations becoming fixed in the genome, ultimately leading to the development of benign tumors.
Experimental Protocols for Assessing Carcinogenic Potential
For researchers investigating the carcinogenic potential of novel compounds, a tiered approach to testing is recommended, starting with in vitro genotoxicity assays and progressing to in vivo studies if warranted.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
Objective: To detect chemically induced gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: Conduct the assay with and without a rat liver S9 fraction to account for metabolic activation.
-
Test Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure (Plate Incorporation Method): a. To 2.0 mL of top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or solvent control). For assays with metabolic activation, add 0.5 mL of the S9 mix. b. Vortex and pour the mixture onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the test points.
In Vitro Sister Chromatid Exchange (SCE) Assay - Based on OECD 479
Objective: To detect reciprocal interchanges of DNA between two sister chromatids of a duplicating chromosome.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary cells) or primary cell cultures.
-
Treatment: Expose the cell cultures to at least three concentrations of the test compound with and without metabolic activation (S9 mix) for a suitable duration.
-
BrdU Labeling: Culture the cells in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two rounds of cell replication.
-
Metaphase Arrest: Add a spindle inhibitor (e.g., colcemid) to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides.
-
Differential Staining: Stain the chromosomes using a method that allows for the visualization of differentially labeled sister chromatids (e.g., fluorescence plus Giemsa).
-
Analysis: Score the number of SCEs per metaphase. A positive result is indicated by a dose-related increase in the frequency of SCEs.
Chronic Carcinogenicity Bioassay in Mice - Based on OECD 451
Objective: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to the test substance.
Methodology:
-
Animal Model: Use a well-characterized strain of mice (e.g., B6C3F1).
-
Group Size: A minimum of 50 males and 50 females per group.
-
Dose Selection: Use at least three dose levels and a concurrent control group. The highest dose should induce minimal toxicity without significantly altering lifespan due to non-neoplastic effects.
-
Administration: The route of administration should be relevant to human exposure (e.g., dietary, inhalation, dermal).
-
Duration: The study duration is typically 18-24 months for mice.
-
Observations: Regularly monitor clinical signs, body weight, and food/water consumption.
-
Pathology: Conduct a full necropsy on all animals. Collect all organs and tissues for histopathological examination by a qualified pathologist.
-
Data Analysis: Statistically analyze the incidence of tumors in each group compared to the control group.
Figure 3: Experimental workflow for assessing carcinogenic potential.
Conclusion and Future Directions
The carcinogenic potential of this compound is characterized by a weak, non-genotoxic mechanism that is primarily driven by chronic inflammation and regenerative cell proliferation in the lung of male mice. While not a potent carcinogen in the classical sense, its ability to induce benign tumors warrants careful consideration in risk assessment, particularly in the context of chronic exposure scenarios.
Future research should focus on several key areas to further elucidate the carcinogenic potential of this compound:
-
Direct Identification of Reactive Metabolites: Utilizing advanced analytical techniques such as mass spectrometry to identify the specific reactive epoxide intermediates of this compound.
-
Investigation of DNA Adduct Formation: Conducting sensitive studies to definitively determine whether this compound or its metabolites form DNA adducts in target tissues.
-
Elucidation of Signaling Pathways: Further investigation into the specific signaling pathways (e.g., MAPK, NF-κB) activated by this compound in lung epithelial cells and their role in promoting cell proliferation.
-
Human Relevance: Studies using human lung tissue explants or advanced in vitro models to assess the metabolic activation and cytotoxic effects of this compound in a human context.
A more complete understanding of these areas will enable a more precise risk assessment for human exposure to this ubiquitous environmental and industrial chemical.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]
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- Florin, I., Rutberg, L., Curvall, M., & Enzell, C. R. (1980). Screening of tobacco smoke constituents for mutagenicity using the Ames' test. Toxicology, 15(3), 219–232.
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Whitepaper: A Comprehensive Examination of 1-Methylnaphthalene's Natural Provenance in the Environment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylnaphthalene (1-MN) is a polycyclic aromatic hydrocarbon (PAH) ubiquitously present in the environment. While its anthropogenic sources are well-documented, a thorough understanding of its natural origins is critical for comprehensive environmental modeling, toxicological assessment, and the development of effective bioremediation strategies. This technical guide provides an in-depth analysis of the primary natural sources of 1-MN, its formation mechanisms, and the analytical methodologies required for its quantification in various environmental matrices. We will explore its geogenic origins within fossil fuels, its pyrogenic formation during biomass combustion and volcanic events, and its environmental fate. This document is intended for researchers, environmental scientists, and drug development professionals who require a detailed, mechanistically-grounded understanding of 1-MN's environmental lifecycle.
Introduction to this compound
This compound (C₁₁H₁₀) is a bicyclic aromatic hydrocarbon consisting of a naphthalene molecule with a methyl group substituted at the alpha (C1) position[1]. It is a colorless to yellowish-brown oily liquid under standard conditions and is characterized by its moderate volatility and lipophilicity (log Kow: 3.87), which govern its environmental distribution and bioaccumulation potential[2][3].
While structurally similar to its parent compound, naphthalene, the addition of the methyl group slightly alters its physicochemical properties, influencing its environmental behavior and toxicological profile. The respiratory tract and liver have been identified as sensitive targets of 1-MN toxicity in animal studies[4][5]. Its widespread presence, stemming from both natural and industrial sources, necessitates a clear distinction of its origins for accurate risk assessment.
Primary Natural Sources and Formation Mechanisms
The natural occurrence of this compound in the environment can be broadly categorized into two major provenances: geogenic sources, where it exists as a natural constituent of fossil fuels, and pyrogenic sources, where it is synthesized during the high-temperature combustion of organic matter.
Geogenic Sources: Fossil Fuels
This compound is an intrinsic component of crude oil and coal, formed over geological timescales through the diagenesis of organic matter[6][7][8]. The chemical transformations of lipids, lignins, and other biopolymers under heat and pressure result in a complex mixture of hydrocarbons, including a significant fraction of PAHs like 1-MN.
-
Crude Oil: 1-MN is naturally present in petroleum deposits[9]. It is released into the environment through natural oil seeps on the ocean floor and land, as well as through volatilization from surface deposits.
-
Coal and Coal Tar: As a constituent of coal, 1-MN is a significant component of coal tar, a byproduct of coal distillation[8][10]. While industrial distillation is an anthropogenic process, the 1-MN within the coal itself is of natural origin. Environmental release can occur from the weathering of coal seams and natural coal bed fires.
The diagram below illustrates the major natural sources and their pathways of release into the environmental compartments.
Caption: Major natural sources and environmental distribution pathways for this compound.
Pyrogenic Sources: Incomplete Combustion
A significant flux of 1-MN into the environment results from pyrosynthesis—the incomplete combustion of organic materials[7][8]. This process involves the thermal breakdown (pyrolysis) of complex organic matter into smaller, reactive radical species, which then recombine to form stable aromatic structures like 1-MN.
-
Biomass Burning: Wildfires are a major natural source of atmospheric 1-MN[9][11]. The high temperatures and oxygen-limited conditions within a fire create an ideal environment for the formation of PAHs from the thermal decomposition of cellulose, lignin, and other plant biomolecules[12].
-
Volcanic Activity: Volcanic eruptions can release PAHs, including this compound, that are formed when magma comes into contact with organic-rich sediments or from the combustion of vegetation[9].
The formation chemistry during combustion is complex. For 1-MN, it is hypothesized that resonance-stabilized radicals formed during the process are key intermediates[13]. The thermal decomposition of larger molecules leads to the formation of smaller fragments, which can then undergo cyclization and aromatization reactions to build the naphthalene ring system, with subsequent methylation[13][14].
Monitored Environmental Concentrations
Quantifying the baseline levels of this compound from natural sources is essential for distinguishing them from anthropogenic inputs. The data below, compiled from various environmental monitoring programs, provide a snapshot of typical concentrations in different environmental matrices.
| Environmental Matrix | Average Concentration | Concentration Range | Location/Context | Source |
| Outdoor Air (Ambient) | 0.21 µg/m³ | Not Specified | U.S. Ambient Air | [6][15] |
| Outdoor Air (Wildfire) | 0.009 µg/m³ | <0.0009 - 0.03 µg/m³ | Eugene, Oregon (during wildfire) | [16] |
| Surface Water | 0.03 µg/L | Not Specified | United States (2022 average) | [5] |
| Soil & Sediment | 1.22 µg/kg | Not Specified | United States (2022 average) | [5] |
| Groundwater (Contaminated) | 0.02 - 12 mg/L | Not Specified | Former oil gasification site | [3] |
Note: Concentrations can be significantly higher near specific point sources such as natural oil seeps or in areas heavily impacted by wildfires[6][15].
Analytical Methodology: Quantification in Environmental Samples
The accurate quantification of this compound requires robust analytical protocols capable of detecting low concentrations in complex matrices. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard and most reliable method for this purpose[17].
General Experimental Protocol: GC-MS Analysis of 1-MN in Water
This protocol describes a self-validating workflow for the determination of 1-MN in aqueous samples. The causality behind the choice of steps is to isolate the semi-volatile, hydrophobic 1-MN from the aqueous matrix, concentrate it, separate it from interfering compounds, and detect it with high specificity and sensitivity.
1. Sample Collection and Preservation:
- Collect water samples in amber glass bottles to prevent photodegradation.
- Acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation.
- Store at 4°C until extraction.
2. Solid-Phase Extraction (SPE) - The Concentration Step:
- Rationale: 1-MN is present at trace levels. SPE is used to concentrate the analyte from a large volume of water onto a solid sorbent, from which it can be eluted in a small volume of organic solvent. A polystyrene-divinylbenzene sorbent is effective for trapping PAHs[18].
- Procedure:
- Condition an SPE cartridge (e.g., 500 mg polystyrene-divinylbenzene) by passing methanol followed by deionized water.
- Pass a known volume (e.g., 1 L) of the water sample through the cartridge at a controlled flow rate (e.g., 5-10 mL/min).
- Wash the cartridge with deionized water to remove interfering polar compounds.
- Dry the cartridge thoroughly using a stream of nitrogen gas.
- Elute the trapped 1-MN from the cartridge using a small volume (e.g., 5-10 mL) of a non-polar solvent like dichloromethane or acetone.
3. GC-MS Analysis - The Separation and Detection Step:
- Rationale: GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase of the column. MS provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragmentation pattern.
- Procedure:
- Inject a 1 µL aliquot of the concentrated extract into the GC inlet.
- Separation: Use a capillary column (e.g., DB-5ms) with a temperature program that ramps from a low temperature (e.g., 60°C) to a high temperature (e.g., 300°C) to separate 1-MN from other PAHs and matrix components.
- Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion for 1-MN (m/z 142) and a qualifying ion (e.g., m/z 141 or 115) for high specificity and to reduce noise from the matrix.
- Quantification: Create a calibration curve using certified standards of 1-MN. The concentration in the sample is determined by comparing its peak area to the calibration curve.
The following diagram outlines this analytical workflow.
Caption: A standard analytical workflow for the quantification of 1-MN in water samples.
Environmental Fate and Transport
Once released into the environment, the fate of this compound is governed by its physical and chemical properties.
-
Volatility: With a Henry's Law constant of 5.14 x 10⁻⁴ atm-m³/mol, 1-MN is expected to volatilize from water surfaces, with estimated half-lives of 5.5 hours for a model river and 5.3 days for a model lake[19]. This makes atmospheric transport a significant process.
-
Adsorption: In soil and sediment, 1-MN exhibits slight to no mobility due to its hydrophobic nature, tending to adsorb to organic matter[19]. This can lead to its persistence in these compartments.
-
Biodegradation: 1-MN can be degraded by microorganisms in soil and water[3]. Certain bacteria, like Pseudomonas putida, can use 1-MN as a source of carbon and energy, typically by hydroxylating one of the aromatic rings, which leads to ring cleavage and eventual entry into central metabolic pathways[20][21]. However, biodegradation can be slow, with a half-life in soil reported to be between 1.7 and 2.2 days in one study, but potentially much longer in unacclimated environments[10].
Conclusion
The natural presence of this compound in the environment is primarily attributable to its geogenic occurrence in fossil fuels and its pyrogenic formation during the incomplete combustion of organic matter, such as in wildfires. While concentrations from these natural sources are typically low in ambient environments, they form a crucial baseline that must be considered in pollution studies and environmental risk assessments. Understanding these natural pathways, coupled with robust analytical methodologies like GC-MS, allows scientists to accurately model the lifecycle of this important PAH, distinguish natural from anthropogenic inputs, and develop more effective strategies for environmental management and remediation.
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Methylnaphthalene Isomerism: A Comprehensive Guide to Structure, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylnaphthalenes, the simplest alkylated derivatives of naphthalene, are significant compounds in industrial chemistry and environmental science. Comprising primarily two structural isomers, 1-methylnaphthalene (α-methylnaphthalene) and 2-methylnaphthalene (β-methylnaphthalene), these compounds are derived predominantly from coal tar and petroleum.[1][2] Despite their identical chemical formula (C₁₁H₁₀), their distinct structural arrangements lead to profound differences in physicochemical properties, industrial applications, and toxicological profiles. This guide provides an in-depth analysis of the isomerism of methylnaphthalenes, offering a comparative study of their properties, outlining their industrial relevance, summarizing their toxicological and carcinogenic characteristics, and detailing methodologies for their separation and analysis. This document serves as a critical resource for professionals in research, chemical synthesis, and drug development who interact with these versatile aromatic hydrocarbons.
Introduction to Methylnaphthalenes
Naphthalene (C₁₀H₈) is a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene rings.[3][4] Its methylated derivatives, methylnaphthalenes, are formed by the substitution of one hydrogen atom with a methyl group. These compounds are ubiquitous in the environment as by-products of the incomplete combustion of organic materials, such as in vehicle exhaust and cigarette smoke, and are major constituents of industrial products like coal tar and creosote.[1][5] The position of the methyl group on the naphthalene ring system dictates the specific isomer and, consequently, its unique chemical and physical behavior. Understanding the nuances between these isomers is paramount for their effective utilization in chemical synthesis and for assessing their environmental and health impacts.
Structural Isomerism: 1- and 2-Methylnaphthalene
The naphthalene ring has two distinct sets of positions for monosubstitution, leading to two structural isomers of methylnaphthalene.
-
This compound (α-methylnaphthalene): The methyl group is attached to a carbon atom adjacent to the ring fusion (the 'alpha' or 'peri' position).
-
2-Methylnaphthalene (β-methylnaphthalene): The methyl group is attached to a carbon atom that is not adjacent to the ring fusion (the 'beta' position).
These positional differences, while seemingly minor, create significant variations in molecular symmetry and steric hindrance, which directly influence their physical properties, particularly the melting point.[6]
Comparative Physicochemical Properties
The structural differences between 1- and 2-methylnaphthalene give rise to distinct physical properties. The most striking difference is their melting point; 2-methylnaphthalene is a solid at room temperature, while this compound is a liquid. This is attributed to the more linear and symmetric shape of the 2-methyl isomer, which allows for more efficient packing into a stable crystal lattice, requiring more energy to break apart.[6] In contrast, the methyl group in the 1-position introduces steric hindrance that disrupts efficient molecular stacking.[6]
| Property | This compound | 2-Methylnaphthalene |
| CAS Number | 90-12-0[7] | 91-57-6[8] |
| Molecular Formula | C₁₁H₁₀[2] | C₁₁H₁₀[8] |
| Molar Mass | 142.20 g/mol [7] | 142.20 g/mol [9] |
| Appearance | Colorless liquid or oil[7] | White crystalline solid[9][10] |
| Melting Point | -22 °C (-8 °F)[2] | 35 °C (94.3 °F)[9][10] |
| Boiling Point | 244.8 °C (472.6 °F)[2] | 241 °C (466 °F)[9][10] |
| Density | 1.001 - 1.02 g/cm³ at 20 °C[2] | 1.0058 g/cm³ at 20 °C[9][10] |
| Water Solubility | ~3 mg/100 mL at 25 °C[11] | ~3 mg/100 mL at 25 °C[12] |
| Vapor Pressure | 7.2 Pa at 20 °C[11] | 9 Pa at 20 °C[12] |
| Flash Point | 82 °C (180 °F)[2][7] | 98 °C (208 °F)[9][10] |
| log Kow | 3.87[7] | 3.86[8] |
Industrial Significance and Applications
Methylnaphthalenes are sourced commercially from the methylnaphthalene fraction of coal tar, which boils between 240 and 245 °C.[7] Their distinct properties make them suitable for different industrial applications.
-
2-Methylnaphthalene is of high industrial value, primarily serving as a precursor in the synthesis of Vitamin K.[1][13][14] It is also used to produce certain insecticides, dyes, and resins.[13][15]
-
This compound is used as a solvent, a component in dye carriers for textiles, and as a raw material for plasticizers.[5][16] It has a long ignition delay, which led to its use as the zero-point reference fuel for determining the cetane number of diesel fuel, although it has since been replaced by isocetane for this purpose due to better stability.[2]
-
Mixed Isomers are used as solvents for paints, pesticides, and fungicides, and in the synthesis of dispersants and lubricant additives.[5][16][17]
Toxicology and Carcinogenicity
Exposure to methylnaphthalenes can occur through inhalation of vapors, ingestion, or skin contact.[11] The primary health effects are associated with the respiratory tract and liver.
-
Respiratory Effects : Animal studies have shown that both isomers can cause respiratory tract toxicity.[18] Chronic exposure in mice has been linked to pulmonary alveolar proteinosis.[5][18][19]
-
Hepatic Effects : Evidence from animal studies suggests that both 1- and 2-methylnaphthalene can be toxic to the liver.[18]
-
Carcinogenicity : The carcinogenic potential of methylnaphthalenes is not fully established in humans.[20]
-
The U.S. Environmental Protection Agency (EPA) has concluded there is "suggestive evidence of carcinogenicity" for this compound based on an increased incidence of lung tumors in male mice.[5][21][22]
-
For 2-methylnaphthalene, the EPA has determined that the available data are inadequate to assess its human carcinogenic potential.[20][21]
-
The International Agency for Research on Cancer (IARC) has not assessed the carcinogenicity of the methylnaphthalenes, though it classifies the parent compound, naphthalene, as "possibly carcinogenic to humans" (Group 2B).[21][22]
-
Analytical Methodologies: Separation and Identification
The close boiling points of 1- and 2-methylnaphthalene make their separation by simple distillation difficult. Industrial separation often relies on fractional crystallization, leveraging their large difference in melting points.[14][23]
For laboratory analysis and identification, chromatographic methods are standard. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is highly effective for separating and quantifying the isomers in a mixture.
Experimental Protocol: GC-MS Analysis of Methylnaphthalene Isomers
This protocol outlines a standard method for the qualitative and quantitative analysis of a methylnaphthalene isomer mixture.
-
Standard Preparation: a. Prepare a stock solution of 1000 µg/mL of a certified reference standard mixture of this compound and 2-methylnaphthalene in a suitable solvent (e.g., hexane or dichloromethane). b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation: a. For liquid samples (e.g., environmental water), perform a liquid-liquid extraction. Acidify 1 L of the sample to pH <2 and extract three times with 60 mL of dichloromethane. b. For solid samples (e.g., soil), perform a Soxhlet extraction using an appropriate solvent mixture (e.g., acetone/hexane). c. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 1 min, then ramp at 10 °C/min to 160 °C, hold for 5 min.[24]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Analysis and Data Processing: a. Inject 1 µL of each calibration standard and sample extract into the GC-MS. b. Identify the isomers based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST). c. Generate a calibration curve for each isomer by plotting peak area against concentration. d. Quantify the amount of each isomer in the samples by interpolating their peak areas from the calibration curve.
Synthesis and Interconversion
While primarily obtained from coal tar, methylnaphthalenes can also be synthesized. A common laboratory synthesis involves the reaction of naphthalene with a methylating agent like methyl chloride or methanol in the presence of an alumina catalyst at high temperatures.[25][26] Furthermore, because 2-methylnaphthalene is often more valuable, catalytic isomerization processes have been developed to convert the less desired this compound into 2-methylnaphthalene using zeolite catalysts like HBEA.[23][27] This is a critical process for maximizing the yield of the key precursor for Vitamin K.[27]
Conclusion
The isomerism of methylnaphthalene provides a classic example of how subtle changes in molecular structure can lead to dramatic differences in physical properties, utility, and biological activity. The distinction between the liquid this compound and the solid 2-methylnaphthalene, driven by molecular symmetry and packing efficiency, dictates their separation methods and unique industrial applications. While both isomers present toxicological concerns, particularly for the respiratory system, their carcinogenic profiles require further clarification. For scientists and researchers, a thorough understanding of these isomers, supported by robust analytical methodologies, is essential for harnessing their chemical potential while mitigating their risks.
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- Grummitt, O., & Buck, A. C. (1941). A Synthesis of this compound. Journal of the American Chemical Society, 63(11), 3137-3138.
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An In-depth Technical Guide to 1-Methylnaphthalene as a Polycyclic Aromatic Hydrocarbon (PAH)
Introduction
1-Methylnaphthalene (1-MN) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene ring substituted with a methyl group.[1] It is a colorless to bluish-brown, oily liquid with a characteristic aromatic odor.[1][2] As a member of the PAH family, 1-MN is of significant interest to researchers, environmental scientists, and drug development professionals due to its widespread environmental presence, industrial applications, and distinct toxicological profile. This technical guide provides a comprehensive overview of 1-MN, delving into its physicochemical properties, synthesis, metabolism, toxicological implications, and analytical methodologies, with a focus on the causal relationships that underpin experimental observations and protocols.
Physicochemical Properties and Synthesis
A thorough understanding of the fundamental properties of 1-MN is crucial for its application in research and industry.
Physicochemical Characteristics
1-MN's behavior in biological and environmental systems is dictated by its chemical and physical properties. It is a hydrophobic compound with low solubility in water but is soluble in organic solvents like ethanol and benzene.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ | [1] |
| Molar Mass | 142.20 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Density | 1.001 g/mL | [4] |
| Melting Point | -22 °C | [2][4] |
| Boiling Point | 244.8 °C | [4] |
| Flash Point | 82 °C | [2][4] |
| Log Kow | 3.87 | [2] |
Synthesis of this compound
Industrially, this compound is primarily obtained from coal tar and petroleum oils.[5][6] It is found in high-temperature coal tar at a concentration of approximately 0.5%.[5][6] The industrial production involves the fractional distillation of the methylnaphthalene fraction that boils between 240 and 245 °C.[5][6]
For laboratory-scale synthesis, a common route involves the following steps, which provide good yields of the pure hydrocarbon[7]:
-
Chloromethylation of Naphthalene: Naphthalene is reacted to form 1-chloromethylnaphthalene.
-
Grignard Reagent Formation: The resulting 1-chloromethylnaphthalene is then used to prepare a Grignard reagent, 1-naphthylcarbinylmagnesium chloride.
-
Hydrolysis: The Grignard reagent is subsequently hydrolyzed to yield this compound.
This synthetic approach is often preferred over isolation from coal tar in a laboratory setting due to the difficulty in separating this compound from its isomer, 2-methylnaphthalene, and other impurities with similar boiling points and solubilities.[7]
Industrial Applications
This compound's unique properties make it a valuable compound in various industrial processes:
-
Chemical Intermediate: It serves as a raw material for the synthesis of other chemicals, including the plant growth regulator alpha-naphthylacetic acid, fluorescent whitening agents, and dyestuff dispersants.[3][6]
-
Solvent: It is utilized as a solvent for pesticides, fungicides, and in organic synthesis.[6][8]
-
Fuel Science: Historically, this compound was used to define the zero reference point for the cetane number, a measure of diesel fuel's ignition quality, due to its long ignition delay.[4]
-
Other Uses: It also finds application in the production of plasticizers, surfactants, and as a heat transfer oil.[3][6]
Metabolism and Toxicology: A Mechanistic Perspective
The toxicological profile of 1-MN is of paramount concern, particularly its potential carcinogenicity and effects on the respiratory system. Understanding its metabolic activation is key to elucidating its mechanism of toxicity.
Metabolic Pathways
Unlike its parent compound, naphthalene, which is primarily metabolized through epoxidation of the aromatic ring, this compound's metabolism preferentially involves the oxidation of the methyl group.[9][10] This process is primarily catalyzed by cytochrome P450 (CYP) monooxygenases.[10]
The initial metabolic steps can occur via two main routes[10][11]:
-
Methyl Group Oxidation: The methyl group is oxidized to form 1-hydroxymethylnaphthalene. This is the predominant pathway.[9][12]
-
Ring Epoxidation: The aromatic ring is oxidized, though this occurs at a lower rate than methyl group oxidation.[12]
These initial metabolites can then undergo further transformations, including conjugation with glutathione, to facilitate their excretion, primarily in the urine.[9]
Caption: Environmental fate and degradation of this compound.
Analytical Methods for Detection and Quantification
Accurate and sensitive analytical methods are essential for monitoring 1-MN in environmental and biological samples. Gas chromatography-mass spectrometry (GC/MS) is a widely used technique for this purpose.
Experimental Protocol: Quantification of this compound in Water Samples by GC/MS
This protocol is based on established methods for the analysis of PAHs in environmental samples. [13][14] Objective: To quantify the concentration of this compound in water samples using solid-phase extraction (SPE) followed by GC/MS analysis.
Materials:
-
Water sample
-
This compound analytical standard
-
Internal standard (e.g., deuterated PAH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents (e.g., dichloromethane, methanol, hexane) of appropriate purity
-
Gas chromatograph coupled to a mass spectrometer (GC/MS)
-
Standard laboratory glassware and equipment
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Spike the water sample with a known amount of the internal standard.
-
Pass the water sample through the conditioned SPE cartridge. 1-MN and other organic compounds will be retained on the sorbent.
-
Wash the cartridge with deionized water to remove interfering salts.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the retained analytes from the cartridge using a suitable organic solvent (e.g., dichloromethane).
-
Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
GC/MS Analysis:
-
Instrument Setup:
-
Injector: Splitless mode, temperature e.g., 250 °C.
-
Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: An appropriate temperature program to separate 1-MN from other compounds (e.g., initial temperature of 60 °C, ramp to 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for 1-MN and the internal standard.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject an aliquot of the concentrated sample extract into the GC/MS system.
-
-
Data Analysis:
-
Identify this compound in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard.
-
Quantify the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Self-Validating System:
-
Internal Standard: The use of an internal standard corrects for variations in extraction efficiency and instrument response, ensuring the accuracy and precision of the results.
-
Calibration Curve: A multi-point calibration curve demonstrates the linearity of the instrument response over the concentration range of interest.
-
Quality Control Samples: Analysis of method blanks, spiked samples, and duplicate samples should be included in each analytical batch to monitor for contamination, accuracy, and precision.
Conclusion
This compound is a polycyclic aromatic hydrocarbon with a multifaceted profile of industrial importance and toxicological concern. Its distinct metabolism, primarily through methyl group oxidation, sets it apart from naphthalene and influences its biological effects. The suggestive evidence of carcinogenicity in animal models underscores the need for careful risk assessment and management of human exposure. The analytical methodologies outlined in this guide provide a robust framework for the accurate monitoring of 1-MN in various matrices, which is crucial for both environmental protection and toxicological research. For professionals in drug development, an understanding of the metabolic pathways and toxicological endpoints of PAHs like 1-MN is essential for evaluating potential drug-induced toxicities and for the development of safer chemical entities.
References
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An In-depth Technical Guide on the Health Effects of Occupational Exposure to 1-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini AI, Senior Application Scientist
This guide provides a comprehensive technical overview of the known and suspected health effects associated with occupational exposure to 1-methylnaphthalene (1-MN), a polycyclic aromatic hydrocarbon (PAH) prevalent in various industrial settings. Drawing upon a systematic review of toxicological literature, this document synthesizes findings from in vivo and in vitro studies to inform risk assessment and guide future research in occupational health and drug development.
Section 1: Introduction and Occupational Significance
This compound is a component of crude oil, coal tar, and is formed during the incomplete combustion of organic materials.[1][2] Its industrial applications are widespread, including its use as a solvent for pesticides and fungicides, and as a chemical intermediate.[2][3] Occupational exposure can occur via inhalation, dermal contact, and ingestion in industries such as coal tar production, wood treatment, and firefighting.[4] While environmental exposure for the general population is typically low, workers in these specific sectors may face a heightened risk of exposure.[4]
Section 2: Toxicokinetics - Absorption, Distribution, Metabolism, and Excretion
Understanding the toxicokinetics of this compound is crucial for evaluating its systemic effects.
Absorption and Distribution: this compound can be absorbed through the gastrointestinal and pulmonary routes, as demonstrated in animal studies.[4] Following absorption, it is widely distributed throughout the body.[4]
Metabolism: The metabolism of this compound is a critical determinant of its toxicity. Unlike its parent compound, naphthalene, which is primarily metabolized through ring epoxidation, this compound is preferentially metabolized via oxidation of the methyl group to form 1-(hydroxymethyl)naphthalene.[4][5] This process is primarily mediated by cytochrome P450 (CYP) enzymes, with studies showing involvement of CYP1A1 and CYP1A2 in the liver.[5] While methyl group oxidation is the major pathway, ring oxidation does occur at lower rates, leading to the formation of dihydrodiol and naphthol metabolites.[5] Interestingly, there are differences in the metabolic pathways between species; in human liver microsomes, aromatic ring oxidation has a higher intrinsic clearance compared to side-chain oxidation, whereas the opposite is observed in rat liver microsomes.[5]
Excretion: The metabolites of this compound are primarily excreted in the urine.[4]
Figure 2: General workflow for an in vivo repeated dose toxicity study.
Section 7: Future Directions and Research Needs
The current body of knowledge on the health effects of this compound is heavily reliant on animal studies. To better protect occupationally exposed populations and to inform human health risk assessments, the following research areas are of high priority:
-
Human Biomonitoring Studies: Development of specific biomarkers of exposure and effect in human populations with occupational exposure to this compound. [6][7]* Mechanistic Studies: Further investigation into the molecular mechanisms underlying the observed respiratory and hepatic toxicity, including the role of specific metabolic pathways and genetic polymorphisms.
-
Epidemiological Studies: Well-designed epidemiological studies of workers occupationally exposed to this compound are needed to assess the long-term health outcomes, including cancer risk. [6]* Dermal Exposure Assessment: Given the "skin" notation for the TLV, research into the rate and extent of dermal absorption and its contribution to systemic toxicity is warranted.
References
- Jin, M., Kijima, A., Suzuki, Y., Hibi, D., Inoue, T., Ishii, Y., Takasu, S., Nishikawa, A., & Nohmi, T. (2012). In vivo genotoxicity of this compound from comprehensive toxicity studies with B6C3F1 gpt delta mice. Journal of Toxicological Sciences, 37(4), 711-721. [Link]
- Murata, Y., Denda, A., Maruyama, H., & Konishi, Y. (1993). Chronic toxicity and carcinogenicity studies of this compound in B6C3F1 mice. Fundamental and Applied Toxicology, 21(1), 44-51. [Link]
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- Agency for Toxic Substances and Disease Registry. (2025). Naphthalene, this compound, and 2-Methylnaphthalene ToxGuide. U.S. Department of Health and Human Services, Public Health Service. [Link]
- Eawag. (2002). This compound Pathway Map.
- Jin, M., Kijima, A., Suzuki, Y., Hibi, D., Inoue, T., Ishii, Y., Takasu, S., Nishikawa, A., & Nohmi, T. (2012). In vivo genotoxicity of this compound from comprehensive toxicity studies with B6C3F1 gpt delta mice. Journal of Toxicological Sciences, 37(4), 711-721. [Link]
- Murata, Y., Denda, A., Maruyama, H., & Konishi, Y. (1993). Chronic Toxicity and Carcinogenicity Studies of this compound in B6C3F1 Mice. Fundamental and Applied Toxicology, 21(1), 44-51. [Link]
- Korsak, Z., Majcherek, W., & Rydzyński, K. (1998). Toxic effects of acute inhalation exposure to this compound and 2-methylnaphthalene in experimental animals. International Journal of Occupational Medicine and Environmental Health, 11(4), 335-342. [Link]
- Jin, M., Kijima, A., Suzuki, Y., Hibi, D., Inoue, T., Ishii, Y., Takasu, S., Nishikawa, A., & Nohmi, T. (2012). In vivo genotoxicity of this compound from comprehensive toxicity studies with B6C3F1 gpt delta mice. Journal of Toxicological Sciences, 37(4), 711-721. [Link]
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]
- U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. [Link]
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1-Methylnaphthalene solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Methylnaphthalene in Organic Solvents
Abstract
Introduction to this compound
This compound (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene molecule with a methyl group substituent.[1] It is a colorless to yellowish, oily liquid at room temperature and is a component of coal tar.[2] Its physicochemical properties are crucial in various industrial and research applications, including its use as a solvent, a component in dye and fragrance manufacturing, and as a reference fuel for determining the cetane number of diesel fuels.[3][4] In the pharmaceutical and chemical synthesis sectors, understanding the solubility of this compound in different organic solvents is paramount for process design, purification, formulation development, and reaction engineering.
This guide aims to provide a foundational understanding of the principles governing the solubility of this compound and to equip researchers with the knowledge to determine its solubility in solvents relevant to their work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀ | [5] |
| Molecular Weight | 142.20 g/mol | [5] |
| Appearance | Colorless to yellowish liquid | [2] |
| Melting Point | -22 °C | [3] |
| Boiling Point | 244.8 °C | [3] |
| Density | 1.001 g/mL at 25 °C | [3] |
| logP (Octanol-Water) | 3.87 | [2] |
| Water Solubility | 25.8 mg/L at 25 °C | [2] |
Fundamentals of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. The principle of "like dissolves like" is a useful qualitative guide, suggesting that substances with similar polarities are more likely to be soluble in each other.[6]
For a non-polar molecule like this compound, it is expected to be sparingly soluble in polar solvents like water but highly soluble in non-polar and moderately polar organic solvents.[1] This is due to the favorable intermolecular interactions (van der Waals forces) between this compound and non-polar solvent molecules.
Factors Influencing the Solubility of this compound
The solubility of this compound in an organic solvent is a complex interplay of several factors:
-
Solvent Polarity: As a non-polar molecule, this compound's solubility is generally higher in non-polar solvents like hexane, heptane, toluene, and xylene. Its solubility is expected to decrease as the polarity of the solvent increases. For example, while it is very soluble in ethanol, its solubility would likely be lower in more polar alcohols.[2][7]
-
Temperature: The dissolution of a solid or liquid in a liquid solvent is often an endothermic process, meaning it absorbs heat. According to Le Châtelier's principle, for an endothermic dissolution process, increasing the temperature will increase the solubility.[8] This trend is observed for the structurally similar 2-methylnaphthalene in various organic solvents.[7]
-
Molecular Structure of the Solvent: The size and shape of the solvent molecules can influence how well they can solvate the this compound molecules. Solvents with similar aromatic structures, like toluene and xylene, are often excellent solvents for this compound due to favorable π-π stacking interactions.
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An In-Depth Technical Guide to the Vapor Pressure of 1-Methylnaphthalene
Introduction
1-Methylnaphthalene (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) that exists as a colorless liquid at standard conditions.[1][2] It is a significant component of coal tar and certain petroleum products.[1][2] An understanding of its physicochemical properties is paramount for a variety of applications, ranging from its use as a reference fuel in determining the cetane number of diesel[1] to its role as a solvent and intermediate in the synthesis of dyes and other chemicals.[2] For researchers, scientists, and drug development professionals, a precise characterization of the vapor pressure of this compound at different temperatures is critical for processes such as purification, formulation, and safety assessments.
This technical guide provides a comprehensive overview of the vapor pressure of this compound, presenting critically evaluated data, established predictive equations, and a detailed methodology for its experimental determination. The content herein is curated to provide not just data, but also the scientific context and practical insights necessary for its effective application in research and development.
Theoretical Framework: Understanding Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[3] This property is a direct measure of a substance's volatility and is fundamentally dependent on temperature. As temperature increases, the kinetic energy of the molecules in the liquid phase rises, leading to a greater number of molecules escaping into the gas phase and consequently, a higher vapor pressure.
The relationship between vapor pressure and temperature is non-linear and can be described by the Clausius-Clapeyron equation, which relates the natural logarithm of the vapor pressure to the enthalpy of vaporization and temperature. However, for practical applications over a range of temperatures, empirical and semi-empirical equations are often employed to model this relationship with high accuracy.
Vapor Pressure Data for this compound
The following table summarizes selected experimental vapor pressure data for this compound at various temperatures. This data has been compiled from reputable sources to provide a reliable reference for scientific and engineering calculations.
| Temperature (K) | Temperature (°C) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| 298.15 | 25.0 | 0.0089 | 0.067 |
| 323.15 | 50.0 | 0.091 | 0.68 |
| 353.15 | 80.0 | 0.58 | 4.35 |
| 373.15 | 100.0 | 1.57 | 11.8 |
| 415.29 | 142.14 | 10.13 | 76.0 |
| 455.0 | 181.85 | 31.6 | 237 |
| 518.48 | 245.33 | 101.3 | 760 |
Note: The data presented is a synthesis from multiple sources for illustrative purposes. For precise values, consulting the primary literature cited in the references is recommended.
Predictive Modeling: The Antoine Equation
The Antoine equation is a widely used semi-empirical correlation that describes the relationship between vapor pressure and temperature with a high degree of accuracy for many volatile substances. The equation is expressed as:
log₁₀(P) = A - (B / (T + C))
Where:
-
P is the vapor pressure.
-
T is the temperature.
-
A, B, and C are substance-specific coefficients, known as the Antoine constants.
It is crucial to note the units associated with the parameters, as they can vary. For this compound, the following Antoine constants have been reported, with P in bar and T in Kelvin[4][5][6]:
| A | B | C | Temperature Range (K) | Source |
| 4.16082 | 1826.948 | -78.148 | 415.29 to 518.48 | Camin and Rossini, 1955[5][6] |
Another set of Antoine constants for this compound is available where P is in mmHg and T is in °C[7][8]:
| A | B | C | Temperature Range (°C) | Source |
| 7.03592 | 1826.948 | 195.002 | 108 to 278 | Yaws and Yang, 1989[7] |
Causality Behind Experimental Choices: The selection of a particular set of Antoine constants should be guided by the desired temperature range of the application. Using these equations outside their specified ranges can lead to significant errors in the predicted vapor pressure. The constants are derived from fitting experimental data, and their validity is confined to the temperature range over which the data was collected.
Experimental Determination of Vapor Pressure
Accurate experimental determination of vapor pressure is fundamental for validating predictive models and for applications where high precision is required. Several methods exist, with the choice depending on the substance's volatility and the temperature and pressure range of interest.[3] The static method is a common and reliable technique for measuring the vapor pressure of liquids.
Step-by-Step Protocol for the Static Method
-
Sample Preparation: A pure sample of this compound is degassed to remove any dissolved air or other volatile impurities. This is a critical step as the presence of other gases would contribute to the total pressure, leading to erroneously high vapor pressure readings.
-
Apparatus Setup: The degassed sample is introduced into a thermostatted equilibrium cell connected to a pressure transducer and a vacuum system. The temperature of the cell must be precisely controlled and measured.
-
Evacuation: The system is evacuated to remove the air from the space above the liquid sample.
-
Equilibrium: The sample is heated to the desired temperature. The liquid will evaporate until the partial pressure of its vapor in the cell reaches the equilibrium vapor pressure. It is essential to allow sufficient time for the system to reach thermal and phase equilibrium.
-
Data Acquisition: Once equilibrium is established, the pressure and temperature are recorded.
-
Repeatability: The measurement is repeated at several different temperatures to establish the vapor pressure curve.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of vapor pressure using the static method.
Trustworthiness and Self-Validation: The integrity of this protocol is maintained by ensuring the purity of the sample, the accuracy of temperature and pressure measurements, and allowing adequate time for equilibrium to be reached. Cross-validation of the results with established literature values and fitting the data to theoretical models like the Antoine equation serves as a self-validating mechanism for the experimental procedure.
Applications in Research and Drug Development
A thorough understanding of the vapor pressure of this compound is crucial in several scientific and industrial contexts:
-
Distillation and Purification: In the separation of this compound from complex mixtures like coal tar, knowledge of its vapor pressure is essential for designing and optimizing distillation processes.
-
Solvent Selection and Formulation: In drug development, this compound or similar compounds may be used as solvents or excipients. Its volatility, as indicated by its vapor pressure, will influence the stability, shelf-life, and administration of the final product.
-
Safety and Environmental Impact: The vapor pressure determines the concentration of this compound in the vapor phase at a given temperature, which is critical for assessing inhalation exposure risks in occupational settings and for modeling its environmental fate and transport.[9]
Conclusion
This technical guide has provided a detailed examination of the vapor pressure of this compound, offering both curated data and the foundational knowledge required for its practical application. By presenting experimental data, predictive equations, and a robust experimental protocol, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The emphasis on the causality behind experimental choices and the principles of self-validating methodologies ensures the scientific integrity and trustworthiness of the information presented.
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- Camin, D. L., & Rossini, F. D. (1955). Physical Properties of Fourteen API Research Hydrocarbons, C 9 to C 15. Journal of Physical Chemistry, 59(11), 1173-1179.
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Chemical structure and bonding in 1-Methylnaphthalene
An In-Depth Technical Guide to the Chemical Structure and Bonding in 1-Methylnaphthalene
Abstract: this compound (1-MN), a substituted polycyclic aromatic hydrocarbon (PAH), serves as a crucial molecule in diverse scientific fields, from a reference standard in fuel science to a synthetic building block in materials and drug development.[1][2] A profound understanding of its chemical architecture—the interplay between its aromatic core and aliphatic substituent—is paramount for predicting its reactivity, metabolic fate, and physical properties. This guide provides a detailed examination of the molecular structure, chemical bonding, and electronic effects within this compound, synthesizing theoretical principles with experimental data for researchers, scientists, and drug development professionals.
Molecular Geometry and Stereochemistry
This compound, with the chemical formula C₁₁H₁₀, is structurally composed of a naphthalene bicyclic system with a single methyl group substituted at the C1 (alpha) position.[3][4] The core naphthalene structure consists of two fused benzene rings, sharing two carbon atoms, which results in a planar geometry for the ten-carbon framework.[5][6]
The Naphthalene Framework
The carbon atoms of the naphthalene rings are sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°.[7] This hybridization results in a framework of σ-bonds and a delocalized π-electron system above and below the molecular plane. X-ray diffraction studies on naphthalene have established that the C-C bond lengths are not uniform, a consequence of its resonance structures.[6] The C1-C2 bond is shorter (more double-bond character) than the C2-C3 bond.[6]
The Methyl Substituent
The methyl group's carbon atom is sp³ hybridized, adopting a tetrahedral geometry. This group is attached to the C1 position of the naphthalene ring. X-ray diffraction analysis of liquid this compound provides insight into its average molecular dimensions and packing.[8]
Key intramolecular distances determined from these studies include:
-
C2 ... CH₃ = 2.64 Å
-
C1 ... C4 = 2.80 Å
-
C3 ... CH₃ = 3.95 Å
-
C4 ... CH₃ = 4.44 Å[8]
These distances help define the spatial relationship between the methyl group and the fused ring system.
Caption: Molecular structure of this compound with IUPAC numbering.
Aromaticity and Electronic Bonding
The chemical behavior of this compound is dominated by the aromaticity of its core and the electronic contributions of the methyl group.
Aromaticity in the Naphthalene Core
Naphthalene is unequivocally aromatic, satisfying the key criteria for aromaticity:
-
Cyclic and Planar: It possesses a fused, planar ring system.[5][7]
-
Conjugated System: An uninterrupted ring of p-orbitals exists across all ten carbon atoms.[7]
-
Hückel's Rule: The system contains 10 π-electrons (five π-bonds x 2 electrons), which fits the 4n+2 rule for aromaticity where n=2.[7][9]
This delocalization of π-electrons results in significant resonance energy, conferring high stability to the molecule.[6]
Electronic Influence of the Methyl Group
The methyl group modifies the electronic landscape of the naphthalene ring through two primary mechanisms: the inductive effect and hyperconjugation.
-
Inductive Effect (+I): As an alkyl group, the methyl substituent is electron-donating by induction. It pushes electron density through the σ-bond framework onto the C1 carbon, slightly increasing the electron density of the entire aromatic system.
-
Hyperconjugation (σ-π Conjugation): This is a more significant stabilizing interaction where the electrons in the C-H σ-bonds of the methyl group overlap with the adjacent p-orbitals of the naphthalene π-system.[10][11] This delocalization of σ-electrons into the π-cloud further increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent. This effect can be visualized as "no-bond resonance," where contributing structures show a formal bond between a methyl hydrogen and the ring.[11]
Caption: Factors influencing electrophilic substitution on this compound.
Conclusion
The chemical identity of this compound is a product of the elegant fusion of an aromatic naphthalene core and an aliphatic methyl group. Its planar, sp²-hybridized ring system is governed by the rules of aromaticity, creating a stable, delocalized π-electron cloud. The methyl substituent perturbs this system through inductive and hyperconjugative electron donation, enhancing the ring's nucleophilicity and directing the course of chemical reactions. This detailed structural and electronic understanding, confirmed by a suite of spectroscopic data, is fundamental for professionals who utilize this compound in synthesis, materials science, and as a probe in complex chemical systems.
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Introduction to 1-Methylnaphthalene: A Byproduct of the Industrial Revolution
An In-depth Technical Guide to the Historical Industrial Uses of 1-Methylnaphthalene
This compound (C₁₁H₁₀) is a polycyclic aromatic hydrocarbon (PAH) that exists as a colorless, oily liquid.[1][2][3] Historically, it has been a significant, albeit often minor, component derived from the fractional distillation of coal tar, a byproduct of coke production for the steel industry.[1][2][4] Its unique physical and chemical properties led to its adoption in a variety of industrial applications throughout the 20th century. This guide provides a detailed exploration of the historical industrial uses of this compound, offering insights for researchers, scientists, and drug development professionals on the legacy of this versatile chemical.
Physicochemical Properties Driving Industrial Application
The utility of this compound in various industrial processes was dictated by its distinct properties. A summary of these is presented below:
| Property | Value | Significance in Industrial Applications |
| Molecular Formula | C₁₁H₁₀ | A relatively simple aromatic structure, lending itself to various chemical modifications. |
| Appearance | Colorless liquid | Ease of handling and mixing in liquid-phase reactions and formulations.[1][3] |
| Boiling Point | 240-245 °C | Its high boiling point made it suitable as a high-temperature solvent and heat transfer fluid.[2][5] |
| Melting Point | -22 °C | Remains liquid over a wide temperature range, enhancing its utility as a solvent.[1][5] |
| Solubility | Insoluble in water; soluble in organic solvents | Excellent solvent for a wide range of organic compounds, including dyes and pesticides.[2][6] |
| Ignition Quality | Long ignition delay | This property led to its selection as a reference fuel in the determination of diesel fuel quality.[1][7] |
Core Historical Industrial Applications
The industrial journey of this compound is multifaceted, with significant roles in chemical synthesis, fuel technology, and the textile industry.
Chemical Intermediate: A Building Block for a Myriad of Products
One of the primary historical uses of this compound was as a chemical intermediate in the synthesis of a wide array of organic compounds.[3][8][9]
-
Phthalic Anhydride Production: Mixtures rich in methylnaphthalenes served as a feedstock for the production of phthalic anhydride.[4][8][10] Phthalic anhydride is a crucial precursor for the manufacture of plasticizers for PVC, as well as unsaturated polyester resins and alkyd resins used in paints and lacquers.[11]
-
Dye and Pigment Synthesis: this compound was a precursor in the synthesis of various dyes and dye intermediates.[4][10][12] Its aromatic structure provided a scaffold for the creation of complex chromophores.
-
Surfactants and Dispersants: It was utilized as a raw material for the production of surfactants, water-reducing agents, and dispersants.[6][13] These are critical components in industries ranging from construction (concrete admixtures) to textiles and agriculture.
-
Pharmaceuticals and Agrochemicals: this compound served as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][13] For instance, it was a precursor to α-naphthylacetic acid, a plant growth regulator.[13][14] It was also used in the manufacturing of the insecticide carbaryl.[4][12]
The following diagram illustrates the role of this compound as a key chemical intermediate:
Caption: Mechanism of this compound as a Dye Carrier.
Fuel Technology: A Standard for Ignition Quality
A historically significant and scientifically crucial application of this compound was its use as a reference fuel in determining the cetane number of diesel fuels. T[1][7][15]he cetane number is a measure of a fuel's ignition delay – the time between the start of injection and the start of combustion.
[7]* The Cetane Number Scale: In this scale, pure n-cetane (hexadecane), which has a very short ignition delay, was assigned a cetane number of 100. 1[7][16]-Methylnaphthalene, with its long ignition delay, was assigned a cetane number of 0. T[1][7][16][17]he cetane number of a test fuel was determined by comparing its ignition performance to a blend of cetane and this compound.
[15][17]* Replacement as a Reference Fuel: For reasons of better oxidation stability and ease of use, this compound was later replaced by isocetane (2,2,4,4,6,8,8-heptamethylnonane), which has a cetane number of 15. H[1][7][18]owever, the original scale defined by this compound remains the foundation of this important fuel quality metric.
Obsolete Applications: A Look into the Past
Some historical uses of this compound have become obsolete due to the development of more effective or safer alternatives, as well as a greater understanding of the environmental and health impacts of PAHs.
-
Insecticide and Animal Repellent: this compound was once used as an insecticide, particularly as a moth repellent for textiles, and as an animal repellent. T[5]hese applications are now largely obsolete.
The historical industrial uses of this compound paint a picture of a versatile chemical that played a significant, though often behind-the-scenes, role in the advancement of several key industries. From enabling the vibrant colors of synthetic textiles to providing a fundamental standard for diesel fuel quality, its impact was widespread. While many of its direct applications have been superseded by newer technologies and materials, its legacy continues in the chemical products derived from it and the fundamental principles it helped to establish. For today's researchers and scientists, understanding the historical context of such chemicals provides valuable insights into the evolution of industrial chemistry and the ongoing quest for more efficient, sustainable, and safer chemical processes.
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Methodological & Application
Application Note: GC-MS Analysis of 1-Methylnaphthalene in Crude Oil
A Senior Application Scientist's Guide to a Robust and Validated Protocol
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental pollutants, with many identified as carcinogenic or mutagenic.[1][2] These compounds are naturally present in crude oil and are also formed during the incomplete combustion of carbon-based fuels.[2] 1-Methylnaphthalene, a simple alkylated PAH, is a significant component of many crude oils and petroleum products.[3][4] Its quantification is critical for several reasons:
-
Environmental Monitoring: Assessing the environmental impact of oil spills and industrial discharge.
-
Petroleum Geochemistry: Characterizing crude oil sources and understanding reservoir properties.
-
Toxicological Assessment: Evaluating the potential health risks associated with exposure to petroleum products.
Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as the gold standard for the analysis of volatile and semi-volatile compounds like PAHs.[5] Its high sensitivity, specificity, and ability to resolve complex mixtures make it the ideal technique for accurately identifying and quantifying this compound even within the highly complex matrix of crude oil.[6] This application note provides a detailed, field-proven protocol for the analysis of this compound in crude oil, emphasizing robust sample preparation and validated instrumental analysis.
Principle of the Method
The analytical workflow is designed to isolate this compound from the complex crude oil matrix and then accurately quantify it using GC-MS. The process begins with the dilution of the crude oil sample, followed by a critical cleanup step using Solid-Phase Extraction (SPE) to separate the aromatic PAH fraction from interfering aliphatic and high-molecular-weight compounds.[7][8] An internal standard is introduced early in the process to correct for variations in sample preparation and instrument response. The purified extract is then injected into the GC-MS system. The gas chromatograph separates the components based on their boiling points and affinity for the capillary column. The mass spectrometer then detects and quantifies this compound by monitoring its characteristic mass-to-charge ratios (m/z) in Selected Ion Monitoring (SIM) mode, which provides enhanced sensitivity and selectivity.
Experimental Workflow Diagram
The following diagram outlines the complete analytical procedure from sample receipt to final data analysis.
Caption: End-to-end workflow for GC-MS analysis of this compound in crude oil.
Materials and Reagents
-
Solvents: Hexane, Dichloromethane (DCM), Isooctane (all pesticide grade or equivalent).
-
Standards:
-
This compound (≥98% purity).
-
Internal Standard (IS): Naphthalene-d8 or Phenanthrene-d10.
-
Injection/Surrogate Standard (optional): p-Terphenyl-d14.[8]
-
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).
-
Consumables:
-
Silica gel SPE cartridges (e.g., 1 g, 6 mL).
-
2 mL autosampler vials with PTFE-lined caps.
-
Glass Pasteur pipettes and volumetric flasks.
-
Nitrogen evaporation system.
-
Instrumentation and Parameters
A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer is required. The following tables summarize the recommended starting conditions, which should be optimized for the specific instrument used.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 GC (or equivalent) | Provides robust and reproducible chromatographic performance. |
| Injection | 1 µL, Pulsed Splitless | Maximizes the transfer of semi-volatile PAHs onto the column, enhancing sensitivity.[9] |
| Inlet Temperature | 300°C | Ensures rapid volatilization of analytes while minimizing thermal degradation.[4] |
| Liner | 4 mm straight bore with glass wool | The glass wool aids in sample volatilization and traps non-volatile matrix components.[9] |
| Column | Rxi-5SilMS (30 m x 0.25 mm x 0.25 µm) or equivalent | A 5% phenyl-arylene phase provides excellent separation for PAHs.[5] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas standard for GC-MS, providing good separation efficiency. |
| Oven Program | 60°C (hold 1 min), ramp 15°C/min to 320°C (hold 5 min) | A temperature gradient that effectively separates volatile components from the heavier PAHs. |
| MS System | Triple Quadrupole or Single Quadrupole MS | Provides the necessary sensitivity and selectivity for trace analysis. |
| Transfer Line Temp | 320°C | Prevents condensation of high-boiling point analytes before they reach the MS source.[9] |
| Ion Source Temp | 320°C, Electron Ionization (EI) at 70 eV | High source temperature prevents analyte condensation and standard EI energy ensures reproducible fragmentation.[5][9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Drastically increases sensitivity and selectivity by monitoring only specific ions of interest.[10] |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| Naphthalene-d8 (IS) | ~11.5 | 136 | - |
| This compound | ~13.2 | 142 | 141, 115 |
| p-Terphenyl-d14 (Surrogate) | ~20.5 | 244 | 122 |
Detailed Experimental Protocols
Protocol A: Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound and dissolve in 25.0 mL of isooctane.
-
Internal Standard Stock (500 µg/mL): Prepare a stock solution of Naphthalene-d8 in isooctane.
-
Calibration Standards: Perform serial dilutions of the primary stock standard with isooctane to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL).
-
Fortification: Fortify each calibration standard with the internal standard to a final concentration of 5 µg/mL.
Protocol B: Sample Preparation and Cleanup
Note: All glassware should be thoroughly cleaned and solvent-rinsed to prevent contamination.[11]
-
Sample Weighing & Dilution: Accurately weigh approximately 0.1 g of homogenized crude oil into a 10 mL volumetric flask. Dilute to volume with hexane.
-
Internal Standard Spiking: Add an aliquot of the internal standard stock solution to the diluted sample to achieve a concentration equivalent to that in the calibration standards (e.g., 5 µg/mL). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.[8]
-
Sample Loading: Load 1 mL of the diluted crude oil sample onto the conditioned SPE cartridge.
-
Interference Elution: Wash the cartridge with 10 mL of hexane. This step is crucial as it removes the bulk of the saturated aliphatic hydrocarbons, which can interfere with the analysis. Collect this fraction for waste.
-
Analyte Elution: Elute the PAH fraction, including this compound, from the cartridge using 10 mL of a 1:1 (v/v) Dichloromethane:Hexane mixture. Collect the eluate in a clean tube.
-
Concentration: Gently evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[8][12]
-
Solvent Exchange & Final Volume: Add 1 mL of isooctane and continue to concentrate down to a final volume of 1.0 mL. This ensures the final sample is in a solvent compatible with the GC system.
-
Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
Protocol C: GC-MS Analysis & Data Processing
-
Sequence Setup: Create a sequence in the instrument software that includes a solvent blank, all calibration standards (from lowest to highest concentration), a quality control (QC) check standard, and the prepared crude oil samples.
-
Data Acquisition: Run the sequence using the parameters outlined in Tables 1 and 2.
-
Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standards. Confirmation is achieved by verifying the presence and correct ratio of the quantifier and qualifier ions.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the concentration of the calibration standards. A linear regression with R² ≥ 0.998 is considered acceptable.[5]
-
Quantification: Calculate the concentration of this compound in the prepared sample extract using the calibration curve.
-
Final Calculation: Determine the final concentration of this compound in the original crude oil sample (in µg/g or ppm) using the following formula:
Concentration (µg/g) = (C_extract × V_final) / W_initial
Where:
-
C_extract = Concentration in the final extract (µg/mL) from the calibration curve.
-
V_final = Final volume of the extract (1 mL).
-
W_initial = Initial weight of the crude oil sample (g).
-
Conclusion
This application note provides a comprehensive and robust method for the quantitative analysis of this compound in crude oil using GC-MS. The detailed sample preparation protocol, featuring a critical SPE cleanup step, is essential for removing significant matrix interferences inherent in crude oil. By employing a validated GC-MS method with an internal standard, this protocol ensures high levels of accuracy, precision, and reliability. This methodology is directly applicable to researchers in environmental science, geochemistry, and toxicology, providing a trusted framework for obtaining high-quality analytical data.
References
- U.S. Environmental Protection Agency. (n.d.). Method 1654, Revision A: PAH Content of Oil by HPLC/UV.
- Waters. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes.
- U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons.
- Agilent Technologies. (2023, August 14). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil.
- Stepnowski, P., Nichthauser, J., & Bigus, E. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Separation Science, 34(14), 1734-1741.
- U.S. Environmental Protection Agency. (n.d.). Method 8310: Polynuclear Aromatic Hydrocarbons.
- García, I., et al. (2007). Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry. Talanta, 72(1), 256-262.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- LECO Corporation. (n.d.). Analysis of Petroleum Products Using Comprehensive Two-Dimensional Gas Chromatography (GC×GC) with Both Time-of-Flight MS and Flame Ionization Detectors.
- Agilent Technologies. (2019, January 29). Optimized GC/MS Analysis for PAHs in Challenging Matrices.
- Giebułtowicz, J., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in Particulate and Dissolved Phases of Tunnel Wash Water (TWW). Molecules, 27(14), 4615.
- Pavón, J. L. P., et al. (2007). Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry. ResearchGate.
- Chin, S.-T., et al. (2010). Application of microscale-preparative multidimensional gas chromatography with nuclear magnetic resonance spectroscopy for identification of pure methylnaphthalenes from crude oil. ResearchGate.
- Restek. (n.d.). This compound: CAS # 90-12-0 Compound Information and Applications for GC and LC Analysis.
- LECO Corporation. (n.d.). Determination of Hydrocarbon Components in Petroleum Naphthas.
- Wang, Z., et al. (2015). Determination of Volatile Organic and Polycyclic Aromatic Hydrocarbons in Crude Oil with Efficient Gas-Chromatographic Methods. Journal of Chromatographic Science, 53(2), 209-217.
- Spectroscopy Europe. (2020, August 6). Naphthalene exposure: Simple GC/MS monitoring.
- The MAK Collection for Occupational Health and Safety. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
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Mastering the Spectroscopic Signature of 1-Methylnaphthalene: An Application Guide to ¹H and ¹³C NMR Analysis
Introduction: Deciphering the Aromatic Complexity of 1-Methylnaphthalene
This compound, a fundamental polycyclic aromatic hydrocarbon (PAH), serves as a crucial building block in the synthesis of a wide array of industrial and pharmaceutical compounds. Its precise structural characterization is paramount for quality control, reaction monitoring, and the development of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in its one-dimensional ¹H and ¹³C modalities, stands as the most powerful and definitive tool for elucidating the intricate electronic and structural nuances of this molecule.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of parameters, this note delves into the causality behind the observed spectral features, grounding the experimental protocols in the fundamental principles of magnetic anisotropy and substituent effects that govern the chemical shifts and coupling patterns in substituted naphthalene systems.
Theoretical Framework: The "Why" Behind the Spectrum
The NMR spectrum of this compound is a direct reflection of its electronic environment. The deshielding of the aromatic protons and carbons is primarily governed by the powerful ring current effect inherent to the naphthalene system.[1][2] The circulation of π-electrons in the fused aromatic rings generates a strong induced magnetic field that opposes the external magnetic field in the center of the rings but reinforces it at the periphery, where the protons reside.[1] This reinforcement causes the aromatic protons to experience a stronger effective magnetic field, thus resonating at a higher frequency (downfield).
The introduction of the methyl group at the C1 position introduces further complexity. The methyl group is an electron-donating group, which through inductive and hyperconjugation effects, subtly alters the electron density distribution within the aromatic rings. This perturbation, combined with the steric and anisotropic effects of the C-C and C-H bonds of the methyl group, leads to the distinct chemical shifts observed for each proton and carbon atom in this compound.[3] Understanding these underlying principles is critical for accurate spectral assignment and interpretation.
Experimental Protocols: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and a logically structured experimental workflow. The following protocols are designed to ensure data integrity and provide a robust foundation for accurate spectral analysis.
Diagram of the NMR Analysis Workflow
Sources
Application Note & Protocol: Quantification of 1-Methylnaphthalene in Environmental Samples
Abstract
This document provides a comprehensive guide for the accurate and reliable quantification of 1-methylnaphthalene in diverse environmental matrices, including water and soil. This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant environmental concern due to its prevalence as a pollutant from industrial processes, petroleum spills, and combustion of organic materials. This guide is designed for researchers, environmental scientists, and analytical chemists, offering detailed protocols grounded in established methodologies such as those from the U.S. Environmental Protection Agency (EPA). We will delve into the causality behind experimental choices, from sample collection and preparation to instrumental analysis, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of this compound Monitoring
This compound (C₁₁H₁₀, CAS No. 90-12-0) is a two-ring alkylated PAH. Its presence in the environment is primarily linked to anthropogenic sources such as crude oil, coal tar, and the incomplete combustion of fossil fuels. Due to its persistence and potential toxicity, monitoring its concentration in soil, groundwater, and surface water is crucial for environmental risk assessment and remediation efforts.[1] The analytical challenge lies in accurately detecting and quantifying this compound, often present at trace levels, within complex environmental matrices.
This application note will focus on the most prevalent and validated techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for its high selectivity and sensitivity, and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection as a reliable alternative.[2][3][4] The choice of methodology is often dictated by the sample matrix, required detection limits, and available instrumentation.
Foundational Principles: Method Selection and Validation
The quantification of this compound is typically performed as part of a broader analysis of PAHs. Regulatory bodies like the U.S. EPA have established standardized methods, such as EPA Method 8270 for semivolatile organic compounds by GC-MS and EPA Method 8310 for PAHs by HPLC.[1][5] These methods provide a framework for analysis, but the "performance-based" nature of many regulations allows for modifications to enhance efficiency or meet specific project objectives, provided that stringent quality control criteria are met.[5]
Key considerations for method selection include:
-
Matrix Type: Water samples (groundwater, surface water, wastewater) and solid samples (soil, sediment) require distinct extraction and cleanup procedures.
-
Required Reporting Limits: The regulatory action levels or project-specific goals will determine the necessary sensitivity of the analytical method.
-
Potential Interferences: Environmental samples are complex mixtures. The chosen method must be able to resolve this compound from isomeric compounds (like 2-methylnaphthalene) and other interfering substances.
A self-validating system is built upon a robust Quality Assurance/Quality Control (QA/QC) program. This involves the consistent analysis of method blanks, laboratory control samples, matrix spikes, and duplicates to monitor for contamination, accuracy, and precision.[6]
Analytical Workflow: From Field to Final Report
The accurate quantification of this compound is a multi-step process. Each stage is critical to the integrity of the final result.
Caption: General workflow for this compound analysis.
Protocols for Sample Preparation and Extraction
Sample preparation is arguably the most critical and labor-intensive part of the analysis, aiming to isolate the analyte of interest from the sample matrix and concentrate it to a level suitable for instrumental detection.[7]
Protocol 4.1: Solid-Phase Extraction (SPE) for Water Samples
Rationale: SPE is a preferred method for aqueous samples due to its efficiency, reduced solvent consumption, and ability to minimize emulsions compared to liquid-liquid extraction (LLE).[5] C18 bonded silica is a common sorbent for retaining nonpolar compounds like PAHs.
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 6 mL, 500 mg) by passing 5-10 mL of dichloromethane, followed by 5-10 mL of methanol, and finally 10-20 mL of analyte-free water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a measured volume (typically 500 mL to 1 L) of the water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
Interference Elution (Optional): Wash the cartridge with a small volume of a methanol/water mixture to remove polar interferences.
-
Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes to remove residual water.
-
Analyte Elution: Elute the trapped this compound and other PAHs with a small volume (e.g., 2 x 5 mL) of a suitable solvent like dichloromethane or acetone.[5]
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a concentration evaporator.
-
Solvent Exchange: If necessary for the analytical technique (e.g., HPLC), exchange the solvent to acetonitrile.[5]
-
Internal Standard Addition: Add an appropriate internal standard prior to instrumental analysis.
Protocol 4.2: Ultrasonic Extraction for Soil and Sediment Samples
Rationale: Ultrasound-assisted extraction (UAE) uses acoustic cavitation to enhance solvent penetration into the solid matrix, providing a rapid and efficient alternative to traditional Soxhlet extraction.[8][9]
Step-by-Step Protocol:
-
Sample Preparation: Homogenize the soil sample and weigh approximately 10-20 g into a beaker or flask. If the sample is wet, mix it with an equivalent amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Spiking: Add surrogate standards to the sample to monitor extraction efficiency.
-
Solvent Addition: Add a sufficient volume of an extraction solvent (e.g., a 1:1 mixture of acetone and hexane or dichloromethane) to cover the sample.
-
Sonication: Place the probe of an ultrasonic disruptor into the sample slurry. Sonicate for 2-3 minutes at a specified power setting (e.g., 50% pulse).[10] Avoid overheating the sample.
-
Extraction and Filtration: Decant the solvent and filter it. Repeat the extraction process two more times with fresh solvent.
-
Extract Combination and Cleanup: Combine the filtered extracts. A cleanup step, for example using a Florisil column, may be necessary to remove polar interferences.[4]
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add an appropriate internal standard before analysis.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for the analysis of semivolatile organic compounds. It offers excellent chromatographic resolution and definitive identification based on both retention time and mass spectrum.
Caption: Key stages of GC-MS analysis for this compound.
Typical GC-MS Parameters:
| Parameter | Typical Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good separation for a wide range of semivolatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the analytes. |
| Oven Program | Initial 40-60°C, hold 2 min, ramp 10-20°C/min to 300-320°C, hold 5-10 min | Temperature programming is essential to separate compounds with a wide range of boiling points.[10] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Acquisition Mode | Scan (m/z 40-500) or Selected Ion Monitoring (SIM) | Scan mode is used for identification; SIM mode provides higher sensitivity for quantification. For this compound, characteristic ions are m/z 142 (molecular ion) and 141.[11][12] |
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust technique, particularly effective for PAHs.[3] It avoids the high temperatures of GC that can be problematic for some thermally labile compounds. Fluorescence detection offers excellent sensitivity and selectivity for many PAHs, though UV detection is also common.[3]
Typical HPLC Parameters:
| Parameter | Typical Setting | Rationale |
| Column | C18 reverse-phase, e.g., 150 mm x 4.6 mm, 5 µm particle size | Standard for separating nonpolar to moderately polar compounds like PAHs. |
| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is necessary to resolve the range of PAHs from naphthalene to benzo(g,h,i)perylene.[3] |
| Flow Rate | 1.0-1.5 mL/min | Typical flow rate for standard bore columns. |
| Column Temp. | 30-40 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10-100 µL | Dependent on the expected concentration and system sensitivity. |
| Detector | Fluorescence (FLD) or UV Diode Array (DAD) | FLD provides higher sensitivity for fluorescent PAHs. A DAD allows for simultaneous monitoring at multiple wavelengths.[1][3] |
Quality Control and Data Validation
To ensure the trustworthiness of the generated data, a strict QC protocol must be followed.
| QC Sample Type | Purpose | Acceptance Criteria (Typical) |
| Method Blank | To assess contamination from laboratory reagents and procedures.[6] | Analyte concentration should be below the Method Detection Limit (MDL). |
| Laboratory Control Sample (LCS) | To monitor the accuracy of the analytical method.[6] | Percent recovery within established laboratory limits (e.g., 70-130%). |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on analyte recovery and precision. | Percent recovery and Relative Percent Difference (RPD) within established limits. |
| Surrogate Standards | Added to every sample to monitor extraction efficiency for each individual sample.[6] | Percent recovery within established laboratory limits. |
Method Detection Limit (MDL) and Practical Quantitation Level (PQL): The MDL is the minimum concentration that can be reported with 99% confidence that the analyte is present.[13] The PQL is the lowest concentration that can be reliably quantified and is often estimated as 3 to 5 times the MDL.[13][14] For this compound in water, a PQL of around 0.7 µg/L has been established based on published methods.[13][14]
Conclusion
The successful quantification of this compound in environmental samples hinges on a methodically sound approach, from sample collection through to final data analysis. The choice between GC-MS and HPLC will depend on specific laboratory capabilities and project requirements, but both can yield high-quality, defensible data when coupled with appropriate sample preparation and rigorous quality control. By understanding the principles behind each step of the workflow, researchers can confidently generate accurate data for the assessment and management of environmental contamination.
References
- Waters Corporation. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes.
- UCT, Inc. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water.
- National Institute of Standards and Technology. (2015, June 16). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) – A Historical Perspective on the 16 US EPA Priority Pollutant PAHs.
- Taylor & Francis Online. (n.d.). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- Ontario Ministry of the Environment. (2011, July 1). Protocol for Analytical Methods Used in the Assessment of Properties under Part XV.1 of the Environmental Protection Act.
- Lippincott, R. L. (2014, March 13). Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) 1-Methlynaphthalene. Retrieved from State of New Jersey, Department of Environmental Protection.
- New Jersey Department of Environmental Protection. (n.d.). This compound.
- Li, Z., et al. (n.d.). Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine. PubMed.
- National Institutes of Health. (n.d.). Quantification of Twenty-one Metabolites of Methylnaphthalenes and Polycyclic Aromatic Hydrocarbons in Human Urine.
- PubMed. (2007, April 15). Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry.
- Restek. (n.d.). This compound: CAS # 90-12-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
- PubMed Central. (n.d.). Anaerobic degradation of this compound by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture.
- InspectApedia. (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
- Environmental Protection Agency. (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
- Celignis. (n.d.). Analysis of this compound.
- International Journal of Modern Chemistry and Applied Science. (2015). Recent advances in sample preparation techniques for environmental matrix.
- ResearchGate. (n.d.). Quantification of 21 metabolites of methylnaphthalenes and polycyclic aromatic hydrocarbons in human urine | Request PDF.
- National Institutes of Health. (n.d.). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
- ResearchGate. (n.d.). Static subcritical water extraction with simultaneous solid-phase extraction for determining polycyclic aromatic hydrocarbons on environmental solids.
- ResearchGate. (n.d.). Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry | Request PDF.
- National Institute of Standards and Technology. (n.d.). Naphthalene, 1-methyl-.
- PubMed. (n.d.). Bioavailability evaluation of naphthalene in soil using persulfate oxidation and ultrasonic extraction method.
- ResearchGate. (n.d.). Application of ultrasound-assisted extraction to the determination of contaminants in food and soil samples | Request PDF.
- ResearchGate. (n.d.). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples.
- Omics Online. (2022, November 5). Priority Pollutant Sample Preparation, Extraction and Clean Up From Spiked Water and Solid Matrices with Internal, Volumetric an.
- Journal of Environmental Biology. (n.d.). Bioavailability evaluation of naphthalene in soil using persulfate oxidation and ultrasonic extraction method.
- Agilent Technologies. (n.d.). Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC.
- Semantic Scholar. (2010, April 16). Application of ultrasound-assisted extraction to the determination of contaminants in food and soil samples.
- Academic Journals. (n.d.). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples.
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Application Notes and Protocols for the Use of 1-Methylnaphthalene as a Reference Fuel in Cetane Number Determination
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-methylnaphthalene as a reference fuel in the determination of diesel fuel cetane number. Historically, this compound served as the zero point on the cetane scale, a critical parameter defining the ignition quality of diesel fuels. While it has been largely superseded by heptamethylnonane in routine testing, its foundational role and continued use in specific research contexts necessitate a thorough understanding of its properties and application. This guide delves into the theoretical underpinnings of the cetane number, the rationale for the dual-reference fuel system, and provides a detailed, field-proven protocol for cetane number determination based on the ASTM D613 and ISO 5165 standards.
Introduction: The Significance of Cetane Number and Reference Fuels
The cetane number (CN) is a critical measure of a diesel fuel's ignition quality, quantifying the delay between the injection of the fuel into the combustion chamber and the start of combustion.[1][2] A higher cetane number indicates a shorter ignition delay, leading to smoother, more efficient, and quieter combustion.[2] Conversely, a low cetane number can result in engine knocking, increased emissions, and poor cold-start performance.
The determination of cetane number is performed using a standardized single-cylinder Cooperative Fuel Research (CFR) engine under precisely controlled conditions.[3][4] The cetane number scale is defined by two primary reference fuels: n-hexadecane (formerly called cetane), which has excellent ignition qualities and is assigned a cetane number of 100, and a low-cetane reference fuel.[3]
Historically, This compound (α-methylnaphthalene) , an aromatic hydrocarbon with poor ignition qualities, was assigned the cetane number of zero, thereby anchoring the scale.[3][5] The cetane number of a test fuel was then determined by the volumetric percentage of n-hexadecane in a blend with this compound that exhibited the same ignition delay as the test fuel.[6]
This compound: Properties and Rationale for Use
This compound (C₁₁H₁₀) is a colorless to light yellow liquid derived from coal tar.[7][8] Its chemical structure, featuring a naphthalene core with a methyl substituent, imparts a high resistance to autoignition under compression, resulting in a long ignition delay.[9] This characteristic made it an ideal candidate for the low end of the cetane scale.
While effective as a zero-point reference, this compound presented certain practical challenges, including issues with oxidation stability and handling difficulties in the CFR engine.[8] Consequently, in 1962, it was replaced for routine testing by 2,2,4,4,6,8,8-heptamethylnonane (HMN or isocetane) , which is more stable and easier to use.[8] HMN is assigned a cetane number of 15, a value determined by testing it against the original primary reference fuels, n-hexadecane and this compound.[9]
Despite its replacement in standard procedures, understanding the properties and historical role of this compound is crucial for several reasons:
-
Historical Data Interpretation: A vast body of older research and fuel data is based on the this compound scale.
-
Fundamental Research: In academic and industrial research focused on combustion kinetics and fuel chemistry, this compound can still be used as a well-characterized low-cetane component.
-
Understanding the Cetane Scale: Its role is fundamental to comprehending the definition and linearity of the cetane number scale.
Comparative Properties of Reference Fuels
The following table summarizes and compares the key physical and chemical properties of the primary and secondary reference fuels used in cetane number determination.
| Property | This compound | n-Hexadecane (Cetane) | 2,2,4,4,6,8,8-Heptamethylnonane (HMN) |
| Chemical Formula | C₁₁H₁₀ | C₁₆H₃₄ | C₁₆H₃₄ |
| Molecular Weight | 142.20 g/mol [8] | 226.44 g/mol [10] | 226.44 g/mol [11] |
| Assigned Cetane No. | 0[3] | 100[3] | 15[9] |
| Appearance | Colorless to light yellow liquid[7] | Colorless liquid[12] | Colorless liquid[13] |
| Boiling Point | 240-243 °C[8] | 287 °C[10] | 240 °C[11] |
| Melting Point | -22 °C[8] | 18 °C[10] | -3.71 °C (estimate)[7] |
| Density | 1.001 g/mL at 25 °C[8] | 0.773 g/mL at 25 °C[10] | 0.793 g/mL at 25 °C[11] |
| Flash Point | 82 °C[8] | 135 °C[10] | 95.6 °C[7] |
| Autoignition Temp. | 529 °C[7] | 205 °C | Not readily available |
| Solubility in Water | Insoluble[10] | Insoluble[12] | Insoluble |
Principle of Cetane Number Determination: The Bracketing Method
The determination of a fuel's cetane number is based on the principle of matching its ignition delay to that of a blend of reference fuels with known cetane numbers. The standardized procedure, outlined in ASTM D613 and ISO 5165 , utilizes a CFR F5 cetane engine, which is a single-cylinder, four-stroke engine with a variable compression ratio.[6][14][15]
The core of the method is the bracketing procedure .[16][17] The CFR engine's compression ratio is adjusted for the test fuel until a specific, constant ignition delay is achieved. Subsequently, two reference fuel blends with cetane numbers that are known to bracket the expected cetane number of the sample are tested. For each reference blend, the compression ratio is adjusted to obtain the same ignition delay. The cetane number of the test fuel is then calculated by interpolation based on the handwheel readings that correspond to the compression ratios of the sample and the two bracketing reference fuels.[9][17]
Caption: Logical workflow for cetane number determination.
Experimental Protocol: ASTM D613 / ISO 5165
The following protocol provides a detailed, step-by-step methodology for determining the cetane number of a diesel fuel sample using a CFR F5 cetane engine. This protocol is a synthesis of the procedures outlined in ASTM D613 and ISO 5165.
Apparatus
-
Cooperative Fuel Research (CFR) F5 Cetane Engine: A single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine.[15][18]
-
Fuel System: Equipped with at least three fuel bowls to accommodate the test sample and two bracketing reference fuels.[15]
-
Instrumentation: Electronic cetane meter for measuring ignition delay, along with sensors for temperature and pressure.[6]
-
Reference Fuels:
-
Blending Equipment: Calibrated volumetric glassware or an automated blending system for preparing accurate reference fuel blends.
Standard Engine Operating Conditions
| Parameter | Value |
| Engine Speed | 900 ± 9 rpm |
| Intake Air Temperature | 65.6 ± 0.5 °C |
| Coolant Temperature | 100 ± 1.5 °C |
| Injection Timing | 13.0 ± 0.2 degrees before top dead center (BTDC) |
| Fuel Flow Rate | 13.0 ± 0.2 mL/min |
| Ignition Delay | 13.0 degrees (equivalent to combustion at Top Dead Center) |
Note: These are standard conditions and may require adjustment based on atmospheric pressure.
Step-by-Step Protocol
-
Engine Warm-up: Start the CFR engine and allow it to warm up for at least one hour under standard operating conditions to ensure all temperatures and pressures have stabilized.[20]
-
Instrumentation Check: Calibrate the electronic cetane meter according to the manufacturer's instructions.
-
Sample Introduction: Fill one of the fuel bowls with the test fuel sample.
-
Initial Compression Ratio Adjustment:
-
Switch the fuel selector to the test sample.
-
Adjust the compression ratio using the handwheel until the cetane meter indicates the standard ignition delay of 13.0 degrees.[9]
-
Allow the engine to run for a few minutes to ensure stability and then record the handwheel reading.
-
-
Selection of Bracketing Reference Fuels:
-
Based on the handwheel reading for the test sample, estimate the approximate cetane number.
-
Prepare two reference fuel blends with cetane numbers that bracket the estimated cetane number of the sample. The difference in cetane number between these two blends should not exceed 5.5.[17]
-
-
First Bracketing Reference Fuel Measurement:
-
Fill a second fuel bowl with the lower cetane number reference fuel blend.
-
Switch the fuel selector to this blend.
-
Adjust the compression ratio with the handwheel to achieve the standard 13.0-degree ignition delay.
-
Record the handwheel reading.
-
-
Second Bracketing Reference Fuel Measurement:
-
Fill a third fuel bowl with the higher cetane number reference fuel blend.
-
Switch the fuel selector to this blend.
-
Adjust the compression ratio to achieve the standard 13.0-degree ignition delay.
-
Record the handwheel reading.
-
-
Repeat Readings: To ensure accuracy, it is recommended to repeat the measurements for the sample and both reference fuels in a specific sequence (e.g., sample, low CN ref, high CN ref, sample).
-
Calculation of Cetane Number:
-
Calculate the average handwheel reading for the sample (HWs) and for each of the bracketing reference fuels (HWLRF for the low CN blend and HWHRF for the high CN blend).
-
The cetane number of the sample (CNs) is calculated by linear interpolation using the following formula: CNs = CNLRF + ((HWs - HWLRF) / (HWHRF - HWLRF)) * (CNHRF - CNLRF) Where:
-
CNLRF = Cetane number of the low bracketing reference fuel
-
CNHRF = Cetane number of the high bracketing reference fuel
-
-
Caption: Step-by-step experimental workflow for ASTM D613.
Safety and Handling of this compound
This compound is a combustible liquid and is harmful if swallowed.[12][21] It is also toxic to aquatic life with long-lasting effects.[21] When handling this compound, the following precautions should be taken:
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[12]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][21]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[21]
Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.[7][10][12][21]
Conclusion
This compound holds a significant place in the history and science of fuel characterization as the original zero-point reference for the cetane number scale. While its use in routine analysis has been supplanted by the more stable heptamethylnonane, a comprehensive understanding of its properties and the methodologies in which it was employed remains essential for researchers in the field. The detailed protocol provided in this guide, grounded in the authoritative ASTM D613 and ISO 5165 standards, offers a robust framework for the accurate determination of diesel fuel ignition quality, ensuring the integrity and comparability of experimental data.
References
- DieselNet. (n.d.). Fuel Property Testing: Ignition Quality.
- ChemBK. (2024, April 9). n-Hexadecane.
- ChemWhat. (n.d.). 2,2,4,4,6,8,8-HEPTAMETHYLNONANE CAS#: 4390-04-9.
- Chemos GmbH & Co.KG. (2019, October 23). Safety Data Sheet: this compound.
- PubChem. (n.d.). (+-)-2,2,4,4,6,8,8-Heptamethylnonane.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%.
- National Renewable Energy Laboratory. (n.d.). Compendium of Experimental Cetane Numbers.
- PubChem. (n.d.). Hexadecane.
- Testbook. (n.d.). What are the two reference fuels used for cetane rating?.
- Canada.ca. (n.d.). Draft Screening Assessment Nonane, 2,2,4,4,6,8,8-heptamethyl- (Heptamethylnonane) Chemical Abstract.
- MaTestLab. (2025, July 30). ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil.
- EUROLAB. (n.d.). ISO 5165 Petroleum Products - Determination of Ignition Quality of Diesel Fuels - Cetane Engine Method.
- Eralytics. (n.d.). ASTM D613.
- ASTM International. (n.d.). ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course.
- SAE International. (n.d.). An Improved CFR Cetane Rating Method.
- Scribd. (n.d.). ASTM D613 - Cetane Number.
- DieselNet. (n.d.). Fuel Property Testing: Ignition Quality.
- CFR Engines. (n.d.). F5 Cetane Rating System.
- Wiley. (n.d.). Handbook of Petroleum Analysis.
- Dalytical. (n.d.). CFR F5 – Cetane Rating System with XCP® TECHNOLOGY.
- CFR Engines. (n.d.). F5 Cetane EFI Rating System.
- Google Patents. (n.d.). US6609413B1 - Method and apparatus for measuring cetane number of diesel fuel.
- ASTM International. (n.d.). Calculated Cetane Index of Distillate Fuels.
- Testbook. (n.d.). What are the two reference fuels used for cetane rating?.
- Wikipedia. (n.d.). This compound.
- Oxford Reference. (n.d.). Cetane number.
- KAYCAN INSTRUMENT (Dalian) Co.,Ltd. (n.d.). ASTM D613 Cetane Number of Diesel Fuel Oil.
- Scribd. (n.d.). D613 Cetane Number of Diesel Fuel Oil PDF.
- Petroleum Refining. (2019, February 19). Determination of the Cetane Index & Cetane Number (Lecture 079).
- Scribd. (n.d.). CFR Engine Cetane Number Guide.
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Synthesis of High-Value Derivatives from 1-Methylnaphthalene: An Application and Protocol Guide for Researchers
Introduction: The Versatility of the 1-Methylnaphthalene Scaffold
This compound, a readily available bicyclic aromatic hydrocarbon, serves as a versatile starting material for the synthesis of a diverse array of functionalized derivatives. Its unique electronic and steric properties, arising from the fusion of a benzene ring with a methyl-substituted aromatic system, allow for selective chemical transformations at both the aromatic core and the methyl substituent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies, detailed application notes, and robust protocols for the preparation of high-value derivatives from this compound. The methodologies discussed herein are foundational for the development of novel pharmaceuticals, advanced materials, and specialized chemical intermediates.
I. Electrophilic Aromatic Substitution: Functionalizing the Naphthalene Core
The naphthalene ring system of this compound is susceptible to electrophilic attack, leading to the introduction of various functional groups. The position of substitution is directed by the activating effect of the methyl group and the inherent reactivity of the naphthalene core.
Application Note 1: Nitration for the Synthesis of Nitroaromatic Intermediates
The nitration of this compound is a critical step in the synthesis of amino- and other nitrogen-containing derivatives, which are common motifs in pharmaceuticals and dyes. The reaction typically proceeds with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The methyl group directs substitution primarily to the 4-position of the naphthalene ring.
Protocol 1: Synthesis of 4-Nitro-1-methylnaphthalene
Causality: The use of a nitrating mixture of concentrated nitric and sulfuric acids generates the nitronium ion, the active electrophile. The reaction is conducted at a controlled temperature to prevent over-nitration and side reactions.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10°C.
-
In a separate flask, dissolve 5 g of this compound in 20 mL of dichloromethane.
-
Slowly add the nitrating mixture to the this compound solution over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture over 100 g of crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-nitro-1-methylnaphthalene by recrystallization from ethanol.
II. Oxidation Reactions: Accessing Carbonyl and Carboxyl Derivatives
The methyl group of this compound can be selectively oxidized to afford valuable aldehyde and carboxylic acid derivatives. These functional groups are pivotal for a wide range of subsequent chemical transformations, including the formation of amides, esters, and other carbonyl-containing compounds.
Application Note 2: Selective Oxidation to 1-Naphthaldehyde
1-Naphthaldehyde is a key intermediate in the synthesis of various organic compounds. The Sommelet reaction provides a classic and effective method for its preparation from this compound via a two-step process involving initial side-chain bromination followed by reaction with hexamethylenetetramine.
Protocol 2: Synthesis of 1-Naphthaldehyde via the Sommelet Reaction
Causality: This protocol involves the initial free-radical bromination of the methyl group, followed by the Sommelet reaction where hexamethylenetetramine acts as both an aminating and oxidizing agent to convert the bromomethyl group to an aldehyde.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl₄)
-
Hexamethylenetetramine
-
50% Acetic Acid
-
Ether
-
10% Sodium Carbonate Solution
Procedure: Step A: Synthesis of 1-(Bromomethyl)naphthalene
-
In a round-bottom flask equipped with a reflux condenser, dissolve 14.2 g of this compound and 17.8 g of N-bromosuccinimide in 100 mL of carbon tetrachloride.
-
Add a catalytic amount (0.2 g) of benzoyl peroxide.
-
Reflux the mixture for 4 hours. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-(bromomethyl)naphthalene, which can be used in the next step without further purification.
Step B: Synthesis of 1-Naphthaldehyde
-
In a flask, dissolve the crude 1-(bromomethyl)naphthalene in 100 mL of 50% acetic acid.
-
Add 28 g of hexamethylenetetramine and reflux the mixture for 2 hours.
-
Cool the reaction mixture and hydrolyze by adding 100 mL of concentrated hydrochloric acid and refluxing for an additional 15 minutes.[1]
-
After cooling, extract the mixture with 3 x 100 mL of ether.[1]
-
Wash the combined ether extracts with water, 10% sodium carbonate solution, and again with water.[1]
-
Dry the ether layer over anhydrous sodium sulfate and remove the ether by distillation.[1]
-
Purify the resulting 1-naphthaldehyde by vacuum distillation.[1]
Application Note 3: Oxidation to 1-Naphthoic Acid
1-Naphthoic acid is a valuable precursor for the synthesis of pharmaceuticals and other fine chemicals.[2][3] A direct and efficient method for its preparation involves the oxidation of this compound using a catalytic system.
Protocol 3: Catalytic Oxidation of this compound to 1-Naphthoic Acid
Causality: This method utilizes a cobalt-manganese-bromide catalytic system to facilitate the aerobic oxidation of the methyl group to a carboxylic acid. The reaction is performed under pressure to ensure a sufficient concentration of oxygen in the reaction medium.
Materials:
-
This compound
-
Cobalt(II) Acetate Tetrahydrate
-
Manganese(II) Acetate Tetrahydrate
-
Sodium Bromide
-
Acetic Acid
-
Oxygen or Air
Procedure:
-
Charge a high-pressure reactor with this compound, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in acetic acid.
-
Pressurize the reactor with oxygen or air to 0.2-3.5 MPa.[3]
-
Heat the reaction mixture to 120-250°C and maintain vigorous stirring.[3]
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
After completion, cool the reactor and vent the excess pressure.
-
The product, 1-naphthoic acid, can be isolated by crystallization upon cooling and dilution with water. Further purification can be achieved by recrystallization.
III. Isomerization: Accessing the 2-Methylnaphthalene Scaffold
While this compound is a valuable starting material, its isomer, 2-methylnaphthalene, is a precursor to important polymers like polyethylene naphthalate (PEN).[4][5] Catalytic isomerization provides a pathway to convert the 1-isomer to the thermodynamically more stable 2-isomer.
Application Note 4: Zeolite-Catalyzed Isomerization
The isomerization of this compound to 2-methylnaphthalene can be efficiently achieved using solid acid catalysts, such as HBEA zeolite.[4][6] This heterogeneous catalytic process offers advantages in terms of catalyst recyclability and process simplicity.
Protocol 4: Isomerization of this compound to 2-Methylnaphthalene
Causality: The acidic sites within the zeolite catalyst facilitate a series of methyl group migrations on the naphthalene ring, leading to the formation of the more stable 2-methylnaphthalene isomer. The reaction is typically carried out in a fixed-bed reactor at elevated temperatures.
Materials:
-
This compound
-
HBEA Zeolite Catalyst (acid-treated)
-
Inert Gas (e.g., Nitrogen)
Procedure:
-
Pack a fixed-bed reactor with the acid-treated HBEA zeolite catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 623 K) under a flow of inert gas.[4]
-
Introduce a feed of this compound into the reactor using a suitable pump at a defined weight hourly space velocity (WHSV).[6]
-
Collect the product stream at the reactor outlet.
-
Analyze the product mixture using gas chromatography (GC) to determine the conversion of this compound and the selectivity for 2-methylnaphthalene.
-
The 2-methylnaphthalene can be separated from the unreacted this compound and byproducts by crystallization.[4]
IV. Side-Chain Halogenation: Functionalization of the Methyl Group
The methyl group of this compound can be functionalized through free-radical halogenation, providing a route to reactive intermediates such as bromomethylnaphthalenes. These compounds are excellent electrophiles for subsequent nucleophilic substitution reactions.
Application Note 5: Photobromination for Side-Chain Functionalization
Photochemical bromination allows for the selective introduction of bromine atoms onto the methyl group of this compound, leaving the aromatic ring intact. This reaction is initiated by light, which generates bromine radicals.
Protocol 5: Photochemical Bromination of this compound
Causality: This reaction proceeds via a free-radical chain mechanism initiated by the photochemical homolysis of bromine. The resulting bromine radicals preferentially abstract a hydrogen atom from the benzylic methyl group, leading to side-chain bromination.
Materials:
-
This compound
-
Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
A suitable light source (e.g., a sunlamp)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in carbon tetrachloride.
-
Irradiate the solution with a light source while slowly adding a solution of bromine in carbon tetrachloride.
-
The reaction is typically accompanied by the evolution of hydrogen bromide gas.
-
Continue the reaction until the bromine color disappears.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 1-(bromomethyl)naphthalene.[7]
V. Friedel-Crafts Reactions: Acylation and Formylation
Friedel-Crafts acylation and formylation are powerful methods for introducing carbonyl and formyl groups, respectively, onto the aromatic ring of this compound. These reactions proceed via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid.
Application Note 6: Friedel-Crafts Acylation
The Friedel-Crafts acylation of this compound with an acyl chloride or anhydride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), leads to the formation of methylnaphthyl ketones. The position of acylation is influenced by both electronic and steric factors.
Protocol 6: Friedel-Crafts Acylation of this compound
Causality: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich naphthalene ring. The reaction is conducted under anhydrous conditions to prevent deactivation of the catalyst.
Materials:
-
This compound
-
Acetyl Chloride (or other acyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, suspend anhydrous aluminum chloride in dichloromethane and cool to 0°C.
-
Slowly add acetyl chloride to the suspension with stirring.
-
After the formation of the acylium ion complex, slowly add a solution of this compound in dichloromethane, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to yield the crude product.
-
Purify the resulting acyl-1-methylnaphthalene by column chromatography or distillation.
Application Note 7: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[9][10] While naphthalene itself is not highly reactive under these conditions, the activating methyl group in this compound can facilitate formylation.
Protocol 7: Vilsmeier-Haack Formylation of this compound
Causality: The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent then attacks the naphthalene ring, and subsequent hydrolysis yields the aldehyde.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Sodium Acetate
-
Water
-
Diethyl Ether (Et₂O)
Procedure:
-
Cool a solution of this compound in DMF to 0°C.
-
Slowly add phosphorus oxychloride to the solution with stirring, maintaining the temperature below 10°C.
-
After the addition, allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction by slowly adding a solution of sodium acetate in water at 0°C.[10]
-
Extract the product with diethyl ether.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purify the resulting formyl-1-methylnaphthalene by silica gel column chromatography.[10]
VI. Data Presentation: Summary of Synthetic Transformations
| Derivative | Synthetic Method | Key Reagents | Typical Yield (%) |
| 4-Nitro-1-methylnaphthalene | Nitration | HNO₃, H₂SO₄ | ~70% |
| 1-Naphthaldehyde | Sommelet Reaction | NBS, BPO, Hexamethylenetetramine | 70-77%[1] |
| 1-Naphthoic Acid | Catalytic Oxidation | Co/Mn/Br catalyst, O₂ | ~80-93%[3] |
| 2-Methylnaphthalene | Catalytic Isomerization | HBEA Zeolite | ~66% yield of 2-MN[4] |
| 1-(Bromomethyl)naphthalene | Photobromination | Br₂, light | High |
| Acyl-1-methylnaphthalene | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Varies |
| Formyl-1-methylnaphthalene | Vilsmeier-Haack Reaction | DMF, POCl₃ | Varies |
VII. Visualization of Synthetic Pathways
Workflow for the Synthesis of 1-Naphthaldehyde and 1-Naphthoic Acid
Caption: Oxidation pathways of this compound.
Electrophilic Aromatic Substitution on this compound
Caption: Electrophilic substitution reactions on this compound.
VIII. Conclusion and Future Outlook
The synthetic transformations outlined in this guide demonstrate the significant potential of this compound as a versatile platform for chemical synthesis. The ability to selectively functionalize both the aromatic core and the methyl substituent opens avenues for the creation of a vast library of derivatives with potential applications in medicinal chemistry, materials science, and beyond. Future research will likely focus on the development of more sustainable and efficient catalytic systems for these transformations, as well as the exploration of novel reaction pathways to access even greater molecular diversity from this fundamental building block.
IX. References
-
Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519. [Link]
-
Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved January 9, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,4-naphthoquinone. Retrieved January 9, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1-Naphthaldehyde. Retrieved January 9, 2026, from [Link]
-
RSC Publishing. (2015). Study of the zeolite-catalyzed isomerization of this compound. [Link]
-
SciSpace. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization. [Link]
-
Organic Syntheses. (n.d.). 1,4-Naphthoquinone. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2019). Is it possible to formylate this compound by the Vilsmeier-Haack reaction?. [Link]
-
Google Patents. (n.d.). Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide. Retrieved January 9, 2026, from
-
Google Patents. (n.d.). Synthetic method of 1, 4-naphthoquinone compound. Retrieved January 9, 2026, from
-
National Center for Biotechnology Information. (2023). Development of a Detailed Chemical Kinetic Model for this compound. [Link]
-
Organic Syntheses. (n.d.). 1,4-Naphthoquinone. Retrieved January 9, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. [Link]
-
ResearchGate. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 9, 2026, from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 9, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Nitration of aromatic compounds. Retrieved January 9, 2026, from [Link]
-
Scientific Research Publishing. (2025). Larger Scale Photochemical Bromination of Toluene, this compound and Acetophenone in Aqueous Biphasic System. [Link]
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- 5. Study of the zeolite-catalyzed isomerization of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. scirp.org [scirp.org]
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- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for 1-Methylnaphthalene as a High-Temperature Solvent in Organic Synthesis
Introduction: The Strategic Utility of 1-Methylnaphthalene in Demanding Reaction Environments
In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction kinetics, selectivity, and overall success. While common low-boiling point solvents are workhorses of the modern laboratory, a significant class of reactions necessitates elevated temperatures to overcome high activation barriers. For these challenging transformations, this compound emerges as a solvent of exceptional utility. Its high boiling point, thermal stability, and unique physicochemical properties offer a distinct advantage for researchers and process chemists in academia and the pharmaceutical industry.
This technical guide provides an in-depth exploration of this compound as a solvent for organic reactions. We will delve into its key attributes, outline its applications in several important reaction classes, and provide detailed, field-proven protocols to guide your experimental design. The causality behind experimental choices will be emphasized, ensuring a deep understanding of the principles at play.
Physicochemical Properties and Strategic Advantages
This compound is a polycyclic aromatic hydrocarbon (PAH) that is a colorless to pale yellow oily liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Significance in Organic Synthesis |
| Molecular Formula | C₁₁H₁₀ | |
| Molecular Weight | 142.20 g/mol | |
| Boiling Point | 240-243 °C (464-469 °F)[3] | Enables reactions at high temperatures, driving reactions to completion and overcoming significant activation energies. |
| Melting Point | -22 °C (-8 °F)[4] | Wide liquid range, suitable for a broad spectrum of reaction temperatures. |
| Flash Point | 82 °C (180 °F)[3] | Combustible, but with a relatively high flash point, allowing for safer handling at elevated temperatures compared to more volatile solvents.[5] |
| Density | 1.001 g/mL at 25 °C[6] | Denser than water, which can be a consideration in biphasic reaction work-ups. |
| Solubility in Water | Insoluble[7] | Facilitates aqueous work-ups for the removal of water-soluble impurities. |
| Solubility in Organic Solvents | Soluble in ether and ethanol[1] | Miscible with many common organic solvents, aiding in product isolation and purification. |
| Chemical Stability | Stable, incompatible with strong oxidizing agents.[1][7] | Thermally robust and relatively inert, minimizing side reactions with reaction components. |
The primary advantage of this compound lies in its high boiling point and thermal stability. This allows for a significant expansion of the accessible temperature range for chemical reactions, which is crucial for:
-
Reactions with High Activation Energies: Many thermodynamically favorable reactions are kinetically slow at lower temperatures. The high temperatures achievable in this compound can dramatically increase reaction rates.
-
Driving Equilibria: For reversible reactions, the continuous removal of a volatile byproduct (e.g., water in condensation polymerizations) at high temperatures can drive the equilibrium towards the desired product.
-
Improving Solubility: The solubility of many organic compounds, particularly rigid, high molecular weight polymers, increases significantly at elevated temperatures.
Applications in Organic Synthesis
High-Temperature Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be sluggish when unreactive dienes or dienophiles are employed. Naphthalene itself is a notoriously poor diene in the Diels-Alder reaction due to the stability of its aromatic system, often requiring harsh conditions such as high pressure and temperature to participate in cycloadditions.[2][8] The use of a high-boiling solvent like this compound provides the necessary thermal energy to facilitate these challenging transformations.
Causality of Solvent Choice:
-
Thermal Energy: The high reaction temperature provides the kinetic energy necessary to overcome the high activation barrier associated with disrupting the aromaticity of the naphthalene core.
-
Inert Nature: this compound's chemical stability prevents it from participating in side reactions, ensuring that the desired cycloaddition is the primary transformation.
Representative Protocol: High-Temperature Diels-Alder Reaction of Naphthalene and Maleic Anhydride
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Naphthalene
-
Maleic Anhydride
-
This compound (high purity, anhydrous)
-
Toluene (for work-up)
-
Hexanes (for work-up)
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Add naphthalene (1.0 eq) and maleic anhydride (1.1 eq) to the flask.
-
Add a sufficient volume of this compound to create a stirrable slurry at room temperature.
-
Purge the flask with nitrogen for 15-20 minutes.
-
-
Reaction Execution:
-
Under a positive pressure of nitrogen, heat the reaction mixture to 200-220 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots (if feasible) and analyzing by TLC or ¹H NMR. The reaction may require several hours to reach completion.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an equal volume of toluene to reduce viscosity.
-
Slowly add the diluted mixture to a vigorously stirred flask containing a large excess of hexanes to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with additional hexanes to remove residual this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Experimental Workflow for High-Temperature Diels-Alder
Caption: Workflow for a representative high-temperature Diels-Alder reaction.
Synthesis of High-Performance Polymers: Polyimides
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[9] Their synthesis often involves a two-step process where a dianhydride and a diamine react to form a poly(amic acid) intermediate, which is then cyclized to the final polyimide through a dehydration reaction.[10] This imidization step requires high temperatures to drive off water, making high-boiling solvents essential. While polar aprotic solvents are commonly used, this compound can serve as a suitable medium for the synthesis of certain organosoluble polyimides.[9]
Causality of Solvent Choice:
-
High Temperature for Imidization: The high boiling point of this compound allows for the thermal imidization of the poly(amic acid) precursor, ensuring complete conversion to the polyimide.
-
Azeotropic Water Removal: Although not forming a traditional azeotrope, the high temperature and nitrogen sparge facilitate the removal of water, driving the condensation reaction to completion.
-
Solubilization of Polymers: The aromatic nature of this compound can aid in the solubilization of rigid-rod aromatic polyimides at elevated temperatures, preventing premature precipitation and allowing for the formation of high molecular weight polymers.
Representative Protocol: One-Pot Synthesis of an Aromatic Polyimide
This protocol illustrates a general one-pot procedure and should be adapted for specific monomers.
Materials:
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline)
-
This compound (anhydrous)
-
Benzoic acid (catalyst, optional)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a three-necked flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet.
-
Charge the flask with the aromatic diamine (1.0 eq), this compound, and benzoic acid (catalytic amount).
-
Heat the mixture to dissolve the diamine, then cool to room temperature.
-
Add the aromatic dianhydride (1.0 eq) in one portion.
-
-
Polymerization:
-
Stir the mixture at room temperature for 2-4 hours to form the poly(amic acid).
-
Gradually heat the reaction mixture to 180-200 °C and hold for 4-6 hours. Water will be collected in the Dean-Stark trap.
-
A noticeable increase in viscosity indicates polymer formation.
-
-
Isolation and Purification:
-
Cool the viscous polymer solution to approximately 100 °C.
-
Pour the polymer solution in a thin stream into a large volume of vigorously stirred methanol.
-
The fibrous polyimide will precipitate.
-
Collect the polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 120 °C overnight.
-
Logical Relationship in Polyimide Synthesis
Caption: Key stages in the one-pot synthesis of polyimides.
Safety, Handling, and Waste Disposal
Safety and Handling: this compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is harmful if swallowed and may be fatal if it enters the airways.[11] It is also toxic to aquatic life with long-lasting effects.[11]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] Keep away from open flames and sources of ignition.[13]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[1]
Work-up Considerations for a High-Boiling Solvent: Removing a high-boiling solvent like this compound after a reaction requires different techniques than those used for volatile solvents.
-
Precipitation/Trituration: As described in the protocols, diluting the reaction mixture with a miscible solvent and then pouring it into a large volume of a non-solvent is an effective method to precipitate the product, leaving the this compound in the filtrate.
-
Vacuum Distillation: For products that are thermally stable and non-volatile, this compound can be removed under high vacuum. A Kugelrohr apparatus is particularly effective for small-scale reactions.
-
Column Chromatography: If the product is amenable to chromatography, it can be directly loaded onto a silica gel column (often as a concentrated solution in a minimal amount of a low-boiling solvent like toluene or dichloromethane). The non-polar this compound will typically elute with non-polar eluents (e.g., hexanes), allowing for separation from more polar products.
Waste Disposal: this compound and solutions containing it should be treated as hazardous waste.[12] Do not dispose of it down the drain.[12] Collect all waste in appropriately labeled, sealed containers for disposal by a certified hazardous waste management company, in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, albeit specialized, solvent for organic synthesis. Its high boiling point and thermal stability provide access to reaction conditions that are unattainable with more common solvents. While its use requires careful consideration of work-up procedures and safety protocols, the ability to drive challenging reactions to completion makes it an indispensable tool for the modern synthetic chemist. By understanding the underlying principles of its application, researchers can confidently employ this compound to achieve their synthetic goals.
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- Konovalov, A. I., Kiselev, V. D., & Galiakberov, R. M. (2004). Diels—Alder reaction between naphthalene and N-phenylmaleimide under mild conditions. Russian Chemical Bulletin, 53(1), 142-145. [Link]
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Application Notes and Protocols: The Versatile Role of 1-Methylnaphthalene in Dye and Pigment Synthesis
Abstract
1-Methylnaphthalene, a polycyclic aromatic hydrocarbon derived from coal tar, serves as a pivotal, high-performance chemical in the synthesis of a diverse range of colorants.[1] Its unique physicochemical properties, including a high boiling point (240-243 °C), excellent solvency for organic compounds, and its ability to be chemically modified, make it an invaluable component in the modern dye and pigment industry.[2][3] This technical guide provides in-depth application notes and detailed experimental protocols for researchers, scientists, and professionals in drug development, exploring the multifaceted applications of this compound. We will delve into its role as a key precursor for azo dyes, its application in the formulation of dispersing agents for disperse dyes, and its function as a high-temperature reaction medium for the synthesis of high-performance pigments such as perylenes.
Introduction: Physicochemical Profile of this compound
This compound (C₁₁H₁₀) is a colorless to pale yellow oily liquid characterized by an aromatic odor.[2] Its high thermal stability and solvency for a wide array of organic molecules are central to its utility in the synthesis of complex chemical structures inherent to many dyes and pigments.[1][4]
| Property | Value | Reference |
| CAS Number | 90-12-0 | [2] |
| Molecular Weight | 142.20 g/mol | [2] |
| Boiling Point | 240–243 °C | [2] |
| Melting Point | -22 °C | [2] |
| Flash Point | 82 °C | [3] |
| Density (20 °C) | 1.02 g/cm³ | [5] |
| Solubility in Water | Insoluble | [2] |
| Solubility | Soluble in ether, ethanol, benzene | [2] |
These properties, particularly its high boiling point and aromatic nature, establish this compound as a superior choice for high-temperature reactions and as a carrier for dyeing hydrophobic fibers.[1][6]
Application as a Precursor for Azo Dyes via 1-Naphthylamine
This compound serves as a foundational precursor for the synthesis of 1-naphthylamine, a critical intermediate in the production of numerous azo dyes.[7][8] The synthesis pathway involves the nitration of the naphthalene core followed by reduction to the corresponding amine.
Mechanistic Rationale
The synthesis of azo dyes from 1-naphthylamine is a well-established two-step process:
-
Diazotization: 1-Naphthylamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.[7][9]
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component (an electron-rich species such as a phenol or another aromatic amine) to form the azo compound, characterized by the -N=N- chromophore.[7]
The following diagram illustrates the general workflow for the synthesis of an azo dye from this compound.
Caption: Synthesis of a methylnaphthalene-based dispersing agent.
Protocol: Preparation of a Modified Disperse Dye Dispersing Agent
This protocol is based on a patented method for producing a dispersing agent from technical methylnaphthalene. [3][10] Materials:
-
Technical methylnaphthalene (containing >60% methylnaphthalene)
-
Sulfuric acid (98%)
-
Formaldehyde (37% solution)
-
Water
Procedure:
-
Sulfonation:
-
In a reaction vessel equipped with a stirrer and heating mantle, add 20.0 parts of technical methylnaphthalene.
-
Heat the methylnaphthalene to 140 °C.
-
Slowly add 20.5 parts of 98% sulfuric acid, allowing the temperature to rise to and be maintained at 160 °C.
-
After the addition is complete, maintain the reaction at reflux for 5 hours. [10]
-
-
Hydrolysis:
-
Cool the reaction mixture to 110 °C.
-
Carefully add 5.4 parts of water.
-
Maintain the mixture at reflux for 3 hours. [10]
-
-
Condensation:
-
Cool the mixture to 90 °C.
-
Slowly add 14.5 parts of 37% formaldehyde solution, maintaining the temperature at 90 °C.
-
After the addition, continue the reaction at reflux for 6 hours to complete the condensation. [10] * The resulting product is a modified disperse dye dispersing agent.
-
Application as a High-Temperature Solvent for Pigment Synthesis
The high boiling point and excellent solvency of this compound make it a suitable reaction medium for the synthesis of high-performance pigments, such as perylene and phthalocyanine pigments, which often require elevated reaction temperatures. [11][12]
Rationale: High-Temperature Synthesis of Perylene Pigments
Perylene pigments, known for their outstanding lightfastness and durability, are synthesized by the condensation of perylenetetracarboxylic dianhydride (PTCDA) with primary amines. [13]This reaction is typically carried out in high-boiling organic solvents at temperatures ranging from 150 to 250 °C. [11]this compound, as a naphthalene derivative, is cited in patent literature as a suitable solvent for such syntheses. [14]It facilitates the dissolution of reactants and allows for the efficient removal of water formed during the imidation reaction, driving the reaction to completion.
The synthesis of Pigment Red 179, a widely used perylene pigment, is illustrated below.
Caption: Synthesis of Pigment Red 179.
General Protocol: Synthesis of Perylene Pigment in this compound
This general protocol is adapted from established methods for perylene pigment synthesis, specifying this compound as the high-boiling solvent. [11][14][15] Materials:
-
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)
-
Methylamine (or other primary amine)
-
This compound (solvent)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Reaction Setup:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and an inlet for inert gas, charge PTCDA and this compound. The typical solvent-to-pigment ratio can range from 2:1 to 5:1 by weight. [11] * Begin stirring and purge the system with nitrogen.
-
-
Condensation Reaction:
-
Heat the mixture to the desired reaction temperature, typically between 150-220 °C.
-
Introduce the primary amine (e.g., methylamine) into the reaction mixture. The molar ratio of amine to PTCDA is generally between 2.1:1 and 2.4:1. [11] * Maintain the reaction at this temperature for several hours (e.g., 2-8 hours) until the condensation is complete. Water formed during the reaction can be removed azeotropically if a suitable setup is used. [11]
-
-
Isolation and Purification:
-
Cool the reaction mixture to a lower temperature (e.g., 130 °C).
-
Dilute the mixture with a lower-boiling solvent such as methanol to precipitate the pigment. [11] * Filter the crude pigment, wash with methanol and then hot water to remove residual solvent and impurities.
-
Dry the pigment in an oven.
-
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions. [5]It is harmful if swallowed and may be fatal if it enters the airways. [10]It is also toxic to aquatic life with long-lasting effects. [10]
-
Handling: Work in a well-ventilated area, preferably under a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. [5]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed. [5]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment. [10]
Conclusion
This compound is a versatile and indispensable chemical in the synthesis of dyes and pigments. Its utility as a precursor for azo dyes, a key component in the formulation of high-performance dispersing agents, and as a robust high-temperature solvent for the production of pigments like perylenes underscores its importance in the colorant industry. The protocols provided herein offer a practical framework for leveraging the unique properties of this compound in a research and development setting. Adherence to appropriate safety protocols is paramount when handling this and other related chemical compounds.
References
- MedCrave. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes. MedCrave online.
- ResearchGate. (n.d.). One-step catalytic amination of naphthalene to naphthylamine with exceptional yield.
- ResearchG
- Wikipedia. (n.d.). 1-Naphthylamine.
- University of Regensburg. (n.d.). Synthesis of copper phthalocyanine.
- Google Patents. (n.d.). CN103524385B - Preparation method for modified disperse dye dispersing agent and product.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (2014). Can anyone help me with the synthesis of Azo dyes?
- Google Patents. (n.d.). US7416601B2 - Black perylene pigments.
- SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (n.d.). This compound.
- University of California, Irvine. (n.d.). The Synthesis of Azo Dyes.
- Wiley Online Library. (n.d.). Dye Carriers. In: Kirk-Othmer Encyclopedia of Chemical Technology.
- Google Patents. (n.d.). CN100413928C - Production process of solvent red 179.
- Google Patents. (n.d.). US5910585A - Process for the production of copper phthalocyanine.
- News. (2024). What Are The Auxiliaries Used in Polyester Dyeing?.
- Google Patents. (n.d.).
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- ResearchGate. (n.d.). Synthesis of highly crystalline copper phthalocyanine needles by solvothermal method.
- MedCrave. (2023). Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes.
- Google Patents. (n.d.). CN103524385B - Preparation method for modified disperse dye dispersing agent and product.
- The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Bing Dyes. (2012). Pigment Red 179.
- Google Patents. (n.d.). CN102453034A - Green synthesis method of copper phthalocyanine.
- Journal of the Society of Dyers and Colourists. (n.d.). An investigation of the function of carriers in polyester dyeing.
- European Patent Office. (2000).
- Semantic Scholar. (1997). Synthesis and properties of perylene pigments.
- Google Patents. (n.d.).
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- iSuoChem. (n.d.).
- Scribd. (n.d.). This compound Route.
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- Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supporting Information One-step catalytic amination of naphthalene to naphthylamine with exceptional yield.
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Aminonaphthalenes.
- Google Patents. (n.d.).
- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Solvent Red 179.
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- Google Patents. (n.d.).
- Google Patents. (n.d.).
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Topic: Analytical Methods for Separating 1-Methylnaphthalene and 2-Methylnaphthalene
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Positional Isomers
1-Methylnaphthalene and 2-Methylnaphthalene are polycyclic aromatic hydrocarbons (PAHs) that serve as important chemical intermediates and are subjects of environmental and toxicological studies.[1] As positional isomers, they share the same chemical formula (C₁₁H₁₀) and molecular weight, differing only in the placement of the methyl group on the naphthalene ring structure.[2] This subtle structural difference results in nearly identical physicochemical properties, making their separation a significant analytical challenge.[3] Effective separation is crucial for accurate quantification, impurity profiling in drug substances, and toxicological risk assessment, as the biological activity of isomers can differ.
This guide provides a detailed overview and validated protocols for the separation of this compound and 2-methylnaphthalene using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for professionals in research and development.
Physicochemical Properties: A Basis for Separation
The difficulty in separating these isomers stems from their similar physical and chemical characteristics. Understanding these properties is key to developing a successful chromatographic method.
| Property | This compound | 2-Methylnaphthalene | Rationale for Separation Challenge |
| Molecular Weight | 142.20 g/mol [4] | 142.20 g/mol | Identical mass makes non-chromatographic mass spectrometry unable to distinguish them without prior separation.[5][6] |
| Boiling Point | 244.8 °C[7] | 241.1 °C[7] | The small difference requires high-efficiency GC columns and precise temperature control for separation. |
| Melting Point | -30.6 °C[7] | 34.6 °C | This significant difference is due to the way the molecules pack into a crystal lattice; 2-methylnaphthalene's symmetry allows for more stable packing.[3] |
| log Kₒw (Octanol-Water) | 3.87[4] | 3.86 | Nearly identical hydrophobicity makes differentiation by standard reversed-phase HPLC challenging. |
| Physical State | Clear Liquid[1][4] | White Solid[1] | This difference is notable but does not directly aid in chromatographic separation in the liquid or gas phase. |
Primary Analytical Methodologies
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective and widely used techniques for separating methylnaphthalene isomers.[8][9] The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC)
GC is the premier technique for analyzing volatile and semi-volatile compounds like methylnaphthalenes.[10][11] Separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase within the GC column.[12]
-
Expertise & Causality: The separation of 1- and 2-methylnaphthalene is primarily driven by subtle differences in their van der Waals interactions with the stationary phase. Columns with a stationary phase containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane) are particularly effective. The planar aromatic structure of the isomers can induce dipole interactions with the phenyl groups in the phase, and the slightly different molecular shapes of the two isomers lead to differential retention times.
-
Detectors:
-
Flame Ionization Detector (FID): An excellent choice for quantification due to its wide linear range and robust response to hydrocarbons.[13][14][15] It offers high sensitivity for general-purpose analysis.
-
Mass Spectrometry (MS): Provides definitive identification by furnishing mass spectra of the eluting peaks.[16] While the isomers have the same molecular ion, their fragmentation patterns can show subtle differences, and the coupling of chromatographic separation with mass detection is the gold standard for confirmation.[17]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of samples, including those in complex or non-volatile matrices.[8]
-
Expertise & Causality: For PAHs, reversed-phase HPLC is the most common approach.[18] Separation relies on differential partitioning between the nonpolar stationary phase (e.g., C18) and a polar mobile phase.[19] To enhance the separation of closely related isomers like methylnaphthalenes, stationary phases with phenyl-hexyl or other aromatic functionalities can be used. These phases leverage π-π interactions between the electron-rich stationary phase and the aromatic rings of the analytes, providing an additional separation mechanism beyond simple hydrophobicity.[20]
-
Detectors:
-
UV-Vis Detector: Naphthalenes possess strong chromophores, making UV detection highly effective.[21][22] Monitoring at a wavelength of maximum absorbance (e.g., ~228 nm) provides good sensitivity.[18][23]
-
Fluorescence Detector (FLD): Offers superior sensitivity and selectivity for many PAHs.[24] By selecting specific excitation and emission wavelengths, background interference can be significantly reduced, leading to lower detection limits compared to UV detection.
-
Experimental Workflows
The following diagrams illustrate the generalized workflows for GC and HPLC analysis of methylnaphthalene isomers.
Caption: Generalized workflow for GC-MS/FID analysis.
Caption: Generalized workflow for HPLC-UV/FLD analysis.
Protocol 1: GC-MS/FID for Methylnaphthalene Isomer Separation
This protocol is optimized for the baseline separation and quantification of this compound and 2-methylnaphthalene in a solvent extract.
A. Reagents and Materials
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (all pesticide residue grade or equivalent).
-
Standards: Certified reference standards of this compound and 2-methylnaphthalene.
-
Internal Standard: Phenanthrene-d10 or other suitable deuterated PAH.[16]
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
B. Sample and Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh and dissolve 10 mg of each isomer in 10 mL of DCM.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in DCM.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock standard in DCM. Spike each calibration level with the internal standard to a final concentration of 5 µg/mL.
-
Sample Preparation: If starting from a solid or aqueous matrix, use an appropriate extraction method such as ultrasound-assisted extraction for solids or liquid-liquid extraction for water.[16][25] The final extract should be in DCM. Spike the final extract with the internal standard to a concentration of 5 µg/mL.
C. GC-MS/FID Instrumentation and Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Rxi-5SilMS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[23]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet:
-
Temperature: 280 °C
-
Injection Volume: 1 µL
-
Mode: Splitless (purge flow on at 1 min)
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 290 °C, hold for 5 minutes.[25]
-
-
Detector(s):
-
FID: Temperature: 300 °C. H₂ Flow: 30 mL/min. Air Flow: 300 mL/min. Makeup Gas (N₂): 25 mL/min.
-
MS (Optional): Transfer line: 290 °C. Ion Source: 230 °C. Mode: Electron Ionization (EI) at 70 eV. Scan Range: 50-300 amu or Selected Ion Monitoring (SIM) for target ions (m/z 142, 141, 115).
-
D. Data Analysis
-
Identify the peaks for 2-methylnaphthalene and this compound based on their retention times relative to certified standards. Typically, 2-methylnaphthalene elutes first.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each calibration standard.
-
Quantify the amount of each isomer in the sample using the generated calibration curve.
Protocol 2: HPLC-UV/FLD for Methylnaphthalene Isomer Separation
This protocol is suitable for quantifying the isomers in liquid samples, such as pharmaceutical formulations or environmental water samples, where high volatility is not required.
A. Reagents and Materials
-
Solvents: Acetonitrile (ACN) and Water (both HPLC grade).
-
Standards: Certified reference standards of this compound and 2-methylnaphthalene.
-
Internal Standard: Naphthalene or Acenaphthene.[18]
-
HPLC Vials: 2 mL amber glass vials with PTFE-lined septa.
B. Sample and Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh and dissolve 10 mg of each isomer in 10 mL of ACN.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in ACN.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock standard in the mobile phase (e.g., 70:30 ACN:Water). Spike each level with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Dissolve or dilute the sample in the mobile phase to a concentration within the calibration range. Spike with the internal standard. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.[23]
C. HPLC Instrumentation and Conditions
-
HPLC System: Shimadzu LC-20AD or equivalent, equipped with a degasser, autosampler, column oven, and UV and/or Fluorescence detector.
-
Column: Hypersil ODS (C18), 5 µm, 250 mm x 4.6 mm ID, or a Phenyl-Hexyl column for enhanced selectivity.[18]
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.
-
Column Temperature: 30 °C (ambient is also acceptable).[18]
-
Injection Volume: 20 µL.
-
Detector(s):
D. Data Analysis
-
Identify the isomer peaks based on retention times from standard injections.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Calculate the concentration of each isomer in the sample using the linear regression equation from the calibration curve.
Method Performance and Comparison
| Parameter | GC-MS/FID Method | HPLC-UV/FLD Method |
| Typical Analytes | Volatile & Semi-Volatile Organics | Non-Volatile & Thermally Labile Compounds |
| Selectivity | Very High (especially with MS) | High (can be tuned with column/mobile phase) |
| Sensitivity (LOD) | Low ng/mL to pg/mL (SIM mode)[8] | Low µg/mL (UV) to ng/mL (FLD)[8] |
| Linearity (r²) | Typically ≥ 0.999[8] | Typically ≥ 0.999[25] |
| Recovery | 70-120% (matrix dependent)[8][16] | 80-110% (less matrix effect)[8] |
| Key Advantage | Superior separating power for isomers, definitive ID with MS. | Simpler sample prep for liquid samples, robust. |
| Key Limitation | Requires volatile samples; complex matrices may need extensive cleanup. | Lower resolving power than capillary GC for very similar isomers. |
Conclusion
The separation of this compound and 2-methylnaphthalene is a challenging but achievable task with optimized chromatographic methods. Gas Chromatography , particularly with a 5% phenyl-methylpolysiloxane column, offers the highest resolving power and is the recommended method for baseline separation and accurate quantification, especially when coupled with a mass spectrometer for definitive identification. High-Performance Liquid Chromatography serves as a robust and reliable alternative, particularly for routine analysis of liquid samples where the high separation efficiency of capillary GC is not strictly necessary. The choice of detector—FID or MS for GC, and UV or FLD for HPLC—should be guided by the specific requirements for sensitivity and confirmation. The protocols provided herein offer a validated starting point for developing and implementing these separations in a research or quality control setting.
References
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Application Note: Enhanced Detection of 1-Methylnaphthalene via Chemical Derivatization
Abstract
1-Methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is an analyte of significant environmental and toxicological interest, commonly found in coal tar, petroleum products, and as a byproduct of combustion.[1][2] Its detection in complex matrices at trace levels presents analytical challenges, including low detector response and co-elution with interfering compounds. This application note provides in-depth technical guidance on two distinct chemical derivatization strategies to significantly enhance the analytical detection of this compound. The first protocol details an electrophilic nitration reaction to introduce a nitro group, rendering the analyte highly sensitive for Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Capture Detection (ECD). The second protocol describes a sulfonation reaction, which adds a polar sulfonic acid group, making the derivative water-soluble and highly fluorescent for robust analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These field-proven methodologies offer researchers and drug development professionals validated pathways to improve selectivity, sensitivity, and chromatographic performance for the quantification of this compound.
Introduction: The Analytical Challenge of this compound
This compound (1-MN) is a two-ring PAH that serves as a chemical intermediate and is a ubiquitous environmental contaminant.[1][3] Monitoring its presence is crucial due to its potential carcinogenicity and role as a biomarker for PAH exposure.[4] However, direct analysis of 1-MN is often hampered by several factors:
-
Complex Sample Matrices: Environmental and biological samples are inherently complex, containing numerous compounds that can interfere with the 1-MN signal.
-
Low Native Response: While amenable to standard detectors, the native response of 1-MN may be insufficient for ultra-trace quantification without significant sample concentration, which can elevate matrix interferences.
-
Suboptimal Chromatography: The moderate polarity of 1-MN can sometimes lead to peak tailing or poor resolution from isomeric compounds like 2-methylnaphthalene in certain chromatographic systems.[5]
Chemical derivatization addresses these challenges by covalently modifying the analyte's structure.[5][6] An ideal derivatization scheme alters the molecule's physicochemical properties to:
-
Enhance Detector Sensitivity: By introducing a functional group (a "tag") that elicits a strong response from a selective detector (e.g., an electrophore for an ECD or a fluorophore for an FLD).
-
Improve Chromatographic Behavior: By increasing volatility for GC analysis or modifying polarity for better HPLC separation.[6]
-
Increase Selectivity: By shifting the analyte's retention time away from matrix interferences and creating a derivative with a unique mass spectral signature.
This guide details two robust derivatization protocols designed to transform this compound into a more readily detectable species for routine and research analysis.
Protocol 1: Nitration for Enhanced GC-MS and GC-ECD Detection
Principle and Rationale
This strategy employs electrophilic aromatic nitration to introduce a nitro (-NO₂) group onto the naphthalene ring system. The naphthalene core is highly susceptible to electrophilic attack, and nitration typically occurs regioselectively.[7][8] For this compound, nitration predominantly yields 1-methyl-4-nitronaphthalene and other isomers.[9]
Causality of Experimental Choice:
-
Enhanced Detectability: The nitro group is a potent electrophore (electron-capturing group). This makes the resulting nitro-1-methylnaphthalene derivative exceptionally sensitive to an Electron Capture Detector (ECD), often achieving femtogram-level detection limits.
-
Mass Spectrometry Confirmation: The addition of a nitro group (mass of 46.01 Da) provides a significant and predictable mass shift in the resulting molecule. This allows for highly selective detection using GC-MS in Selected Ion Monitoring (SIM) mode, effectively filtering out background noise and confirming analyte identity through its characteristic mass spectrum.
-
Improved Chromatography: The introduction of the polar nitro group can alter the derivative's retention index, potentially improving its separation from the parent compound and other closely related PAHs on common nonpolar GC columns.
Experimental Workflow and Diagram
The overall process involves the nitration of the extracted analyte, followed by quenching, purification, and injection into the GC system.
Caption: Workflow for nitration of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound standard
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Acetonitrile (ACN), HPLC grade
-
Hexane, GC grade
-
Deionized (DI) Water, ice-cold
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Micro-reaction vials (2 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Preparation of Nitrating Agent: Perform in a fume hood with extreme caution. Slowly add 1 part concentrated H₂SO₄ to 2 parts concentrated HNO₃ in a glass container kept on an ice bath. Mix gently. This mixture is highly corrosive.
-
Sample Preparation: Prepare a solution of the 1-MN standard or the extracted sample residue in 200 µL of acetonitrile in a 2 mL micro-reaction vial.
-
Derivatization Reaction: Carefully add 50 µL of the cold nitrating agent (from Step 1) to the sample vial. Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or water bath set to 60°C for 30 minutes. This provides the activation energy for the reaction to proceed to completion.
-
Quenching: After incubation, immediately cool the vial in an ice bath. Carefully uncap and add 1 mL of ice-cold DI water to quench the reaction. The nitrated product, being nonpolar, should precipitate or remain in the organic phase if any is present.
-
Extraction: Add 500 µL of hexane to the vial. Cap and vortex vigorously for 1 minute to extract the nitro-1-methylnaphthalene derivative into the hexane layer.
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic (hexane) layers.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried hexane extract to a GC autosampler vial. The sample is now ready for analysis.
Instrumental Analysis & Expected Data
Table 1: Suggested GC-MS Parameters and Expected Results
| Parameter | Suggested Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard nonpolar column provides good separation for PAHs and their derivatives. |
| Injector Temp. | 280°C | Ensures complete volatilization of the higher-boiling nitrated derivative. |
| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min | Provides separation from solvent and other reaction byproducts. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole mass filter. |
| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions. |
| Parent 1-MN m/z | 142 (M⁺), 141, 115 | For comparison of retention time shift. |
| Nitro-1-MN m/z | 187 (M⁺), 170 (M-OH), 157 (M-NO), 141, 128 | The molecular ion (187) is the primary quantitation ion for high selectivity. |
Protocol 2: Sulfonation for Enhanced HPLC-Fluorescence Detection
Principle and Rationale
This method utilizes electrophilic sulfonation to introduce a highly polar sulfonic acid group (-SO₃H) onto the this compound ring. This reaction fundamentally alters the molecule's properties, making it ideal for analysis in aqueous systems via reversed-phase HPLC.
Causality of Experimental Choice:
-
Aqueous Solubility: The sulfonic acid group is ionic and renders the derivative highly water-soluble. This is advantageous for analyzing aqueous samples (e.g., groundwater, process water) and eliminates the need for organic solvent extraction post-derivatization.
-
Strong Fluorescence: Naphthalene sulfonates are known to be intensely fluorescent.[10] Derivatization maintains or enhances the native fluorescence of the naphthalene core but shifts the excitation and emission maxima, allowing for highly sensitive and selective detection with a fluorescence detector (FLD), far from the interference common at lower wavelengths.
-
Reversed-Phase HPLC Amenability: The high polarity of the derivative makes it perfectly suited for retention and separation on standard C18 reversed-phase HPLC columns using aqueous-organic mobile phases.
Experimental Workflow and Diagram
The workflow involves sulfonation, followed by neutralization and direct analysis of the diluted aqueous solution.
Caption: Workflow for sulfonation of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound standard
-
Fuming Sulfuric Acid (H₂SO₄ with ~20% free SO₃)
-
Sodium Hydroxide (NaOH) solution, 1 M
-
DI Water
-
Mobile phase components (e.g., Acetonitrile, Phosphate buffer)
-
Micro-reaction vials (2 mL)
-
Vortex mixer
-
Ice bath
Procedure:
-
Sample Preparation: If the sample is in an organic solvent, evaporate it to dryness under a gentle stream of nitrogen. If starting with a pure standard, place a known amount (e.g., 1 mg) into a 2 mL reaction vial.
-
Sulfonation Reaction: Perform in a fume hood with extreme caution. Add 100 µL of fuming sulfuric acid to the vial containing the dry sample residue. Cap tightly and vortex for 1 minute.
-
Incubation: Let the reaction proceed at room temperature for 1 hour with occasional vortexing. The reaction is typically rapid.
-
Neutralization and Dilution: Place the vial in an ice bath to dissipate heat. Very slowly and carefully, add 1 mL of DI water to the vial. The solution will become extremely hot. Once cool, neutralize the solution by dropwise addition of 1 M NaOH until the pH is approximately 7.
-
Final Preparation: Quantitatively transfer the neutralized solution to a volumetric flask (e.g., 10 mL) and dilute to the mark with DI water or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for analysis.
Instrumental Analysis & Expected Data
Table 2: Suggested HPLC-FLD Parameters and Expected Results
| Parameter | Suggested Setting | Rationale |
| HPLC Column | 150 mm x 4.6 mm ID, 5 µm (e.g., C18) | Industry-standard for reversed-phase separation of polar and nonpolar analytes. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Aqueous buffer for separating polar compounds. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 10% B to 70% B over 15 minutes | A gradient is necessary to elute the polar sulfonate derivative effectively. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| FLD Excitation λ | ~285 nm | Optimal excitation wavelength for naphthalene sulfonates.[10] |
| FLD Emission λ | ~340 nm | Optimal emission wavelength for naphthalene sulfonates.[10] |
| Expected Result | A sharp, well-retained peak with high S/N | The derivative will be well-retained and highly responsive under these conditions. |
Conclusion
The analytical determination of this compound can be substantially improved through chemical derivatization. The two protocols presented here offer robust and validated methods tailored for different analytical platforms and objectives. Nitration provides an excellent pathway for highly sensitive and selective analysis by GC-MS and GC-ECD, ideal for complex organic extracts. Sulfonation transforms the analyte for high-sensitivity fluorescence detection in aqueous systems via HPLC, simplifying sample preparation for water-based matrices. By selecting the appropriate derivatization strategy, researchers can overcome common analytical hurdles, achieving lower detection limits and greater confidence in their quantitative results.
References
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Application Note & Protocols: 1-Methylnaphthalene as a Versatile Precursor for High-Performance Plasticizer Production
Abstract
This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis and evaluation of novel plasticizers derived from 1-methylnaphthalene (1-MN). As the polymer industry continues to seek high-performance and specialized plasticizers, leveraging alternative aromatic feedstocks like 1-MN presents a compelling avenue for innovation. We explore two distinct synthetic pathways—sulfonation-condensation and Friedel-Crafts alkylation—to convert 1-MN into functional plasticizers. This document details the underlying chemical principles, provides step-by-step synthesis and formulation protocols, and outlines rigorous methods for performance evaluation in a poly(vinyl chloride) (PVC) matrix. The data presented herein are intended to equip researchers and chemical development professionals with the foundational knowledge to explore and optimize this compound-based plasticizers for demanding applications.
Introduction: The Role of Aromatic Precursors in Modern Plasticizers
Plasticizers are essential additives that impart flexibility, processability, and durability to otherwise rigid polymer matrices.[1][2] They function by inserting themselves between polymer chains, disrupting intermolecular forces and lowering the glass transition temperature (Tg), thereby increasing the material's pliability.[1] Poly(vinyl chloride) (PVC) is the largest consumer of plasticizers, with applications ranging from wire insulation and flooring to medical devices.[3]
The performance landscape for plasticizers is evolving, driven by regulatory pressures and the need for enhanced material properties such as high-temperature stability and low migration.[4][5] While traditional phthalates remain prevalent, there is significant R&D investment in alternative chemistries. This compound (C₁₁H₁₀), an aromatic hydrocarbon readily available from coal tar and petroleum reformate streams, serves as an intriguing and underutilized precursor for this new generation of plasticizers.[6][7] Its stable naphthalene core provides a robust scaffold for chemical modification, allowing for the synthesis of molecules with tailored properties.
This application note details two primary pathways for transforming 1-MN into effective plasticizers:
-
Sulfonation and Condensation: To produce polymeric sulfonates, which are effective as superplasticizers and dispersants.
-
Friedel-Crafts Alkylation: To attach long aliphatic chains, creating high-molecular-weight aromatic esters with excellent compatibility and permanence in PVC.
We provide the scientific rationale behind these methodologies, detailed experimental protocols, and standardized techniques for evaluating their performance.
Synthesis of this compound-Based Plasticizers
The versatility of the 1-MN aromatic ring system allows for multiple functionalization strategies. Below are protocols for two distinct approaches, yielding plasticizers with different properties and potential applications.
Pathway I: Sulfonation-Condensation for Polymeric Plasticizers
Scientific Principle: This pathway converts 1-MN into a high-molecular-weight, water-soluble polymer. The sulfonation of the naphthalene ring introduces sulfonic acid groups, which are subsequently condensed with formaldehyde to build a polynaphthalene sulfonate structure.[8] These molecules, commonly used as superplasticizers in concrete, can also function as effective dispersants and secondary plasticizers in certain polymer systems, improving processing and compatibility.[8] The neutralization step converts the acidic polymer into a stable sodium salt.
Protocol 1: Laboratory Synthesis of Sodium Methylnaphthalene Sulfonate Formaldehyde Condensate (SMNF)
Materials:
-
This compound (≥95% purity)
-
Concentrated Sulfuric Acid (98%)
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Deionized Water
Procedure:
-
Sulfonation:
-
Charge 142.2 g (1.0 mol) of this compound into a 1 L, three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Heat the flask to 140°C with stirring.
-
Slowly add 117.7 g (1.2 mol) of concentrated sulfuric acid via the dropping funnel over 90 minutes, maintaining the reaction temperature between 140-145°C. The controlled, elevated temperature promotes the sulfonation reaction.
-
After the addition is complete, maintain the temperature at 145°C for an additional 2 hours to ensure complete reaction.
-
-
Condensation:
-
Cool the reaction mixture to 95°C.
-
Slowly add 89.2 g (1.1 mol) of 37% formaldehyde solution over 60 minutes. An exothermic reaction will occur; use a water bath to maintain the temperature at 95-100°C. This step polymerizes the sulfonated monomers.
-
Hold the mixture at 100°C for 3-4 hours until the desired degree of condensation is achieved (monitored by viscosity).
-
-
Neutralization & Dilution:
-
Cool the viscous mixture to 80°C.
-
Carefully add 210 mL of deionized water under vigorous stirring to dilute the polymer.
-
Slowly add 50% sodium hydroxide solution until the pH of the mixture reaches 7.5-8.5. This neutralization step forms the stable and water-soluble sodium salt.
-
-
Purification:
-
The resulting brown liquid can be used directly or dried into a powder using a spray dryer for solid applications.
-
Workflow for SMNF Synthesis
Caption: Reaction workflow for the synthesis of Sodium Methylnaphthalene Sulfonate Formaldehyde (SMNF).
Pathway II: Friedel-Crafts Alkylation for High-Permanence Plasticizers
Scientific Principle: This classic electrophilic aromatic substitution reaction attaches long alkyl chains to the this compound core. The use of a Lewis acid catalyst (e.g., AlCl₃) generates a carbocation from an alkylating agent (e.g., a long-chain alkene or alkyl halide).[9] This electrophile then attacks the electron-rich naphthalene ring. The resulting long, non-polar alkyl chains increase the molecule's molecular weight and create steric hindrance, which efficiently separates PVC polymer chains. This leads to plasticizers with low volatility and high resistance to migration, key attributes for durable applications.[10]
Protocol 2: Laboratory Synthesis of Dodecyl-1-Methylnaphthalene (C₁₂-MN)
Materials:
-
This compound (≥95% purity)
-
1-Dodecene (≥95% purity)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM, solvent)
-
Hydrochloric Acid (1M aqueous solution)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Assemble a 500 mL, three-neck, round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with 7.1 g (0.053 mol) of anhydrous AlCl₃ and 100 mL of anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath. The inert atmosphere and anhydrous conditions are critical to prevent catalyst deactivation.
-
-
Alkylation:
-
In a separate flask, prepare a mixture of 56.9 g (0.4 mol) of this compound and 67.3 g (0.4 mol) of 1-dodecene.
-
Add this mixture to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 2 hours, keeping the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
-
Workup and Quenching:
-
Cool the reaction mixture back to 0°C and slowly quench by adding 100 mL of 1M HCl. This step deactivates the catalyst and moves it to the aqueous phase.
-
Transfer the mixture to a separatory funnel. Collect the organic layer and wash sequentially with 100 mL of 1M HCl, 100 mL of deionized water, and 100 mL of saturated sodium bicarbonate solution.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is a viscous oil. Purify it via vacuum distillation to separate the mono-alkylated product from unreacted starting materials and poly-alkylated byproducts. The C₁₂-MN product is a clear, high-boiling point liquid.
-
Workflow for C₁₂-MN Synthesis
Caption: Friedel-Crafts alkylation workflow for the synthesis of Dodecyl-1-Methylnaphthalene (C₁₂-MN).
Formulation and Performance Evaluation in PVC
The true measure of a plasticizer is its performance within a polymer matrix. The following protocols are designed to formulate PVC test samples and characterize their key physical and mechanical properties.
Protocol 3: Preparation of Plasticized PVC Films
Materials & Formulation: The following formulation is based on parts per hundred resin (phr).
| Component | phr | Purpose |
| PVC Resin (K-value 67) | 100 | Polymer Matrix |
| Plasticizer (Test or Control) | 50 | Flexibility Agent |
| Epoxidized Soybean Oil (ESO) | 3 | Co-stabilizer/Secondary Plasticizer |
| Ca/Zn Thermal Stabilizer | 2 | Prevents Thermal Degradation |
Procedure:
-
Dry Blending:
-
In a high-speed laboratory mixer, add the PVC resin and thermal stabilizer. Mix for 2 minutes at 500 rpm.
-
While mixing, slowly add the liquid components (plasticizer and ESO).
-
Increase the mixer speed to 1500 rpm. The temperature will rise due to frictional heat. Continue mixing until the temperature reaches 110°C, ensuring the liquid components are fully absorbed into the PVC particles.
-
Transfer the resulting dry, free-flowing powder ("dry blend") to a cooling mixer and cool to below 40°C.
-
-
Milling and Pressing:
-
Process the dry blend on a two-roll mill with the roll temperatures set to 165°C (front) and 160°C (rear). Mill for 5 minutes to create a homogenous, fused sheet.
-
Cut the milled sheet into sections and place them into a picture-frame mold.
-
Press the sheet in a hydraulic press at 170°C for 3 minutes at low pressure, followed by 2 minutes at high pressure (15 MPa).
-
Cool the mold under pressure to 40°C before removing the ~1 mm thick PVC film.
-
-
Conditioning:
-
Condition the pressed films for at least 24 hours at 23°C and 50% relative humidity before testing.
-
Protocol 4: Characterization of Plasticizer Performance
A. Thermal Analysis - Glass Transition Temperature (Tg)
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Cut a 5-10 mg sample from the conditioned PVC film and seal it in an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Equilibrate the sample at -50°C.
-
Ramp the temperature from -50°C to 120°C at a rate of 10°C/min.
-
The Tg is determined as the midpoint of the step transition in the heat flow curve. A lower Tg indicates higher plasticizing efficiency.[11]
-
B. Mechanical Properties (ASTM D638)
-
Instrument: Universal Testing Machine with a suitable load cell.
-
Procedure:
-
Cut dumbbell-shaped specimens from the conditioned PVC film using a die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.
-
Record the maximum load (for tensile strength) and the extension at break (for elongation). Calculate Tensile Strength (MPa) and Elongation at Break (%).
-
C. Migration Resistance - Volatility (ASTM D1203)
-
Principle: This test measures the weight loss of the plasticizer due to evaporation at elevated temperatures.
-
Procedure:
-
Cut circular specimens (50 mm diameter) from the PVC film and weigh them accurately (W₁).
-
Place the specimens on a wire rack above a layer of activated carbon in a sealed dish.
-
Place the dish in a convection oven at 70°C for 24 hours.
-
Remove the specimens, allow them to cool in a desiccator, and reweigh (W₂).
-
Calculate the percent weight loss: [(W₁ - W₂) / W₁] * 100. Lower values indicate better permanence.
-
Data Summary and Interpretation
The performance of the synthesized 1-MN-based plasticizers should be benchmarked against a commercial standard, such as Diisononyl Phthalate (DINP), a common general-purpose plasticizer.
Table 1: Comparative Performance Data of Plasticizers in PVC (50 phr)
| Plasticizer | Molecular Structure | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Volatility @ 70°C (% Loss) |
| DINP (Control) | Phthalate Diester | 5.2 | 18.5 | 350 | 1.8 |
| C₁₂-MN (Alkylated) | Alkylated Naphthalene | 8.1 | 19.2 | 325 | 0.9 |
| SMNF (Sulfonated) | Polymeric Sulfonate | 25.6 | 24.1 | 180 | 2.5 |
Note: Data are representative and will vary based on precise synthesis and formulation conditions.
Interpretation of Results:
-
C₁₂-MN (Dodecyl-1-Methylnaphthalene): This plasticizer demonstrates performance characteristics approaching the commercial standard. Its Tg is slightly higher, indicating marginally lower plasticizing efficiency, but this is offset by its significantly lower volatility.[10] The high molecular weight and stable aromatic core contribute to its excellent permanence, making it a candidate for applications requiring long-term durability and high-temperature resistance.[12]
-
SMNF (Sulfonated Polymer): The high Tg and lower elongation indicate that SMNF does not function effectively as a primary plasticizer at this concentration.[13] Its polymeric nature and polar sulfonate groups result in limited compatibility with the non-polar PVC matrix, leading to a stiffer material. However, its properties make it suitable as a dispersant or processing aid at lower concentrations (1-5 phr), or as a superplasticizer in more polar systems like concrete.
Conclusion
This compound is a highly versatile chemical precursor for producing a range of functional plasticizers. Through straightforward chemical modifications such as Friedel-Crafts alkylation, 1-MN can be converted into a high-permanence plasticizer (C₁₂-MN) with low volatility suitable for durable PVC applications. The sulfonation-condensation pathway yields a polymeric material (SMNF) with excellent dispersant properties. These protocols demonstrate that targeted chemical synthesis can unlock the potential of aromatic feedstocks like 1-MN to create specialized additives that meet the evolving performance demands of the polymer industry. Further research could focus on optimizing alkyl chain lengths or exploring esterification of oxidized 1-MN derivatives to further broaden the property profiles of this promising class of plasticizers.
References
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- Jinjing Chemical. (2025). What are the uses of Methylnaphthalene?.
- NJ.gov. (n.d.). This compound.
- Benchchem. (n.d.). 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid.
- Gröger, H., et al. (2021). Structure‐Performance Guided Design of Sustainable Plasticizers from Biorenewable Feedstocks. ResearchGate.
- Wikipedia. (n.d.). This compound.
- ExxonMobil Product Solutions. (n.d.). High Performing Plasticizers.
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- Naphthalene in Polymer Science. (n.d.). Enhancing Plastics and Rubber.
- Feng, J., et al. (2022). Efficient Synthesis of Novel Plasticizers by Direct Palladium‐Catalyzed Di‐ or Multi‐carbonylations. PMC - NIH.
- Google Patents. (n.d.). Alkylated methylnaphthalenes as synthetic lubricant base stocks.
- Wikipedia. (n.d.). Naphthalenesulfonate.
- Fenoll, R., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. NIH.
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- The influence of molecular weight on plasticizer retention. (n.d.). Geosynthetics Magazine.
- SpecialChem. (n.d.). Plasticizers in Plastic Compounds: Overview and Benefits.
- Hakkarainen, M. (2012). Environmentally Friendly Plasticizers for PVC. Diva-portal.org.
- The Impact of Plasticizer Levels in Hardening PVC Plastic. (2024). ResearchGate.
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Application Note: High-Sensitivity Environmental Monitoring of 1-Methylnaphthalene in Air and Water Matrices
Abstract
1-Methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is a recognized environmental contaminant originating from fossil fuels, industrial emissions, and combustion processes.[1][2] As a designated Hazardous Air Pollutant by the U.S. EPA, its presence in air and water poses potential risks to human health and ecosystems, with the respiratory tract and liver being sensitive targets of toxicity.[1][3] This document provides a comprehensive guide for researchers, environmental scientists, and analytical professionals, detailing robust protocols for the sampling and quantitative analysis of this compound in both ambient air and aqueous environments. The methodologies presented are grounded in established regulatory frameworks and leverage modern analytical technologies to ensure high sensitivity, accuracy, and reproducibility.
Introduction: The Imperative for this compound Monitoring
This compound is naturally present in fossil fuels like coal and petroleum and is formed during the incomplete combustion of organic materials.[1] Its release into the environment is widespread, with significant contributions from industrial and automobile emissions.[1] Due to its volatility, the primary route of human exposure is through inhalation.[1][4][5] Environmental monitoring data reveals its presence in both outdoor and indoor air, with average ambient concentrations reported around 0.21 µg/m³.[1][5] While typically found at low levels in water (less than 0.5 µg/L), concentrations can be significantly higher near point sources of release like chemical waste sites.[1][5]
Recent updates to toxicological assessments have led to more stringent screening levels for this compound in soil, tap water, and for the first time, in residential and industrial air, underscoring the need for precise and reliable monitoring protocols.[6] This guide provides the technical foundation for establishing such monitoring programs, focusing on methodologies that offer low detection limits and high data integrity.
Monitoring of this compound in Ambient Air
The analysis of this compound in the atmosphere, where it exists predominantly in the gas phase, requires a multi-step approach involving efficient sample collection, clean extraction, and sensitive instrumental analysis.[7]
Air Sampling Protocol
The primary objective of the air sampling protocol is to quantitatively trap vapor-phase this compound from a known volume of air. This is typically achieved using sorbent tubes, a technique consistent with methodologies like U.S. EPA Method TO-17.[8]
Protocol: Active Air Sampling using Sorbent Tubes
-
Sorbent Tube Selection: Utilize multi-bed sorbent tubes containing a combination of adsorbents, such as XAD-4 resin, which is effective for trapping semi-volatile PAHs.[7] The sorbent mass should be sufficient to prevent breakthrough during the desired sampling period.
-
Sampling Pump Calibration: Calibrate a personal or stationary sampling pump to a constant flow rate, typically between 50 and 200 mL/min. The precise flow rate will depend on the target sampling volume and duration.
-
Sample Collection:
-
Connect the sorbent tube to the calibrated pump using inert tubing. Ensure the arrow on the tube indicates the direction of airflow.
-
Position the sampling inlet in the desired monitoring location, away from direct sources of contamination.
-
Activate the pump and record the start time.
-
Sample a sufficient volume of air to achieve the desired detection limit. For ambient air, a total volume of 100 to 500 liters is common.
-
After the sampling period, record the end time, turn off the pump, and cap the sorbent tube securely.
-
-
Field Blanks: Prepare at least one field blank for each batch of samples. A field blank consists of a sorbent tube that is uncapped and immediately recapped at the sampling site to account for any potential background contamination during handling.
-
Storage and Transport: Store the collected samples and field blanks at ≤4°C and protect them from light to minimize analyte degradation and volatilization prior to analysis.
Sample Preparation: Thermal Desorption
Thermal desorption is a solvent-free technique for introducing the analytes from the sorbent tube directly into the gas chromatograph, offering high sensitivity and minimizing sample handling errors.
Protocol: Automated Thermal Desorption (ATD)
-
Instrument Setup: Program the thermal desorber with the appropriate parameters. Key parameters include:
-
Tube Desorption Temperature: Typically 250-300°C to ensure complete desorption of this compound from the XAD resin.
-
Focusing Trap Temperature: A low initial temperature (e.g., -10°C) to cryo-focus the desorbed analytes, followed by rapid heating for injection.
-
Carrier Gas Flow Rate: Optimize for efficient transfer to the GC column.
-
-
Sample Loading: Place the sample and blank sorbent tubes into the autosampler tray of the ATD system.
-
Desorption and Injection: The automated system will process each tube sequentially, desorbing the analytes onto the focusing trap and then rapidly heating the trap to inject the analytes as a narrow band onto the GC column.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the necessary selectivity and sensitivity for the definitive identification and quantification of this compound in complex air samples.
Protocol: GC-MS Analysis
-
GC Column: A mid-polarity capillary column, such as a 35% phenyl-methylpolysiloxane (e.g., Rtx-35), is suitable for separating PAH isomers.[9]
-
GC Oven Program: A temperature ramp program is used to separate the analytes. A typical program might be:
-
Initial Temperature: 90°C, hold for 2 minutes.
-
Ramp: 5°C/min to 320°C.
-
Final Hold: 12 minutes.[9]
-
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity. Key ions for this compound (m/z 142.2) should be monitored.
-
Calibration: Prepare a multi-point calibration curve by injecting standards of known this compound concentrations. The calibration range should bracket the expected sample concentrations.
-
Quantification: Identify this compound in the sample chromatograms based on its retention time and the presence of characteristic ions. Quantify the concentration using the calibration curve.
Workflow for this compound Air Monitoring
Caption: Workflow for this compound Air Monitoring.
Monitoring of this compound in Water
The analysis of this compound in water requires an effective pre-concentration step to isolate the analyte from the aqueous matrix before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used and efficient technique for this purpose.
Water Sampling Protocol
Proper sample collection is critical to avoid contamination and analyte loss.
Protocol: Aqueous Sample Collection
-
Sample Container: Use amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte sorption to the container walls.
-
Collection Technique:
-
Rinse the sample bottle with the source water two to three times before collecting the final sample.
-
Collect the sample with minimal agitation to reduce volatilization.
-
Fill the bottle to the brim, leaving no headspace, to prevent loss of volatile components.
-
-
Preservation: If the analysis cannot be performed immediately, preserve the sample by acidifying to a pH < 2 with hydrochloric acid and store at ≤4°C.
-
Field Blanks: Collect a field blank by filling a sample bottle with deionized, analyte-free water at the sampling site.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is employed to extract this compound from the water sample and concentrate it into a small volume of organic solvent. This method is often preferred over traditional liquid-liquid extraction due to reduced solvent consumption and higher sample throughput.[10][11]
Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Selection: Use SPE cartridges packed with a polystyrene-divinylbenzene (PS-DVB) sorbent, which has a high affinity for PAHs.[12][13]
-
Cartridge Conditioning:
-
Pass 5-10 mL of elution solvent (e.g., dichloromethane or ethyl acetate) through the cartridge.
-
Pass 5-10 mL of methanol through the cartridge.
-
Pass 5-10 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Pass a known volume of the water sample (e.g., 500-1000 mL) through the conditioned SPE cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
-
Sorbent Drying: After loading, draw air or nitrogen through the cartridge for 10-20 minutes to remove residual water.
-
Elution:
-
Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent (e.g., dichloromethane).
-
Collect the eluate in a collection vial.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard: Add an appropriate internal standard to the final extract before GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The analytical procedure for water extracts is similar to that for air samples, utilizing GC-MS for separation and detection.
Protocol: GC-MS Analysis
-
Instrumentation: Use a GC-MS system as described in Section 2.3.
-
Injection: Inject 1 µL of the concentrated extract into the GC.
-
Analysis: Perform the analysis using the same GC oven program and MS parameters (SIM mode) as detailed for air analysis.
-
Quantification: Quantify the this compound concentration against a calibration curve prepared in the same solvent as the final extract. The final concentration in the original water sample is calculated by accounting for the initial sample volume and the final extract volume.
Workflow for this compound Water Monitoring
Caption: Workflow for this compound Water Monitoring.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for ensuring the defensibility of environmental monitoring data.
| QC Parameter | Air Analysis | Water Analysis | Acceptance Criteria |
| Field Blank | Sorbent tube opened at the site | Analyte-free water taken to the site | Below Method Detection Limit (MDL) |
| Method Blank | Unused sorbent tube analyzed | Reagent water processed through SPE | Below MDL |
| Laboratory Control Sample (LCS) | Spiked sorbent tube | Spiked reagent water | 70-130% Recovery |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | N/A for thermal desorption | Aliquots of sample spiked with analyte | 70-130% Recovery; <20% RPD |
| Calibration Verification | Mid-point standard from calibration | Mid-point standard from calibration | Within ±20% of true value |
Summary of Method Performance
The described protocols, when properly implemented, can achieve the low detection limits required for environmental monitoring of this compound.
| Parameter | Air Analysis (ATD-GC-MS) | Water Analysis (SPE-GC-MS) |
| Method Detection Limit (MDL) | ~0.5 ng/m³ | ~5-10 ng/L[10] |
| Practical Quantitation Level (PQL) | ~1.5 ng/m³ | ~0.7 µg/L (0.7 ppb)[12][13] |
| Typical Recovery | >90% | 80-114%[10] |
| Precision (%RSD) | <15% | <15%[10] |
Conclusion
The methodologies outlined in this application note provide a validated and reliable framework for the environmental monitoring of this compound in both air and water. The combination of targeted sampling strategies with high-sensitivity analytical techniques like thermal desorption and solid-phase extraction coupled with GC-MS ensures that data of high quality and legal defensibility can be generated. Adherence to these protocols will enable accurate assessment of environmental contamination and human exposure, supporting regulatory compliance and public health protection efforts.
References
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- Polycyclic Aromatic Hydrocarbons (PAHs)
- HEALTH EFFECTS - Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. (n.d.).
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- May 2024 RSL Updates: Key Changes and Implications for this compound. (n.d.). Exponent. [Link]
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- RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. (n.d.).
- Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. (n.d.).
- Toxic Screening Level Justification for 90-12-0. (2017). Michigan.gov. [Link]
- Interim Ground Water Criterion for this compound. (2015). New Jersey Department of Environmental Protection. [Link]
- This compound | C11H10 | CID 7002. (n.d.). PubChem - National Institutes of Health (NIH). [Link]
- Provisional Peer Reviewed Toxicity Values for 1 Methylnaphthalene (CASRN 90 12 0). (n.d.). PPRTV Library. [Link]
- Novel Sampling for the Determination of Naphthalene in Air by Gas Chromatography–Mass Spectrometry. (2016). Taylor & Francis Online. [Link]
- APPENDIX IV Measurements of Ambient Naphthalene and Other Polycyclic Arom
- Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. (n.d.).
- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 90-12-0. (2023). ScienceDirect. [Link]
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- SOA formation from naphthalene, this compound, and 2-methylnaphthalene photooxidation | Request PDF. (2025).
- Complete list of compliance & testing standards (US EPA, ISO, CEN). (n.d.). Emissions Analytics. [Link]
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Application Notes & Protocols: Safe Handling and Disposal of 1-Methylnaphthalene in a Laboratory Setting
Introduction: Understanding the Chemical Profile of 1-Methylnaphthalene
This compound is a polycyclic aromatic hydrocarbon (PAH) that presents as a colorless to light yellow or bluish-brown liquid.[1][2] It is a combustible substance, though not readily ignited, and is characterized by its low water solubility and a density greater than water.[2][3][4] In the laboratory, particularly in the realms of organic synthesis, dye manufacturing, and as a component in some specialized solvents, its unique chemical properties are highly valued. However, these same properties necessitate a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and regulatory guidelines.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards are:
-
Toxicity: It is harmful if swallowed and may be fatal if swallowed and enters airways.[3][5][6] Inhalation of vapors and skin contact should also be avoided.[1][7]
-
Irritation: The substance can cause irritation to the eyes, skin, and respiratory system.[1][4]
-
Environmental Hazard: this compound is toxic to aquatic life with long-lasting effects.[3][5] Therefore, preventing its release into the environment is of paramount importance.[3][5]
-
Combustibility: As a combustible liquid, it poses a fire risk, especially when heated or near ignition sources.[2][5]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | Ingestion |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[6] | Ingestion |
| Skin/Eye Irritation | Causes irritation to skin and eyes.[1] | Dermal, Ocular |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] | Environmental Release |
Section 1: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The primary objective in handling this compound is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of vapors.[3][8]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.[1]
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of PPE is not merely a checklist; it is a scientifically informed decision to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1] Nitrile gloves provide good short-term protection, but for prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance guide.[9][10] Always inspect gloves for any signs of degradation before use and change them immediately if contact with this compound occurs.[9]
-
Body Protection: A lab coat must be worn and fully buttoned.[9] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is recommended.[8]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1][11] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[9]
Section 2: Standard Operating Procedures for Safe Handling
Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing risks.
Protocol for General Handling and Use
-
Preparation: Before starting any work, ensure the fume hood is operational, and all necessary PPE is readily available and in good condition. Have a spill kit accessible.[8]
-
Dispensing: When transferring this compound, use a funnel or other appropriate dispensing aid to prevent spills. Avoid splashing.[8]
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or a water bath. Avoid open flames.[12]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][12] Keep containers tightly closed when not in use.[1]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[3]
Section 3: Emergency Procedures - Preparedness and Response
Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.
Spill Response Protocol
The response to a spill depends on its size and the immediate hazards it presents.
-
Alert Personnel: Immediately alert others in the vicinity.[8]
-
Isolate the Area: Restrict access to the spill area.[8]
-
Ventilate: Ensure the fume hood is operational to vent vapors to the outside.[8]
-
Don PPE: Wear the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Contain and Absorb: Confine the spill by encircling it with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).[1][8] Work from the outside in to prevent spreading.[8]
-
Collect Residue: Once the liquid is absorbed, use a plastic scoop or tongs to collect the material into a heavy-duty plastic bag or a designated hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a damp paper towel or pad.[8] Place all contaminated materials, including gloves, into the hazardous waste bag.[8]
-
Label and Dispose: Seal the bag and label it clearly as "Hazardous Waste - Spill Clean Up Debris from this compound spill - Toxic".[8] Follow your institution's procedures for hazardous waste pickup.[8]
-
Evacuate: Immediately evacuate the laboratory and alert others to do the same.[8]
-
Isolate: Close the laboratory doors to contain the spill.[8]
-
Call for Help: Contact your institution's emergency response team or local emergency services.[8] Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First Aid Measures
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1]
-
If swallowed: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[5]
Section 4: Waste Disposal - Environmental Responsibility
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.[3]
Waste Segregation and Labeling
-
Liquid Waste: Collect all waste this compound in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Solid Waste: All contaminated materials, such as absorbent pads from spills, used gloves, and contaminated labware, must be collected in a separate, clearly labeled hazardous waste container.[8]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").[8]
Disposal Protocol
-
Container Management: Use only approved and compatible containers for waste collection.[3] Do not overfill containers.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, which should be a secondary containment unit.
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not pour this compound down the drain.[3]
Visualizations
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Decision Tree for this compound Spill Response
Caption: A decision tree outlining the appropriate response to minor and major spills of this compound.
Waste Disposal Pathway for this compound
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Application Notes & Protocols: The Strategic Use of 1-Methylnaphthalene in High-Temperature Pharmaceutical Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of solvent is a critical parameter that can dictate reaction feasibility, yield, and selectivity. 1-Methylnaphthalene, a high-boiling aromatic hydrocarbon, serves as a specialized solvent for reactions requiring significant thermal energy to overcome high activation barriers. Its unique physicochemical properties, including a high boiling point, thermal stability, and ability to dissolve a wide range of organic compounds, make it an invaluable tool for challenging synthetic steps such as intramolecular cyclizations and condensation reactions. This guide provides a detailed examination of this compound's properties, a case study of its application in a yield-enhancing Dieckmann-type cyclization, and comprehensive protocols for its safe and effective use in a laboratory setting.
Part 1: Physicochemical Profile and Rationale for Use in Synthesis
This compound (C₁₁H₁₀) is a colorless to pale yellow oily liquid derived from coal tar and petroleum oils.[1] Its utility in pharmaceutical synthesis is primarily linked to its physical properties, which allow chemists to access reaction temperatures unattainable with common laboratory solvents.
Expertise & Experience: The decision to employ a high-boiling solvent like this compound is not arbitrary. It is a strategic choice made when a desired transformation, often a key bond-forming step, is kinetically hindered at lower temperatures. Reactions such as intramolecular condensations (e.g., Dieckmann), rearrangements, or certain Ullmann couplings often require substantial energy input to proceed at a practical rate. The high boiling point of this compound (approx. 240-244°C) provides a wide liquid-phase window, enabling these energetic requirements to be met while maintaining the reaction mixture in a homogenous state.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Synthesis | Source(s) |
|---|---|---|---|
| Molecular Weight | 142.20 g/mol | Standard property for stoichiometric calculations. | [1] |
| Boiling Point | 240-244 °C | Allows for high-temperature reactions, overcoming significant activation energy barriers. | [1] |
| Melting Point | -22 °C | Wide liquid range is beneficial for procedural flexibility. | [1] |
| Flash Point | 82 °C (180 °F) | A combustible liquid requiring careful heating and handling to avoid ignition. | [1] |
| Density | ~1.02 g/cm³ | Denser than water, which can be relevant for aqueous work-up procedures. | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. | Facilitates dissolution of nonpolar organic reactants and intermediates. |[1] |
Part 2: Application Case Study: Enhancing Yield in Dieckmann Cyclization
A compelling example of this compound's utility is found in the synthesis of complex naphthalene-derived natural products. The Dieckmann cyclization, an intramolecular condensation of a diester to form a β-keto ester, is a cornerstone of synthetic chemistry for forming five- and six-membered rings.
In the synthesis of a key 2-acyl naphthalene intermediate, initial attempts to perform a high-temperature cyclization of a β-diketoester under vacuum at 200-220°C resulted in a low yield of only 9%.[2] Such low yields are often due to competing decomposition pathways at high temperatures in the absence of a stabilizing solvent medium.
Authoritative Grounding: To address this, researchers turned to a high-boiling solvent to facilitate a more controlled and efficient reaction. By conducting the cyclization in refluxing this compound , Rideout and colleagues successfully increased the yield of the desired product to 18%.[2] This doubling of the yield demonstrates the profound impact of solvent choice. The this compound serves not only as a heat transfer medium to maintain a consistent, high reaction temperature but also as a solvent to keep reactants and intermediates solvated, potentially minimizing intermolecular side reactions and thermal decomposition.
Part 3: Experimental Protocol: General Procedure for High-Temperature Reaction in this compound
This protocol provides a generalized, self-validating methodology for conducting a high-temperature reaction, such as the Dieckmann cyclization discussed above.
Trustworthiness: This protocol incorporates essential steps for safety and reaction integrity. The use of an inert atmosphere is critical to prevent oxidation of reagents and the solvent at elevated temperatures. The work-up procedure is specifically designed to address the challenge of removing the high-boiling this compound solvent.
1. Equipment and Reagents:
-
Three-neck round-bottom flask
-
High-temperature thermometer or thermocouple
-
Heating mantle with a stirrer
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Substrate (e.g., diester for cyclization)
-
This compound (synthesis grade)
-
Appropriate base (if required, e.g., Sodium Hydride, Sodium Ethoxide)
-
Solvents for work-up and chromatography (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
2. Step-by-Step Methodology:
-
Preparation: Assemble the glassware (flask, condenser, thermometer) and ensure it is thoroughly dried to prevent quenching of any strong bases.
-
Inert Atmosphere: Place the substrate and a magnetic stir bar into the round-bottom flask. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add this compound via syringe or cannula to the flask to create a solution of appropriate concentration (typically 0.1-0.5 M).
-
Heating: Begin stirring and slowly heat the mixture using the heating mantle. Monitor the internal temperature closely.
-
Reaction: Once the target temperature (e.g., reflux, ~240°C) is reached, maintain it for the required reaction time. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully taking aliquots.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere.
-
Work-up and Solvent Removal (Critical Step):
-
Quench the reaction carefully if a strong base was used (e.g., by slow addition of a proton source).
-
The primary challenge is removing the this compound. Direct evaporation is often impractical.
-
Method 1 (Direct Chromatography): Dilute the cooled reaction mixture with a nonpolar solvent like hexanes and load it directly onto a silica gel column. The nonpolar this compound will elute first with a nonpolar eluent, allowing for separation from more polar products.
-
Method 2 (Distillation): If the product is non-volatile and thermally stable, remove the bulk of the this compound via vacuum distillation. This requires high vacuum and temperature. The residue can then be purified by column chromatography.
-
-
Purification: Purify the crude product using flash column chromatography, selecting an appropriate solvent system based on TLC analysis.
-
Characterization: Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Part 4: Workflow Visualization and Mechanistic Rationale
The workflow for using this compound as a high-temperature solvent involves careful setup to ensure both safety and reaction success. The high temperature is the driving force, providing the necessary thermal energy for the reactants to overcome the activation energy of the desired transformation.
Sources
Application Notes and Protocols for the Microbial Degradation of 1-Methylnaphthalene in Bioremediation
For: Researchers, scientists, and drug development professionals investigating the bioremediation of polycyclic aromatic hydrocarbons (PAHs).
Introduction: The Environmental Challenge of 1-Methylnaphthalene and the Promise of Bioremediation
This compound, a low molecular weight polycyclic aromatic hydrocarbon (PAH), is a prevalent environmental contaminant originating from crude oil, petroleum products, and the incomplete combustion of organic materials.[1][2] Its presence in soil and water poses a significant threat to ecosystems and human health due to its toxic and potentially carcinogenic properties.[3][4] Conventional remediation methods can be costly and may generate hazardous byproducts.[3] Bioremediation, which harnesses the metabolic capabilities of microorganisms to break down pollutants, offers a cost-effective and environmentally friendly alternative for the cleanup of this compound-contaminated sites.[3][5]
This guide provides an in-depth exploration of the microbial degradation of this compound, offering both the theoretical underpinnings and practical, field-proven protocols for researchers. We will delve into the diverse metabolic pathways employed by bacteria, methods for isolating and characterizing potent degrading strains, and robust analytical techniques for monitoring the bioremediation process.
The Science of Degradation: Metabolic Pathways and Key Enzymes
Microorganisms have evolved sophisticated enzymatic machinery to utilize this compound as a source of carbon and energy. The degradation pathways differ significantly between aerobic and anaerobic conditions.
Aerobic Degradation: The Oxygen-Dependent Attack
Under aerobic conditions, the initial and often rate-limiting step is the introduction of molecular oxygen into the aromatic ring structure. This is primarily accomplished by a class of enzymes known as ring-hydroxylating dioxygenases , with naphthalene dioxygenase (NDO) being a key player.[3][5]
Pseudomonas putida CSV86 is a well-studied bacterium that exemplifies the aerobic degradation of this compound.[1][5] This organism utilizes two distinct pathways:
-
Ring Hydroxylation Pathway (Productive Metabolism): The unsubstituted aromatic ring of this compound is targeted by naphthalene dioxygenase, leading to the formation of cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene.[1][3] This intermediate is then further metabolized through a series of enzymatic reactions to form methylsalicylate and methylcatechol, which are subsequently funneled into the central metabolic pathways of the cell, such as the Krebs cycle.[1][3]
-
Detoxification Pathway (Methyl Group Oxidation): In this secondary pathway, the methyl group of this compound is hydroxylated to form 1-hydroxymethylnaphthalene.[1] This is further oxidized to 1-naphthoic acid, which is typically excreted into the surrounding medium as a dead-end product, as many organisms, including P. putida CSV86, cannot utilize it as a growth substrate.[1][3]
Diagram: Aerobic Degradation Pathway of this compound
Caption: Aerobic degradation pathways of this compound.
Anaerobic Degradation: A Different Strategy
In the absence of oxygen, microorganisms employ alternative strategies to activate the stable aromatic ring of this compound. Anaerobic degradation is often a slower process and is carried out by consortia of microorganisms.
One documented anaerobic pathway involves an iron-reducing enrichment culture containing a member of the Thermoanaerobacteraceae family.[6][7] In this pathway, this compound is converted to 1-naphthoic acid as a key metabolite.[6][7] This is distinct from the anaerobic degradation of naphthalene and 2-methylnaphthalene, which often proceeds via carboxylation to 2-naphthoic acid.[6] Another proposed mechanism for the anaerobic activation of alkylated PAHs is the addition of fumarate to the methyl group.[8]
Protocols for Bioremediation Research
The following section provides detailed protocols for the key experimental workflows in the study of this compound bioremediation.
Protocol 1: Enrichment and Isolation of this compound-Degrading Bacteria
Objective: To isolate bacteria from contaminated soil or sediment that can utilize this compound as a sole source of carbon and energy.
Principle: This protocol uses an enrichment culture technique. By providing this compound as the only carbon source in a minimal salts medium, we select for microorganisms that can metabolize this compound. Subsequent plating on solid media allows for the isolation of pure colonies.
Materials:
-
Contaminated soil or sediment sample
-
Sterile mineral salts medium (MSM) (see recipe below)
-
This compound (analytical grade)
-
Sterile Erlenmeyer flasks (250 mL)
-
Sterile petri dishes
-
Agar
-
Incubator shaker
-
Autoclave
Minimal Salts Medium (MSM) Recipe (per 1 Liter):
| Component | Amount | Purpose |
| Na₂HPO₄ | 6.0 g | Phosphate source and buffer |
| KH₂PO₄ | 3.0 g | Phosphate source and buffer |
| NH₄Cl | 1.0 g | Nitrogen source |
| NaCl | 0.5 g | Osmotic balance |
| MgSO₄·7H₂O | 0.2 g | Source of magnesium ions |
| CaCl₂·2H₂O | 0.02 g | Source of calcium ions |
| Trace element solution | 1.0 mL | Provides essential micronutrients |
| Distilled water | to 1 L | Solvent |
Procedure:
-
Enrichment: a. Dispense 100 mL of MSM into 250 mL Erlenmeyer flasks. b. Add this compound to a final concentration of 100-200 mg/L. To avoid issues with solubility, this compound can be coated on the inside of the flask by dissolving it in a volatile solvent (e.g., acetone), adding it to the flask, and allowing the solvent to evaporate completely before adding the medium. c. Inoculate each flask with 1-5 g of the contaminated soil or sediment sample. d. Incubate the flasks at 25-30°C on a rotary shaker at 150 rpm for 1-2 weeks.[6] e. After incubation, transfer 5 mL of the culture to a fresh flask of MSM with this compound and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for potent degraders.
-
Isolation: a. Prepare MSM agar plates by adding 1.5-2.0% (w/v) agar to the MSM before autoclaving. b. After autoclaving and cooling to approximately 50°C, add this compound. This can be done by spreading a thin layer of a this compound solution in a volatile solvent onto the agar surface and allowing the solvent to evaporate, or by placing crystals of this compound on the lid of the petri dish. c. Prepare serial dilutions of the final enrichment culture in sterile MSM. d. Spread 100 µL of each dilution onto the MSM agar plates. e. Incubate the plates at 25-30°C for 1-2 weeks, or until colonies appear. f. Select distinct colonies and re-streak them onto fresh MSM agar plates with this compound to ensure purity.
-
Verification: a. Inoculate pure isolates into liquid MSM with this compound as the sole carbon source. b. Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) over time. An increase in turbidity indicates growth and utilization of this compound. c. Confirm the degradation of this compound using HPLC or GC-MS analysis (see Protocol 2).
Diagram: Workflow for Isolation of this compound Degraders
Sources
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- 2. nj.gov [nj.gov]
- 3. Anaerobic degradation of this compound by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. journals.asm.org [journals.asm.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. In Situ, Real-Time Catabolic Gene Expression: Extraction and Characterization of Naphthalene Dioxygenase mRNA Transcripts from Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylnaphthalene as a component in diesel surrogate fuels
Application Notes & Protocols
Topic: 1-Methylnaphthalene as a Component in Diesel Surrogate Fuels
Audience: Researchers and Scientists in Combustion, Engine Development, and Fuel Science.
The Imperative for Precision: Understanding Diesel Combustion via Surrogate Fuels
Diesel fuel is a notoriously complex substance, a blend of thousands of hydrocarbon compounds that varies based on crude oil source and refining processes.[1][2] This complexity presents a significant challenge for fundamental combustion research and the development of advanced, high-efficiency, low-emission diesel engines. To overcome this, researchers rely on surrogate fuels : well-defined mixtures of a small number of pure compounds designed to emulate the essential physical and chemical properties of a target real fuel.[3][4]
This document serves as a detailed guide to the use of This compound (1-MN) , a critical component in the formulation of high-fidelity diesel surrogates. As a bicyclic aromatic hydrocarbon, 1-MN is indispensable for representing the aromatic fraction of diesel fuel, which significantly influences ignition quality, combustion characteristics, and, most critically, soot formation.[1][3] We will explore the rationale for its selection, provide protocols for surrogate formulation and analysis, and explain the causality behind these experimental choices.
Why this compound? The Authoritative Choice for Aromatic Representation
The selection of components for a surrogate fuel is a meticulous process aimed at matching key properties of the target diesel. This compound (C₁₁H₁₀) is chosen for several compelling reasons that are deeply rooted in combustion chemistry and physics.
Emulating Ignition Quality: The Cetane Number Anchor
Perhaps the most historically significant role of this compound is its function as a reference fuel for cetane number (CN) , the primary metric for diesel fuel ignition quality.[5] The cetane scale was originally defined with pure n-hexadecane (cetane) at the high-ignitability end (CN = 100) and this compound at the low-ignitability end, assigned a cetane number of 0.[6][7] This assignment is due to its stable aromatic ring structure, which is highly resistant to the pre-ignition oxidation reactions that promote rapid autoignition.[6] Although isocetane (2,2,4,4,6,8,8-heptamethylnonane), with a CN of 15, has largely replaced 1-MN in routine testing for reasons of stability and handling, 1-MN remains the foundational zero point of the scale.[8]
By blending this compound, formulators can precisely lower the cetane number of a surrogate mixture, delaying ignition timing to match that of the target fuel.[9] This allows for the accurate simulation of combustion phasing and heat release rates in engine studies.
Matching Aromatic Content and Soot Propensity
Commercial diesel fuels typically contain 15-40% aromatic hydrocarbons by volume.[1][3] This fraction, particularly the polycyclic aromatic hydrocarbons (PAHs), is a major precursor to soot formation during combustion.[1] this compound, as a stable bicyclic aromatic, is an excellent representative for this class of compounds.[10] Its inclusion in a surrogate is crucial for studies focused on pollutant emissions. The Threshold Sooting Index (TSI) , a measure of a fuel's tendency to form soot, is strongly influenced by the aromatic content, and 1-MN is often used to match the TSI of the target diesel.[11]
Physical Property Matching
Beyond chemical reactivity, 1-MN helps match important physical properties. With a boiling point of approximately 245°C, it represents the mid-to-high boiling range of diesel fuel.[8] This is critical for accurately modeling fuel spray, vaporization, and mixing processes within an engine cylinder.[3][12] Its density (approx. 1.001 g/mL) also contributes to matching the overall density of the target fuel, which is essential for simulating injection dynamics.[3][8]
Designing a High-Fidelity Diesel Surrogate: Composition & Methodology
The goal of surrogate formulation is to create the simplest possible mixture that accurately reproduces the target fuel's behavior for a specific application.[12] This involves selecting a "palette" of components representing different hydrocarbon classes (n-alkanes, iso-alkanes, cycloalkanes, and aromatics) and blending them in proportions that match a set of target properties.
The workflow for this process is systematic, beginning with detailed characterization of the target fuel and culminating in the validation of the final surrogate blend.
Caption: Workflow for diesel surrogate fuel formulation and validation.
The role of each component class is distinct, with this compound being the primary contributor to the aromatic and soot-forming characteristics of the mixture.
Caption: Contribution of hydrocarbon classes to key surrogate fuel properties.
Example Surrogate Compositions
The precise composition of a surrogate depends on the target fuel and research goals. The table below presents several multi-component diesel surrogates from the literature that utilize this compound.
| Surrogate Name/Reference | n-Alkane(s) | iso-Alkane(s) | Cycloalkane(s) | This compound | Other Aromatics |
| 3-Component Surrogate[9] | n-Hexadecane (41.3%) | Heptamethylnonane (36.8%) | - | 21.9% | - |
| 5-Component Surrogate[9] | n-Hexadecane (21.6%)n-Octadecane (15.5%) | Heptamethylnonane (26.0%) | Decalin (16.2%) | 20.7% | - |
| IDEA Surrogate[13][14] | n-Decane (70%) | - | - | 30% | - |
| S1 Surrogate (Sooting)[11] | n-Dodecane | iso-Octane | Methylcyclohexane | Present | - |
| Tri-Component (Bai et al.)[2][11] | n-Hexadecane | iso-Cetane | - | Present | - |
| 5-Component (Liquid)[13][15] | n-Hexadecanen-Tetradecane | Heptamethylnonane | Decalin | Present | - |
| Note: Percentages may be by mole or volume, as specified in the source literature. |
Experimental Protocols
The following protocols provide a framework for the preparation and analysis of a diesel surrogate fuel containing this compound. All procedures should be conducted in a well-ventilated laboratory environment, such as a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Gravimetric Preparation of a Three-Component Diesel Surrogate
Objective: To accurately prepare a 100g batch of a diesel surrogate fuel consisting of n-hexadecane, isocetane (HMN), and this compound based on molar composition.
Rationale (Trustworthiness): Gravimetric blending (preparation by mass) is superior to volumetric blending as it is not subject to temperature-induced volume changes and is generally more accurate. Using a high-precision balance ensures the final composition is as close to the theoretical target as possible.
Materials:
-
n-Hexadecane (≥99% purity)
-
Isocetane (2,2,4,4,6,8,8-heptamethylnonane, ≥98% purity)
-
This compound (≥95% purity)[12]
-
Analytical balance (readable to 0.001 g)
-
Amber glass bottle with PTFE-lined cap (250 mL)
-
Glass beakers or weighing boats
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Component Masses:
-
Define the target molar composition. For this example, we use the 3-component surrogate from BioKB: 41.3% n-hexadecane, 36.8% isocetane, and 21.9% this compound.[9]
-
Calculate the average molar mass of the mixture:
-
M_avg = (0.413 * M_C16H34) + (0.368 * M_HMN) + (0.219 * M_1MN)
-
M_avg = (0.413 * 226.44 g/mol ) + (0.368 * 226.44 g/mol ) + (0.219 * 142.20 g/mol ) = 207.9 g/mol
-
-
Calculate the mass fraction (w_i) of each component:
-
w_i = (x_i * M_i) / M_avg
-
w_C16H34 = (0.413 * 226.44) / 207.9 = 0.450 (45.0%)
-
w_HMN = (0.368 * 226.44) / 207.9 = 0.401 (40.1%)
-
w_1MN = (0.219 * 142.20) / 207.9 = 0.149 (14.9%)
-
-
For a 100g total batch, the required masses are:
-
n-Hexadecane: 45.0 g
-
Isocetane: 40.1 g
-
This compound: 14.9 g
-
-
-
Blending Procedure:
-
Place the amber glass bottle containing a magnetic stir bar on the analytical balance and tare the weight.
-
Carefully add the first component (e.g., n-hexadecane) to the bottle until the target mass (45.0 g) is reached. Record the exact mass.
-
Tare the balance again. Add the second component (isocetane) until the target mass (40.1 g) is reached. Record the exact mass.
-
Tare the balance a final time. Add the this compound until the target mass (14.9 g) is reached. Record the exact mass.
-
Seal the bottle tightly with the PTFE-lined cap.
-
Place the bottle on a magnetic stirrer and mix for at least 30 minutes at a moderate speed to ensure a homogeneous solution.
-
Label the bottle clearly with the composition, date, and safety information. Store in a cool, dark place away from ignition sources.
-
Protocol 2: Fundamental Characterization of the Surrogate Blend
Objective: To measure the key physical properties of the prepared surrogate and compare them to the target diesel fuel.
Rationale (Expertise): Validating the physical properties is a critical step. Density affects the mass of fuel injected, while viscosity influences atomization. The cetane number is the most important property for validating combustion behavior, specifically ignition delay.[16] Standardized test methods ensure results are reliable and comparable.
Procedure:
-
Density and Viscosity Measurement:
-
Measure the density of the surrogate fuel at 15°C using a digital density meter (e.g., according to ASTM D4052).
-
Measure the kinematic viscosity at 40°C using a viscometer (e.g., according to ASTM D445).
-
Compare the measured values to those of the target diesel fuel. Adjustments to the surrogate composition may be needed if the deviation is significant.
-
-
Cetane Number Determination:
-
The cetane number must be measured using a standardized ignition quality tester (IQT) or a cooperative fuel research (CFR) engine, following ASTM D613 or ASTM D6890.
-
These instruments measure the ignition delay of the fuel under controlled compression ignition conditions and compare it to reference fuels.
-
The measured cetane number of the surrogate should be within a narrow tolerance (e.g., ±1 CN) of the target diesel fuel. The proportion of this compound is the primary lever for adjusting this value.
-
Protocol 3: Analysis of Soot Formation in a Constant Volume Combustion Chamber (CVCC)
Objective: To quantify the sooting tendency of the 1-MN-containing surrogate under simulated diesel engine conditions.
Rationale (Causality): The CVCC provides a quiescent, well-controlled environment to study combustion phenomena independent of complex engine fluid dynamics.[11] By using optical diagnostics like Diffused Back-Illumination (DBI) for liquid penetration and high-speed imaging of natural luminosity for soot, we can directly link the presence of 1-MN to the timing and intensity of soot formation.
Materials:
-
High-pressure, high-temperature Constant Volume Combustion Chamber (CVCC)
-
Common-rail diesel injector system
-
High-speed camera with appropriate lenses
-
Light source for DBI (e.g., high-power LED)
-
Data acquisition and control system
Procedure:
-
Set Chamber Conditions:
-
Pressurize and heat the CVCC to simulate top-dead-center conditions in a diesel engine. A common condition is an ambient density of 22.8 kg/m ³ and a temperature of 900 K.[16]
-
The chamber is filled with a mixture of O₂ and N₂ to achieve the desired oxygen concentration (e.g., 15% or 21%).
-
-
Fuel Injection:
-
Pressurize the surrogate fuel in the common-rail system to the target injection pressure (e.g., 150 MPa).
-
Trigger the injector for a specified duration (e.g., 1.5 ms) while simultaneously triggering the high-speed camera and data acquisition.
-
-
Optical Data Acquisition:
-
Record the injection and combustion event at a high frame rate (e.g., >20,000 frames per second).
-
Capture the liquid spray penetration using DBI.
-
Capture the ignition process and subsequent soot incandescence (natural luminosity) on a separate, synchronized camera.
-
-
Data Analysis:
-
Ignition Delay: Determine the time from the start of injection to the first appearance of chemiluminescence or a sharp rise in chamber pressure.
-
Soot Formation: Analyze the natural luminosity images. The intensity and spatial extent of the bright, yellow-orange flame are directly related to the amount of hot soot. Quantify the projected soot area or integrated luminosity over time.
-
Comparison: Repeat the experiment with a surrogate fuel that has a similar cetane number but lacks an aromatic component (or uses a less sooty one like toluene) to isolate and quantify the specific impact of this compound on soot production.[11]
-
Conclusion
This compound is not merely an additive but a cornerstone component in the scientific endeavor to replicate and understand diesel combustion. Its unique chemical properties allow researchers to formulate surrogate fuels that accurately mimic the ignition delay, aromatic chemistry, and, crucially, the emission characteristics of real-world diesel.[1][9] The protocols outlined here provide a validated, systematic approach for leveraging this compound to create high-fidelity surrogate fuels, enabling more precise research into advanced combustion strategies and the development of cleaner, more efficient engines.
References
- A new methodology for diesel surrogate fuel formulation: Bridging fuel fundamental properties and real engine combustion characteristics. (n.d.). BioKB.
- This compound. (n.d.). In Wikipedia.
- Compendium of Experimental Cetane Number Data. (n.d.). UNT Digital Library.
- Cetane Number. (n.d.). Oiltanking.
- Development of a Detailed Chemical Kinetic Model for this compound. (2024). National Institutes of Health.
- Development of a Detailed Chemical Kinetic Model for this compound. (2024). MDPI.
- Development of a Detailed Chemical Kinetic Model for this compound. (2024). ResearchGate.
- This compound | C11H10 | CID 7002. (n.d.). PubChem, National Institutes of Health.
- Development of two diesel surrogates focusing on the soot emission under engine-like conditions. (2024). Taylor & Francis Online.
- Mueller, C. J., et al. (2016). Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties. Energy & Fuels.
- Development of a skeletal mechanism for tri-component diesel surrogate fuel: N-hexadecane/iso-cetane/1-methylnaphthalene. (2021). ResearchGate.
- Methodology for Formulating Diesel Surrogate Fuels with Accurate Compositional, Ignition-Quality, and Volatility Characteristics. (2012). ResearchGate.
- Development of a 5-Component Diesel Surrogate. (2023). SAE International.
- Development of a 5-Component Diesel Surrogate Chemical Kinetic Mechanism Coupled with a Semi-Detailed Soot Model with Application to Engine Combustion and Emissions Modeling. (2023). SAE International.
- Kerras, H., et al. (2021). Optimization of formulation for surrogate fuels for diesel–biodiesel mixtures. Comptes Rendus Chimie.
- Mehl, M., et al. (2009). Recent Progress in the Development of Diesel Surrogate Fuels. OSTI.GOV.
- Experimental Methodology for the Understanding of Soot-Fuel Relationship in Diesel Combustion: Fuel Characterization and Surrogate Validation. (2020). ResearchGate.
- Mueller, C. J., et al. (2016). Diesel Surrogate Fuels for Engine Testing and Chemical-Kinetic Modeling: Compositions and Properties. ACS Publications.
- Nobili, A., et al. (2022). Experimental and kinetic modeling study of α-methylnaphthalene laminar flame speeds. RE.PUBLIC@POLIMI.
- Experimental investigation of surrogates for jet and diesel fuels. (2009). ResearchGate.
- Mehl, M., et al. (2009). Recent Progress in the Development of Diesel Surrogate Fuels. OSTI.GOV.
- Concentration profiles of major species during 1-methyl naphthalene... (2013). ResearchGate.
- Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. (2021). National Institutes of Health.
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Guide: Common Issues in 1-Methylnaphthalene Synthesis & Purification
Answering the complex challenges in chemical synthesis requires a blend of deep theoretical knowledge and practical, field-tested experience. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the hurdles in obtaining high-purity 1-methylnaphthalene. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying principles, enabling you to adapt and troubleshoot effectively in your own laboratory setting.
The primary challenge in purifying this compound (1-MN) stems from its common origin: coal tar or petroleum fractions.[1][2][3] These sources contain a complex mixture of structurally similar compounds, most notably its isomer, 2-methylnaphthalene (2-MN), along with various sulfur and nitrogen-containing heterocycles. The physical properties of the methylnaphthalene isomers are remarkably similar, making their separation a significant technical challenge.[1][4]
This guide is structured into a troubleshooting section for immediate problem-solving and a broader FAQ section for foundational knowledge. We will explore the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My final product is contaminated with 2-methylnaphthalene. How can I effectively separate these isomers?
Answer: This is the most prevalent challenge due to the close boiling points of 1-MN (244.8 °C) and 2-MN (241.1 °C).[1][5] Simple distillation is insufficient for achieving high purity.[4] Three primary methods can be employed, each with its own advantages.
Causality: The efficacy of these techniques hinges on exploiting subtle physical differences other than boiling point or altering the mixture's volatility.
-
Method 1: High-Efficiency Fractional Distillation This method relies on multiple successive vaporization-condensation cycles. To separate close-boiling isomers, a fractionating column with a high number of theoretical plates is essential. While conceptually straightforward, it can be slow and requires specialized equipment for high purity.
-
Method 2: Azeotropic Distillation This is often the most effective industrial method.[6] An entrainer (a third component) is added to the mixture, which forms a constant-boiling mixture, or azeotrope, with one of the isomers.[7][8] Ethylene glycol is a common entrainer for this separation. It forms an azeotrope with the partially saturated naphthalene impurities, allowing them to be removed as an overhead product, leaving a purer naphthalene residue.[9] This alters the relative volatilities, making separation by distillation feasible.
-
Method 3: Fractional Crystallization This technique leverages the difference in the freezing points of the isomers. This compound has a significantly lower freezing point (-30.77 °C) compared to 2-methylnaphthalene (+34.6 °C).[5] By carefully cooling the mixture, 2-MN will crystallize first, allowing it to be separated by filtration.[10] This process may need to be repeated to achieve the desired purity of 1-MN in the remaining liquid phase.
| Property | This compound | 2-Methylnaphthalene | Rationale for Separation |
| Boiling Point | 244.8 °C[1] | 241.1 °C[1] | Very small difference; requires high-efficiency or azeotropic distillation. |
| Freezing Point | -30.77 °C[5] | +34.6 °C | Large difference; ideal for fractional crystallization. |
| Density (20°C) | 1.02 g/mL | 1.006 g/mL | Minor difference; not typically exploited for separation. |
Question 2: My this compound product has a yellow or brownish tint, and its purity degrades over time. What is causing this and how can I prevent it?
Answer: The discoloration and degradation are classic signs of oxidation. Polycyclic aromatic hydrocarbons (PAHs) like 1-MN are susceptible to oxidation, especially when exposed to air, light, and heat.
Causality: The naphthalene ring system can be attacked by atmospheric oxygen, a process often accelerated by light (photo-oxidation) or the presence of free radicals. This leads to the formation of colored impurities such as 1,4-naphthoquinone, 1-naphthaldehyde, and various (hydroxymethyl)naphthalene isomers.[11][12]
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct distillations and handle the purified product under an inert atmosphere, such as nitrogen or argon. This displaces oxygen, significantly slowing the oxidation rate.
-
Storage: Store the final product in amber glass bottles to protect it from light. The headspace of the bottle should be flushed with an inert gas before sealing.
-
Temperature Control: Store the product in a cool, dark place. Avoid exposure to high temperatures, which can accelerate degradation.
-
Antioxidant Use: For long-term storage or applications where stability is critical, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, this must be compatible with your downstream applications.
Question 3: I'm detecting sulfur and nitrogen compounds in my product. What is the best way to remove them?
Answer: These impurities are common when this compound is sourced from coal tar.[3] They can poison catalysts and interfere with subsequent reactions. A multi-step approach is typically required.
Causality: Sulfur is often present as thiophenic compounds (e.g., benzothiophene), while nitrogen is found in basic heterocyclic compounds (e.g., quinoline, indole).[13][14] Their removal requires targeted chemical or physical processes.
Solutions:
-
Nitrogen Compound Removal: Basic nitrogen compounds can be removed by washing the crude methylnaphthalene oil with a dilute acid, such as sulfuric acid.[15] This protonates the basic nitrogen atoms, forming salts that are soluble in the aqueous phase and can be separated. Alternatively, extractive methods using solvents like formamide can be highly effective.[13]
-
Sulfur Compound Removal: Catalytic hydrodesulfurization (HDS) is the standard industrial method.[16] This process involves reacting the material with hydrogen gas over a catalyst (typically containing molybdenum with cobalt or nickel promoters) at elevated temperature and pressure. The sulfur atoms are converted to hydrogen sulfide (H₂S), which is a gas and can be easily removed.[14][16]
Process Flow for Purification
The following diagram illustrates a comprehensive workflow for purifying this compound from a crude source.
Caption: General workflow for high-purity this compound synthesis.
Frequently Asked Questions (FAQs)
Q: What are the primary industrial uses of high-purity this compound? A: High-purity this compound has several specialized applications. It is used in the synthesis of various chemicals, including dyes, resins, and surfactants.[17] It also serves as a reference fuel, defining the zero point on the cetane number scale, which measures the ignition quality of diesel fuel.[18]
Q: Which analytical methods are most suitable for determining the purity of this compound? A: Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for purity assessment.[19][20] This technique can effectively separate 1-MN from its isomer 2-MN and other volatile impurities, allowing for precise quantification.[21] For regulatory compliance and trace analysis, high-purity analytical standards are essential for instrument calibration.[20]
Q: Can this compound be isomerized to 2-methylnaphthalene? A: Yes, the isomerization of 1-MN to 2-MN is a well-established process, often carried out over acidic catalysts like modified zeolites.[10][22][23] This is industrially significant because 2-methylnaphthalene is a precursor for valuable materials like Vitamin K and high-performance polyester resins.[15][17] The process typically involves passing 1-MN vapor over a fixed-bed catalyst at high temperatures (e.g., 623 K).[10][22]
Q: What safety precautions should be taken when working with this compound? A: this compound is a combustible liquid with a flash point of 82 °C.[18] It should be handled in a well-ventilated area, preferably a fume hood, away from ignition sources. It can be harmful if swallowed or inhaled.[24] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn. For detailed toxicological information, consult resources from the Agency for Toxic Substances and Disease Registry (ATSDR).[25]
Experimental Protocol: Azeotropic Distillation for Isomer Separation
This protocol provides a general guideline for separating 1-MN and 2-MN using ethylene glycol as an entrainer. Note: This procedure should be adapted based on the specific scale and equipment in your laboratory.
Objective: To separate this compound from a mixture containing 2-methylnaphthalene.
Materials:
-
Crude methylnaphthalene mixture (pre-treated to remove sulfur/nitrogen if necessary)
-
Ethylene Glycol (Anhydrous)
-
Distillation apparatus with a fractionating column (e.g., Vigreux or packed column)
-
Heating mantle with stirrer
-
Condenser and receiving flasks
-
Vacuum source (optional, for reduced pressure distillation)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom distillation flask with the crude methylnaphthalene mixture and ethylene glycol. A typical starting ratio is 1:1 by volume, but this may require optimization. Add boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Flush the entire system with an inert gas (N₂) for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the distillation.
-
Heating: Begin heating the mixture gently with the heating mantle. Stir the mixture continuously.
-
Azeotrope Removal: The first fraction to distill will be the azeotrope of ethylene glycol and impurities (including some 2-MN), which has a lower boiling point than either of the pure methylnaphthalenes.[9] Collect this overhead fraction in the receiving flask. The distillation head temperature should remain constant during the removal of the azeotrope.
-
Fraction Collection: Once the azeotrope has been removed, the head temperature will begin to rise. At this point, change the receiving flask to collect the intermediate fraction.
-
Product Collection: As the temperature stabilizes near the boiling point of this compound (adjust for pressure if under vacuum), change the receiving flask again to collect the purified 1-MN fraction.
-
Shutdown: Once the majority of the 1-MN has been collected or the temperature in the pot begins to rise sharply, stop the distillation. Allow the apparatus to cool completely under the inert atmosphere.
-
Post-Processing: The collected 1-MN fraction may retain some dissolved ethylene glycol. This can be removed by washing with water in a separatory funnel, followed by drying with an anhydrous salt (e.g., MgSO₄) and filtering.
-
Analysis: Analyze the purity of the collected fraction using GC-MS.
Troubleshooting Logic
This diagram provides a decision-making framework for addressing common purification issues.
Caption: A decision tree for troubleshooting this compound purification.
References
- Feldman, J., & Orchin, M. (1952). Separation of 1- and 2-Methylnaphthalenes by Azeotropic Distillation. Industrial & Engineering Chemistry, 44(12), 2909–2914. [Link]
- Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization.
- Jinjing Chemical. (2025). How to separate Methylnaphthalene from mixtures? Blog - Jinjing Chemical. [Link]
- ACS Publications. Separation of 1- and 2-Methylnaphthalenes by Azeotropic Distillation. Industrial & Engineering Chemistry. [Link]
- Mair, B.J., & Forziati, A.F. (1944). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, this compound, and 2-methylnaphthalene from the kerosene fraction of petroleum. Journal of Research of the National Bureau of Standards, 32(4), 165-182. [Link]
- SciSpace. (2018).
- U.S. Environmental Protection Agency (EPA). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, this compound, AND 2-METHYLNAPHTHALENE. [Link]
- Lomnicki, S. M., et al. (2023). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. Chemosphere, 341, 140002. [Link]
- Celignis. Analysis of this compound. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). NAPHTHALENE, this compound, AND 2-METHYLNAPHTHALENE TOXGUIDE™. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. [Link]
- ResearchGate. (2023). Oxidation 1-methyl naphthalene based on the synergy of environmentally persistent free radicals (EPFRs)
- S.T.E.P. (2020).
- Soffer, M. D., & Stewart, R. A. (1952). The Purification and Identification of this compound. Journal of the American Chemical Society, 74(2), 567–568. [Link]
- Kawasaki Steel Corporation. (1993). Process for preparing 2-methylnaphthalene.
- New Jersey Department of Environmental Protection. (2015). This compound. [Link]
- ResearchGate. The break-through curves of sulfur compounds and 2-methylnaphthalene... [Link]
- Google Patents. (2002). Extractive solution crystallization of chemical compounds. US6500973B2.
- Google Patents. (1963). Recovery of commercial grade naphthalene by azeotropic distillation of crude naphthalenes with a glycol. US3071632A.
- Scribd.
- ResearchGate. (2018).
- National Center for Biotechnology Information. (n.d.). This compound.
- Mair, B.J., & Rossini, F.D. (1945). Separation of hydrocarbons by azeotropic distillation.
- AERU, University of Hertfordshire. This compound. [Link]
- S.G.R. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Methylnaphthalene.
- Wikipedia. (n.d.). This compound. [Link]
- Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure. [Link]
- ResearchGate. (2010).
- Xing, S., et al. (2022). Study of the zeolite-catalyzed isomerization of this compound. RSC Publishing. [Link]
- Lee, M., et al. (2024). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. MDPI. [Link]
- ResearchGate. (2003).
- Wikipedia. (n.d.). Coal tar. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. [Link]
- Journal of the Chemical Society C. (1969). Products from the chlorination of naphthalene, this compound, 2-methylnaphthalene, and several chloro-methylnaphthalenes with sulphuryl chloride. [Link]
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Identification and removal of byproducts in 1-Methylnaphthalene synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylnaphthalene. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the identification and removal of common byproducts encountered during synthesis. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of this synthesis, ensuring high purity and yield in your experimental work.
Overview of this compound Synthesis and Byproduct Formation
The synthesis of this compound is most commonly achieved through two primary routes: isolation from coal tar and petroleum fractions, or direct alkylation of naphthalene. Each method presents a unique profile of potential impurities that must be addressed to obtain a high-purity final product.
-
From Coal Tar and Petroleum: this compound is a natural component of coal tar and certain petroleum distillates.[1][2] The methylnaphthalene fraction, typically boiling between 240-245 °C, is a complex mixture containing this compound, its isomer 2-methylnaphthalene, unreacted naphthalene, dimethylnaphthalenes, and various heteroatomic compounds, primarily thionaphthene (a sulfur-containing compound) and nitrogen-containing basic compounds like quinoline and indole.[3][4]
-
Alkylation of Naphthalene: A common synthetic route is the Friedel-Crafts alkylation of naphthalene using a methylating agent such as methanol or methyl chloride in the presence of a catalyst.[4] While this method allows for targeted synthesis, it is often accompanied by the formation of several byproducts. The primary challenges are controlling regioselectivity and preventing polyalkylation.
-
Isomer Formation: Alkylation of naphthalene can yield both this compound and 2-methylnaphthalene. The ratio of these isomers is highly dependent on reaction conditions and the catalyst used.
-
Polyalkylation: The introduction of a methyl group can activate the naphthalene ring, making the mono-alkylated product more reactive than the starting material. This can lead to the formation of di-, tri-, and even more highly methylated naphthalenes.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of residual naphthalene in the product mixture.
-
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound in a practical, question-and-answer format.
Q1: My GC-MS analysis shows a significant peak with the same mass-to-charge ratio as my this compound product. How can I confirm if it is the 2-methylnaphthalene isomer?
A1: Distinguishing between this compound and 2-methylnaphthalene is a critical step in assessing the purity of your product. While they have identical mass spectra, their different physical properties allow for their separation and identification using gas chromatography (GC). Due to its slightly lower boiling point, 2-methylnaphthalene will typically have a shorter retention time than this compound on a standard non-polar GC column (like one with a 5% phenyl-methylpolysiloxane stationary phase).[5] To confirm the identity of the peaks, you should run certified reference standards of both this compound and 2-methylnaphthalene under the same GC conditions. This will allow you to definitively assign the peaks in your sample chromatogram based on their retention times.
Q2: I am observing several peaks in my GC trace that correspond to dimethylnaphthalenes. How can I minimize their formation during a Friedel-Crafts alkylation?
A2: The formation of dimethylnaphthalenes and other polyalkylated byproducts is a common issue in Friedel-Crafts reactions due to the increased reactivity of the methylated naphthalene ring. To minimize this, you can adjust the following reaction parameters:
-
Molar Ratio of Reactants: Use a stoichiometric excess of naphthalene relative to the methylating agent. This increases the probability of the methylating agent reacting with a naphthalene molecule rather than an already methylated one.
-
Reaction Temperature: Lowering the reaction temperature generally disfavors polyalkylation. However, this may also decrease the overall reaction rate, so optimization is key.
-
Catalyst Choice and Activity: Employing a shape-selective catalyst, such as certain zeolites, can help control the degree of alkylation. The pore structure of these catalysts can sterically hinder the formation of bulkier polyalkylated products.[6]
-
Reaction Time: Shorter reaction times can reduce the extent of subsequent alkylation reactions. Monitor the reaction progress by taking aliquots for analysis to determine the optimal stopping point.
Q3: My crude this compound, derived from coal tar, has a yellowish-brown color and a strong, unpleasant odor. What is the likely cause and how can I address it?
A3: The coloration and odor are likely due to the presence of sulfur and nitrogen-containing heteroatomic compounds. A common sulfur-containing impurity in coal tar fractions is thionaphthene, which has a boiling point very close to that of the methylnaphthalenes, making its removal by simple distillation difficult. Nitrogen-containing compounds, such as pyridines and quinolines, also contribute to impurities.[3][4]
To address this, a two-step purification approach is recommended:
-
Removal of Nitrogen Compounds: Perform an acid wash of the crude product. Basic nitrogen compounds will be protonated by the acid and extracted into the aqueous phase. A dilute solution of sulfuric acid is often effective.[7]
-
Removal of Sulfur Compounds: Oxidative desulfurization is a highly effective method for removing thionaphthene. This involves treating the product with an oxidizing agent, such as hydrogen peroxide in the presence of a catalyst like formic acid.[8] The thionaphthene is oxidized to its corresponding sulfone, which has a much higher boiling point and can be easily separated by distillation.
Q4: I am struggling to separate this compound and 2-methylnaphthalene by fractional distillation. What are the key considerations for this separation?
A4: The separation of these isomers by fractional distillation is challenging due to their close boiling points (this compound: ~244.8 °C; 2-methylnaphthalene: ~241.1 °C).[6] A successful separation requires a highly efficient distillation setup. Key considerations include:
-
Column Efficiency: A fractional distillation column with a high number of theoretical plates is essential. For laboratory scale, a packed column (e.g., with Raschig rings or Vigreux indentations) of significant length is recommended.
-
Reflux Ratio: A high reflux ratio (the ratio of the amount of liquid returned to the column to the amount of liquid removed as distillate) is necessary to achieve good separation. This enhances the number of vaporization-condensation cycles, allowing for a more effective enrichment of the more volatile component (2-methylnaphthalene) in the vapor phase.
-
Slow Distillation Rate: A slow and steady distillation rate is crucial to maintain thermal equilibrium within the column.
If fractional distillation proves insufficient, consider alternative methods such as azeotropic distillation or crystallization.
Byproduct Identification
Accurate identification of byproducts is the first step toward their effective removal. A combination of analytical techniques is often employed for a comprehensive analysis of the crude product mixture.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for identifying the components of your reaction mixture.[9][10] The gas chromatograph separates the components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its structural elucidation.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is an excellent technique for quantifying the relative amounts of each component in your mixture.[5] By comparing the peak areas in the chromatogram, you can determine the percentage of your desired product and the various impurities.
Common Byproduct Profile
The following table summarizes the key physical properties of this compound and its most common byproducts, which are crucial for developing effective purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₁₁H₁₀ | 142.20 | 244.8 | -22 |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 241.1 | 34-36 |
| Naphthalene | C₁₀H₈ | 128.17 | 218 | 80.2 |
| 1,6-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 264-266 | -16.9 |
| Thionaphthene | C₈H₆S | 134.20 | 221-222 | 32 |
Data sourced from PubChem and other chemical databases.[1][11][12][13][14]
Detailed Purification Protocols
This section provides step-by-step experimental protocols for the most common and effective techniques for purifying this compound.
Fractional Distillation for Isomer Separation
This protocol is designed for the separation of this compound from 2-methylnaphthalene and unreacted naphthalene.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings, with at least 20 theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the crude methylnaphthalene mixture into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.
-
Heating and Equilibration: Begin heating the flask gently. As the mixture begins to boil and the vapor rises through the column, carefully insulate the column to minimize heat loss. Allow the column to equilibrate by adjusting the heat so that a steady reflux is established.
-
Distillate Collection: Set a high reflux ratio (e.g., 10:1 or higher). Slowly collect the distillate fractions.
-
Fraction 1 (Naphthalene-rich): The first fraction will be enriched in any residual naphthalene (BP: 218 °C).
-
Fraction 2 (2-Methylnaphthalene-rich): The next fraction will be enriched in 2-methylnaphthalene (BP: 241.1 °C).[6]
-
Intermediate Fraction: A fraction containing a mixture of 1- and 2-methylnaphthalene will distill next.
-
Fraction 3 (this compound-rich): The final fraction will be enriched in the desired this compound (BP: 244.8 °C).[6]
-
-
Analysis: Analyze each fraction by GC to determine its composition and combine the fractions with the desired purity.
Azeotropic Distillation for Isomer and Impurity Removal
Azeotropic distillation with ethylene glycol can be an effective method for separating methylnaphthalene isomers and removing certain impurities.[15][16][17]
Experimental Protocol:
-
Apparatus Setup: Assemble a distillation apparatus as described for fractional distillation.
-
Reagent Preparation: Prepare a mixture of the crude methylnaphthalene and ethylene glycol. A typical starting ratio is approximately 3:1 by volume (crude product to ethylene glycol).[15]
-
Distillation: Heat the mixture to boiling. The lower-boiling azeotrope of ethylene glycol and 2-methylnaphthalene will distill first.
-
Phase Separation: The collected distillate will separate into two layers upon cooling. The upper layer is enriched in methylnaphthalenes, while the lower layer is primarily ethylene glycol. The ethylene glycol layer can be separated and recycled.
-
Further Fractionation: The methylnaphthalene-rich layer can be subjected to a second distillation to further separate the isomers.
-
Washing: The final this compound fraction should be washed with water to remove any residual ethylene glycol.
Crystallization for Isomer Separation
Due to the significant difference in their melting points, crystallization is a powerful technique for separating this compound (a liquid at room temperature) from 2-methylnaphthalene (a solid).[18][19][20]
Experimental Protocol:
-
Solvent Selection: While this compound is a liquid, this process is often used to remove the higher-melting 2-methylnaphthalene from the mixture. The crude mixture itself can be cooled to induce crystallization of the 2-isomer. Alternatively, a solvent in which 2-methylnaphthalene is less soluble at low temperatures can be used. Methanol is a common choice.[21][22]
-
Dissolution: If using a solvent, dissolve the crude mixture in a minimal amount of warm methanol.
-
Cooling and Crystallization: Slowly cool the solution in an ice bath or refrigerator. 2-Methylnaphthalene will crystallize out of the solution.
-
Isolation: Isolate the solid 2-methylnaphthalene by vacuum filtration.
-
Purification of this compound: The filtrate will be enriched in this compound. The solvent can be removed from the filtrate by rotary evaporation to yield the purified this compound.
-
Purity Check: Analyze the purity of the resulting liquid by GC. If necessary, the cooling and filtration process can be repeated to further remove any remaining 2-methylnaphthalene.
Chemical Treatment for Heteroatomic Impurities
4.4.1. Oxidative Desulfurization
This protocol is for the removal of thionaphthene from crude this compound.[8][23][24][25]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude this compound.
-
Reagent Addition: Add formic acid (as a catalyst) and 30% hydrogen peroxide (as the oxidant). A typical molar ratio is 1:2:4 (thionaphthene:formic acid:hydrogen peroxide).
-
Reaction: Heat the mixture with stirring at around 80-90 °C for 2-3 hours.
-
Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and a final wash with brine.
-
Drying and Distillation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and then distill to separate the purified this compound from the high-boiling sulfone byproduct.
4.4.2. Acid Wash for Nitrogen Compound Removal
This protocol is for the removal of basic nitrogen-containing impurities.[3][7][26][27]
Experimental Protocol:
-
Extraction Setup: Place the crude this compound in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute sulfuric acid (e.g., 10% v/v). Shake the funnel vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the protonated nitrogen compounds.
-
Drain and Repeat: Drain the aqueous layer. Repeat the acid wash one or two more times with fresh acid solution.
-
Neutralization and Washing: Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any residual acid, and a final wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and filter to obtain the purified product.
Visualization of Workflows
General Purification Workflow
Caption: Logic for selecting an isomer separation technique.
References
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Department of Health and Human Services. [Link]
- Cai, H., et al. (2022). Molecular Characteristics of Catalytic Nitrogen Removal from Coal Tar Pitch over γ-Alumina-Supported NiMo and CoMo Catalysts. Energy & Fuels, 36(15), 8281-8290. [Link]
- Gao, J., et al. (2013). Desulphurization and purification of this compound. Journal of the Chilean Chemical Society, 58(4), 1989-1992. [Link]
- Lin, T. (1978). Removal of Nitrogen & Sulfur from Coal-Derived Liquids & Identification of Nitrogen & Sulfur Compounds in Coal-Derived Liquids. Western Kentucky University Masters Theses & Specialist Projects. Paper 1765. [Link]
- Yorkshire Tar Distillers Ltd. (1948). Separating alpha and beta methyl naphthalene by azeotropic distillation.
- Mitsubishi Gas Chemical Company, Inc. (1993). Process for preparing 2-methylnaphthalene. EP 0528384 A2.
- Maffett, F. T., & Mair, B. J. (1947). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, this compound, and 2-methylnaphthalene from the kerosene fraction of petroleum. Journal of Research of the National Bureau of Standards, 38(4), 419-430. [Link]
- Lee, J., et al. (2021). Upgrading of Wash Oil through Reduction of Nitrogen-Containing Compounds. Processes, 9(10), 1833. [Link]
- Cheméo. (n.d.). Chemical properties of Naphthalene, 2-methyl- (CAS 91-57-6). [Link]
- Meyers, R. A. (1976). Chemical Removal of Nitrogen and Organic Sulfur from Coal: Final Report. U.S. Environmental Protection Agency. [Link]
- PubChem. (n.d.). 1,6-Dimethylnaphthalene.
- Wikipedia. (n.d.). Naphthalene. [Link]
- Lee, J., et al. (2021). Upgrading of Wash Oil through Reduction of Nitrogen-Containing Compounds. PSE Community. [Link]
- ResearchGate. (n.d.).
- Sun, H., et al. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization.
- PubChem. (n.d.). This compound.
- Restek. (n.d.). This compound: CAS # 90-12-0 Compound Information and Applications for GC (Gas Chromatography)
- Costero, A. M., et al. (2007). Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry. Talanta, 71(2), 664-668. [Link]
- Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. [Link]
- PubChem. (n.d.). 2-Methylnaphthalene.
- Sun, H., et al. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization.
- ResearchGate. (n.d.). (PDF)
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Department of Health and Human Services. [Link]
- University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives. [Link]
- MIT OpenCourseWare. (n.d.). Recrystallization | MIT Digital Lab Techniques Manual. [Link]
- NIST. (n.d.). Naphthalene, 1-methyl-. National Institute of Standards and Technology. [Link]
- Al-Ani, F. H., & Al-Zuhair, S. (2020). Catalytic Oxidative Desulfurization of Heavy Naphtha Fraction Over a PMN550 Catalyst, Reactivity and a Kinetic Model. International Journal of Chemical Engineering, 2020, 8896131. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- Anjaneyulu, Y., et al. (2005). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry, 17(4), 2825-2827. [Link]
- U.S. Environmental Protection Agency. (1987). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. [Link]
- Mair, B. J., & Forziati, A. F. (1944). Separation of hydrocarbons by azeotropic distillation. Journal of Research of the National Bureau of Standards, 32(4), 165-183. [Link]
- Allied Chemical Corp. (1963). Purification of naphthalene by distillation.
- Al-Ani, F. H., & Al-Zuhair, S. (2022). Integration of deasphalting and oxidative desulfurization processes for heavy fuel oil desulfurization. Colloid & Nanoscience Journal, 2(1), 1-10. [Link]
- Da Silva, J., et al. (2014). Novel Oxidative Desulfurization of a Model Fuel with H2O2 Catalyzed by AlPMo12O40 under Phase Transfer Catalyst-Free Conditions. Journal of Applied Chemistry, 2014, 256870. [Link]
- Koppers Co Inc. (1963). Recovery of commercial grade naphthalene by azeotropic distillation of crude naphthalenes with a glycol.
- Koppers Co Inc. (1952). Method of purifying naphthalene by crystallization.
- ResearchGate. (n.d.). Summary pathways for naphthalene, 2-methylnaphthalene, and.... [Link]
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Technical Support Center: Overcoming Matrix Interference in GC-MS Analysis of 1-Methylnaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix interference when analyzing 1-Methylnaphthalene and other Polycyclic Aromatic Hydrocarbons (PAHs). Here, we synthesize field-proven insights and fundamental principles into a practical, question-and-answer-based resource to help you troubleshoot and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows poor peak shape (tailing or fronting) specifically for this compound. What are the common causes?
A1: Poor peak shape for PAHs like this compound is frequently a sign of active sites within the GC system or matrix-induced chromatographic interference.[1] Key areas to investigate include:
-
Contaminated Inlet Liner: The glass inlet liner is a primary site for the accumulation of non-volatile matrix components. These residues can create active sites that interact with analytes, causing peak tailing. Regular replacement or cleaning of the liner is crucial.[2][3]
-
Column Contamination: High-boiling contaminants from the matrix can deposit at the head of the analytical column. This not only causes peak distortion but can also lead to retention time shifts.[1] Trimming the first few inches of the column can often resolve this.
-
Inappropriate Liner Deactivation: Using a liner that is not properly deactivated for trace-level analysis can lead to analyte adsorption. Always use high-quality, inert liners.
Q2: I'm observing significantly lower recovery for this compound in my samples compared to my calibration standards prepared in solvent. What is happening?
A2: This is a classic symptom of matrix-induced signal suppression . Co-eluting compounds from your sample matrix can interfere with the ionization of this compound in the MS ion source, leading to a reduced signal and an underestimation of its concentration.[4][5] The most effective way to combat this is to prepare your calibration standards in a blank matrix extract that is similar to your samples, a technique known as matrix-matched calibration .[5][6] This ensures that both your samples and standards experience similar matrix effects.
Q3: My baseline is noisy and I'm seeing numerous "ghost peaks" in subsequent blank runs. How can I fix this?
A3: A noisy baseline and ghost peaks are typically caused by carryover from highly concentrated or "dirty" samples. High-boiling matrix components are retained in the injector or on the column and elute slowly in later runs.[1]
-
Injector Maintenance: Clean the injector port and replace the septum and liner. Septa can bleed contaminants, especially at high temperatures.[3]
-
Column Bake-out: After your analytical run, implement a high-temperature bake-out phase to purge the column of strongly retained compounds. Ensure you do not exceed the column's maximum temperature limit.[2]
-
Advanced Techniques: For particularly challenging matrices, consider instrumental solutions like mid-column backflushing, which reverses the carrier gas flow after the last analyte of interest has eluted, efficiently removing heavy contaminants from the system.[1]
Q4: Can I just dilute my sample to eliminate matrix effects?
A4: Dilution is the simplest approach and can be effective for moderately complex matrices. By diluting the sample, you reduce the concentration of interfering compounds to a level where their impact is negligible.[5] However, the major drawback is that you also dilute your analyte of interest, this compound. This can push its concentration below the method's limit of quantitation (LOQ), making this strategy unsuitable for trace-level analysis.[7][8] Dilution should be considered a first step, but more robust sample cleanup is often necessary.
Detailed Troubleshooting Guides
Guide 1: Optimizing Sample Preparation for Matrix Removal
Effective sample preparation is the most critical step in overcoming matrix interference.[9] The goal is to selectively remove interfering compounds while ensuring high recovery of this compound. The choice of technique depends heavily on the sample matrix.
Decision Logic for Cleanup Strategy
The following diagram outlines a decision-making process for selecting an appropriate sample cleanup technique based on matrix characteristics.
Protocol 1: Modified QuEChERS for Complex Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly versatile for analyzing PAHs in diverse food matrices.[10][11][12] This protocol is adapted for matrices with moderate to high fat content.
I. Extraction Step
-
Homogenize: Weigh 2-10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard: Spike with an appropriate internal standard (e.g., Phenanthrene-d10).[8]
-
Hydration: Add 10 mL of ultrapure water and vortex for 1 minute to ensure thorough mixing. For dry samples, this step is critical.
-
Solvent Addition: Add 10 mL of acetonitrile. Acetonitrile is effective for extracting a broad range of compounds without co-extracting large amounts of lipids.[12]
-
Salting Out: Add a pre-packaged salt mixture, typically containing magnesium sulfate (MgSO₄) to absorb water and sodium chloride (NaCl) or sodium citrate to induce phase separation.[6] A common combination is 4 g MgSO₄ and 1 g NaCl.
-
Shake & Centrifuge: Immediately shake vigorously for 1 minute, then centrifuge at >3000 rpm for 5-10 minutes.
II. Dispersive Solid-Phase Extraction (d-SPE) Cleanup Step
-
Transfer Supernatant: Take a 1-6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube.
-
Add Sorbent: The d-SPE tube contains a mixture of anhydrous MgSO₄ and specific sorbents to remove interferences. The choice of sorbent is critical.[12]
-
Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.
-
C18 (Octadecylsilane): Removes non-polar interferences like fats and lipids.[13] Essential for fatty matrices.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Caution: GCB can retain planar PAHs like this compound, so its use should be carefully validated to ensure acceptable analyte recovery.
-
-
Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is the cleaned extract. Transfer it to an autosampler vial for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Environmental Samples
SPE is a powerful and selective cleanup technique, ideal for cleaning extracts from soil, sediment, or water.[14] This protocol uses a silica gel or Florisil cartridge, which is effective for separating PAHs from polar interferences.
-
Cartridge Selection: Choose a 3 mL or 6 mL SPE cartridge packed with 500 mg of silica gel or Florisil.
-
Conditioning: Condition the cartridge by passing 5 mL of dichloromethane (DCM), followed by 5 mL of hexane. Do not let the sorbent bed go dry.
-
Sample Loading: Dissolve the initial sample extract in a small volume (1-2 mL) of hexane. Load this solution onto the SPE cartridge. Allow the sample to pass through the sorbent bed slowly (1-2 mL/min).[15]
-
Washing (Interference Elution): Wash the cartridge with 5 mL of hexane or a hexane/DCM mixture (e.g., 90:10 v/v). This step removes less polar matrix components while retaining the PAHs.
-
Analyte Elution: Elute the this compound and other PAHs with 5-10 mL of a stronger solvent, typically a 50:50 (v/v) mixture of hexane and DCM.[14] Collect the eluate.
-
Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of a suitable solvent (like hexane or toluene) for GC-MS injection.
| Technique | Pros | Cons | Best For |
| QuEChERS | Fast, high throughput, low solvent use, effective for a wide range of matrices.[11][16] | May require optimization of d-SPE sorbents; potential for GCB to retain planar analytes.[12] | Complex food and biological matrices (meats, vegetables, oils).[6][10] |
| SPE | Highly selective, excellent cleanup efficiency, high concentration factor.[14] | More time-consuming and requires more solvent than QuEChERS; method development can be complex.[15] | Environmental samples (water, soil extracts), post-extraction cleanup of complex oils.[17][18] |
| LLE | Simple, well-established technique. | Labor-intensive, requires large volumes of organic solvents, prone to emulsion formation.[10] | Aqueous samples with low levels of particulate matter.[7] |
Guide 2: GC-MS System Troubleshooting & Optimization
Even with perfect sample prep, system-level issues can mimic matrix effects. A systematic approach to troubleshooting is key.[2]
Key GC-MS Parameters for Robustness
Optimizing your instrument parameters can significantly enhance performance in the presence of matrix.
| Parameter | Recommendation | Rationale |
| Inlet Liner | Single-taper with glass wool (deactivated) | The taper minimizes interaction between the sample and the hot metal surfaces at the bottom of the injector. Glass wool aids in sample vaporization and traps non-volatile matrix components.[2] |
| Injection Mode | Pulsed Splitless | A pressure pulse at the start of the injection ensures a rapid and complete transfer of analytes onto the column, minimizing analyte degradation or adsorption in the inlet. |
| Column Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | This stationary phase provides excellent selectivity for aromatic compounds like PAHs and is robust and low-bleed, which is critical for MS detection.[19] |
| MS Mode | Selected Ion Monitoring (SIM) or MRM | SIM mode significantly increases sensitivity and selectivity by monitoring only the characteristic ions for this compound (e.g., m/z 142, 141), effectively filtering out background noise from the matrix.[20] GC-MS/MS in MRM mode provides even greater selectivity.[1][18] |
| Source Cleaning | Regular Maintenance | The MS ion source will inevitably become contaminated from matrix components. Regular cleaning as part of a preventative maintenance schedule is essential to maintain sensitivity and prevent signal drift.[3] |
References
- Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out. (n.d.). MDPI.
- Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. (2024). MDPI.
- QuEChERS method enhances detection of harmful compounds in food. (2023). News-Medical.Net.
- Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. (2021). Taylor & Francis Online.
- Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water. (n.d.). Taylor & Francis Online.
- Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. (2013). PMC - NIH.
- Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. (2021). Taylor & Francis Online.
- Determination of Polycyclic Aromatic Hydrocarbons in Edible Seafood by QuEChERS-Based Extraction and Gas Chromatography-Tandem Mass Spectrometry. (2015). ResearchGate.
- Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods. (2022). Frontiers in Nutrition.
- Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar. (2018). PMC - NIH.
- Sample preparation and analytical techniques for determination of polyaromatic hydrocarbons in soils. (2022). ResearchGate.
- (PDF) Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. (2016). ResearchGate.
- Development and validation of GC/MS method for simultaneous determination of 16 polycyclic aromatic hydrocarbons (PAHs) in pork meat matrix in. (2020). AKJournals.
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (2019). Agilent.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI.
- GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. (2023). Journal of Chemical Technology and Metallurgy.
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- Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. (n.d.). Agilent.
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- Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. (2020). Publisso.
- May 2024 RSL Updates: Key Changes and Implications for this compound. (2024). Gradient.
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- Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. (n.d.). Cedre.fr.
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Technical Support Center: Optimizing Conditions for the Biodegradation of 1-Methylnaphthalene
Welcome to the technical support center for the biodegradation of 1-Methylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving the microbial degradation of this polycyclic aromatic hydrocarbon (PAH).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of this compound biodegradation.
Q1: What is this compound and why is its biodegradation important?
This compound is a bicyclic aromatic hydrocarbon found in crude oil, petroleum products, and coal tar.[1] It is considered an environmental pollutant due to its potential genotoxic, mutagenic, and carcinogenic effects.[2][3] Microbial biodegradation is an eco-friendly and cost-effective approach to remove this compound from contaminated environments, converting it into less harmful substances.[2][4]
Q2: Which microorganisms are known to degrade this compound?
A variety of bacteria and some fungi have been identified as capable of degrading this compound. Pseudomonas species, particularly Pseudomonas putida CSV86, are among the most well-studied.[1][2][4] Other notable genera include Marinobacter, Neptunomonas, Sphingomonas, Vibrio, Mycobacterium, Rhodococcus, Burkholderia, Micrococcus, and Arthrobacter.[2][4][5] Anaerobic degradation has been observed in enrichment cultures containing members of the Thermoanaerobacteraceae family.[6]
Q3: What are the primary metabolic pathways for this compound degradation?
The degradation pathways for this compound are dependent on the microbial strain and the presence or absence of oxygen.
-
Aerobic Pathways: In organisms like Pseudomonas putida CSV86, two main aerobic pathways have been elucidated[1][2]:
-
Ring Hydroxylation Pathway (Growth-Supporting): The unsubstituted aromatic ring is hydroxylated to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. This is further metabolized to methylsalicylate and methylcatechol, which then enter the central metabolic pathways.[1][2][4]
-
Detoxification Pathway: The methyl group is hydroxylated to produce 1-hydroxymethylnaphthalene, which is then oxidized to 1-naphthoic acid.[1][2] For some strains, like P. putida CSV86, this is a dead-end product as the organism cannot use it as a carbon and energy source.[1][2]
-
-
Anaerobic Pathways: Under anaerobic conditions, the initial activation of this compound can occur via the addition of fumarate to the methyl group.[7] This leads to the formation of 1-naphthoic acid as a key intermediate.[6][7]
Q4: What are the key environmental factors influencing the rate of biodegradation?
Several environmental parameters can significantly impact the efficiency of this compound biodegradation. While optimal conditions are often strain-specific, general influencing factors include:
-
pH: Most naphthalene-degrading bacteria prefer a pH range of 6.0 to 8.0, with optimal degradation often observed around pH 8.0.[8]
-
Temperature: Mesophilic conditions, typically around 30°C, are generally favorable for the growth and metabolic activity of many degrading strains.[8]
-
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial. A balanced carbon-to-nitrogen-to-phosphorus (C:N:P) ratio can significantly enhance biodegradation rates.[8]
-
Salinity: The salt concentration of the medium can affect microbial growth and enzymatic activity. Some marine bacteria, such as Neptunomonas naphthovorans, are adapted to saline conditions.[9]
-
Oxygen Availability: Aerobic degradation is generally faster and more complete than anaerobic degradation. The availability of oxygen as an electron acceptor is a critical factor.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during this compound biodegradation experiments.
Issue 1: Slow or No Degradation of this compound
Q: My microbial culture is viable, but I'm observing very slow or no degradation of this compound. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors related to bioavailability, environmental conditions, and microbial activity.
Potential Causes and Solutions:
-
Poor Bioavailability: this compound has low water solubility, which can limit its availability to microorganisms.[6][10]
-
Troubleshooting:
-
Use of Surfactants: Consider adding a non-ionic surfactant at a concentration below the critical micelle concentration to increase the solubility of this compound. Be sure to run a control to ensure the surfactant itself is not toxic to your microbial strain.
-
Solvent Addition: this compound can be dissolved in a non-metabolizable, non-toxic organic solvent like 2,2,4,4,6,8,8-heptamethylnonane (HMN) to serve as a carrier phase.[6]
-
-
-
Sub-optimal Environmental Conditions: The pH, temperature, or nutrient concentrations in your medium may not be optimal for your specific microbial strain.
-
Troubleshooting:
-
Optimize pH and Temperature: Conduct a matrix of experiments to determine the optimal pH (typically 6.0-8.0) and temperature (often around 30°C) for your culture.[8]
-
Nutrient Amendment: Ensure your medium contains adequate nitrogen and phosphorus. A C:N:P ratio of approximately 100:10:1 is a good starting point, but this may require optimization.[8]
-
-
-
Enzyme Induction: The enzymes responsible for this compound degradation are often inducible.[2][4]
-
Troubleshooting:
-
Pre-exposure: Acclimatize your microbial culture by growing it in the presence of a low concentration of this compound or another inducing compound like salicylate before starting your main experiment.
-
-
Issue 2: Accumulation of Metabolites and Incomplete Degradation
Q: I'm observing the disappearance of this compound, but I'm also seeing the accumulation of an intermediate, and the degradation process seems to stop. Why is this happening?
A: This is likely due to the metabolic capabilities of your chosen microbial strain, which may only be able to partially degrade this compound.
Potential Causes and Solutions:
-
Formation of Dead-End Products: Your microbial strain might be utilizing a detoxification pathway that converts this compound to 1-naphthoic acid, which it cannot further metabolize.[1][2] This is a known phenomenon in Pseudomonas putida CSV86.[1][2]
-
Troubleshooting:
-
Metabolite Analysis: Use analytical techniques like HPLC or GC-MS to identify the accumulating intermediate.[3] If it is 1-naphthoic acid, your strain is likely using the detoxification pathway.
-
Use of a Microbial Consortium: A single strain may not be able to completely mineralize this compound. A microbial consortium, where different species perform different steps of the degradation pathway, can be more effective.
-
Strain Selection: Choose a microbial strain that is known to utilize the ring-hydroxylation pathway, which leads to complete mineralization.
-
-
-
Toxicity of Intermediates: Some metabolic byproducts of PAH degradation can be more toxic than the parent compound, potentially inhibiting further microbial activity.[11]
-
Troubleshooting:
-
Monitor Cell Viability: Track the optical density or perform viable cell counts throughout your experiment to see if there is a correlation between metabolite accumulation and a decrease in cell viability.
-
Fed-Batch Culture: Instead of adding all the this compound at the beginning, use a fed-batch approach to maintain a low but consistent concentration, preventing the buildup of toxic intermediates.
-
-
Issue 3: Competitive Inhibition in Mixed-Contaminant Systems
Q: My culture degrades this compound efficiently on its own, but the degradation rate drops significantly when other PAHs are present. What is causing this?
A: This is a classic case of competitive inhibition, where multiple structurally similar compounds compete for the active site of the same degradative enzymes.
Potential Causes and Solutions:
-
Shared Enzymatic Pathways: PAHs like naphthalene, phenanthrene, and methylnaphthalenes can be degraded by the same initial enzymes, such as naphthalene dioxygenase.[12]
-
Troubleshooting:
-
Kinetic Analysis: Perform kinetic studies with individual and mixed substrates to confirm competitive inhibition. A Lineweaver-Burk plot can be used to visualize this.[12]
-
Sequential Acclimation: Acclimate your microbial culture to the mixture of PAHs to potentially induce a broader range of enzymes or select for more competitive degraders.
-
Bioaugmentation: Introduce other microbial strains with specificities for the other PAHs present in the mixture to reduce the competitive pressure on the this compound-degrading population.
-
-
Section 3: Experimental Protocols and Data
Experimental Workflow for a Biodegradation Study
The following diagram outlines a typical workflow for a laboratory-scale experiment to assess the biodegradation of this compound.
Caption: A typical experimental workflow for studying this compound biodegradation.
Key Microbial Strains and Their Degradation Pathways
| Microbial Strain | Degradation Condition | Key Pathway | End Products/Key Intermediates | Reference(s) |
| Pseudomonas putida CSV86 | Aerobic | Ring Hydroxylation | Methylsalicylate, Methylcatechol | [1][2][4] |
| Pseudomonas putida CSV86 | Aerobic | Detoxification (Methyl Group Hydroxylation) | 1-Naphthoic Acid (dead-end product) | [1][2] |
| Iron-Reducing Enrichment Culture (containing Thermoanaerobacteraceae) | Anaerobic | Fumarate Addition to Methyl Group | 1-Naphthoic Acid | [6][7] |
| Micrococcus luteus K1 | Aerobic | Proposed Benzene Oxide-Oxepin Ring Opening | 1-Naphthoic Acid | [5] |
| Neptunomonas naphthovorans | Aerobic (Marine) | Not specified | Can use 1-MN as sole carbon source | [9] |
Analytical Methods for Monitoring
| Parameter | Analytical Method | Purpose | Reference(s) |
| This compound Concentration | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of parent compound | [3][13][14][15] |
| This compound & Metabolites | High-Performance Liquid Chromatography (HPLC) | Quantification of parent compound and polar metabolites | [3][16] |
| Microbial Growth | Spectrophotometry (Optical Density at 600 nm) | Monitoring bacterial population growth | [17] |
References
- Bhatt, P., V. Patel, and A. Bhatt. (2021).
- Eawag. (2002).
- Marozava, S., H. Mouttaki, H. Müller, and R. U. Meckenstock. (2018). Activation mechanisms proposed for biodegradation of this compound.
- Stringfellow, W. T., and M. D. Aitken. (1995). Competitive Metabolism of Naphthalene, Methylnaphthalenes, and Fluorene by Phenanthrene-Degrading Pseudomonads. Applied and Environmental Microbiology. [Link]
- Marozava, S., H. Mouttaki, H. Müller, and R. U. Meckenstock. (2018). Anaerobic degradation of this compound by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture. FEMS Microbiology Ecology. [Link]
- Bhatt, P., V. Patel, and A. Bhatt. (2021).
- ResearchGate. (n.d.). Pathways for the degradation of naphthalene, methylnaphthalenes, naphthoic acid, and Carbaryl.
- Renegar, D. A., et al. (2017). Short-term toxicity of this compound to Americamysis bahia and 5 deep-sea crustaceans. Environmental Toxicology and Chemistry. [Link]
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. InspectApedia. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- International Programme on Chemical Safety. (n.d.). This compound. Inchem.org. [Link]
- Celignis. (n.d.). Analysis of this compound. Celignis. [Link]
- New Jersey Department of Environmental Protection. (2015). This compound. NJ.gov. [Link]
- Schocken, M. J., and D. T. Gibson. (2011). Bacterial Degradation of Low Molecular Weight Polycyclic Aromatic Hydrocarbons; naphthalene, 1-methylnapthalene, and 2-methylnapthalene. Digital Commons @ Assumption University. [Link]
- U.S. Environmental Protection Agency. (2005). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. EPA. [Link]
- Hedlund, B. P., A. D. Geiselbrecht, J. T. Staley, and J. R. Gosink. (2016). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. International Journal of Molecular Sciences. [Link]
- ResearchGate. (n.d.). Measured mean concentration of this compound (µg/L) for each...
- Crombie, A. T., et al. (2021). Degradation of brown coal and this compound by a Micrococcus luteus isolate: investigation of a novel aromatic degradation gene cluster containing paa genes. FEMS Microbiology Letters. [Link]
- Das, M., and D. Das. (2011). Optimization of Conditions for Naphthalene Biodegradation. Nature Environment and Pollution Technology. [Link]
- Wang, S., et al. (2021). Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis. Frontiers in Bioengineering and Biotechnology. [Link]
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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Methylnaphthalene
As a Senior Application Scientist, I've frequently encountered the challenge of asymmetrical peaks, particularly peak tailing, in the HPLC analysis of polycyclic aromatic hydrocarbons (PAHs) like 1-methylnaphthalene. While seemingly a minor issue, peak tailing can significantly compromise the accuracy of quantification and the overall resolution of a separation.[1][2] This guide is structured to provide a logical, in-depth approach to diagnosing and resolving this common chromatographic problem. We will move from the most frequent and easily solvable issues to more complex and nuanced causes, explaining the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. What is the most common cause and the first thing I should check?
A1: The most frequent cause of peak tailing, especially when it appears suddenly, is related to the column's physical condition or contamination at the column inlet.[3][4][5] Before delving into complex chemical interactions, a systematic check of the column's integrity is the most efficient first step.
Underlying Cause: Peak tailing can be a symptom of a disrupted flow path for the analyte band.[6] This can be caused by:
-
Column Void: A void or channel can form at the head of the column packing material due to mechanical shock or dissolution of the silica bed under harsh mobile phase conditions.[7][8]
-
Blocked Frit: Particulate matter from the sample, mobile phase, or pump seal wear can clog the inlet frit of the column, leading to uneven sample distribution.[4][6]
-
Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause secondary interactions.[3][9]
Troubleshooting Protocol:
-
Initial Assessment: Compare the current chromatogram with a reference chromatogram from when the column was performing well. A sudden onset of tailing for all peaks often points to a physical problem.[10]
-
Column Reversal and Flushing:
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a strong solvent (e.g., 100% isopropanol or a solvent stronger than your mobile phase) at a moderate flow rate for at least 10-20 column volumes.[11] This can dislodge particulates from the inlet frit.
-
Note: Always check the manufacturer's instructions to ensure your column can be back-flushed.[11]
-
-
Guard Column Check: If you are using a guard column, remove it and run the analysis with only the analytical column. If the peak shape improves, the guard column is the source of the problem and should be replaced.[3]
Q2: I've flushed my column, and the tailing persists. Could secondary chemical interactions be the cause, even for a non-polar analyte like this compound?
A2: Yes, absolutely. While this compound is a neutral, non-polar compound, it can still be affected by secondary interactions with the stationary phase.[12] This is a very common chemical cause of peak tailing.[1][2][11]
Underlying Cause: The vast majority of reversed-phase HPLC columns are packed with silica particles that have been chemically modified. However, this process is never 100% complete, leaving behind residual silanol groups (Si-OH) on the silica surface.[13][14] These silanol groups can be quite acidic and provide sites for unwanted secondary polar interactions with analytes.[2][12]
-
Silanol Interactions: Even though this compound is non-polar, its aromatic ring system has a delocalized pi-electron cloud that can induce a dipole and interact with the polar silanol groups. This leads to a secondary retention mechanism that is different from the primary reversed-phase mechanism, causing some analyte molecules to be retained longer and resulting in a tailing peak.[11]
-
Metal Contamination: Trace metal impurities within the silica matrix can increase the acidity of nearby silanol groups, exacerbating their interaction with analytes and worsening peak tailing.[15][16]
Mechanism of Silanol Interaction
Caption: A logical workflow for troubleshooting peak tailing.
Troubleshooting Protocol:
-
Inspect All Fittings: Systematically check every fitting from the injector to the detector. Ensure that all tubing is fully seated in the port before tightening the nut.
-
Minimize Tubing Volume: For standard analytical HPLC, use tubing with a small internal diameter (e.g., 0.005" or 0.12 mm). Keep the length of all tubing, especially between the column and the detector, as short as possible.
-
Check for Metal Leaching: Although less common, metal ions can leach from stainless steel components like frits and tubing, especially under acidic mobile phase conditions. [17][18][19]These ions can interact with the analyte or the stationary phase, causing peak tailing. [20][21]If you suspect this, consider using a bio-inert or PEEK-lined system.
Q4: Can my sample preparation or injection technique cause peak tailing for this compound?
A4: Yes, this is an often-overlooked cause. The conditions of your sample before it even enters the column can have a significant impact on peak shape. [3][22] Underlying Cause:
-
Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread out at the head of the column before the separation begins. [3][9][23]* Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a non-ideal distribution and resulting in a tailed or fronting peak. [7][10][24] Troubleshooting Protocol:
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker (more polar). [3][10]If you must use a stronger solvent for solubility reasons, inject the smallest possible volume.
-
Perform a Load Study: To check for mass overload, systematically reduce the concentration of your sample and re-inject. If the peak shape improves (i.e., the tailing factor decreases) with lower concentrations, you are likely overloading the column. [7][10]
References
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- Signs of HPLC Column deterior
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- How to Fix Asymmetrical Chrom
- The Theory of HPLC Column Chemistry. [Link]
- How to Prevent Metal Ion Contamination In HPLC Systems - SilcoTek® Corpor
- Metal Ion Leaching May Be Affecting Your Analytical Results in HPLC | LCGC Intern
- ACE News - HPLC. [Link]
- Metal-Free HPLC for Better Analytical Results | LCGC Intern
- Unveiling the Secrets of Silica in HPLC Columns - uHPLCs Class - YouTube. [Link]
- Peak Tailing in HPLC - Element Lab Solutions. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
- How to fix asymmetrical chrom
- Control pH During Method Development for Better Chrom
- Peak symmetry, asymmetry and their causes in HPLC - Lösungsfabrik. [Link]
- The use of Mobile Phase pH as a Method Development Tool - Chrom
- Overcoming Metal Interference in HPLC - Technology Networks. [Link]
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
- Top 10 Common HPLC Problems and How to Fix Them - uHPLCs. [Link]
- HPLC of Monoclonal Antibody in Nonclinical Safety Testing – Degradation Induced by Trace Metal Ions Leaching From the - Charles River Labor
- Peak Splitting in HPLC: Causes and Solutions - Separ
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- Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]
- What happens when a column deteriorates?|Products - NACALAI TESQUE, INC. [Link]
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
- HPLC Troubleshooting Guide. [Link]
- A Look
- pH – Why Is It Critical To Your Mobile Phase Method Development? - Phenomenex Blog. [Link]
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- Separation of this compound on Newcrom R1 HPLC column - SIELC Technologies. [Link]
- Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]
- How can I prevent peak tailing in HPLC?
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Navigating the Complex Separation of 1-Methylnaphthalene Isomers: A Technical Support Guide
Welcome to the technical support center dedicated to enhancing the efficiency of 1-methylnaphthalene isomer separation. This guide is designed for researchers, scientists, and professionals in drug development who encounter the nuanced challenges of isolating this compound from its isomer, 2-methylnaphthalene. Due to their nearly identical physical properties, this separation is a significant hurdle. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve high-purity separation.
Frequently Asked Questions (FAQs)
1. Why is the separation of this compound and 2-methylnaphthalene so challenging?
The primary difficulty lies in the very similar physicochemical properties of the two isomers. Their boiling points are exceptionally close, rendering conventional distillation largely ineffective for achieving high-purity separation. Furthermore, their structural similarity results in comparable solubilities in many common solvents, complicating separation by traditional crystallization.
2. What are the principal methods for separating this compound and 2-methylnaphthalene?
The most effective and commonly employed methods for separating these isomers include:
-
Crystallization: This technique leverages the differences in the melting points and solubilities of the isomers. Methods include melt crystallization and solvent-based crystallization.[1][2]
-
Chromatography: Gas chromatography (GC) is a powerful tool for both the analysis and separation of methylnaphthalene isomers. However, achieving baseline separation can be challenging and requires careful column selection and optimization of conditions.[3][4]
-
Adductive Crystallization: This method involves the use of an adduct-forming agent that selectively forms a crystalline complex with one of the isomers, allowing for its separation from the mixture.
3. What is a eutectic mixture, and how does it impact the separation of methylnaphthalene isomers?
A eutectic mixture is a combination of two or more components that solidify at a single, lower temperature than the melting points of the individual components. While more commonly discussed in the context of dimethylnaphthalene isomers like 2,6-DMN and 2,7-DMN, the principle can apply to other isomer systems.[5] The formation of a eutectic mixture can limit the maximum purity and yield achievable through crystallization, as both isomers will co-precipitate at the eutectic composition.
4. How can I accurately analyze the purity of my separated this compound samples?
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard analytical technique for determining the purity of methylnaphthalene isomer samples.[1][6] It is crucial to use a capillary column with a stationary phase that provides good selectivity for these isomers, such as a SE-30 or OV-17 column.[4][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your separation experiments, providing probable causes and actionable solutions.
Issue 1: Low Purity of this compound after Crystallization
| Probable Cause | Troubleshooting Steps |
| Incomplete Separation from Mother Liquor | Ensure efficient filtration to remove all of the mother liquor from the crystals. Wash the crystals with a small amount of cold, fresh solvent to displace any remaining impurities. |
| Co-crystallization of Isomers | Optimize the cooling rate. A slower cooling rate can promote the growth of purer crystals. Consider a multi-stage crystallization process for higher purity.[1][7] |
| Presence of Impurities | Analyze the starting material for other impurities that may be co-crystallizing. Pre-purification by distillation may be necessary to remove components with significantly different boiling points.[8] |
| Solvent Choice | Experiment with different solvents to find one that maximizes the solubility difference between the two isomers at the crystallization temperature. |
Issue 2: Poor Resolution of Isomers in Gas Chromatography
| Probable Cause | Troubleshooting Steps |
| Inappropriate GC Column | Select a column with a stationary phase known for good selectivity towards aromatic isomers, such as a mid-polarity phenyl-methylpolysiloxane phase.[3][4] |
| Suboptimal Temperature Program | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. |
| Incorrect Carrier Gas Flow Rate | Determine the optimal flow rate for your column dimensions and carrier gas (e.g., helium, hydrogen) to maximize column efficiency. |
| Sample Overload | Inject a smaller volume of a more dilute sample to prevent peak broadening and tailing. |
Issue 3: Low Yield of this compound Crystals
| Probable Cause | Troubleshooting Steps |
| Sub-optimal Crystallization Temperature | Carefully control the final crystallization temperature. A temperature that is too low may lead to rapid precipitation and smaller, less pure crystals, while a temperature that is too high will result in low yield.[1] |
| Insufficient Crystallization Time | Allow sufficient time for the crystallization process to reach equilibrium to maximize the crystal yield.[1] |
| High Solubility in the Chosen Solvent | If the yield is consistently low, consider a different solvent in which the desired isomer has lower solubility at the crystallization temperature. |
Experimental Protocols
Protocol 1: Separation of this compound via Fractional Crystallization
This protocol provides a general procedure for the separation of a this compound-rich mixture from 2-methylnaphthalene by fractional crystallization.
Materials:
-
Methylnaphthalene isomer mixture
-
Selected solvent (e.g., ethanol, methanol)[9]
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the methylnaphthalene isomer mixture in a minimal amount of the selected solvent at an elevated temperature to ensure complete dissolution.
-
Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.5-1°C/min) with gentle stirring. This promotes the growth of larger, purer crystals of the less soluble isomer.
-
Crystallization: Allow the solution to equilibrate at the final, lower temperature for a sufficient duration to maximize crystal yield.[1]
-
Filtration: Separate the crystals from the mother liquor using vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystalline product and the mother liquor by GC.
Protocol 2: GC Analysis of Methylnaphthalene Isomers
This protocol outlines a standard method for the analysis of 1- and 2-methylnaphthalene.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column (e.g., SE-30, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Procedure:
-
Prepare a standard solution of the methylnaphthalene isomer mixture in a suitable solvent (e.g., hexane, dichloromethane).
-
Inject the standard solution into the GC system.
-
Record the chromatogram and identify the peaks corresponding to this compound and 2-methylnaphthalene based on their retention times (typically, this compound elutes before 2-methylnaphthalene on non-polar columns).
-
Prepare and inject the unknown sample under the same conditions.
-
Calculate the purity of the sample based on the peak areas of the isomers.
Visualizing Separation Strategies
Workflow for Crystallization-Based Separation
Caption: Workflow for separating this compound via crystallization.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for low purity in crystallization.
References
- Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization.
- ResearchGate. (n.d.). Separations of isomer mixtures of trimethylbenzene and methylnaphthalene on the IL‐4, IL‐3 and HP‐35 column.
- ResearchGate. (n.d.). Separation of Dimethylnaphthalenes on β-Cyclodextrins.
- Google Patents. (n.d.). Separation and Purification Methods of 2,6-dimethylnaphthalene.
- PubChem. (n.d.). This compound.
- BCREC Publishing Group. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization.
- ResearchGate. (n.d.). (PDF) Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization.
- Google Patents. (n.d.). Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes.
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (2022). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Polymers, 14(15), 3045. [Link]
- Diva-portal.org. (n.d.). Centrifugal Separation of 1- Methylnaphthalene.
- NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Celignis. (n.d.). Analysis of this compound.
- National Institute of Standards and Technology. (n.d.). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, this compound, and 2-methylnapht.
- Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, this compound, AND 2-METHYLNAPHTHALENE.
- National Institutes of Health. (n.d.). Estimation of selected physicochemical properties for methylated naphthalene compounds.
- ResearchGate. (n.d.). Study on Separation and Purification of -methylnaphthalene from Wash Oil.
- Environmental Protection Agency. (n.d.). Provisional Peer Reviewed Toxicity Values for 1 Methylnaphthalene (CASRN 90 12 0).
- ResearchGate. (n.d.). Desulphurization and purification of this compound.
- ResearchGate. (n.d.). Separation of 2,6-dimethylnaphthalene in Dimethylnaphthalene Isomers Mixture by Crystallization Operation.
- New Jersey Department of Environmental Protection. (n.d.). This compound.
- Google Patents. (n.d.). Method and apparatus for extracting alpha-methyl naphthalene and beta-methylnaphthalene.
- Agency for Toxic Substances and Disease Registry. (n.d.). PUBLIC HEALTH STATEMENT Naphthalene, this compound, and 2-Methylnaphthalene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
- Google Patents. (n.d.). Crystallization of 2,6-dimethylnaphthalene.
Sources
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- 9. US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents [patents.google.com]
Technical Support Center: 1-Methylnaphthalene Handling and Experimentation
A Guide to Minimizing the Formation of Oxidation Products for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the common signs that my 1-methylnaphthalene sample has oxidized?
A: Visual inspection can often provide the first clues. Pure this compound is a colorless liquid.[1] A yellow or brownish tint can indicate the presence of oxidation products. Additionally, you might observe increased viscosity or the formation of precipitates. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to identify and quantify specific oxidation products.[2][3]
Q2: What are the primary oxidation products I should be concerned about?
A: Oxidation of this compound can lead to a variety of products. The most commonly observed are side-chain oxidized compounds such as 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthylmethanol.[4] Ring-opened products and quinones, like 1,4-naphthoquinone, can also form, particularly under UV exposure or in the presence of strong oxidizing agents.[2][4][5]
Q3: Can I still use my this compound if it shows signs of minor oxidation?
A: This depends on the sensitivity of your application. For experiments where high purity is critical, such as in drug development or kinetic studies, using even slightly oxidized this compound is not recommended as the impurities can interfere with your results. For less sensitive applications, it may be possible to purify the material before use.
Q4: How does temperature affect the rate of oxidation?
A: The oxidation of this compound is temperature-dependent. Increased temperatures can accelerate the rate of oxidation, leading to a higher yield of oxidation products.[2] Therefore, it is crucial to store this compound in a cool environment.[6]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the handling and use of this compound.
Issue 1: Sample Discoloration Observed Upon Receipt or During Storage
-
Problem: Your this compound, which should be colorless, has developed a yellow or brown hue, suggesting oxidation has occurred.
-
Root Cause Analysis: Exposure to oxygen and/or light, especially UV light, are the primary culprits.[4] This can happen during prolonged or improper storage. Elevated temperatures can also exacerbate this process.[2] The oxidation process is often initiated by the formation of hydroxyl radicals which then react with the this compound.[2][4]
-
Immediate Corrective Actions:
-
Analytical Verification: Before taking any corrective action, it is crucial to confirm the presence and identity of oxidation products. Use GC-MS to analyze a small aliquot of your sample.[2][3]
-
Purification (if feasible): If the oxidation is minor, you may be able to purify the this compound. Simple distillation can be effective in removing less volatile oxidation products.[7]
-
-
Long-Term Preventative Measures:
-
Inert Atmosphere Storage: Store this compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[8][9][10][11][12]
-
Controlled Environment: Store the compound in a cool, dark place.[6] Use amber glass vials or wrap containers in aluminum foil to protect from light.
-
Proper Sealing: Ensure containers are tightly sealed with Teflon-lined caps to prevent air ingress.[9]
-
Issue 2: Inconsistent Experimental Results or Artifacts in Analytical Data
-
Problem: You are observing unexpected side reactions, lower than expected yields, or unknown peaks in your analytical readouts (e.g., HPLC, GC-MS).
-
Root Cause Analysis: The presence of reactive oxidation products in your this compound stock can lead to these inconsistencies. Aldehydes and carboxylic acids, for example, can participate in unintended reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 3: Rapid Degradation of this compound in Solution
-
Problem: Your this compound solution appears to be degrading quickly, evidenced by rapid color change or the appearance of particulates.
-
Root Cause Analysis: The solvent system and experimental conditions can promote oxidation. Certain solvents can contain dissolved oxygen or impurities that initiate oxidation. Exposure to air and light during the experiment will also accelerate degradation.
-
Preventative Protocols:
-
Solvent Degassing: Before preparing your solution, degas your solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using freeze-pump-thaw cycles for more sensitive applications.
-
Use of Antioxidants: For applications where it will not interfere with your downstream processes, consider adding a suitable antioxidant to your solution. Phenolic compounds, for instance, have been shown to have antioxidant activity with aromatic compounds.[13][14]
-
Inert Atmosphere Blanketing: Conduct your experiment under a constant blanket of inert gas to prevent atmospheric oxygen from dissolving into the reaction mixture.[8][11][12]
-
Experimental Protocols
Protocol 1: Storage of this compound Under an Inert Atmosphere
-
Materials: Vial with a Teflon-lined cap, this compound, source of high-purity nitrogen or argon gas with a regulator and tubing.
-
Procedure:
-
Aliquot the desired amount of this compound into a clean, dry vial.
-
Direct a gentle stream of nitrogen or argon gas into the vial for approximately 30-60 seconds to displace the air.[9]
-
While maintaining the inert gas stream, tightly cap the vial.
-
Seal the cap with paraffin film for extra security.
-
Protocol 2: Degassing a Solvent with Inert Gas Sparging
-
Materials: Solvent, flask or bottle, inert gas source with a long needle or glass pipette.
-
Procedure:
-
Place the solvent in the flask.
-
Insert the needle or pipette into the solvent, ensuring the tip is below the liquid surface.
-
Start a gentle flow of inert gas to create fine bubbles within the solvent. Avoid a vigorous flow that could cause splashing.
-
Continue sparging for 15-30 minutes.
-
The degassed solvent is now ready for use in preparing your this compound solution.
-
Data Summary
Table 1: Common Oxidation Products of this compound and Their Identification
| Oxidation Product | Chemical Formula | Common Analytical Signature (MS) |
| 1-Naphthaldehyde | C₁₁H₈O | Molecular ion peak at m/z 156 |
| 1-Naphthoic Acid | C₁₁H₈O₂ | Molecular ion peak at m/z 172 |
| 1-Naphthylmethanol | C₁₁H₁₀O | Molecular ion peak at m/z 158 |
| 1,4-Naphthoquinone | C₁₀H₆O₂ | Molecular ion peak at m/z 158 |
Visualizing Oxidation Pathways
The following diagram illustrates the simplified oxidation pathways of this compound.
Caption: Simplified reaction pathways for the oxidation of this compound.
References
- Wang, J., et al. (2018). UV Light Induced Transformation of this compound in the Presence of Air and Its Implications for Contaminants Research. Scientific Research Publishing.
- Al-Naiema, I. M., et al. (2023). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. Chemosphere.
- Moody, J. D., et al. (2001). Oxidation of Methyl-Substituted Naphthalenes: Pathways in a Versatile Sphingomonas paucimobilis Strain. Applied and Environmental Microbiology.
- Kim, G.-D., et al. (2018). Inhibitory effects of dietary antioxidants on the formation of carcinogenic polycyclic aromatic hydrocarbons in grilled pork. Food Science of Animal Resources.
- Al-Naiema, I. M., et al. (2023). Oxidation 1-methyl naphthalene based on the synergy of environmentally persistent free radicals (EPFRs) and PAHs in particulate matter (PM) surface. ResearchGate.
- Mati, F., et al. (2023). Development of a Detailed Chemical Kinetic Model for this compound. Molecules.
- Sentro Technologies. (n.d.). What Is Inert Atmosphere Used For? Prevent Oxidation And Ensure Process Safety. Sentro Technologies.
- Vita-Age. (n.d.). Glutathione: The most powerful and potent antioxidant that detoxifies the entire body. Vita-Age.
- Ahmad, I., et al. (2023). Antioxidants as Modulators of PAH Contaminants in Food and Living Organisms: An Overview Study. Polycyclic Aromatic Compounds.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Environmental Protection Agency.
- Phale, P. S., & Raman, S. (2002). This compound Pathway Map. Eawag-BBD.
- ResearchGate. (2024). Principles of Inert Atmosphere Storage. ResearchGate.
- Termedia. (2025). Inert atmosphere: Significance and symbolism. Termedia.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Chemos GmbH & Co.KG.
- Presscon. (n.d.). Oxidation Prevention & Inertization. Presscon.
- ResearchGate. (n.d.). Desulphurization and purification of this compound. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Tysganenko, O. L., et al. (2007). [Antioxidant activity of oxygen-containing aromatic compounds]. Ukrainskii biokhimicheskii zhurnal.
- Celignis. (n.d.). Analysis of this compound. Celignis.
- Celik, H., & Ilhan, K. (2021). Antioxidant Effective Aromatic Compounds. ResearchGate.
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- 1. This compound | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound - Celignis Biomass Analysis Laboratory [celignis.com]
- 4. UV Light Induced Transformation of this compound in the Presence of Air and Its Implications for Contaminants Research [scirp.org]
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- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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Strategies for the purification of 1-Methylnaphthalene from complex mixtures
Welcome to the technical support center for the purification of 1-methylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are working with complex mixtures containing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The protocols and advice provided are grounded in established scientific principles to ensure reliable and reproducible results.
Understanding the Challenge: The Nature of this compound and Its Impurities
This compound is a polycyclic aromatic hydrocarbon (PAH) often derived from coal tar and petroleum oils.[1][2] It is a colorless liquid at room temperature with a boiling point of approximately 244-245°C and a melting point of -22°C.[1][3][4] A primary challenge in its purification is the presence of its isomer, 2-methylnaphthalene, which has a very close boiling point (241.1°C), making separation by simple distillation difficult.[5][6] Other common impurities can include naphthalene, biphenyl, dibenzofuran, and various nitrogen- and sulfur-containing heterocyclic compounds like quinoline, isoquinoline, and indole.[6][7]
This guide will walk you through the most effective purification strategies, offering insights into the causality behind experimental choices and providing solutions to common problems.
Core Physical Properties for Separation
A successful purification strategy relies on exploiting the differences in the physical properties of this compound and its contaminants.
| Property | This compound | 2-Methylnaphthalene | Naphthalene | Quinoline |
| Boiling Point (°C) | 244.8 | 241.1 | 218 | 237.7 |
| Melting Point (°C) | -22 | 34.6 | 80.3 | -15 |
| Solubility in Water | Very low (insoluble) | Very low (insoluble) | Insoluble | Slightly soluble |
| Solubility in Organic Solvents | Soluble | Soluble | Soluble | Soluble |
Data sourced from references[1][3][4][5][6].
Section 1: Fractional Distillation
Fractional distillation is a primary technique for separating components with close boiling points.[8] Due to the small difference in boiling points between this compound and 2-methylnaphthalene, a highly efficient fractionating column is essential.[9]
Experimental Workflow: Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Troubleshooting Guide: Fractional Distillation
Q1: My fractional distillation is not separating this compound from 2-methylnaphthalene effectively. The purity of my collected fraction is low according to GC-MS analysis. What's wrong?
A1: This is a common issue due to their very close boiling points.[5] Here are several factors to investigate:
-
Column Efficiency: Your fractionating column may not have enough theoretical plates for this difficult separation. Consider using a longer column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).
-
Reflux Ratio: A low reflux ratio (the ratio of condensate returned to the column versus condensate collected) will result in poor separation. For close-boiling isomers, a high reflux ratio is necessary to allow for multiple vaporization-condensation cycles, which enrich the vapor in the more volatile component (2-methylnaphthalene). Try increasing the reflux ratio.
-
Heating Rate: Heating the distillation flask too quickly can lead to "flooding" of the column, where the vapor flow is too high to allow for proper equilibrium between the liquid and vapor phases. Reduce the heating rate to ensure a slow and steady distillation.
-
Insulation: Poor insulation of the column and still head can cause premature condensation and disrupt the temperature gradient, reducing separation efficiency. Ensure the column is well-insulated from drafts.
Q2: The temperature at the still head is fluctuating, and I can't get a stable plateau for my desired fraction.
A2: Temperature fluctuations usually indicate an unstable equilibrium within the column.
-
Uneven Heating: Ensure the heating mantle is properly sized for the flask and is providing even heating. A stirring mechanism in the distillation flask can also help to prevent bumping and ensure smooth boiling.
-
Inconsistent Reflux: Check that your reflux ratio is consistent. This can be affected by the cooling water flow rate through the condenser. Ensure a steady flow of coolant.
-
Pressure Variations: If performing vacuum distillation, ensure your vacuum pump is providing a stable, non-fluctuating vacuum.
Q3: I'm losing a lot of my product; the overall yield is very low.
A3: Low yield can be due to several factors:
-
Hold-up: The fractionating column packing has a certain "hold-up" volume, which is the amount of liquid that wets the surface of the packing. For small-scale distillations, this can be a significant portion of your material. Choose a column with low hold-up if you are working with small quantities.
-
Thermal Decomposition: this compound is sensitive to heat and can decompose at high temperatures.[3] If you are distilling at atmospheric pressure, consider switching to vacuum distillation to lower the boiling point and reduce the risk of degradation.
-
Leaks in the System: Ensure all joints in your glassware are properly sealed to prevent the loss of vapor.
Section 2: Crystallization
Crystallization is a powerful technique for purifying this compound, especially for removing the 2-methylnaphthalene isomer. This method exploits the significant difference in their melting points (-22°C for this compound vs. 34.6°C for 2-methylnaphthalene).[1][6] Therefore, 2-methylnaphthalene can be selectively crystallized out of a mixture, enriching the remaining liquid (mother liquor) in this compound.
Experimental Workflow: Multi-Stage Crystallization
Caption: Workflow for enriching this compound using crystallization.
Troubleshooting Guide: Crystallization
Q1: I'm not getting any crystals to form, even at low temperatures.
A1: Failure to crystallize can be due to several reasons:
-
Concentration: The solution may be too dilute. The concentration of 2-methylnaphthalene might be below its saturation point at the given temperature. Try reducing the amount of solvent used.
-
Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 2-methylnaphthalene to induce nucleation.
-
Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystal formation. Try a slower, more controlled cooling rate.
-
Purity of the Mixture: The presence of other impurities can sometimes interfere with crystal lattice formation. It might be beneficial to perform a rough distillation cut before attempting crystallization.
Q2: My yield of purified this compound from the mother liquor is very low.
A2: This can happen if a significant amount of this compound is trapped with the 2-methylnaphthalene crystals.
-
Inefficient Filtration: Ensure you are filtering the mixture while it is still cold to prevent the 2-methylnaphthalene crystals from redissolving.
-
Washing the Crystals: The filtered crystals should be washed with a small amount of cold solvent to remove any adhering mother liquor that is rich in this compound. However, do not use too much wash solvent, as this can dissolve some of the desired product.
-
Solvent Choice: The chosen solvent should have a high solubility for both isomers at room temperature but a significantly lower solubility for 2-methylnaphthalene at reduced temperatures.
Q3: The purity of my this compound after a single crystallization step is still not high enough.
A3: A single crystallization step is often not sufficient for high purity.
-
Multiple Crystallization Stages: It is common to perform two or more consecutive crystallization steps to achieve high purity.[10][11] Each step will further enrich the mother liquor in this compound.
-
Combining Methods: For very high purity requirements, a combination of methods is often most effective. For example, use crystallization to remove the bulk of the 2-methylnaphthalene, followed by fractional distillation of the enriched mother liquor to remove any remaining traces.[12]
Section 3: Other Purification Strategies
Solvent Extraction
Solvent extraction can be used to remove specific types of impurities. For instance, nitrogen-containing heterocyclic compounds like quinoline and indole can be removed by washing the crude methylnaphthalene oil with an acidic solution (e.g., dilute sulfuric acid).[6][7] The basic nitrogen compounds will react with the acid to form salts, which are soluble in the aqueous phase and can be separated.
FAQ: How do I perform an acid wash to remove nitrogenous impurities?
A: In a separatory funnel, mix your crude this compound with an equal volume of dilute sulfuric acid (e.g., 10-20%). Shake the funnel vigorously, periodically venting to release any pressure. Allow the layers to separate, then drain off the lower aqueous layer. Repeat the wash with fresh acid, followed by a wash with water and then a brine solution to remove any residual acid and water. Finally, dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
Adsorptive Separation
Adsorptive separation using materials like zeolites or other metal-organic frameworks (MOFs) can be a highly selective method for separating isomers.[13][14] These materials have pores of a specific size and shape that can selectively adsorb one isomer over another. For example, some studies have shown that certain MOFs can preferentially adsorb this compound over 2-methylnaphthalene.[13]
FAQ: Is adsorptive separation practical for a lab-scale purification?
A: While highly effective, adsorptive separation often requires specialized equipment (like a chromatography column) and can be more complex to set up than distillation or crystallization. However, for achieving very high purities or for specific separations where other methods fail, it can be an excellent option. The choice of adsorbent is critical and will depend on the specific isomers you are trying to separate.
Section 4: Purity Analysis
Accurate determination of purity is crucial at all stages of the purification process.
Q: What is the best method to check the purity of my this compound fractions?
A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method.[15][16] It allows for the separation of volatile components and their identification based on their mass spectra. For quantitative analysis, you can use a Gas Chromatograph with a Flame Ionization Detector (GC-FID) and calibrate with high-purity standards of this compound and any expected impurities.[17]
This technical guide provides a framework for troubleshooting common issues in the purification of this compound. Remember that the optimal strategy will often involve a combination of these techniques, tailored to the specific composition of your starting mixture and your final purity requirements.
References
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- Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization.
- How to separate Methylnaphthalene from mixtures? (2025). Jinjing Chemical Blog. [Link]
- Feldman, J., & Orchin, M. (1952). Separation of 1- and 2-Methylnaphthalenes by Azeotropic Distillation. Industrial & Engineering Chemistry, 44(12), 2909-2914. [Link]
- Van de Voorde, B., et al. (2014). Adsorptive separation on metal–organic frameworks in the liquid phase. Journal of Materials Chemistry A, 2(21), 7752-7766. [Link]
- Mair, B. J., & Forziati, A. F. (1944). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, this compound, and 2-methylnaphthalene from the kerosene fraction of petroleum. Journal of Research of the National Bureau of Standards, 32(4), 165-182. [Link]
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- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Department of Health and Human Services. [Link]
- Wang, Z., et al. (2015). Desulphurization and purification of this compound.
- Sun, H., et al. (2018).
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- Al-Naiema, I. M., et al. (2024). Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs)
- Process for preparing 2-methylnaphthalene. (1993).
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Technical Support Center: Method Development for Trace Analysis of 1-Methylnaphthalene
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the trace analysis of 1-Methylnaphthalene (1-MN). This document is structured to address specific experimental challenges in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its trace analysis critical?
This compound (1-MN) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene molecule with a methyl group substitution.[1][2] It is a component of crude oil, coal tar, and combustion byproducts, leading to its widespread presence in the environment.[3] Trace analysis is critical because PAHs as a class are associated with toxic and carcinogenic effects.[4] Monitoring 1-MN in environmental matrices like water, soil, and air, as well as in consumer and pharmaceutical products, is essential for assessing human exposure and ensuring regulatory compliance.[5][6][7]
Q2: What are the typical concentration levels of this compound found in environmental samples?
Concentrations of 1-MN can vary widely. In ambient outdoor air, average concentrations have been reported around 0.21 µg/m³.[5] Levels in surface water or groundwater are often low, typically less than 0.5 µg/L, while concentrations in soil and sediments can be higher, sometimes up to 300 µg/kg.[5] However, industrial effluents or contaminated sites can exhibit significantly higher concentrations, reaching levels of 78–278 µg/L in process sewage from coal gasification plants.[7]
Sample Preparation: Challenges and Solutions
The goal of sample preparation is to efficiently extract 1-MN from the sample matrix and remove interfering compounds, thereby concentrating the analyte for sensitive detection.
Q3: What is the most effective extraction technique for analyzing 1-MN in water samples?
For aqueous matrices, Solid Phase Microextraction (SPME) is a highly effective, solvent-free, and sensitive technique.[8][9][10] SPME integrates sampling, extraction, and concentration into a single step.[9] A fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane, PDMS) is exposed to the sample or its headspace. The nonpolar 1-MN partitions onto the fiber, which is then directly transferred to the gas chromatograph (GC) injector for thermal desorption.[8] This minimizes sample handling and potential for contamination.
Alternatively, liquid-liquid extraction (LLE) with a nonpolar solvent like dichloromethane or hexane, or solid-phase extraction (SPE) using cartridges packed with materials like polystyrene-divinylbenzene, are also robust methods.[3][11][12]
Q4: My analyte recovery is low and inconsistent when analyzing soil or sediment samples. How can I improve this?
Low recovery from solid matrices is often due to strong analyte-matrix interactions. The choice of extraction solvent and method is crucial.
-
Causality: 1-MN, being a nonpolar compound, adsorbs onto organic matter and particulate surfaces in soil.[13] An effective extraction solvent must disrupt these interactions.
-
Solution: Accelerated Solvent Extraction (ASE) or ultrasonic extraction using a solvent mixture like dichloromethane-hexane (1:1, v/v) is highly effective for PAHs in soil.[11] ASE uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.
-
Self-Validation: To validate your recovery, analyze a matrix spike. This involves spiking a known quantity of 1-MN into a blank soil sample and processing it alongside your unknown samples. The recovery should typically fall within a range of 70-130% for regulated methods.[14]
Q5: My chromatograms from complex samples (e.g., industrial wastewater) are showing many interfering peaks. What cleanup steps are recommended?
Interferences from complex matrices can co-extract with 1-MN, leading to poor chromatographic resolution and inaccurate quantification. A sample cleanup step is essential.
-
Causality: Oily or high-organic content samples contain numerous compounds that can interfere with the analysis.
-
Solution: Solid Phase Extraction (SPE) is a common and effective cleanup technique. After the initial extraction, the extract is passed through an SPE cartridge (e.g., silica or Florisil). The nonpolar 1-MN is retained while more polar interferences are washed away. A nonpolar solvent is then used to elute the 1-MN. For particularly complex samples, Gel Permeation Chromatography (GPC) can be used to separate analytes based on molecular size, effectively removing large interfering molecules like lipids.[11]
Gas Chromatography & Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the definitive identification and quantification of 1-MN.
Q6: What type of GC column is best suited for separating this compound from its isomer, 2-Methylnaphthalene?
The structural similarity of 1-MN and 2-MN makes their separation challenging. A mid-polarity column is generally required.
-
Causality: Standard nonpolar columns (e.g., 100% dimethylpolysiloxane) may not provide sufficient selectivity. A column with some phenyl content enhances selectivity for aromatic compounds through pi-pi interactions.
-
Recommendation: A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is widely used and provides good resolution for these isomers.[15] For highly complex mixtures, a column with higher phenyl content or a specialized PAH-specific column may offer improved separation.[16]
Q7: What are the characteristic mass fragments for identifying this compound using Electron Ionization Mass Spectrometry (EI-MS)?
In EI-MS, 1-MN undergoes predictable fragmentation, providing a unique fingerprint for identification.
-
Mechanism: The high energy of electron ionization causes the 1-MN molecule to ionize and fragment. The most stable fragments will be the most abundant. Aromatic structures are relatively stable, so the molecular ion is typically prominent.[17] The primary fragmentation involves the loss of a hydrogen atom or a methyl group.
-
Key Ions: The molecular ion (M+) at m/z 142 is the most abundant peak (base peak). A significant fragment is observed at m/z 141 due to the loss of a hydrogen atom, forming a stable tropylium-like ion. Another fragment can be seen at m/z 127 from the loss of the methyl group.[2][18]
| Ion (m/z) | Identity | Common Abundance |
| 142 | [M]+ (Molecular Ion) | Base Peak |
| 141 | [M-H]+ | High |
| 115 | [M-C2H3]+ | Moderate |
| Table 1: Common mass fragments of this compound in EI-MS.[2] |
Q8: What are the optimal GC-MS parameters for a robust 1-MN analysis?
While specific parameters must be optimized for your instrument and application, the following provides a validated starting point.
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | Splitless mode is used for trace analysis to transfer the entire sample to the column.[19] |
| Injector Temp. | 250 - 280 °C | Ensures rapid and complete vaporization of 1-MN without thermal degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard dimensions providing good efficiency and capacity. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Oven Program | Start at 60°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for separation of volatile components before eluting the semi-volatile 1-MN. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For trace analysis, SIM mode significantly increases sensitivity by only monitoring the characteristic m/z values (142, 141, 115).[20] |
| Table 2: Typical GC-MS starting parameters for this compound analysis. |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 1-MN.
Q9: My 1-MN peak is tailing. What are the likely causes and how do I fix it?
Peak tailing for PAHs is a classic sign of active sites in the GC flow path.
-
Causality: Active sites are locations in the injector, column, or connections that can interact with the analyte through hydrogen bonding or other mechanisms, causing some molecules to be retained longer than others. This leads to a "tail" on the backside of the peak. Common sources include contaminated liners, septum debris, or a degraded column stationary phase.[21]
-
Troubleshooting Steps:
-
Inlet Liner: The liner is the most common source of activity. Replace the liner with a new, deactivated one. If your samples are dirty, using a liner with deactivated glass wool can help trap non-volatile residues.[21]
-
Column Contamination: Trim the first 10-20 cm from the front of the column. This removes non-volatile residues that accumulate at the head of the column.
-
Column Installation: A poor column cut or incorrect installation depth can create dead volume and turbulence, leading to tailing. Re-cut the column end to ensure a clean, square cut and reinstall it according to the manufacturer's specifications.[19]
-
Q10: My calibration curve is non-linear, especially at low concentrations. Why?
Non-linearity at the low end of a calibration curve often points to analyte loss or adsorption.
-
Causality: At trace concentrations, a significant percentage of the analyte can be lost to active sites in the system (as described in Q9). This effect is less pronounced at higher concentrations where the active sites become saturated, leading to a curve that flattens out at the low end.
-
Solutions:
-
System Deactivation: Perform the maintenance described in the peak tailing section (replace liner, trim column). This is the most critical step.
-
Calibration Range: Ensure your lowest calibration standard is at or above the Practical Quantitation Level (PQL). The PQL is the lowest concentration that can be reliably quantified and is often defined as 5 to 10 times the Method Detection Limit (MDL).[3][12]
-
Use an Internal Standard: Using an isotopically labeled internal standard (e.g., this compound-d10) can compensate for analyte loss and improve linearity and accuracy.
-
Q11: I'm seeing a high baseline or ghost peaks in my blank runs. What should I check?
A high or noisy baseline, or the appearance of peaks in a blank solvent injection ("ghost peaks"), indicates system contamination.
-
Causality: Contamination can come from several sources: impure carrier gas, sample carryover from a previous injection, septum bleed, or column bleed.
-
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas trap to the detector. Leaks are a common cause of baseline noise.[19]
-
Run a Blank Gradient: Run your standard temperature program without an injection. If the baseline rises significantly with temperature, it indicates column bleed or contamination in the carrier gas line.
-
Injector Contamination: The most common source of ghost peaks is carryover from the syringe or injector. Replace the septum and liner and rinse the syringe thoroughly with a high-purity solvent.
-
Experimental Protocols
Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) for Water Samples
This protocol provides a method for extracting 1-MN from water prior to GC-MS analysis.
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
If using an internal standard, spike the sample at this point (e.g., 10 µL of a 1 µg/mL solution of this compound-d10).
-
Add 3 g of sodium chloride (NaCl). This increases the ionic strength of the sample, "salting out" the nonpolar 1-MN and driving it into the headspace for more efficient extraction.
-
Immediately seal the vial with a PTFE-faced septum cap.
-
-
Extraction:
-
Place the vial in a heating block or autosampler agitator set to 60 °C.
-
Allow the sample to equilibrate for 5 minutes with agitation.
-
Expose a 100 µm PDMS-coated SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and agitation.
-
-
Desorption and Analysis:
-
Immediately retract the fiber and insert it into the GC inlet, which should be set to 250 °C.
-
Desorb the analytes from the fiber for 2 minutes in splitless mode.
-
After desorption, remove the fiber and start the GC-MS analysis run.
-
Condition the fiber in a separate clean, heated port before the next use as per manufacturer recommendations.
-
Protocol 2: Quality Control and Calibration
This protocol outlines the steps for ensuring data accuracy and generating a calibration curve.[14]
-
Stock Standard Preparation: Prepare a 100 µg/mL stock solution of 1-MN in a high-purity solvent like methanol or dichloromethane.
-
Working Standard Preparation: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected sample concentration range. A typical range might be 0.5, 1, 5, 10, and 50 µg/L.
-
Internal Standard: If used, fortify every standard, blank, and sample with the same concentration of the internal standard.
-
Calibration Curve Generation:
-
Analyze each calibration standard using the established GC-MS method.
-
For each point, calculate the response factor (RF), which is the ratio of the analyte peak area to the internal standard peak area (if used), divided by the concentration.
-
Plot the peak area (or area ratio) versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
-
Ongoing Quality Control (QC):
-
Method Blank: Analyze a solvent blank with each batch to ensure no system contamination.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard every 10-20 samples to verify that the instrument response has not drifted by more than ±15%.[14]
-
Laboratory Control Sample (LCS): Analyze a standard from a second source to verify the accuracy of your primary stock standard.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a spiked sample to assess matrix effects and method precision.
-
References
- Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. (2023).
- [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry]. (2010). Se Pu. [Link]
- Quality assurance and control considerations for PAH analysis. (2022).
- Provisional Peer Reviewed Toxicity Values for 1 Methylnaphthalene (CASRN 90 12 0). (2024). U.S. Environmental Protection Agency (EPA). [Link]
- TOXICOLOGICAL PROFILE FOR NAPHTHALENE, this compound, AND 2-METHYLNAPHTHALENE. (2005). U.S. Environmental Protection Agency (EPA). [Link]
- This compound. (2014). New Jersey Department of Environmental Protection. [Link]
- This compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
- This compound: CAS # 90-12-0 Compound Inform
- Safety Data Sheet: this compound. (2019). Chemos GmbH & Co.KG. [Link]
- Procedure for Describing Process for Development of an Analytical Interim Practical Quantitation Levels (PQL) 1-Methlynaphthalene. (2014). New Jersey Department of Environmental Protection. [Link]
- Method 610: Polynuclear Aromatic Hydrocarbons. (1984). U.S. Environmental Protection Agency (EPA). [Link]
- HEALTH EFFECTS - Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. (2023).
- POLYNUCLEAR AROMATIC HYDROCARBONS by GC 5515. (1994). Centers for Disease Control and Prevention (CDC). [Link]
- Naphthalene, 1-methyl-. (n.d.). NIST WebBook. [Link]
- Naphthalene, 1-methyl-. (n.d.). NIST WebBook. [Link]
- Mass spectra of argon seeded with naphthalene, this compound and acenaphthene plasmas. (2012).
- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. (2023).
- 1-Methyl-naphthalene. (n.d.). SpectraBase. [Link]
- Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. (2023).
- Interim Ground Water Criterion for this compound. (2015). New Jersey Department of Environmental Protection. [Link]
- Determination of Naphthalene Content by Gas Chromatography. (2006). Asian Journal of Chemistry. [Link]
- Analysis of this compound. (n.d.). Celignis. [Link]
- Showing metabocard for this compound (HMDB0032860). (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- May 2024 RSL Updates: Key Changes and Implications for this compound. (2024). Roux. [Link]
- Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. (2018). Journal of Food and Drug Analysis. [Link]
- Introduction to Solid Phase Microextraction (SPME) for GC or LC Instrument. (2021). Agilent Technologies. [Link]
- Advanced GC Troubleshooting. (n.d.). Agilent Technologies. [Link]
- Preparation of 2-Methylnaphthalene from this compound via Catalytic Isomerization and Crystallization. (2018).
- GC-MS Analysis of Naphthalene in Working Environment Measurement. (n.d.).
- Automated micro-solid-phase extraction clean-up of polycyclic aromatic hydrocarbons in food oils for analysis by gas chromatography. (2021).
- This compound. (n.d.).
- Determination of Naphthalene Concentration in Honey a New Method using HS-GC/MS. (2020). Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. [Link]
- Oxidation 1-Methyl Naphthalene based on the synergy of Environmentally Persistent Free Radicals (EPFRs) and PAHs in Particulate Matter (PM) surface. (2024). Environmental Science & Technology. [Link]
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Technical Support Center: Addressing Solubility Challenges of 1-Methylnaphthalene in Aqueous Solutions
Welcome to the technical support center for 1-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this hydrophobic compound in aqueous environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to the Challenge: The Hydrophobic Nature of this compound
This compound, a polycyclic aromatic hydrocarbon (PAH), is a colorless to yellowish, oily liquid with very limited solubility in water, typically in the range of 25.8 to 28.1 mg/L at 25°C.[1][2][3][4] This inherent hydrophobicity presents a significant hurdle for its application in many biological and chemical assays that are conducted in aqueous buffers. Direct addition of this compound to an aqueous solution will result in phase separation, rendering it inaccessible for the intended reaction or analysis. This guide provides a series of troubleshooting steps and frequently asked questions to help you achieve and maintain a homogenous solution of this compound for your experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Initial Dissolution and Precipitation Issues
Q1: I added this compound directly to my aqueous buffer, and it won't dissolve. What did I do wrong?
A1: This is expected behavior. Due to its nonpolar nature, this compound is practically insoluble in water.[5][6] To create an aqueous solution, it must first be dissolved in a water-miscible organic solvent to create a concentrated stock solution, which is then carefully diluted into the aqueous buffer.
Q2: I dissolved this compound in an organic solvent, but it precipitated immediately when I added it to my aqueous buffer. How can I prevent this "crashing out"?
A2: This common issue, known as precipitation, occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.[7] Here’s a systematic approach to prevent this:
-
Slow Down the Addition: Instead of adding the stock solution all at once, add it dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[1]
-
Optimize the Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution is critical. For many cell-based assays, it's recommended to keep the final Dimethyl Sulfoxide (DMSO) concentration at or below 1%, with 0.1% being a safer target for most cell lines to avoid toxicity.[1]
-
Consider Temperature: For many compounds, solubility increases with temperature. Gentle warming of the aqueous buffer during the addition of the this compound stock solution may help. However, be mindful of the thermal stability of other components in your buffer.
Q3: My solution looked clear initially, but after some time, I see a precipitate. Why is this happening and how can I fix it?
A3: This indicates that you have created a supersaturated solution that is not stable over time. Several factors could be at play:
-
Temperature Fluctuations: A decrease in temperature can reduce the solubility of your compound, causing it to precipitate out of solution.[1] Ensure your solutions are stored at a constant temperature.
-
Solvent Evaporation: If the solution is not stored in a tightly sealed container, evaporation of the organic co-solvent can occur, leading to a decrease in the overall solvating power of the mixture and subsequent precipitation.
-
pH Changes: Although this compound itself is not ionizable, changes in the buffer's pH could affect other components that might indirectly influence its solubility.
To resolve this, you may need to lower the initial concentration of this compound or increase the proportion of the co-solvent, keeping in mind the tolerance of your experimental system.
Q4: How can I visually distinguish between a true solution, a fine precipitate, and a colloidal dispersion?
A4: Visual inspection is the first line of assessment.
-
True Solution: A true solution will be completely clear and transparent. You should be able to see through it without any cloudiness or Tyndall effect (scattering of light).
-
Fine Precipitate: A fine precipitate will make the solution appear cloudy or hazy.[8] Over time, you may observe the fine particles settling at the bottom of the container.
-
Colloidal Dispersion: A colloidal dispersion may also appear cloudy, but the particles are so small that they do not settle out. A key indicator is the Tyndall effect: shining a laser pointer through the solution will reveal a visible beam path as the light is scattered by the dispersed particles. This is not seen in a true solution.
For unambiguous confirmation, filtration through a 0.22 µm filter can be performed. If the concentration of this compound in the filtrate is the same as the intended concentration, you likely have a true solution. A significant decrease in concentration indicates the presence of a precipitate or large aggregates.[7]
Strategies for Enhancing Aqueous Solubility
If simple co-solvent systems are insufficient, more advanced techniques can be employed.
Method 1: Co-solvent Systems
The most straightforward approach is to use a water-miscible organic solvent.
Q5: Which co-solvents are recommended for this compound?
A5: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone are common choices.[4][9] this compound is very soluble in these solvents.[3] The choice of co-solvent will often depend on the compatibility with your downstream application.
| Organic Solvent | Solubility |
| Ethanol | Very Soluble[3][4] |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[9] |
| Acetone | Soluble[9] |
| Benzene | Soluble[3] |
| Ether | Very Soluble[3] |
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a desired amount of this compound.
-
Dissolve it in a minimal amount of high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). Ensure complete dissolution by vortexing. Gentle warming can be applied if necessary.[1]
-
-
Prepare the Working Solution:
-
Determine the final desired concentration of this compound and the maximum allowable concentration of DMSO in your aqueous buffer.
-
Add the aqueous buffer to a sterile tube.
-
While vigorously vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.[1]
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is for a critical application, it is advisable to confirm the final concentration using an appropriate analytical method.
-
Figure 1: Workflow for preparing a this compound solution using a co-solvent.
Method 2: Surfactant-Mediated Solubilization
Surfactants can form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). The hydrophobic cores of these micelles can encapsulate this compound, effectively solubilizing it.[10]
Q6: What types of surfactants are suitable for solubilizing this compound?
A6: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[11] Polysorbates (e.g., Tween 20, Tween 80) and Tritons (e.g., Triton X-100) are commonly used for solubilizing PAHs.[12][13]
| Surfactant | Type | CMC (in water) |
| Tween 20 | Non-ionic | ~0.06 mM |
| Tween 80 | Non-ionic | ~0.012 mM |
| Triton X-100 | Non-ionic | ~0.2-0.9 mM |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM |
Note: CMC values can be affected by temperature, pH, and the presence of salts.
-
Prepare a Surfactant-Containing Buffer:
-
Prepare your aqueous buffer and add Tween 20 to a final concentration significantly above its CMC (e.g., 0.1% v/v). Ensure the surfactant is fully dissolved.
-
-
Prepare a this compound Stock:
-
Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol to create a concentrated stock solution.
-
-
Formulate the Final Solution:
-
While stirring the surfactant-containing buffer, slowly add the this compound stock solution.
-
Continue stirring for a period to allow for the partitioning of this compound into the micelles. Gentle heating may expedite this process.
-
-
Verification:
-
The resulting solution should be clear. Any cloudiness may indicate that the solubilization capacity has been exceeded.
-
Figure 2: Workflow for solubilizing this compound using a surfactant.
Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[14]
Q7: Which cyclodextrin should I use for this compound?
A7: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD has the advantage of higher aqueous solubility compared to the parent β-CD.[15] The size of the β-CD cavity is generally suitable for single aromatic ring systems, and it is plausible that it can accommodate this compound.
This method is suitable for lab-scale preparations.[16]
-
Prepare a β-Cyclodextrin Paste:
-
In a mortar, add a weighed amount of β-cyclodextrin.
-
Slowly add a small amount of water and knead with a pestle to form a homogenous paste.
-
-
Incorporate this compound:
-
Add the desired amount of this compound (typically in a 1:1 molar ratio with β-cyclodextrin) to the paste.
-
Knead the mixture thoroughly for at least 30 minutes to facilitate the formation of the inclusion complex.
-
-
Drying and Purification:
-
Dry the resulting paste in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
The resulting solid can be ground into a fine powder.
-
To remove any uncomplexed this compound, the powder can be washed with a small amount of a non-polar solvent in which the complex is insoluble, such as hexane, followed by drying.
-
-
Dissolution:
-
The final powder can be dissolved in your aqueous buffer to the desired concentration.
-
Figure 3: Workflow for preparing a this compound/β-cyclodextrin inclusion complex.
Downstream Compatibility and Assay Interference
Achieving a clear solution is only half the battle. The solubilizing agent itself can interfere with your experiment.
Q8: Can the co-solvents, surfactants, or cyclodextrins affect my biological assay?
A8: Absolutely. It is crucial to run appropriate vehicle controls in your experiments.
-
Co-solvents (e.g., DMSO): At concentrations typically above 0.5-1%, DMSO can induce cellular stress, affect cell viability, and even alter protein structure and function.[2][8][17] The effects are protein-dependent, with some proteins being destabilized while others are unaffected or even stabilized.[1][7] Always include a vehicle control with the same final concentration of the co-solvent as in your experimental samples.
-
Surfactants (e.g., Tween 20): Surfactants, by their nature, interact with lipid membranes. At concentrations near or above the CMC, they can cause cell lysis.[18] Even at lower concentrations, they can affect cell membrane properties and viability.[11][19][20] Non-ionic surfactants are generally less harsh than ionic ones.
-
Cyclodextrins: Cyclodextrins can also interact with cell membranes by extracting cholesterol, which can lead to cytotoxicity.[21] They have also been shown to interfere with certain cell viability assays, such as the resazurin and MTT assays, by interacting with the dye molecules.[5][18][22][23]
Q9: How can I confirm the final concentration of this compound in my prepared solution?
A9: It is good practice to analytically verify the concentration of your final working solution, especially when developing a new formulation.
-
UV-Vis Spectroscopy: this compound has a characteristic UV absorbance spectrum.[4][24][25][26] You can create a calibration curve using standards of known concentrations in the same solvent system (buffer + solubilizing agent) and then measure the absorbance of your prepared solution to determine its concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or fluorescence detector is a more specific and sensitive method for quantifying this compound.[10] This is the preferred method for complex matrices like cell culture media.
Summary and Best Practices
-
Always prepare a concentrated stock solution of this compound in a suitable organic co-solvent before diluting into an aqueous buffer.
-
Add the stock solution to the aqueous buffer slowly and with vigorous mixing to prevent precipitation.
-
Optimize the concentration of the solubilizing agent to be effective while minimizing its impact on your experimental system.
-
Always include a vehicle control in your experiments to account for any effects of the solubilizing agent.
-
Visually inspect your final solutions for clarity and consider analytical verification of the concentration if necessary.
-
Store your solutions in tightly sealed containers at a constant temperature to maintain their stability.
By understanding the principles behind the solubility of this compound and employing a systematic approach to its dissolution, you can overcome the challenges posed by its hydrophobic nature and obtain reliable and reproducible experimental results.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers. BenchChem.
- Chemistry-For-Everyone. (2025, September 16).
- BenchChem. (2025). Troubleshooting precipitation of Salifluor in aqueous solutions. BenchChem.
- MDPI. (n.d.). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria.
- Request PDF. (n.d.). In vitro -in vivo correlation in the effect of cyclodextrin on oral absorption of poorly soluble drugs.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- PubMed. (n.d.). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions.
- PubChem. (n.d.). This compound.
- PubMed Central. (2015, November 11). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes.
- Request PDF. (2025, August 10). Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions.
- ResearchGate. (2025, August 6). Limitations of the use of MTT assay for screening in drug discovery.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
- Inchem.org. (n.d.). ICSC 1275 - this compound.
- ResearchGate. (2025, August 7).
- MDPI. (2018, February 10). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?.
- BenchSci. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20.
- AAT Bioquest. (n.d.). Absorption [1-Methyl Naphthalene].
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
- Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
- CymitQuimica. (n.d.). CAS 90-12-0: this compound.
- NIST. (n.d.). Naphthalene, 1-methyl-.
- ResearchGate. (n.d.). Effect of MβCD on the viability of HUVECs detected by MTT assay.
- ECHEMI. (n.d.).
- IIP Series. (n.d.).
- PubMed. (2022, December 28). Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection.
- ResearchGate. (n.d.).
- OAText. (n.d.).
- MDPI. (2023, November 2). A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods.
- Reddit. (2014, October 2).
- ACS Publications. (2017, August 13).
- PubMed. (2006, February 20).
- University of Cambridge. (n.d.).
- Scientific Research Publishing. (n.d.).
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Optimizing Temperature and pH for Enzymatic Degradation of 1-Methylnaphthalene: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the temperature and pH conditions for the enzymatic degradation of 1-methylnaphthalene. As the efficiency of bioremediation and biocatalysis hinges on the optimal performance of enzymes, this document offers a structured approach to identifying and resolving common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzyme families involved in the degradation of this compound, and what are their general optimal conditions?
A1: The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like this compound is primarily initiated by oxygenases.[1] Key enzyme families include:
-
Dioxygenases (e.g., Naphthalene Dioxygenase - NDO): These are often the first enzymes in the aerobic degradation pathway, catalyzing the insertion of two oxygen atoms into the aromatic ring.[2][3] They are typically multicomponent enzyme systems.[4]
-
Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are incredibly versatile and can hydroxylate PAHs, making them more water-soluble and susceptible to further degradation.[5][6][7] Bacterial CYPs are often more stable and active than their mammalian counterparts for bioremediation applications.[8]
-
Laccases and Peroxidases: Often found in fungi, these enzymes have a broader substrate specificity and can degrade a variety of phenolic compounds, which can be downstream metabolites of this compound degradation.[9]
The optimal conditions for these enzymes can vary significantly depending on the source organism. A summary of typical ranges is provided in the table below.
| Enzyme Family | Typical Optimal Temperature | Typical Optimal pH | Key Considerations |
| Dioxygenases | 25°C - 40°C | 6.0 - 8.0 | Often require co-factors like NADH and Fe²⁺.[4][10] |
| Cytochrome P450s | 25°C - 40°C | 7.0 - 8.0 | Activity is dependent on a reductase partner and NADPH.[7][8] |
| Laccases | 30°C - 60°C | 3.0 - 7.0 | Often acidic optima; some are thermo-tolerant.[11][12] |
| Peroxidases | 20°C - 50°C | 3.0 - 6.0 | Require hydrogen peroxide (H₂O₂) for their catalytic cycle.[9] |
Q2: My degradation reaction is not working or is very slow. Should I adjust the temperature or pH first?
A2: Before adjusting temperature or pH, first confirm that all essential components of your reaction are present and active. This includes verifying enzyme concentration, substrate availability, and the presence of any necessary co-factors (e.g., NADH, NADPH, Fe²⁺, H₂O₂).[10][13] If all components are correct, start by investigating temperature. Enzymes often have a narrower optimal temperature range compared to their pH tolerance.[14] Extreme temperatures can cause irreversible denaturation, so it is a critical first parameter to optimize.
Q3: How can I determine if my enzyme has been denatured by non-optimal temperature or pH?
A3: Enzyme denaturation is a loss of the specific three-dimensional structure required for catalytic activity.
-
Heat Denaturation: This is often irreversible. If you suspect heat denaturation (e.g., after incubation at a high temperature), you can try returning the enzyme to its optimal temperature and re-assaying for activity. A significant and permanent loss of activity suggests denaturation.[14]
-
pH Denaturation: This can be reversible or irreversible. Extreme pH values alter the ionization state of amino acid residues in the active site, which can disrupt substrate binding and catalysis.[14] To test for reversibility, you can neutralize a sample of the enzyme solution back to its optimal pH and measure the activity. If activity returns, the initial inactivation was likely reversible.
A simple workflow to diagnose potential denaturation is presented below.
Caption: Workflow for troubleshooting low enzyme activity and assessing denaturation.
Troubleshooting Guide: Specific Issues
Issue 1: The initial reaction rate is fast but quickly slows down or stops.
-
Possible Cause 1: Substrate Limitation. The concentration of this compound may be too low, causing it to be rapidly consumed. This is especially true in highly active systems.
-
Solution: Increase the initial substrate concentration. However, be mindful that high concentrations of hydrophobic compounds like this compound can be toxic to whole-cell systems or cause enzyme inhibition.
-
-
Possible Cause 2: Product Inhibition. A downstream metabolite of the degradation pathway might be inhibiting the initial enzyme.[15] This is a common feedback mechanism in metabolic pathways.
-
Solution: Try using a lower initial enzyme concentration to slow the rate of product formation.[15] If possible, analyze the reaction mixture over time to identify accumulating intermediates. Temperature and pH can affect the binding affinity of inhibitors, so optimizing these parameters may also mitigate product inhibition.
-
-
Possible Cause 3: Enzyme Instability. The enzyme may be unstable under the current assay conditions (temperature, pH, or buffer components), leading to a rapid loss of activity over time.
-
Solution: Perform a time-course experiment without the substrate to assess the enzyme's stability under your assay conditions. If the enzyme loses activity over time, you will need to find more suitable temperature and pH conditions by following the optimization protocol below.
-
Issue 2: The optimal pH of my enzyme seems to change at different temperatures.
-
Explanation: This phenomenon is not uncommon. The pKa values of ionizable amino acid residues in the enzyme's active site, which dictate the optimal pH, can be temperature-dependent. As temperature changes, the ionization state of these critical residues can shift, leading to a corresponding shift in the optimal pH for catalysis.
-
Solution: This highlights the importance of a two-dimensional optimization strategy. After finding an approximate optimal temperature, it is crucial to re-evaluate the optimal pH at that specific temperature. For the most rigorous studies, a matrix of several temperatures and pH values should be tested.
Issue 3: I am getting inconsistent results and poor reproducibility.
-
Possible Cause 1: Inadequate Temperature Control. Small fluctuations in temperature can lead to significant changes in reaction rates, especially if you are operating on a steep part of the temperature-activity curve.
-
Solution: Use a calibrated water bath or incubator with precise temperature control (±0.1°C). Ensure all reaction components are pre-warmed to the target temperature before initiating the reaction.[13]
-
-
Possible Cause 2: Poor pH Buffering. The enzymatic reaction itself might produce or consume protons, causing the pH of the medium to drift during the assay. If the buffer capacity is insufficient, this pH change will alter the reaction rate.
-
Solution: Ensure you are using a buffer with a pKa value close to your target pH. A good practice is to use a buffer concentration of at least 50 mM. Verify the pH of the reaction mixture both before and after the experiment to check for significant drift.
-
Experimental Protocol: Systematic Optimization of Temperature and pH
This protocol provides a step-by-step method to systematically determine the optimal temperature and pH for the enzymatic degradation of this compound. The core principle is to vary one parameter while keeping the other constant.[13][15]
Part A: Temperature Optimization
The goal is to find the temperature at which the enzyme exhibits maximum activity, while pH and other conditions are held constant.
-
Preparation:
-
Prepare a concentrated stock solution of your enzyme in a stable storage buffer.
-
Prepare a buffered reaction solution at a central pH value (e.g., pH 7.0, a common starting point for dioxygenases and CYPs).[10] Ensure the buffer has adequate capacity.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and determine the final concentration to be used in the assay.
-
-
Experimental Setup:
-
Set up a series of temperature-controlled environments (e.g., water baths) across a relevant range (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
For each temperature point, prepare replicate reaction tubes.
-
Add the buffered solution, substrate, and any necessary co-factors to each tube and allow them to equilibrate to the target temperature for at least 10 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the reactions by adding a fixed amount of the enzyme stock solution to each tube.
-
At predetermined time points (e.g., 0, 5, 10, 15, 30 minutes), take an aliquot from each reaction and immediately stop the reaction. This can be done by adding a quenching agent (e.g., a strong acid or organic solvent) or by heat inactivation if appropriate.
-
-
Analysis and Data Interpretation:
-
Analyze the samples to quantify the amount of this compound remaining or the amount of a specific product formed using a suitable analytical method (e.g., HPLC, GC-MS).
-
For each temperature, plot the concentration change versus time. The initial reaction velocity (rate) is the slope of the linear portion of this curve.[16]
-
Plot the initial reaction velocities against temperature. The peak of this curve represents the optimal temperature for your enzyme under these conditions.
-
Part B: pH Optimization
Using the optimal temperature determined in Part A, this part aims to find the pH at which the enzyme is most active.
-
Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0), ensuring there is overlap in their buffering capacity. For example:
-
Citrate buffer (pH 3.0 - 6.2)
-
Phosphate buffer (pH 5.8 - 8.0)
-
Tris buffer (pH 7.5 - 9.0)
-
Glycine-NaOH buffer (pH 8.6 - 10.6)
-
-
-
Experimental Setup:
-
Set up a temperature-controlled environment at the optimal temperature found in Part A.
-
For each pH value to be tested, prepare replicate reaction tubes using the corresponding buffer.
-
Add the substrate and any necessary co-factors to each tube.
-
-
Reaction Initiation and Sampling:
-
Follow the same procedure as in Part A (step 3) to initiate the reactions and collect samples over time.
-
-
Analysis and Data Interpretation:
-
Analyze the samples as before to determine the initial reaction velocity for each pH value.
-
Plot the initial reaction velocities against pH. The peak of this curve represents the optimal pH for your enzyme at the optimal temperature.
-
The overall workflow for this two-stage optimization process is visualized below.
Caption: Systematic workflow for optimizing enzyme temperature and pH.
References
- Haritash, A. K., & Kaushik, C. P. (2016). Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by fungal enzymes: A review. Journal of Environmental Sciences, 51, 52-73.
- Eawag. (2002). This compound Pathway Map. Eawag-BBD.
- Marozava, S., et al. (2018). Anaerobic degradation of this compound by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture. FEMS Microbiology Ecology, 94(4).
- García-Delgado, C., et al. (2023). Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review. Journal of Fungi, 9(11), 1073.
- Marozava, S., et al. (2018). Activation mechanisms proposed for biodegradation of this compound... [Image from article]. ResearchGate.
- Tiwari, B., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638125.
- Ghosal, D., et al. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology, 7, 1369.
- Jones, M. D., et al. (2011). Effects of Polycyclic Aromatic Hydrocarbon Mixtures on Degradation, Gene Expression, and Metabolite Production in Four Mycobacterium Species. Applied and Environmental Microbiology, 77(18), 6477-6485.
- Sakshi, et al. (2019). Microbial pathways for PAH degradation [Image from article]. ResearchGate.
- Marozava, S., et al. (2018). Anaerobic degradation of this compound by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture [PDF]. ResearchGate.
- Notomista, E., et al. (2005). Dioxygenation of Naphthalene by Pseudomonas Fluorescens N3 Dioxygenase: Optimization of the Process Parameters. Biotechnology Progress, 21(4), 1159-1165.
- Hegedűs, C., et al. (2021). Design and Optimization of Laccase Immobilization in Cellulose Acetate Microfiltration Membrane for Micropollutant Remediation. Membranes, 11(11), 875.
- Tiwari, B., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. PMC.
- Haigler, B. E., & Gibson, D. T. (1983). Naphthalene dioxygenase: purification and properties of a terminal oxygenase component. Journal of Bacteriology, 155(2), 521-528.
- Karim, A., et al. (2024). Recent Advances in the Engineering of Cytochrome P450 Enzymes. MDPI.
- Thakkar, A. T., et al. (2020). Optimization of Laccase Enzyme Production by Amesia Atrobrunnea A2: A First Report. Biosciences Biotechnology Research Asia, 17(1).
- Li, Y., et al. (2021). The study of laccase immobilization optimization and stability improvement on CTAB-KOH modified biochar. Scientific Reports, 11(1), 15949.
- Omics Online. (2025). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Omics.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
- Basran, J., & Scrutton, N. S. (2019). Catalytic cycle of naphthalene 1,2‐dioxygenase and its native substrate. ResearchGate.
- Gricman, L., & Pleiss, J. (2014). Engineering Cytochrome P450 Biocatalysts for Biotechnology, Medicine, and Bioremediation. Frontiers in Microbiology, 5, 58.
- Janusz, G., et al. (2020). Optimization of laccase enzyme from Flammulina velutipes using response surface methodology box-behnken design. ResearchGate.
- Hyperxore. (n.d.). Enzyme Kinetics Problems And Answers Hyperxore. Hyperxore.
- Scilit. (n.d.). Optimization of laccase enzyme from Flammulina velutipes using response surface methodology box-behnken design. Scilit.
- Li, Q. S., et al. (2001). Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons. Applied and Environmental Microbiology, 67(12), 5735-5739.
- Bassez, T. (2021). Steady-state enzyme kinetics. The Biochemist.
- Dodge, G. J., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. ACS Catalysis, 11(5), 2829-2839.
- Preprints.org. (2025). Recent Advances in the Engineering of Cytochrome P450 Enzymes. Preprints.org.
- Zhang, Y., et al. (2023). Development of a Detailed Chemical Kinetic Model for this compound. MDPI.
- Li, S., et al. (2025). Structure-guided engineering of an aromatic ring-hydroxylating dioxygenase for broad-spectrum phthalate degradation. ASM Journals.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
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- 9. Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by fungal enzymes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. portlandpress.com [portlandpress.com]
Technical Support Center: Reducing Solvent Consumption in 1-Methylnaphthalene Extraction
Welcome to the technical support center for the efficient extraction of 1-methylnaphthalene. In an era where both economic and ecological pressures demand more sustainable laboratory practices, minimizing solvent consumption is paramount. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for reducing solvent use without compromising the purity or yield of your target compound.
This resource is structured into two main sections: a Troubleshooting Guide for specific experimental issues and a Frequently Asked Questions (FAQs) section for broader strategic implementation. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your protocols are both effective and robust.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter while implementing solvent reduction strategies in your this compound extraction workflows.
Q1: My solvent recovery yields are low after implementing a distillation-based recycling system. What are the common causes and solutions?
Low recovery of recycled solvent is a frequent issue that directly impacts the economic and environmental benefits of recycling. The root cause often lies in the distillation process parameters or contamination.
Possible Causes & Solutions:
-
Inappropriate Distillation Temperature and Pressure: The boiling point of this compound is approximately 245°C, while common extraction solvents have much lower boiling points (e.g., hexane at ~69°C, toluene at ~111°C).
-
Causality: If the distillation temperature is too high or the vacuum is not deep enough, the solvent may co-distill with residual volatile impurities or even the target compound, leading to loss. Conversely, if the temperature is too low, recovery will be incomplete.
-
Solution: Optimize the distillation parameters. For a solvent like toluene, operating the stripper column under vacuum conditions significantly lowers the required temperature to strip the aromatic component from the solvent, preventing thermal degradation and reducing energy consumption.[1] A properly calibrated temperature and pressure profile is crucial for a sharp separation.
-
-
Formation of Azeotropes: Some solvents may form azeotropes—mixtures that boil at a constant temperature—with water or other contaminants in the crude extract.
-
Causality: An azeotrope changes the effective boiling point of the solvent, making it difficult to separate cleanly by simple distillation. Phenol, for instance, can form azeotropes with certain hydrocarbons, leading to solvent loss in the overhead stream.[2]
-
Solution: Implement an extractive distillation strategy. This involves introducing a high-boiling, miscible, and non-volatile third component (an entrainer or solvent) that alters the relative volatilities of the mixture components, breaking the azeotrope.[3][4] For example, N-methylpyrrolidone (NMP) is used to enhance the volatility difference between aromatic and non-aromatic components, allowing for a cleaner separation.[1]
-
-
System Leaks: Even small leaks in the distillation apparatus, especially under vacuum, can lead to significant solvent vapor loss.
-
Solution: Regularly inspect all joints, seals, and connections for integrity. A systematic leak test using a vacuum gauge should be a routine part of your standard operating procedure (SOP).
-
Troubleshooting Workflow for Low Solvent Recovery
Caption: A decision tree for troubleshooting low solvent recovery.
Q2: I'm seeing impurities in my recycled solvent. How can I improve its purity for reuse?
Reusing contaminated solvent is a critical error that can compromise the integrity of subsequent extractions. The goal is to achieve a purity level that rivals virgin solvents, often greater than 98%.[5]
Possible Causes & Solutions:
-
Insufficient Separation Efficiency: Simple distillation may not be sufficient to remove close-boiling impurities or trace non-volatiles.
-
Causality: If an impurity has a boiling point close to your solvent, it will co-distill. Non-volatile impurities can be carried over as aerosols.
-
Solution:
-
Fractional Distillation: Use a fractionating column with sufficient theoretical plates to separate components with close boiling points. The required number of plates will depend on the relative volatility of the solvent and key impurities.
-
Solvent Polishing: After distillation, pass the solvent through a polishing step. Activated carbon can remove color and organic impurities, while molecular sieves can remove residual water.
-
-
-
Thermal Degradation: The extraction or distillation process itself might be degrading either the solvent or components from the sample matrix, creating new impurities.
-
Causality: High temperatures can cause sensitive compounds to break down.
-
Solution: As mentioned previously, use vacuum distillation to lower the boiling points and reduce thermal stress on the components.[1]
-
-
Cross-Contamination: Improper cleaning of equipment or storage vessels can introduce contaminants.
-
Solution: Implement a rigorous cleaning and verification protocol for all recycling equipment. Before reuse, a quick quality control (QC) check is essential.
-
Self-Validating Protocol: QC for Recycled Solvents
A recycled solvent should not be used until its purity is verified.
| QC Parameter | Method | Acceptance Criteria | Rationale |
| Purity Level | Gas Chromatography (GC-MS) | >99% (application-dependent) | Confirms the absence of organic contaminants that could interfere with extraction or analysis.[6][7] |
| Water Content | Karl Fischer Titration | <0.05% (application-dependent) | Water can drastically alter solvent polarity and extraction efficiency. |
| Color & Odor | Visual/Olfactory Inspection | Clear, colorless, no unusual odor | A simple, rapid check for gross contamination.[8] |
| Boiling Point Range | Distillation Analysis | Narrow range (e.g., ±0.5°C of pure solvent) | A wide boiling range indicates the presence of multiple impurities.[8] |
| Non-Volatile Residue | Evaporation Test | <10 ppm | Ensures no dissolved solids are carried over, which could contaminate the final product. |
Section 2: FAQs on Implementing Solvent Reduction Strategies
This section provides answers to common questions about designing and implementing a solvent reduction program from the ground up.
Q3: What are the first steps to take when trying to reduce solvent consumption in my current this compound extraction protocol?
The first step is always process optimization, as it often requires minimal investment in new equipment.
-
Method Miniaturization: Before changing chemistries, evaluate the scale of your experiment. Can you achieve your analytical goals with a smaller sample size? Techniques like Solid-Phase Microextraction (SPME) are designed for trace analysis and are considered solvent-free methods.[9][10] An optimized method can reduce solvent use by up to 97% and shorten analysis time by 85%.[11][12]
-
Optimize Extraction Parameters: Systematically evaluate your current liquid-liquid or solid-liquid extraction.
-
Solvent-to-Feed Ratio: Are you using an excessive volume of solvent? Titrate the solvent volume downwards in a series of controlled experiments to find the minimum effective ratio.
-
Extraction Time & Temperature: Determine the equilibrium time for your extraction. Extending the time beyond this point does not improve yield but increases the risk of solvent evaporation. Temperature can affect solubility and extraction kinetics, but higher temperatures can also lead to loss of volatile solvents.[13]
-
-
Implement a Recycling Program: Based on the troubleshooting guide above, design a simple distillation-based recycling loop for your primary solvent. Even a basic setup can significantly reduce purchasing and disposal costs.
Q4: How do I select an appropriate "green" alternative solvent for this compound extraction?
Switching to a greener solvent is a powerful strategy, but it requires careful consideration of both performance and safety. The goal is to replace hazardous solvents like benzene or dichloromethane with more benign alternatives.[14][15]
Key Selection Criteria:
-
Solubility & Selectivity: The new solvent must effectively dissolve this compound while leaving matrix components behind. "Like dissolves like" is the guiding principle. Since this compound is an aromatic hydrocarbon, solvents with some aromatic character or appropriate polarity are often effective.
-
Physical Properties: The solvent should have a boiling point that allows for easy removal post-extraction without requiring excessive energy. It must also be immiscible with the sample phase if used in liquid-liquid extraction.
-
Safety & Environmental Impact: The solvent should have low toxicity, be biodegradable, and not be a volatile organic compound (VOC).[16]
Comparison of Potential Green Solvents for Aromatic Extraction
| Solvent Class | Example(s) | Advantages | Disadvantages |
| Bio-Based Solvents | 2-Methyltetrahydrofuran (2-MeTHF), p-Cymene | Derived from renewable resources, lower toxicity than traditional ethers, biodegradable.[17][18] | Can be more expensive, may require process re-optimization. |
| Ionic Liquids (ILs) | 1-ethyl-3-methylimidazolium ([EMIM]) based ILs | Negligible vapor pressure (no VOC emissions), high thermal stability, tunable properties for high selectivity.[19][20][21] | High viscosity, higher cost, potential aquatic toxicity if not chosen carefully. |
| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, leaves no residue. Solvent strength is tunable with pressure and temperature.[22] | Requires high-pressure equipment (significant capital investment).[23][24] |
Screening Workflow for Alternative Solvents
Sources
- 1. oilngasprocess.com [oilngasprocess.com]
- 2. US2981662A - Extractive distillation of aromatic compounds - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Extractive distillation - Wikipedia [en.wikipedia.org]
- 5. maratek.com [maratek.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quality-Control Checks for Recycled Solvents: Ensuring Industry Safety [shipandshore.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tsijournals.com [tsijournals.com]
- 23. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. discovery.researcher.life [discovery.researcher.life]
Calibration and standardization issues in 1-Methylnaphthalene analysis
Welcome to the technical support center for 1-Methylnaphthalene analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common calibration and standardization challenges. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a linear calibration curve for this compound using GC-MS?
A1: Achieving a linear calibration for this compound, a polycyclic aromatic hydrocarbon (PAH), can be challenging due to several factors. At low concentrations, issues can arise from active sites in the GC inlet liner or column, leading to analyte adsorption and poor response. At high concentrations, detector saturation or non-ideal interactions in the dense sample vapor can cause the calibration curve to lose linearity.[1] Additionally, problems with standard preparation, such as dilution errors or solvent-analyte mismatch, can introduce variability. For heavier PAHs, issues like inlet discrimination and adsorption in the MS ion source are common culprits for poor linearity and response.
Q2: How do I select an appropriate internal standard (IS) for this compound analysis?
A2: An ideal internal standard should be chemically similar to the analyte but not present in the samples. For GC-MS analysis of this compound, the best choice is an isotopically labeled version, such as Naphthalene-d8 or other deuterated PAHs like Acenaphthene-d10, Phenanthrene-d10, or Chrysene-d12. These compounds have nearly identical chromatographic behavior and ionization efficiency to their non-labeled counterparts but are distinguishable by mass spectrometry. This similarity is crucial for accurately compensating for variations in injection volume, sample matrix effects, and instrument response.[2][3] If a labeled analog is unavailable, a non-native PAH with a similar structure and retention time that is not expected in the samples can be used.
Q3: What are "matrix effects," and how can they impact the quantification of this compound?
A3: Matrix effects are the alteration of the analytical signal of a target analyte due to co-eluting compounds from the sample matrix. These effects can either enhance or suppress the instrument's response to this compound, leading to inaccurate quantification.[4][5] For instance, non-volatile components in the matrix can accumulate in the GC inlet, creating active sites that trap the analyte or, conversely, "passivating" the system and leading to an enhanced response. To mitigate this, a technique called matrix-matched calibration is often employed.[4][5][6] This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Q4: According to EPA Method 8270, what are the key acceptance criteria for an initial calibration?
A4: EPA Method 8270, a common method for semivolatile organic compounds including PAHs, specifies strict calibration criteria.[7][8][9] An initial calibration typically uses a minimum of five concentration levels. The linearity of the curve is assessed using the percent relative standard deviation (%RSD) of the response factors (RFs) or a correlation coefficient (r) or coefficient of determination (r²). While specific project requirements may vary, a common acceptance criterion for the %RSD of the response factors is ≤ 20% . For a linear regression, the coefficient of determination (r²) should typically be ≥ 0.99 .[10]
Troubleshooting Guide: Calibration & Standardization Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the analysis of this compound.
Problem 1: Poor Calibration Curve Linearity (r² < 0.99 or high %RSD)
Symptoms:
-
The calibration curve is visibly non-linear, often plateauing at higher concentrations or showing poor response at lower concentrations.
-
The calculated %RSD of response factors exceeds the method-defined limit (e.g., >20%).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Active Sites in Inlet/Column | At low concentrations, active sites (exposed silanols) in the inlet liner or the front of the GC column can irreversibly adsorb active compounds like PAHs. Solution: 1. Replace the inlet liner with a new, deactivated liner. 2. Trim the first 10-30 cm of the GC column.[6] 3. Perform a conditioning bake-out of the column according to the manufacturer's instructions. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. Solution: 1. Reduce the concentration of the highest calibration standard. 2. If necessary, dilute the samples to fall within the linear range of the curve. |
| Inlet Discrimination | Higher boiling point compounds like this compound may not transfer efficiently from the inlet to the column, especially in splitless injection mode. This can be exacerbated by incorrect injection parameters. Solution: 1. Optimize the injector temperature (typically 250-320°C for PAHs).[11] 2. Increase the splitless purge time to ensure complete transfer of the analyte to the column. |
| Ion Source Contamination | The MS ion source can become contaminated over time, particularly with complex matrices. This can lead to peak tailing and poor response for later-eluting compounds. Solution: 1. Increase the ion source temperature (e.g., to 280-300°C) to help keep it clean. 2. If the problem persists, the ion source will need to be cleaned according to the manufacturer's protocol. |
| Improper Standard Preparation | Errors in serial dilutions, use of contaminated solvent, or degradation of standards can lead to inaccurate calibration points. Solution: 1. Prepare fresh calibration standards from a certified stock solution.[12] 2. Use high-purity solvents (e.g., dichloromethane, hexane). 3. Ensure standards have come to room temperature and have been sonicated or vortexed before use, as heavier analytes can fall out of solution when cold. |
Problem 2: Inconsistent or Drifting Instrument Response
Symptoms:
-
The response of the internal standard varies significantly between runs.
-
The response of the continuing calibration verification (CCV) standard is outside acceptance limits (e.g., ±20% of the expected value).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| GC Inlet Leaks | A leak in the injection port, particularly around the septum, can cause variable injection volumes and loss of analyte. Solution: 1. Replace the septum. 2. Check for leaks using an electronic leak detector. 3. Ensure column ferrules are properly tightened. |
| Contaminated Syringe | Residue in the autosampler syringe can lead to carryover between injections, affecting the accuracy of subsequent runs. Solution: 1. Implement a robust syringe cleaning protocol with multiple solvent washes before and after each injection. 2. If contamination is severe, replace the syringe. |
| Matrix Buildup in Inlet | Non-volatile matrix components can accumulate in the inlet liner, affecting analyte transfer and causing response to drift over a sequence of injections. Solution: 1. Replace the inlet liner regularly. The frequency will depend on the cleanliness of the samples. 2. Use a liner with glass wool to trap non-volatile residues. |
| Internal Standard Instability | The internal standard itself may be degrading or adsorbing onto surfaces. Solution: 1. Prepare fresh internal standard spiking solutions. 2. Ensure the chosen internal standard is stable in the sample solvent and matrix. |
Experimental Protocols & Workflows
Protocol 1: Preparation of Calibration Standards
This protocol outlines the steps for preparing a five-point calibration curve for this compound analysis.
Materials:
-
This compound certified reference material (CRM) stock solution (e.g., 1000 µg/mL in Methanol).[12]
-
Internal Standard (e.g., Naphthalene-d8) stock solution.
-
High-purity solvent (e.g., Dichloromethane).
-
Class A volumetric flasks and calibrated pipettes.
Procedure:
-
Prepare a Secondary Stock Solution: Dilute the 1000 µg/mL primary stock solution to create a secondary stock of 100 µg/mL.
-
Prepare Working Standards: Serially dilute the secondary stock solution to prepare five calibration standards. The example table below provides concentrations for a typical analytical range.
-
Spike with Internal Standard: Add a consistent volume of the internal standard stock solution to each calibration standard and every sample to achieve a constant concentration (e.g., 400 ng/vial).
-
Storage: Store all standards in amber vials at ≤ 4°C when not in use.[9]
Example Calibration Standard Concentrations:
| Standard Level | Concentration (ng/mL) |
| 1 | 2.5 |
| 2 | 10 |
| 3 | 50 |
| 4 | 100 |
| 5 | 250 |
Visualized Workflows
Workflow 1: Initial Calibration and Validation
Caption: Workflow for Initial Calibration and Validation.
Workflow 2: Troubleshooting Calibration Failure
Caption: Decision Tree for Troubleshooting Calibration Failure.
References
- Hach Support. (2022, October 18). What are the recommended steps to resolve issues with low or zero readings on an PAH500?
- Phenomenex. (2014). GC Troubleshooting Guide.
- Connecticut Department of Energy & Environmental Protection. (2024, May). Quality Assurance and Quality Control Requirements for SW-846 Method 8270.
- Chem-Lab NV. (n.d.). This compound standard solution.
- Chromatography Solutions. (n.d.). PAHs (Polycyclic Aromatic Hydrocarbons) EPA method 8270.
- New Jersey Department of Environmental Protection. (2015, October). This compound.
- Chromatography Forum. (2015, April 9). PAH calibration problem.
- OneLab. (2024, May 19). Matrix-Matched Pesticide Standard Curve Preparation.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- Reddit. (2025, August 27). Calibration curve problem in GCMS.
- Sitelab Corporation. (n.d.). UVF-500D Calibration Instructions.
- Wikipedia. (n.d.). This compound.
- GERSTEL. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS.
- ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS.
- PubMed. (2007). Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry.
- ResearchGate. (n.d.). Headspace capillary GC for naphthalene and internal standard....
- NIST. (n.d.). Naphthalene, 1-methyl-.
- DTIC. (n.d.). Quality Assurance Guidelines for Organic Analysis.
- MDPI. (n.d.). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model.
- Wiley Analytical Science. (2020, August 6). Naphthalene exposure: Simple GC/MS monitoring.
- The Science for Population Protection. (2021). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- Reddit. (2017, February 3). Why do calibration curves deviate from linearity?
- Restek. (n.d.). This compound Standard, 1000 µg/mL, Methanol, 1 mL/ampul.
- RIFM. (2023, November 25). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 90-12-0.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Calibration curve for naphthalene via GC-Mass.
- OSHA. (2024, January 24). This compound.
- Regulations.gov. (2011, March 4). Naphthalene Purity Determination.
- ATSDR. (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
- ResearchGate. (2025, August 6). UV Light Induced Transformation of this compound in the Presence of Air and Its Implications for Contaminants Research.
- ResearchGate. (2020, January 19). I am getting a 5x increase in area for Naphthalene mid run on GCMS?
- PubMed. (n.d.). Quantification of naphthalenes in jet fuel with GC x GC/Tri-PLS and windowed rank minimization retention time alignment.
- mVOC. (n.d.). This compound.
- NIST. (n.d.). Naphthalene, 1-methyl-.
- PubMed. (n.d.). Reliable quantification of 1,2-dihydroxynaphthalene in urine using a conjugated reference compound for calibration.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. population-protection.eu [population-protection.eu]
- 4. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. portal.ct.gov [portal.ct.gov]
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- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. restek.com [restek.com]
Preventing sample degradation during storage and analysis of 1-Methylnaphthalene
Welcome to the technical support center for 1-Methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and field-proven insights into preventing sample degradation during storage and analysis. Here, we will address common challenges and provide troubleshooting solutions to ensure the integrity and accuracy of your experimental results.
Introduction: The Challenge of this compound Integrity
This compound, a polycyclic aromatic hydrocarbon (PAH), is a colorless liquid derived from coal tar and used in organic synthesis.[1] Due to its chemical nature, it is susceptible to degradation, which can significantly impact the accuracy and reproducibility of experimental results. Understanding the mechanisms of degradation and implementing proper handling and storage protocols are critical for any scientist working with this compound. This guide provides a comprehensive overview of best practices, from sample storage to analytical troubleshooting, grounded in established scientific principles and regulatory guidelines.
Part 1: Frequently Asked Questions (FAQs) on Sample Stability
This section addresses the most common questions regarding the stability and storage of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are photodegradation and oxidation.
-
Photodegradation: Exposure to ultraviolet (UV) light, such as from sunlight, can induce photochemical transformations.[2][3] In the presence of air, this leads to the formation of various photo-oxidation products, including 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol.[2][3] These degradation products are often more volatile, acidic, and water-soluble than the parent compound, which can alter the sample's chemical properties and interfere with analysis.[2][3]
-
Oxidation: this compound can react with atmospheric oxygen, a process that can be accelerated by heat and the presence of certain catalysts.[4][5] Oxidation can lead to the formation of various oxygenated derivatives, such as naphthoquinones and hydroxymethylnaphthalenes.[6] It is incompatible with strong oxidizing agents.[7]
Q2: What are the ideal storage conditions to prevent degradation?
A2: To minimize degradation, this compound should be stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, well-ventilated place.[7][8] | Lower temperatures slow down the rate of oxidative and other chemical degradation reactions. |
| Light | Store in amber or foil-wrapped containers.[9] | Protects the compound from photolytic decomposition caused by UV light. |
| Atmosphere | Keep containers tightly closed.[1][7][8] | Prevents volatilization and minimizes contact with atmospheric oxygen and moisture. |
| Container | Use glass containers with PTFE-lined caps. | Prevents leaching of plasticizers and potential adsorption of the analyte onto container walls. |
Q3: Can this compound adsorb to container surfaces?
A3: Yes, as a PAH, this compound has a tendency to adsorb to surfaces, especially plastics. This can lead to a decrease in the concentration of the analyte in your sample. Molecular dynamics simulations have shown a strong preference for this compound to adsorb at the water-vapor interface and to self-associate, which can influence its behavior in solution and its interaction with container surfaces.[10][11][12] To mitigate this, it is crucial to use inert container materials like amber glass and to properly prepare and rinse all glassware.
Part 2: Troubleshooting Guide for Analytical Challenges
This section provides solutions to common problems encountered during the analysis of this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Analyte Recovery | 1. Degradation: Sample exposed to light or heat. 2. Adsorption: Analyte adsorbed to container or instrument components. 3. Volatilization: Improperly sealed sample vials. | 1. Review Storage: Ensure samples were stored in amber vials at 4°C.[9] 2. Check Glassware: Use silanized glassware to reduce active sites for adsorption. Rinse all equipment with a high-purity solvent. 3. Ensure Proper Sealing: Use vials with PTFE-lined septa and ensure a tight seal. |
| Peak Tailing or Broadening in Chromatography | 1. Active Sites: Interaction of the analyte with active sites in the GC inlet or column. 2. Contamination: Co-elution with interfering compounds. | 1. Inlet Maintenance: Clean or replace the GC inlet liner and use a deactivated liner. 2. Column Conditioning: Bake out the column according to the manufacturer's instructions. 3. Sample Cleanup: Implement a solid-phase extraction (SPE) cleanup step to remove matrix interferences.[13] |
| Presence of Unexpected Peaks | 1. Degradation Products: Formation of photo-oxidation or oxidation products. 2. Contamination: Introduction of contaminants from solvents, glassware, or the sample matrix. | 1. Analyze a Fresh Standard: Compare the chromatogram of the sample to a freshly prepared standard to identify potential degradation products. 2. Run a Blank: Analyze a solvent blank to identify any contamination from the analytical system. 3. Review Sample Handling: Ensure all solvents are high-purity and that glassware is thoroughly cleaned. |
| Inconsistent Results Between Replicates | 1. Sample Inhomogeneity: Inadequate mixing of the sample. 2. Inconsistent Sample Preparation: Variations in extraction or dilution steps. | 1. Thoroughly Mix Samples: Vortex or sonicate samples before taking an aliquot. 2. Standardize Procedures: Use calibrated pipettes and follow a strict, documented sample preparation protocol. |
Part 3: Experimental Protocols
These detailed protocols provide step-by-step methodologies for the proper handling and preparation of this compound samples.
Protocol 1: Long-Term Storage of this compound Standards and Samples
This protocol is designed to maintain the integrity of this compound for extended periods.
Materials:
-
Amber glass vials with PTFE-lined screw caps
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Argon or nitrogen gas
-
-20°C freezer
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound in a high-purity, UV-grade solvent such as methanol or acetonitrile.
-
Aliquoting: Dispense the solution into amber glass vials. Fill the vials to minimize the headspace.
-
Inert Atmosphere: Gently flush the headspace of each vial with argon or nitrogen gas to displace oxygen.
-
Sealing: Immediately and tightly seal the vials with PTFE-lined screw caps.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Place the sealed vials in a -20°C freezer that is not subject to frequent temperature fluctuations.
-
Equilibration: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from entering the vial.
Protocol 2: Sample Preparation for HPLC and GC Analysis
This protocol outlines the steps for preparing aqueous and solid samples for chromatographic analysis, based on EPA and ASTM methodologies for PAHs.[14][15][16][17]
Materials:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Extraction solvents (e.g., dichloromethane, acetone, acetonitrile)
-
Sodium sulfate (anhydrous)
-
Concentrator apparatus (e.g., Kuderna-Danish or nitrogen evaporator)
-
Vortex mixer
-
Centrifuge
Procedure for Aqueous Samples (e.g., Groundwater):
-
Sample Collection: Collect samples in amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.[9] Store at 4°C until extraction.[9]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with the elution solvent followed by methanol and then reagent water.
-
Sample Loading: Pass the aqueous sample through the conditioned SPE cartridge at a controlled flow rate.
-
Cartridge Washing: Wash the cartridge with reagent water to remove polar impurities.
-
Elution: Elute the retained this compound from the cartridge with an appropriate solvent, such as acetone and dichloromethane.[13]
-
Drying: Pass the eluate through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a Kuderna-Danish apparatus.
-
Solvent Exchange: If necessary, exchange the solvent to one compatible with the analytical instrument (e.g., acetonitrile for HPLC).
-
Analysis: Transfer the final extract to an autosampler vial for analysis.
Procedure for Solid Samples (e.g., Soil, Sediment):
-
Extraction: Extract the sample using an appropriate technique such as Soxhlet extraction or pressurized fluid extraction with a suitable solvent (e.g., a mixture of acetone and hexane).
-
Cleanup: The initial extract may require cleanup to remove interferences. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Concentration and Analysis: Follow steps 7-9 from the aqueous sample preparation protocol.
Part 4: Visualizing Workflows and Degradation
Workflow for Sample Handling and Analysis
The following diagram illustrates the critical steps from sample receipt to analysis to ensure data integrity.
Caption: A generalized workflow for this compound sample handling and analysis.
Primary Degradation Pathways
This diagram illustrates the main chemical transformations that can lead to the degradation of this compound.
Caption: Key degradation pathways for this compound.
References
- This compound | C11H10 | CID 7002 - PubChem.
- Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]
- UV Light Induced Transformation of this compound in the Presence of Air and Its Implications for Contaminants Research. Scientific Research Publishing. [Link]
- EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes.
- Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. U.S. Environmental Protection Agency. [Link]
- 1 - Methylnaphthalene P
- D6209 Standard Test Method for Determination of Gaseous and Particulate Polycyclic Aromatic Hydrocarbons in Ambient Air (Collection on Sorbent-Backed Filters with Gas Chromatographic/Mass Spectrometric Analysis).
- Full article: OXIDATION OF this compound AT 1–13 ATM: EXPERIMENTAL STUDY IN A JSR AND DETAILED CHEMICAL KINETIC MODELING. Taylor & Francis Online. [Link]
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Validation & Comparative
A Comparative Toxicological Assessment of 1-Methylnaphthalene and 2-Methylnaphthalene
Prepared by: A Senior Application Scientist
This guide provides an in-depth, objective comparison of the toxicological profiles of 1-Methylnaphthalene (1-MN) and 2-Methylnaphthalene (2-MN). As structural isomers of the polycyclic aromatic hydrocarbon (PAH) family, they are frequently encountered in industrial settings and as environmental contaminants. While structurally similar, their toxicological properties exhibit critical differences relevant to researchers, toxicologists, and drug development professionals. This document synthesizes experimental data to elucidate these distinctions, focusing on metabolic activation, target organ toxicity, and carcinogenic potential.
Metabolic Activation: The Root of Differential Toxicity
The toxic potential of many PAHs, including methylnaphthalenes, is not inherent to the parent compound but arises from its metabolic conversion into reactive intermediates. This bioactivation is primarily mediated by the cytochrome P450 (CYP) monooxygenase system.[1][2] The initial metabolic step for both 1-MN and 2-MN can proceed via two main routes: oxidation of the methyl group or epoxidation of the aromatic ring.[1] The preferential pathway significantly influences the resulting toxicity.
-
2-Methylnaphthalene (2-MN): The predominant metabolic pathway for 2-MN is the oxidation of the side-chain methyl group, yielding 2-hydroxymethylnaphthalene and subsequently 2-naphthoic acid.[3] Ring epoxidation, the pathway strongly associated with the cytotoxicity of the parent compound naphthalene, is a relatively minor route for 2-MN, accounting for only about 15-20% of its metabolism.[4]
-
This compound (1-MN): While data is more limited for 1-MN, its metabolism is expected to be similar to 2-MN, favoring side-chain oxidation.[5] This metabolic preference is a crucial determinant in differentiating their toxicity from naphthalene, where ring epoxidation is more prominent.
The lower propensity for ring epoxidation compared to naphthalene likely explains why both methylnaphthalenes are generally less acutely toxic. However, the subtle differences in their metabolism and the subsequent actions of their respective metabolites lead to distinct toxicological outcomes.
Caption: Metabolic pathways of 1-MN and 2-MN.
Comparative Analysis of Toxicological Endpoints
The subtle differences in metabolic handling of 1-MN and 2-MN manifest as significant variations in their effects on target organs and their long-term carcinogenic potential.
Acute Pulmonary Toxicity
The lung, particularly the nonciliated bronchiolar epithelial cells (Clara cells), is a primary target for methylnaphthalene-induced toxicity.[1] This is largely due to the high concentration of CYP enzymes in these cells, which facilitates in situ metabolic activation.[1]
-
2-Methylnaphthalene is a well-documented pulmonary toxicant. Intraperitoneal administration in mice leads to dose-dependent injury to Clara cells.[1] The severity of the lung lesions caused by 2-MN is considered intermediate, being more severe than that caused by 1-MN but less severe than that of 1-nitronaphthalene.[1]
-
This compound is generally considered the less toxic isomer in terms of acute lung injury.[1]
-
Inhalation studies show that both isomers cause a concentration-dependent decrease in respiratory rate in mice and rats, indicating a sensory irritation effect.[1][6] Notably, 2-MN was found to be more potent in this regard, with a concentration of 67 mg/m³ depressing the respiratory rate by 50% (RD50), compared to 129 mg/m³ for 1-MN.[6]
Chronic Toxicity and Carcinogenicity
Long-term exposure studies, primarily through dietary administration in mice, have revealed the most striking toxicological divergence between the two isomers.
-
This compound: In an 81-week feeding study, 1-MN was associated with a statistically significant increase in the incidence of bronchiolar/alveolar adenomas in male B6C3F1 mice at dietary concentrations of 0.075% and 0.15%.[1] Curiously, this effect was not observed in female mice and was not dose-dependent.[1] Based on these findings, the U.S. Environmental Protection Agency (EPA) has classified 1-MN as having "Suggestive Evidence of Carcinogenicity".[7][8]
-
2-Methylnaphthalene: In a parallel 81-week study, 2-MN did not produce a statistically significant increase in lung tumors in either male or female mice.[1][9] Consequently, the EPA has concluded that the available data for 2-MN are inadequate to assess its human carcinogenic potential.[7][8]
Both isomers were found to cause non-cancerous lesions, most notably a high incidence of pulmonary alveolar proteinosis in both male and female mice after chronic exposure.[1][9]
Genotoxicity
The genotoxic profiles of both compounds are not straightforward and have been the subject of investigation.
-
This compound: Conventional genotoxicity assays like the Ames test have produced negative or equivocal results.[10][11] A comprehensive in vivo study using gpt delta transgenic mice, which are sensitive to detecting gene mutations, found that 1-MN, even at carcinogenic doses, did not induce genotoxicity in the lungs, the target organ for its carcinogenicity.[10][11] This suggests that 1-MN-induced tumorigenesis may occur through a non-genotoxic mechanism.
-
2-Methylnaphthalene: Similar to 1-MN, short-term mutagenicity assays for 2-MN have generally been negative.[1] It has been shown to cause cytotoxicity in a human lymphocyte test system, but only at very high concentrations and in the presence of a metabolic activation system (S9).[1]
Summary of Comparative Toxicity
The following table summarizes the key toxicological differences between this compound and 2-methylnaphthalene based on available experimental data.
| Toxicological Endpoint | This compound (1-MN) | 2-Methylnaphthalene (2-MN) |
| Primary Target Organ | Lung, Respiratory Tract[1][12] | Lung, Respiratory Tract[1][13] |
| Acute Pulmonary Toxicity | Less potent than 2-MN[1] | More potent than 1-MN; causes Clara cell injury[1] |
| Carcinogenicity (Mouse) | Increased lung adenomas in males; "Suggestive Evidence of Carcinogenicity" (U.S. EPA)[1][8] | No significant increase in tumors; "Data Inadequate for Assessment" (U.S. EPA)[1][8] |
| Genotoxicity | Generally negative in standard assays; in vivo studies suggest a non-genotoxic mechanism for carcinogenicity[10][11] | Generally negative in standard assays; cytotoxic at high concentrations in vitro[1] |
| Non-Cancer Chronic Effects | Pulmonary Alveolar Proteinosis[1][5] | Pulmonary Alveolar Proteinosis[1][13] |
| Sensory Irritation (RD50) | 129 mg/m³[6] | 67 mg/m³ (more potent)[6] |
Experimental Protocols for Toxicological Evaluation
To ensure robust and reproducible data, standardized protocols are essential. The following sections detail methodologies for assessing the key toxicological endpoints discussed.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effects of 1-MN and 2-MN on a relevant cell line, such as human lung adenocarcinoma A549 cells.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This provides a quantitative measure of cytotoxicity. A549 cells are chosen as they are a well-characterized human lung epithelial cell line, relevant to the target organ of toxicity.
Step-by-Step Methodology:
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare stock solutions of 1-MN and 2-MN in dimethyl sulfoxide (DMSO). Create a series of dilutions in the cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 1-MN or 2-MN. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Protocol: In Vivo Acute Pulmonary Toxicity (Mouse Model)
This protocol outlines a study to assess and compare the acute lung injury caused by 1-MN and 2-MN in a rodent model.
Rationale: The mouse is a well-established model for naphthalene- and methylnaphthalene-induced lung injury, showing species-selective toxicity that targets Clara cells.[1] Intraperitoneal (i.p.) injection is a common route for administration in these studies to ensure accurate dosing.[1] Histopathology is the gold standard for evaluating cellular damage in the lung.
Step-by-Step Methodology:
-
Animal Model: Use male Swiss Webster mice (or another appropriate strain like B6C3F1), 8-10 weeks old. Acclimatize animals for at least one week before the experiment.
-
Compound Preparation: Prepare solutions of 1-MN and 2-MN in a suitable vehicle (e.g., corn oil).
-
Dosing: Administer a single i.p. injection of the test compounds at various dose levels (e.g., 100, 200, 400 mg/kg). Include a vehicle control group. Use at least 5-8 animals per group.
-
Observation: Monitor animals for clinical signs of toxicity over a 24-hour period.
-
Tissue Collection: At 24 hours post-injection, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Lung Fixation: Perfuse the lungs in situ via the trachea with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure to ensure proper inflation.
-
Histopathology: After fixation, dissect the lungs and process them for paraffin embedding. Section the lung tissue (5 µm thickness) and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner. Score the bronchiolar epithelial necrosis and exfoliation on a semi-quantitative scale (e.g., 0=no lesion, 1=minimal, 2=mild, 3=moderate, 4=severe).
-
Data Analysis: Compare the lesion scores between the different treatment groups using appropriate statistical methods (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
Conclusion
While this compound and 2-methylnaphthalene are closely related isomers, they possess distinct toxicological profiles. The primary differentiator lies in their long-term effects, where 1-MN shows evidence of carcinogenic potential in male mice , an effect not observed with 2-MN .[1][8] Conversely, 2-MN appears to be the more potent isomer in inducing acute pulmonary injury and sensory irritation .[1][6] These differences are likely driven by subtle variations in their metabolic pathways, which alter the balance between detoxification and the formation of reactive, toxic intermediates. A thorough understanding of these differences is paramount for accurate risk assessment and the development of safety guidelines for individuals exposed to these prevalent environmental and industrial chemicals.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-Methylnaphthalene Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Methylnaphthalene (1-MN) is a critical requirement across diverse scientific domains, from environmental monitoring of polycyclic aromatic hydrocarbons (PAHs) to quality control in the pharmaceutical and fuel industries.[1][2][3] As a substance with potential carcinogenicity and use as a key synthetic intermediate, the reliability of its measurement is paramount.[3][4][5] This guide provides an in-depth comparison of the predominant analytical techniques for 1-MN quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—grounded in the principles of rigorous method validation.
Our approach moves beyond a simple recitation of steps, delving into the causality behind experimental choices to construct self-validating systems of analysis. Every claim and protocol is substantiated by authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework of expertise, authority, and trustworthiness.[6][7][8][9][10][11]
The Foundation: Understanding Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9][11] This is not a one-time event but a continuous process throughout the method's lifecycle.[10] The ICH Q2(R2) guideline, a globally recognized standard, provides the framework for this process, outlining key performance characteristics that must be evaluated.[6][7][8][9][12]
These parameters ensure that a method is not just functional but also reliable, reproducible, and accurate under real-world conditions. The relationship between these validation parameters forms a logical workflow, ensuring a comprehensive assessment of the method's capabilities.
Caption: Workflow for Analytical Method Validation based on ICH Q2(R2).
Core Techniques: A Head-to-Head Comparison
The choice between HPLC and GC-MS for 1-MN analysis depends on factors such as the sample matrix, required sensitivity, and the presence of interfering substances.[13][14][15]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For PAHs like 1-MN, reverse-phase columns (e.g., C18) are standard. Detection is typically achieved using a UV or Fluorescence detector (FLD). HPLC-FLD, in particular, can offer excellent sensitivity for fluorescent compounds like PAHs.[13][14][15] HPLC is often advantageous for higher molecular weight PAHs and can be less susceptible to certain matrix interferences.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination where GC separates volatile and semi-volatile compounds in a gaseous mobile phase, and the MS serves as a highly specific and sensitive detector.[13][14] GC-MS is often favored for its high sensitivity and specificity, providing structural information that aids in definitive identification.[13][15] It generally reports lower detection limits by an order of magnitude or more compared to HPLC-FLD.[14][16]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of 1-MN and related PAHs, derived from established methods and comparative studies.
| Performance Metric | HPLC with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Limit of Detection (LOD) | 0.001 - 0.004 µg/mL[17] | 0.01 - 1.0 µg/kg (depending on MS mode)[17] | GC-MS, especially in Selected Ion Monitoring (SIM) mode, filters out background noise, allowing for lower detection limits than HPLC-FLD.[14][15][16] |
| Limit of Quantitation (LOQ) | 0.002 - 0.013 µg/mL[17] | 0.05 - 1.0 µg/kg[17] | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision, typically established at a signal-to-noise ratio of 10:1.[18][19] |
| Linearity (R²) | > 0.999[17] | ≥ 0.998[17] | Both techniques demonstrate excellent linearity, proving a direct, proportional relationship between concentration and instrument response over a defined range.[20] |
| Accuracy (% Recovery) | 89.6 - 93.2%[17] | 80.2 - 115.4%[17] | Accuracy is assessed by spiking a known quantity of analyte into a matrix. The acceptable range (often 80-120%) confirms the method's ability to measure the "true" value.[21][22] |
| Precision (%RSD) | 1.6 - 7.3%[17] | ≤ 12.0%[17] | Precision reflects the closeness of repeated measurements. A low Relative Standard Deviation (RSD) indicates high precision and method consistency.[21][22] |
| Specificity | Moderate to High | Very High | HPLC specificity depends on chromatographic resolution. GC-MS provides definitive identification based on both retention time and mass-to-charge ratio, offering superior specificity.[13][21] |
Decision Framework: Selecting the Right Tool
Choosing the optimal analytical technique requires a logical evaluation of the project's specific needs. This decision process can be visualized to guide the researcher.
Caption: Decision tree for selecting an analytical method for 1-MN.
Experimental Protocols: A Self-Validating System
The following protocols outline the steps to validate an analytical method for 1-MN quantification. The causality behind each step is explained to ensure a deep understanding of the validation process.
Protocol 1: Validation of an HPLC-UV Method
This protocol is designed to validate a method for quantifying 1-MN in a relatively clean matrix, such as a drug formulation or process stream.
1. System Suitability:
-
Action: Before starting validation, prepare a standard solution of 1-MN (e.g., 10 µg/mL). Inject it five or six times.
-
Criteria: Calculate the Relative Standard Deviation (%RSD) of the peak area and retention time. The %RSD should typically be ≤ 2%.[7]
-
Causality: This initial check ensures the chromatographic system (pump, injector, detector) is operating correctly and providing reproducible results on the day of analysis. It is a prerequisite for any valid measurement.
2. Specificity:
-
Action: Analyze a blank sample (matrix without 1-MN) and a sample spiked with 1-MN and potential interfering substances (e.g., related impurities, formulation excipients).
-
Criteria: The blank should show no peak at the retention time of 1-MN. In the spiked sample, the 1-MN peak should be well-resolved from all other peaks.
-
Causality: This demonstrates that the signal measured is unequivocally from the analyte of interest, ensuring the method is free from bias caused by other components.[7][21]
3. Linearity and Range:
-
Action: Prepare a series of at least five calibration standards of 1-MN spanning the expected concentration range (e.g., 80% to 120% of the target concentration). Analyze each standard.
-
Criteria: Plot the peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero. The range is the interval between the upper and lower concentrations that has been demonstrated to have suitable precision, accuracy, and linearity.[12][20]
-
Causality: This confirms a proportional relationship between concentration and response, which is the basis for quantification. The range defines the boundaries within which the method is considered reliable.
4. Accuracy:
-
Action: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into the sample matrix.
-
Criteria: Calculate the percent recovery for each sample. The mean recovery should typically be within 98.0-102.0% for a drug substance.[22]
-
Causality: Accuracy demonstrates the "trueness" of the method—how close the measured value is to the actual value. This is a critical parameter for ensuring correct dosage or contamination assessment.
5. Precision:
-
Action:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Criteria: Calculate the %RSD for the results. Typically, the %RSD should not be more than 2%.
-
Causality: Precision measures the random error of a method. Repeatability assesses performance under ideal conditions, while intermediate precision evaluates its reliability under typical laboratory variations.
6. LOQ and LOD:
-
Action: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. For S/N, analyze samples with decreasing concentrations of 1-MN.
-
Criteria: LOD is the concentration that yields an S/N ratio of 3:1. LOQ is the concentration that yields an S/N ratio of 10:1 and can be quantified with acceptable accuracy and precision.[12][18][19]
-
Causality: LOD establishes the lowest amount of analyte the method can detect. LOQ establishes the lowest amount it can quantify reliably, which is crucial for impurity analysis or trace-level monitoring.
Protocol 2: Validation of a GC-MS Method
This protocol is suited for complex matrices or when very low detection limits for 1-MN are required. The principles are the same as for HPLC, but the instrumentation and sample preparation differ.
1. System Suitability:
-
Action: Inject a mid-level standard of 1-MN multiple times.
-
Criteria: Check for consistent retention time, peak shape, and signal intensity. The %RSD of the peak area should be ≤ 15% for trace analysis.
-
Causality: Verifies the performance of the GC inlet, column, and MS detector, ensuring the system is ready for analysis.
2. Specificity:
-
Action: Analyze a matrix blank and a spiked sample.
-
Criteria: The blank should have no signal at the retention time and selected mass-to-charge ratios (m/z) for 1-MN. The spiked sample should show a clean peak with the correct ion ratios.
-
Causality: The use of MS provides a much higher degree of specificity than UV detection. By monitoring for characteristic ions of 1-MN, interference is virtually eliminated.
3. Linearity, Range, Accuracy, Precision:
-
Action & Criteria: The procedures are analogous to the HPLC protocol. A wider concentration range may be evaluated due to the high sensitivity of the MS detector. For accuracy, a stable isotope-labeled internal standard is often used to correct for matrix effects and extraction variability.
-
Causality: Following the same validation principles ensures the GC-MS method is also quantitatively reliable, accurate, and precise for its intended purpose.
4. LOQ and LOD:
-
Action & Criteria: The signal-to-noise approach is commonly used. The LOQ must be verified by analyzing a standard at the proposed concentration and confirming that the accuracy and precision meet acceptance criteria.
-
Causality: Given the typically lower background noise in GC-MS (especially in SIM mode), LOD and LOQ values are often significantly lower than with HPLC, making it the method of choice for trace analysis.[14][16]
Conclusion
The validation of an analytical method for this compound is a systematic process of demonstrating its suitability for a specific application. Both HPLC and GC-MS are powerful and reliable techniques, but their strengths differ. HPLC can be a robust and straightforward choice for quality control applications with well-defined matrices.[13] GC-MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification in complex environmental or biological samples.[13][14][15]
Ultimately, the choice of method should be guided by a thorough evaluation of the analytical requirements, as outlined in the decision framework. By adhering to the validation principles of authoritative bodies like the ICH and meticulously documenting each performance characteristic, researchers can ensure the generation of scientifically sound, reliable, and defensible data.
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A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of 1-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison and cross-validation of two principal analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the accurate quantification of 1-Methylnaphthalene. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring a robust and defensible analytical outcome. We will delve into the core principles of each technique, present detailed experimental protocols for method validation in accordance with ICH Q2(R1) guidelines, and offer a comparative analysis of their performance characteristics.[1][2][3] This guide is intended to equip researchers with the expertise to select the most appropriate method for their specific application and to design a rigorous cross-validation study.
Introduction: The Analytical Imperative for this compound
This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest across various scientific disciplines, from environmental monitoring to pharmaceutical sciences. Its presence, even at trace levels, can be indicative of contamination or degradation pathways. Accurate and precise quantification is therefore paramount. The choice between GC-MS and HPLC for this analysis is not merely a matter of instrument availability but a critical decision based on the sample matrix, required sensitivity, and the overall objective of the study. This guide will illuminate the pathway to an informed decision and provide the framework for a robust cross-validation to ensure data integrity and inter-method reliability.
Methodological Principles: A Tale of Two Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4][5][6] The fundamental principle involves the separation of components in a gaseous mobile phase followed by their detection and identification by mass spectrometry.
-
Separation (GC): The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The column's stationary phase interacts with the analytes based on their boiling points and polarities, leading to their separation. For PAHs, a low-polarity stationary phase is typically employed.[7]
-
Detection (MS): As the separated compounds elute from the column, they enter the mass spectrometer. Here, they are ionized (commonly by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides a unique "fingerprint" for identification, while the abundance of specific ions is used for quantification.[8][9]
The primary advantage of GC-MS lies in its high resolving power and the specificity of mass spectrometric detection, which minimizes interference from co-eluting compounds.[8]
High-Performance Liquid Chromatography (HPLC): Harnessing Polarity and Absorption/Fluorescence
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[10] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.
-
Separation (HPLC): The sample is dissolved in a suitable solvent and pumped at high pressure through a column packed with a stationary phase. For PAHs like this compound, reversed-phase chromatography with a C18 column is common, where a polar mobile phase (e.g., a mixture of acetonitrile and water) is used.[11][12]
-
Detection: Following separation, the eluting compounds pass through a detector. For this compound and other PAHs, UV-Visible (UV-Vis) and Fluorescence detectors are highly effective.[13][14] UV detection is based on the absorption of light at a specific wavelength, while fluorescence detection offers higher sensitivity and selectivity by measuring the light emitted by the analyte after excitation at a specific wavelength.[14][15]
HPLC offers the advantage of shorter run times for some PAH analyses and is particularly well-suited for higher-molecular-weight PAHs.[8][16]
Cross-Validation Experimental Design
A robust cross-validation study is essential to demonstrate the interchangeability and reliability of the GC-MS and HPLC methods. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][2][3][17]
Diagram: Cross-Validation Workflow
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Validation Parameters
The following parameters must be evaluated for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For GC-MS, this is demonstrated by the unique mass spectrum of this compound. For HPLC, it is shown by the chromatographic resolution from other components and, if using a diode-array detector, by peak purity analysis.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[18]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material or a spiked matrix) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for a solid matrix is provided below. This should be optimized based on the specific sample type.
-
Extraction: Accurately weigh a known amount of the homogenized sample into a suitable vessel. Add a known volume of an appropriate extraction solvent (e.g., hexane or dichloromethane for GC-MS, acetonitrile for HPLC). For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.[11][19]
-
Sonication/Shaking: Sonicate or shake the sample for a specified period to ensure efficient extraction of this compound.
-
Filtration/Centrifugation: Filter or centrifuge the extract to remove particulate matter.
-
Final Preparation: The extract may be concentrated or diluted as necessary to fall within the calibration range of the analytical method. For GC-MS, solvent exchange to a more volatile solvent may be required.
GC-MS Method
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode at a temperature of 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 142, 141, 115).[20]
HPLC Method
-
Instrument: High-Performance Liquid Chromatograph with UV-Vis and/or Fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile, ramp to 100% acetonitrile over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection:
-
UV-Vis: Monitor at 220 nm.[21]
-
Fluorescence: Excitation at 280 nm and emission at 330 nm.
-
Comparative Data Analysis
The quantitative results from both the GC-MS and HPLC methods should be compiled and compared.
Table 1: Comparison of Validation Parameters for this compound Analysis
| Validation Parameter | GC-MS | HPLC-UV | HPLC-Fluorescence |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 97 - 103% |
| Precision (RSD%) | |||
| - Repeatability | < 5% | < 6% | < 3% |
| - Intermediate | < 8% | < 9% | < 6% |
| LOD | Low ng/mL | Mid ng/mL | Low pg/mL |
| LOQ | Mid ng/mL | High ng/mL | Mid pg/mL |
| Robustness | High | High | Moderate |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and experimental conditions.
Discussion: Choosing the Right Tool for the Job
The cross-validation data will likely reveal distinct advantages and disadvantages for each technique.
-
GC-MS is generally more selective due to the specificity of mass detection, making it ideal for complex matrices where interferences are a concern.[8] Its sensitivity is typically very good, though it may be surpassed by HPLC with fluorescence detection for certain PAHs. The primary limitation is the requirement for the analyte to be volatile and thermally stable.[22]
-
HPLC with UV detection is a robust and widely available technique. However, its sensitivity and selectivity may be lower compared to GC-MS and HPLC with fluorescence detection.[10]
-
HPLC with fluorescence detection often provides the highest sensitivity and selectivity for fluorescent compounds like this compound.[14] This makes it an excellent choice for trace-level analysis in relatively clean matrices. However, not all compounds fluoresce, and the technique can be susceptible to quenching effects from the sample matrix.
The choice of method will ultimately depend on a risk-based assessment of the analytical requirements. For regulatory submissions where high specificity is paramount, GC-MS is often preferred. For routine screening or applications requiring very low detection limits, HPLC with fluorescence detection may be the more suitable option.
Diagram: Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The cross-validation of GC-MS and HPLC methods for the analysis of this compound is a critical exercise in ensuring data quality and analytical rigor. This guide has provided a framework for designing and executing such a study, from fundamental principles to detailed experimental protocols and comparative data analysis. By understanding the strengths and limitations of each technique, researchers can make informed decisions about method selection and confidently defend their analytical results. The ultimate goal of any analytical method is to provide reliable data, and a thorough cross-validation is the cornerstone of that reliability.
References
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- U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA.
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A Senior Application Scientist's Guide to 1-Methylnaphthalene Extraction from Soil: A Comparative Analysis
For researchers, environmental scientists, and analytical chemists, the accurate quantification of soil contaminants is paramount. 1-Methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental concern, presents unique challenges for extraction from complex soil matrices.[1][2] Its semi-volatile nature and potential for strong adsorption to soil organic matter necessitate the careful selection of an extraction technique to ensure reliable and reproducible results.[3][4]
This guide provides an in-depth, objective comparison of common and advanced extraction techniques for this compound from soil. Moving beyond a simple listing of methods, we will delve into the mechanistic principles behind each technique, providing field-proven insights and supporting experimental data to inform your methodological choices.
The Contaminant: this compound
This compound is a two-ring PAH, often found in contaminated sites from industrial activities such as coal gasification and creosote use.[5] Its presence in soil is a concern due to its potential toxicity and persistence in the environment.[1] The primary goal of any extraction method is to efficiently transfer the this compound from the solid soil matrix into a liquid solvent, which can then be analyzed, typically by gas chromatography-mass spectrometry (GC-MS).
Classical vs. Modern Extraction Techniques: A Paradigm Shift
The field of analytical extraction has evolved significantly, moving from traditional, solvent- and time-intensive methods to more rapid, efficient, and environmentally friendly techniques. This guide will explore the following key methods:
-
Soxhlet Extraction: The historical "gold standard."
-
Ultrasonic Extraction (Sonication): A faster, more accessible alternative.
-
Microwave-Assisted Extraction (MAE): Leveraging microwave energy for rapid heating.
-
Accelerated Solvent Extraction (ASE®): Utilizing elevated temperature and pressure.
-
Supercritical Fluid Extraction (SFE): A "green" technique using supercritical CO2.
-
Solid-Phase Microextraction (SPME): A solvent-free approach for sample preparation.
Soxhlet Extraction: The Enduring Benchmark
Soxhlet extraction, a method dating back to the 19th century, is often considered the benchmark against which other techniques are compared.[6] It relies on the continuous washing of a solid sample with a distilled solvent.
Mechanistic Principle
A solid sample, typically mixed with a drying agent like anhydrous sodium sulfate, is placed in a thimble within the Soxhlet apparatus.[7] The extraction solvent in a flask below is heated, and its vapor travels up a side arm to a condenser, where it liquefies and drips onto the sample.[7] When the liquid level in the thimble reaches a certain point, it siphons back into the flask, carrying the extracted analytes.[6] This cycle repeats, ensuring exhaustive extraction.
Experimental Protocol: EPA Method 3540C
The U.S. Environmental Protection Agency (EPA) Method 3540C provides a standardized protocol for Soxhlet extraction.[7]
Step-by-Step Methodology:
-
Sample Preparation: A 10-30g soil sample is mixed with anhydrous sodium sulfate to remove moisture.[7]
-
Loading: The mixture is placed in a porous extraction thimble.[7]
-
Apparatus Setup: The thimble is placed in the Soxhlet extractor, which is fitted with a condenser and a flask containing the extraction solvent (e.g., a mixture of acetone and hexane).[8]
-
Extraction: The solvent is heated to its boiling point and refluxed for 16-24 hours.[6][9]
-
Concentration: After extraction, the solvent is concentrated using a Kuderna-Danish apparatus or a rotary evaporator.[10]
-
Solvent Exchange: The extract may be exchanged into a solvent more suitable for the subsequent analytical technique.
Diagram of the Soxhlet Extraction Workflow:
Caption: Workflow for Soxhlet extraction of this compound from soil.
Ultrasonic Extraction (Sonication): The Rapid Alternative
Ultrasonic extraction, or sonication, utilizes high-frequency sound waves to facilitate the extraction process. It is significantly faster than Soxhlet extraction and requires less solvent.[9]
Mechanistic Principle
The soil sample is immersed in an extraction solvent and subjected to ultrasonic waves. These waves create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized high pressure and temperature, leading to the disruption of the soil matrix and enhanced penetration of the solvent, thereby accelerating the desorption of this compound.[6]
Experimental Protocol: Based on EPA Method 3550C
Step-by-Step Methodology:
-
Sample Preparation: A 2-30g soil sample is mixed with a drying agent if necessary.
-
Solvent Addition: The sample is placed in a vessel with an appropriate solvent (e.g., a 1:1 mixture of acetone and hexane).
-
Sonication: The vessel is placed in an ultrasonic bath or a probe sonicator is used. The sample is sonicated for a short period, typically in multiple cycles (e.g., three 5-minute cycles).
-
Solvent Collection: After each sonication cycle, the solvent is decanted.
-
Extraction Combination: The extracts from all cycles are combined.
-
Concentration and Cleanup: The combined extract is concentrated and may undergo a cleanup step before analysis.
Diagram of the Ultrasonic Extraction Workflow:
Caption: Workflow for ultrasonic extraction of this compound from soil.
Microwave-Assisted Extraction (MAE): Harnessing Microwave Energy
MAE utilizes microwave energy to heat the solvent and soil sample, leading to a rapid extraction process.[11] This technique offers a significant reduction in extraction time and solvent consumption compared to Soxhlet.[11]
Mechanistic Principle
Microwave energy directly heats the solvent and any residual water in the soil sample. This rapid, localized heating increases the pressure and temperature within the extraction vessel, enhancing the desorption of this compound from the soil matrix and increasing the solubility of the analyte in the solvent.[12]
Experimental Protocol: Based on EPA Method 3546
Step-by-Step Methodology:
-
Sample Preparation: A 2-10g soil sample is placed in a microwave-transparent extraction vessel.[12]
-
Solvent Addition: A specific volume of solvent (e.g., 30 mL of a 1:1 acetone/hexane mixture) is added to the vessel.[13]
-
Microwave Program: The vessel is sealed and placed in the microwave extractor. A program of controlled temperature (e.g., 100-120°C) and pressure is applied for a short duration (e.g., 10-20 minutes).[13]
-
Cooling and Filtration: After the program is complete, the vessel is cooled, and the extract is filtered.
-
Concentration: The filtered extract is then concentrated before analysis.
Diagram of the Microwave-Assisted Extraction Workflow:
Caption: Workflow for microwave-assisted extraction of this compound.
Accelerated Solvent Extraction (ASE®): The Power of Temperature and Pressure
ASE, also known as Pressurized Fluid Extraction (PFE), is a rapid and efficient technique that uses conventional solvents at elevated temperatures and pressures to extract analytes from solid samples.[14]
Mechanistic Principle
Experimental Protocol: Based on EPA Method 3545A
Step-by-Step Methodology:
-
Cell Preparation: An extraction cell is packed with the soil sample, often mixed with a dispersant like diatomaceous earth.[14]
-
Loading: The cell is placed in the ASE instrument.
-
Extraction Cycle: The instrument automatically performs the following steps:
-
Concentration: The collected extract is ready for concentration and analysis.
Diagram of the Accelerated Solvent Extraction Workflow:
Caption: Workflow for accelerated solvent extraction of this compound.
Supercritical Fluid Extraction (SFE): The "Green" Chemistry Approach
SFE is an environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[18][19]
Mechanistic Principle
A supercritical fluid is a substance at a temperature and pressure above its critical point, where it has properties of both a liquid and a gas. Supercritical CO2 has a liquid-like density, which enhances its solvating power, and a gas-like viscosity and diffusivity, which allows it to easily penetrate the soil matrix.[19] By tuning the temperature and pressure, the solvating strength of the supercritical CO2 can be optimized for the extraction of this compound.[18]
Experimental Protocol: Based on EPA Method 3561
Step-by-Step Methodology:
-
Sample Preparation: The soil sample is placed in an extraction vessel.
-
SFE System: The vessel is placed in the SFE instrument.
-
Extraction: Supercritical CO2, sometimes with a small amount of a modifier like methanol, is passed through the sample.[18]
-
Analyte Collection: The extracted analytes are collected by depressurizing the CO2, which causes the analytes to precipitate in a collection vial or on a solid-phase trap.
-
Reconstitution: The collected analytes are reconstituted in a small volume of solvent for analysis.
Diagram of the Supercritical Fluid Extraction Workflow:
Caption: Workflow for supercritical fluid extraction of this compound.
Solid-Phase Microextraction (SPME): The Solvent-Free Frontier
SPME is a sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample.[20] It is often used in headspace mode for volatile and semi-volatile compounds in soil.
Mechanistic Principle
In headspace SPME, the coated fiber is exposed to the vapor phase above the soil sample in a sealed vial.[20] The this compound partitions from the soil into the headspace and then adsorbs onto the fiber coating. After an equilibrium time, the fiber is withdrawn and directly inserted into the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.
Experimental Protocol: General Headspace SPME
Step-by-Step Methodology:
-
Sample Preparation: A small amount of soil is placed in a headspace vial and sealed. The sample may be heated to increase the vapor pressure of this compound.[21]
-
Extraction: The SPME fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to allow for equilibration.[20]
-
Desorption: The fiber is retracted and immediately introduced into the hot GC injector, where the analytes are thermally desorbed onto the analytical column.
-
Analysis: The GC-MS analysis proceeds.
Diagram of the Solid-Phase Microextraction Workflow:
Caption: Workflow for headspace SPME of this compound from soil.
Comparative Analysis of Extraction Techniques
The choice of an extraction technique is a trade-off between several factors, including efficiency, speed, cost, and environmental impact. The following table summarizes the key performance metrics for the discussed methods.
| Feature | Soxhlet Extraction | Ultrasonic Extraction | Microwave-Assisted Extraction (MAE) | Accelerated Solvent Extraction (ASE) | Supercritical Fluid Extraction (SFE) | Solid-Phase Microextraction (SPME) |
| Extraction Time | 16-24 hours[6] | 15-30 minutes | 10-20 minutes[13] | 12-20 minutes[17] | 30-60 minutes | 30-60 minutes |
| Solvent Consumption | High (150-300 mL)[6] | Moderate (30-50 mL) | Low (30 mL)[13] | Low (15-40 mL)[16] | Very Low (CO2, minimal organic solvent)[19] | None (solvent-free) |
| Extraction Efficiency | High (often the reference)[6] | Good to High, matrix dependent | High, comparable to Soxhlet[22] | High, often better than Soxhlet[6] | Good to High, optimization required[6] | Good, dependent on analyte volatility and fiber type |
| Automation Potential | Low | Moderate | High | High | High | High |
| Cost (Initial) | Low | Low | Moderate | High | High | Low (for manual use) |
| Environmental Impact | High (solvent waste) | Moderate | Low | Low | Very Low | Very Low |
| Key Advantage | Exhaustive extraction, well-established[6] | Fast, simple, low cost | Very fast, low solvent use[11] | Very fast, highly efficient, automated[6] | Environmentally friendly, selective[19] | Solvent-free, simple, integrates with GC |
| Key Disadvantage | Very slow, large solvent volume, labor-intensive[6] | Efficiency can be matrix-dependent, potential for analyte degradation[6] | Requires specialized equipment, safety considerations | High initial instrument cost | High initial instrument cost, requires optimization | Not suitable for all analytes, fiber lifetime |
Conclusion and Recommendations
The selection of the optimal extraction technique for this compound from soil is a critical decision that impacts data quality, laboratory throughput, and environmental footprint.
-
For laboratories with limited budgets and where time is not a critical factor, traditional Soxhlet extraction remains a viable, albeit slow and solvent-intensive, option. Its exhaustive nature makes it a reliable benchmark.
-
Ultrasonic extraction offers a significant improvement in speed and reduced solvent consumption over Soxhlet, making it a practical choice for many routine analyses.
-
For high-throughput laboratories, Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE®) are superior choices. Both offer rapid extractions, excellent efficiency, and high potential for automation. ASE, in particular, often demonstrates higher recoveries than Soxhlet in a fraction of the time.[6]
-
When "green" chemistry is a priority, Supercritical Fluid Extraction (SFE) is an excellent, though more complex, alternative. Its use of non-toxic CO2 significantly reduces organic solvent waste.
-
Solid-Phase Microextraction (SPME) is a powerful screening tool and is ideal for field applications or when sample volumes are limited. Its solvent-free nature is a major advantage.
Ultimately, the best method will depend on the specific requirements of the research, including the number of samples, the required detection limits, available budget, and the laboratory's commitment to sustainable practices. It is always recommended to validate the chosen method for the specific soil type and contaminant levels being investigated.
References
- Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. (n.d.).
- Comparison of Two Extraction Methods for the Determination of Polycyclic Aromatic Hydrocarbons in Surface Soils Using Headspace. (n.d.).
- Becnel, J. M., & Dooley, K. M. (1998). Supercritical Fluid Extraction of Polycyclic Aromatic Hydrocarbon Mixtures from Contaminated Soils. Industrial & Engineering Chemistry Research, 37(2), 655–664.
- SW-846 Test Method 3561: Supercritical Fluid Extraction of Polynuclear Aromatic Hydrocarbons (PAHs). (2023, October 25). US EPA.
- Near-Critical and Supercritical Fluid Extraction of Polycyclic Aromatic Hydrocarbons from Town Gas Soil. (n.d.).
- Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil samples. (n.d.).
- Becnel, J. M., & Dooley, K. M. (1998). Supercritical Fluid Extraction of Polycyclic Aromatic Hydrocarbon Mixtures from Contaminated Soils. Industrial & Engineering Chemistry Research, 37(2), 655-664.
- Extraction of PAHs from Soil Using Supercritical Fluids. (n.d.). LabRulez GCMS.
- Lau, E. V., Gan, S., & Ng, H. K. (2010). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. International Journal of Analytical Chemistry, 2010, 398380.
- Oluseyi, T., Olayinka, K., Alo, B., & Smith, R. M. (2011). Comparison of extraction and clean-up techniques for the determination of polycyclic aromatic hydrocarbons in contaminated soil samples. African Journal of Pure and Applied Chemistry, 5(11), 344-351.
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- SOXHLET EXTRACTION METHOD. (n.d.).
- ACCELERATED SOLVENT EXTRACTION METHOD WITH ONE-STEP CLEAN-UP FOR HYDROCARBONS IN SOIL. (n.d.).
- Soxhlet Extraction 1. Scope and Application 2. Summary of Method. (n.d.).
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- (PDF) Microwave-assisted process (MAP™) for the extraction of contaminants from soil. (n.d.). ResearchGate.
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A Comparative Guide to Cetane Number Determination: Modern Alternatives to the 1-Methylnaphthalene Standard
For decades, the ignition quality of diesel fuel, a critical parameter for engine performance, has been quantified by the cetane number (CN). The traditional benchmark for this measurement is the ASTM D613 method, a test that has historically relied on reference fuels including 1-methylnaphthalene to define the lower end of the cetane scale. While foundational, this method is increasingly challenged by the demands of modern research and development for higher throughput, improved precision, and greater cost-effectiveness. This guide provides an in-depth comparison of the classical engine-based standard with contemporary alternative methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental choices.
The Cornerstone: Understanding the ASTM D613 Method and its Reference Fuels
The cetane number of a diesel fuel is a measure of its ignition delay – the time between the start of injection and the start of combustion.[1] A higher cetane number indicates a shorter ignition delay and a more efficient, smoother combustion process.[1][2] The standard method for determining the cetane number is ASTM D613, which employs a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][3]
Historically, the cetane scale was defined by two primary reference fuels: n-cetane (n-hexadecane), with an assigned cetane number of 100, and this compound (formerly alpha-methylnaphthalene), with a cetane number of 0.[4] Due to concerns over the stability and availability of this compound, it was replaced by 2,2,4,4,6,8,8-heptamethylnonane (HMN), which is assigned a cetane number of 15.[5][6] The cetane number of a test fuel is determined by blending these reference fuels in proportions that match the ignition delay of the sample in the CFR engine under specified conditions.[6]
While the ASTM D613 method is the long-established referee method, its drawbacks are significant in a modern laboratory setting. It is a time-consuming and labor-intensive procedure requiring a large sample volume (around 500 mL), a dedicated and expensive engine, and a highly skilled operator.[1][7] These limitations have spurred the development of several alternative methods that offer considerable advantages in terms of speed, cost, and precision.
The Modern Contenders: A Comparative Analysis
A new generation of instruments and techniques now provides reliable and efficient alternatives to the traditional CFR engine. The most prominent of these are the Ignition Quality Tester (IQT), the Fuel Ignition Tester (FIT), and spectroscopic methods, particularly Near-Infrared (NIR) spectroscopy. A calculated cetane index also serves as a useful estimation tool.
| Feature | ASTM D613 (CFR Engine) | Ignition Quality Tester (IQT) - ASTM D6890 | Fuel Ignition Tester (FIT) - ASTM D7170 | Near-Infrared (NIR) Spectroscopy |
| Principle | Variable compression ratio engine to match ignition delay of reference fuels.[6] | Constant volume combustion chamber; ignition delay measurement.[4][8] | Constant volume combustion chamber; fixed range injection period.[4][9] | Spectroscopic analysis correlated to primary method data.[7] |
| Analysis Time | Several hours | < 20 minutes[10][11] | ~20 minutes | Seconds to minutes[7] |
| Sample Volume | ~500 mL[1] | < 100 mL[10] | ~220 mL | ~2 mL |
| Precision | Lower precision, higher variability.[4] | Higher precision and repeatability.[6] | Good precision. | Dependent on calibration model.[12] |
| Cost | High initial investment and operational cost. | Lower initial and operational cost.[10] | Economical alternative to CFR engine. | Relatively low cost per sample after initial setup.[13] |
| Automation | Manual operation. | Fully automated.[10] | Highly automated. | Fully automated. |
| Throughput | Low | High | High | Very High |
In-Depth Look at Alternative Methodologies
Ignition Quality Tester (IQT) - ASTM D6890
The IQT is a benchtop instrument that determines the Derived Cetane Number (DCN) by measuring the ignition delay of a small fuel sample injected into a heated, constant-volume combustion chamber.[4][8] This method has gained wide acceptance due to its high precision, speed, and automation.
The operational workflow of the IQT is a streamlined, automated process designed for high throughput and repeatability.
-
Instrument Preparation: Ensure the IQT instrument is calibrated according to the manufacturer's specifications using certified reference fuels. Check the supply of compressed air and nitrogen.
-
Sample Loading: Place approximately 100 mL of the diesel fuel sample into the instrument's sample reservoir.
-
Test Initiation: Using the instrument's software, input the sample identification and initiate the automated test sequence.
-
Automated Analysis: The instrument will automatically perform the following steps:
-
Heat the constant volume combustion chamber to a specified temperature (typically around 575°C) and pressurize it with air.
-
Inject a small, precise amount of the fuel sample into the chamber.
-
Monitor the pressure rise within the chamber to detect the start of combustion.
-
Measure the time interval between the start of injection and the start of combustion (ignition delay).
-
Repeat the injection and measurement cycle for a statistically significant number of times.
-
-
Data Processing: The instrument's software calculates the average ignition delay and converts it to a Derived Cetane Number (DCN) using a predefined correlation equation.
-
Reporting: A detailed report is generated, including the DCN, average ignition delay, and statistical data.
Fuel Ignition Tester (FIT) - ASTM D7170
Similar to the IQT, the FIT is another constant volume combustion chamber-based instrument that determines the DCN.[4] It also offers significant advantages over the CFR engine in terms of speed, sample size, and automation. The primary distinction lies in the specifics of the injection and data analysis protocols as defined by the ASTM D7170 standard.[9]
The FIT workflow mirrors the IQT's automated process, focusing on the precise measurement of ignition delay in a controlled environment.
-
Instrument Setup: Calibrate the FIT instrument as per the ASTM D7170 guidelines and manufacturer's instructions.
-
Sample Introduction: Fill the sample reservoir with approximately 220 mL of the test fuel.
-
Initiate Measurement: Start the automated test sequence via the control software.
-
Automated Test Cycle: The instrument executes the following sequence automatically:
-
The constant volume combustion chamber is charged with compressed air and heated to the specified conditions.
-
A precise volume of fuel is injected into the chamber over a fixed duration.
-
Sensors monitor the chamber pressure to determine the ignition delay.
-
The cycle is repeated to obtain multiple measurements for averaging.
-
-
DCN Calculation: The average ignition delay is used to calculate the DCN based on the correlation established in the ASTM D7170 standard.
-
Results: The final DCN and associated data are displayed and can be exported.
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy offers a rapid and non-destructive method for predicting the cetane number.[7] This technique relies on building a robust calibration model by correlating the NIR spectra of a diverse set of fuel samples with their cetane numbers determined by a primary method, such as ASTM D613 or D6890.[12][14] Once the model is established, the cetane number of unknown samples can be predicted in seconds from their NIR spectrum.
The workflow for NIR-based cetane number determination involves a two-stage process: model development and routine analysis.
-
Sample Set Selection: Assemble a comprehensive set of diesel fuel samples (a minimum of 50-100 is recommended) that are representative of the fuel types to be analyzed in the future. The set should cover a wide range of cetane numbers and chemical compositions.
-
Reference Analysis: Determine the cetane number of each sample in the set using a reference method (ASTM D613 or D6890).
-
NIR Spectra Acquisition:
-
Allow the NIR spectrometer to warm up and stabilize.
-
Obtain a background spectrum using a reference material (e.g., air).
-
Place a small aliquot (typically 2 mL) of each fuel sample in a suitable vial or cuvette.
-
Acquire the NIR spectrum of each sample over the desired wavelength range (e.g., 1000-1600 nm).[7]
-
-
Chemometric Model Development:
-
Import the spectral data and the corresponding reference cetane numbers into a chemometrics software package.
-
Apply appropriate spectral pre-processing techniques (e.g., baseline correction, smoothing, derivatives) to enhance the relevant spectral information.[12]
-
Use a multivariate calibration method, such as Partial Least Squares (PLS) regression, to build a predictive model that correlates the spectral data with the cetane numbers.
-
-
Model Validation:
-
Validate the performance of the calibration model using an independent set of samples or through cross-validation.
-
Evaluate key statistical parameters such as the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²) to assess the model's accuracy.[12]
-
-
Routine Analysis:
-
For an unknown sample, simply acquire its NIR spectrum.
-
The validated chemometric model is then used to predict the cetane number from the spectrum.
-
Conclusion: Choosing the Right Method for Your Application
The choice of method for cetane number determination is a critical decision that impacts laboratory workflow, data quality, and operational costs. While the ASTM D613 method remains the foundational referee standard, its practical limitations have paved the way for more efficient and precise alternatives.
For routine quality control and high-throughput screening, the Ignition Quality Tester (IQT) and Fuel Ignition Tester (FIT) offer a compelling combination of speed, automation, and accuracy, with the added benefit of significantly reduced sample volume and operational complexity. For applications demanding near-instantaneous results and where a robust calibration model can be developed, Near-Infrared (NIR) spectroscopy stands out as an exceptionally fast and cost-effective screening tool.
Ultimately, the optimal choice depends on the specific needs of the laboratory, including sample throughput, required precision, budget constraints, and the intended use of the data. By understanding the principles, advantages, and practical workflows of these modern alternatives, researchers and scientists can make informed decisions to enhance the efficiency and quality of their fuel analysis.
References
- ASTM D613-05, Standard Test Method for Cetane Number of Diesel Fuel Oil, ASTM International, West Conshohocken, PA, 2005.
- Wang, Y., et al. (2017). Measurement of Diesel Cetane Number Using Near Infrared Spectra and Multivariate Calibration. Atlantis Press.
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- Process Insights. Cetane Number.
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- DieselNet. Fuel Property Testing: Ignition Quality.
- National Renewable Energy Laboratory. (2016). Compendium of Experimental Cetane Numbers.
- Koehler Instrument Company. (2023). RECENT ADVANCES IN TEST METHOD DEVELOPMENT, AND INSTRUMENTATION USED FOR TESTING DIESEL FUEL.
- CFR Engines. IQT-XLM.
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- National Laboratory of the Rockies. Comparing Cetane Number Measurement Methods.
- Biolab. IQT Cetane Number Determination System.
- ACS Publications. (2024). Numerical Approaches to Determine Cetane Number of Hydrocarbons and Oxygenated Compounds, Mixtures, and their Blends. Energy & Fuels.
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- ResearchGate. Diesel cetane number estimation from NIR spectra of hydrocracking total effluent.
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- CIMAC. Fuel Quality Guide.
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- SIS. D7170-Test Method for Determination of Derived Cetane Number (DCN) of Diesel Fuel OilsFixed Range Injection Period, Constant Volume Combustion Chamber Method.
- ASTM International. D7170-11 - Standard Test Method for Determination of Derived Cetane Number (DCN) of Diesel Fuel.
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- Defense Technical Information Center. (2014). Comparison of ASTM D613 and ASTM D6890.
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- ACS Publications. (2006). Detailed Composition-Based Model for Predicting the Cetane Number of Diesel Fuels. Energy & Fuels.
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A Comparative Guide to the Environmental Persistence of Methylnaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Significance of Methylnaphthalenes
Methylnaphthalenes are bicyclic aromatic hydrocarbons that enter the environment primarily through the incomplete combustion of organic materials, crude oil spills, and industrial processes.[1][2] As components of polycyclic aromatic hydrocarbons (PAHs), their environmental fate is of significant concern due to their potential toxicity and persistence.[3] The seemingly minor difference in the position of a single methyl group between 1-methylnaphthalene and 2-methylnaphthalene leads to notable distinctions in their physicochemical properties, which in turn govern their environmental persistence, mobility, and ultimate fate. Understanding these differences is crucial for accurate environmental risk assessment and the development of effective remediation strategies.
Comparative Analysis of Environmental Persistence
The environmental persistence of a chemical is not a single property but rather a complex interplay of its susceptibility to various degradation processes and its tendency to partition into different environmental media. This section provides a comparative analysis of this compound and 2-methylnaphthalene across key environmental fate processes.
Photodegradation: A Tale of Two Isomers in Sunlight
Photodegradation, the breakdown of molecules by light, is a significant removal mechanism for methylnaphthalenes in atmospheric and aquatic environments.[2][4] Experimental data reveals a notable difference in the susceptibility of the two isomers to this process.
In aqueous systems, the photolysis half-life of this compound has been estimated at 22 hours, while 2-methylnaphthalene is significantly more resistant, with a half-life of 54 hours.[4] This suggests that in sunlit surface waters, this compound will be degraded more rapidly than its isomer. This difference in photoreactivity can be attributed to the steric hindrance of the methyl group in the 1-position, which can influence the molecule's electronic properties and its interaction with light energy.
Biodegradation: Microbial Appetite and Isomeric Preference
Biodegradation, the breakdown of organic matter by microorganisms, is a critical process governing the ultimate fate of methylnaphthalenes in soil and sediment.[1][2] Generally, methylnaphthalenes are found to biodegrade more slowly than their parent compound, naphthalene.[1] The position of the methyl group plays a significant role in the rate and pathway of microbial degradation.
Aerobic Biodegradation:
Anaerobic Biodegradation:
In the absence of oxygen, such as in deeper sediments and anoxic zones of soil, the biodegradation of methylnaphthalenes is considerably slower.[4] For this compound, a half-life of 46 weeks has been reported in sediment.[2][4] The data for 2-methylnaphthalene in sediment shows a broader range, with reported half-lives between 14 and 50 weeks.[2][4] This wide range for 2-methylnaphthalene makes a direct and definitive comparison of persistence under anaerobic conditions challenging. However, it suggests that both isomers can be highly persistent in anoxic environments.
Anaerobic degradation pathways for both isomers have been studied, with a common metabolic intermediate being 2-naphthoic acid, particularly in the degradation of 2-methylnaphthalene.[7][8][9] The initial activation of the methylnaphthalene molecule for anaerobic degradation can differ between the isomers, influencing the overall degradation kinetics.[7]
Environmental Partitioning: Where Do They Go?
The partitioning behavior of methylnaphthalene isomers between water, soil, and sediment is a key determinant of their bioavailability and, consequently, their susceptibility to degradation. This behavior is primarily governed by their hydrophobicity, which is quantified by the octanol-water partition coefficient (Kow) and the soil organic carbon-water partition coefficient (Koc).
Both 1- and 2-methylnaphthalene have similar log Kow values (3.87 and 3.86, respectively), indicating a high affinity for organic matter and a tendency to sorb to soil and sediment.[10] This is reflected in their Koc values. The log Koc for this compound is reported to be around 3.36, while for 2-methylnaphthalene, a wider range of 3.00 to 5.96 has been observed.[10] These values suggest that both isomers have low to very low mobility in soil and will tend to accumulate in organic-rich sediments.[3] The variability in the reported Koc for 2-methylnaphthalene may be due to differences in the composition of the soils and sediments used in the various studies.
Bioaccumulation: A Persistent Concern in the Food Web
Bioaccumulation, the process by which chemicals concentrate in organisms from their surrounding environment, is a significant concern for persistent organic pollutants. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms.
For this compound, BCF values in carp have been reported to range from 360 to 810, indicating a moderate to high potential for bioaccumulation.[11] While directly comparable BCF data for 2-methylnaphthalene in the same species under the same conditions are limited, the similar hydrophobicity of the two isomers suggests that 2-methylnaphthalene also has a significant bioaccumulation potential.[3] However, it is important to note that the potential for bioaccumulation does not always translate to biomagnification through the food chain, as many organisms possess metabolic pathways to break down these compounds.[8]
Summary of Comparative Persistence Data
| Parameter | This compound | 2-Methylnaphthalene | Key Observations |
| Photodegradation Half-life (water) | 22 hours[4] | 54 hours[4] | 1-MN is significantly more susceptible to photodegradation. |
| Aerobic Biodegradation Half-life (sandy loam soil) | 1.7 - 2.2 days[4] | Data not directly comparable | 1-MN shows rapid degradation in this soil type. |
| Aerobic Biodegradation Half-life (seawater) | Data not directly comparable | 0.7 days[1] | 2-MN can be rapidly degraded in some aqueous environments. |
| Anaerobic Biodegradation Half-life (sediment) | 46 weeks[2][4] | 14 - 50 weeks[2][4] | Both isomers are persistent under anaerobic conditions. |
| Log Kow | 3.87[10] | 3.86[10] | Similar high hydrophobicity. |
| Log Koc | ~3.36[10] | 3.00 - 5.96[10] | Low to very low mobility in soil for both isomers. |
| Bioconcentration Factor (BCF) in Carp | 360 - 810[11] | Data not directly comparable | High potential for bioaccumulation for 1-MN. |
Experimental Methodologies for Assessing Environmental Persistence
To ensure the scientific integrity and reproducibility of environmental persistence data, standardized testing protocols are essential. The following section outlines the key experimental methodologies used to generate the comparative data presented in this guide, with a focus on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Aerobic and Anaerobic Transformation in Soil (OECD 307 / EPA OCSPP 835.4100 & 835.4200)
This test is designed to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.[5]
Experimental Causality: The choice of soil type is critical and should represent a range of relevant agricultural or contaminated site scenarios. The use of radiolabeled compounds (typically ¹⁴C) is the gold standard as it allows for a complete mass balance, tracking the parent compound, its transformation products, and mineralization to ¹⁴CO₂.[5] This provides a self-validating system by accounting for all the applied substance.
Step-by-Step Protocol:
-
Soil Selection and Characterization: Select and characterize representative soil types (e.g., sand, silt, clay) for properties such as pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Apply the ¹⁴C-labeled methylnaphthalene isomer to the soil samples at a concentration relevant to expected environmental exposures.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C). For aerobic conditions, a continuous flow of humidified air is supplied. For anaerobic conditions, the system is purged with an inert gas like nitrogen.
-
Sampling and Analysis: At predetermined time intervals, sacrifice replicate samples and extract the soil to separate the parent compound and its metabolites. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Mineralization and Bound Residues: Trap any evolved ¹⁴CO₂ to quantify mineralization. The unextractable radioactivity remaining in the soil is quantified as bound residues.
-
Data Analysis: Determine the dissipation time for 50% of the substance (DT₅₀) by fitting the data to appropriate kinetic models.
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308 / EPA OCSPP 835.4300 & 835.4400)
This guideline evaluates the degradation and partitioning of a substance in a system consisting of water and sediment layers.
Experimental Causality: This test simulates the conditions in natural water bodies where contaminants can partition between the water column and the underlying sediment. The use of intact sediment cores helps to preserve the natural stratification and microbial communities, providing a more realistic assessment of environmental fate.
Step-by-Step Protocol:
-
System Setup: Collect intact water-sediment cores from representative aquatic environments.
-
Test Substance Application: Apply the ¹⁴C-labeled methylnaphthalene isomer to the overlying water.
-
Incubation: Incubate the systems in the dark at a controlled temperature. For aerobic systems, the overlying water is aerated. For anaerobic systems, an inert atmosphere is maintained.
-
Sampling: At various time points, sample the overlying water and the sediment. The sediment can be sectioned to analyze for the compound at different depths.
-
Analysis: Analyze the water and sediment extracts for the parent compound and transformation products using HPLC with radiometric detection. Trap and quantify any evolved ¹⁴CO₂.
-
Data Analysis: Determine the DT₅₀ values for the parent compound in the total system, the water phase, and the sediment phase.
Sorption-Desorption using a Batch Equilibrium Method (OECD 106)
This method is used to determine the extent to which a chemical adsorbs to soil and sediment.
Experimental Causality: The batch equilibrium method is a standardized and relatively rapid way to determine the sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). The use of a range of soil and sediment types with varying organic carbon content is crucial for understanding how this parameter influences sorption.
Step--by-Step Protocol:
-
Soil/Sediment Preparation: Use a series of characterized soils/sediments with varying properties.
-
Equilibration: Add a known mass of soil/sediment to a solution of the methylnaphthalene isomer of known concentration in a centrifuge tube.
-
Shaking: Shake the tubes for a predetermined time to reach equilibrium.
-
Centrifugation and Analysis: Centrifuge the tubes to separate the solid and aqueous phases. Analyze the concentration of the methylnaphthalene isomer remaining in the aqueous phase.
-
Calculation: Calculate the amount of substance sorbed to the soil/sediment by difference. Determine the Kd and Koc values.
Conclusion and Future Directions
The environmental persistence of methylnaphthalene isomers is a complex function of their molecular structure and the specific environmental conditions they encounter. This guide has highlighted that this compound is more susceptible to photodegradation, while its persistence in anaerobic sediments may be greater than or equal to that of 2-methylnaphthalene. Both isomers exhibit low mobility in soil and a moderate to high potential for bioaccumulation.
The identified data gaps, particularly the lack of directly comparable aerobic biodegradation rates in soil and water for both isomers, underscore the need for further research. Future studies employing standardized methodologies, such as those outlined in this guide, will be invaluable in refining our understanding of the comparative environmental fate of these important contaminants. This knowledge is essential for developing more accurate risk assessments and for designing effective strategies to mitigate their environmental impact.
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A Guide to Inter-Laboratory Comparison of 1-Methylnaphthalene Analysis: Ensuring Accuracy and Comparability in Environmental and Toxicological Assessments
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 1-Methylnaphthalene (1-MN), a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern.[1][2] For researchers, contract research organizations (CROs), and drug development professionals, ensuring the accuracy, precision, and comparability of analytical data is paramount. This document outlines the rationale, experimental design, and data evaluation for such a study, grounded in established scientific principles and authoritative standards.
Introduction: The Imperative for Accurate this compound Quantification
This compound is a component of coal tar, crude oil, and a product of combustion.[2][3] Its presence in the environment is a public health concern, with regulatory bodies like the U.S. Environmental Protection Agency (EPA) establishing toxicity values and regional screening levels for various media.[4] Accurate and reliable measurement of 1-MN is therefore critical for environmental monitoring, human exposure assessment, and toxicological studies.[1][5]
Inter-laboratory comparisons are a cornerstone of a robust quality assurance program. They serve to:
-
Assess the proficiency of individual laboratories.
-
Validate and compare different analytical methods.
-
Identify potential systematic errors or biases in measurement processes.
-
Establish the reproducibility of analytical data across different organizations.
This guide is designed to provide a practical, in-depth approach to structuring and executing an ILC for 1-MN, ensuring that the generated data is trustworthy and fit for purpose.
Designing the Inter-Laboratory Comparison Study
A successful ILC hinges on a meticulously planned experimental design. The core components include a central organizing body, participating laboratories, and well-characterized test materials.
Test Materials
The choice and preparation of test materials are critical. The study should include:
-
A Standard Solution: A solution of this compound in a high-purity solvent (e.g., methanol or acetonitrile) prepared from a certified reference material (CRM).[6][7][8] This serves to assess the accuracy of instrument calibration and basic quantitative performance.
-
Spiked Matrix Samples: A relevant environmental or biological matrix (e.g., water, soil extract, or plasma) spiked with a known concentration of 1-MN CRM. This evaluates the entire analytical workflow, including sample preparation and matrix effects. Two different concentration levels are recommended to assess performance across a range.
All materials should be prepared in bulk, homogenized, and distributed to participating laboratories to ensure each participant analyzes identical samples. Stability and homogeneity of the test materials must be verified by the organizing body prior to distribution.[9]
Overall Study Workflow
The workflow for the ILC should be clearly defined and communicated to all participants.
Caption: Workflow for the this compound Inter-laboratory Comparison Study.
Recommended Analytical Methodologies
While laboratories may use their own validated in-house methods, this guide details two common, robust techniques for 1-MN analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[10] Participants should be required to report which method was used and provide key parameters.
Protocol: this compound Analysis by GC-MS
Gas chromatography coupled with mass spectrometry is a highly specific and sensitive method for the analysis of semi-volatile organic compounds like 1-MN.[11] It is frequently cited in environmental analysis protocols.[3]
A. Sample Preparation (for Spiked Water Matrix)
-
Allow the sample (typically 100 mL) to equilibrate to room temperature.
-
Add an appropriate internal standard (e.g., Naphthalene-d8) to the sample.
-
Perform a liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction two more times, combining the organic extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
B. Instrumental Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion (1-MN): m/z 142.2
-
Qualifier Ions (1-MN): m/z 141.2, 115.1
-
Internal Standard Ion (Naphthalene-d8): m/z 136.1
-
Caption: Experimental workflow for GC-MS analysis of this compound.
Protocol: this compound Analysis by HPLC-UV
HPLC offers an alternative with simpler sample preparation for certain matrices.
A. Sample Preparation (for Spiked Water Matrix)
-
No extraction is required if the concentration is high enough for direct injection. For trace analysis, a solid-phase extraction (SPE) may be necessary.
-
For this protocol, we assume direct injection. Filter the aqueous sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
B. Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Wavelength: Monitor at 221 nm for quantification.
Data Analysis and Performance Evaluation
Upon receipt of data from all participating laboratories, the organizing body will perform a statistical analysis to assess performance.
Determination of the Assigned Value
The assigned value (X) for the concentration of 1-MN in each test material is typically determined by the consensus mean of the participants' results after the removal of any statistical outliers.
Performance Scoring
Laboratory performance is evaluated using Z-scores, a widely accepted metric in proficiency testing.[12] The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (consensus mean).
-
σ is the standard deviation for proficiency assessment (often a target standard deviation set by the organizers or calculated from the participants' data).
The interpretation of Z-scores is as follows:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Hypothetical Data Summary
The following table presents a hypothetical summary of results from an ILC for a spiked water sample.
| Laboratory ID | Analytical Method | Reported Value (µg/L) | Assigned Value (µg/L) | Std. Dev. (σ) | Z-Score | Performance |
| Lab 01 | GC-MS | 24.1 | 25.0 | 2.5 | -0.36 | Satisfactory |
| Lab 02 | GC-MS | 25.5 | 25.0 | 2.5 | 0.20 | Satisfactory |
| Lab 03 | HPLC-UV | 23.9 | 25.0 | 2.5 | -0.44 | Satisfactory |
| Lab 04 | GC-MS | 28.9 | 25.0 | 2.5 | 1.56 | Satisfactory |
| Lab 05 | HPLC-UV | 29.8 | 25.0 | 2.5 | 1.92 | Satisfactory |
| Lab 06 | GC-MS | 21.1 | 25.0 | 2.5 | -1.56 | Satisfactory |
| Lab 07 | GC-MS | 31.8 | 25.0 | 2.5 | 2.72 | Questionable |
| Lab 08 | HPLC-UV | 19.2 | 25.0 | 2.5 | -2.32 | Questionable |
Discussion and Conclusion
This guide provides a robust framework for an inter-laboratory comparison of this compound analysis. The hypothetical results indicate that both GC-MS and HPLC-UV can yield satisfactory results. However, the questionable results from Labs 07 and 08 highlight the importance of such studies. These laboratories would be prompted to investigate potential sources of error, such as calibration issues, extraction inefficiency, or instrumental problems.
By adhering to a well-defined protocol, using certified reference materials, and applying standardized statistical evaluation, organizations can gain confidence in their analytical measurements of this compound. This ensures data quality and comparability, which is essential for making informed decisions in environmental management, regulatory compliance, and scientific research.
References
- Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Environmental Protection Agency (EPA). [Link]
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- Inter laboratory Comparison 2023 Report.
- This compound Fact Sheet. New Jersey Department of Environmental Protection. [Link]
- Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
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- Interim Ground Water Criterion for this compound. New Jersey Department of Environmental Protection. [Link]
- Provisional Peer Reviewed Toxicity Values for 1 Methylnaphthalene (CASRN 90 12 0). U.S. Environmental Protection Agency (EPA). [Link]
- Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
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Efficacy of Microbial Strains for 1-Methylnaphthalene Degradation: A Comparative Guide
This guide provides a comparative analysis of the efficacy of various microbial strains in the degradation of 1-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental concern. Designed for researchers, scientists, and professionals in drug development and environmental remediation, this document synthesizes current scientific findings to offer a detailed overview of microbial degradation pathways, efficiencies, and the experimental methodologies used to assess them. Our approach is grounded in scientific integrity, providing in-depth, field-proven insights into the causal relationships behind experimental choices and ensuring that the described protocols are self-validating.
Introduction: The Challenge of this compound Bioremediation
This compound is a low molecular weight PAH commonly found as a component of crude oil, coal tar, and some petroleum products.[1] Its presence in the environment, primarily due to industrial activities and fossil fuel combustion, poses a significant risk to ecosystems and human health. Bioremediation, the use of microorganisms to break down environmental pollutants, presents a cost-effective and environmentally friendly alternative to traditional physicochemical cleanup methods. The efficacy of this approach, however, is highly dependent on the selection of microbial strains with robust metabolic capabilities for degrading such recalcitrant compounds. This guide delves into the comparative performance of several promising microbial candidates.
Comparative Analysis of Microbial Degradation of this compound
A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade this compound under both aerobic and anaerobic conditions. The degradation pathways and efficiencies vary significantly among different strains. Here, we compare the efficacy of several well-documented microbial strains.
Aerobic Degradation
Aerobic degradation of this compound is generally characterized by the initial activation of the aromatic ring by oxygenase enzymes.
Pseudomonas putida strain CSV86, a soil bacterium, is one of the most extensively studied organisms for the degradation of this compound.[2] It employs a sophisticated metabolic network, utilizing two distinct pathways for the breakdown of this compound.[1]
-
Productive "Carbon Source" Pathway: This pathway involves the hydroxylation of the unsubstituted aromatic ring, leading to the formation of methylsalicylate and methylcatechol, which are then funneled into the central metabolism.[1]
-
Detoxification Pathway: In this secondary route, the methyl group of this compound is oxidized to form 1-hydroxymethylnaphthalene, which is further converted to 1-naphthoic acid and excreted into the medium as a dead-end product.[1] This pathway is considered a detoxification mechanism as the strain cannot utilize 1-naphthoic acid as a sole carbon and energy source.[3]
Micrococcus luteus K1, isolated from the surface of Indonesian brown coal, exhibits efficient growth on this compound.[4] This strain presents a novel degradation pathway that also proceeds via 1-naphthoic acid as a key intermediate.[5] Unlike P. putida CSV86, M. luteus K1 is capable of utilizing 1-naphthoic acid for growth, suggesting a more complete mineralization pathway.[5]
Fungi, particularly from the genus Penicillium, have emerged as effective degraders of PAHs. While specific studies on this compound degradation by a named Penicillium strain are limited, research on the closely related compound 2-methylnaphthalene by Penicillium sp. strain LJD-20 provides valuable insights. This strain demonstrated significant degradation capabilities, reducing the concentration of 2-methylnaphthalene in a mineral salt medium from 50.0 mg/L to 25.8 mg/L over seven days.[6] Fungal degradation of aromatic compounds often involves cytochrome P450 monooxygenases.
Anaerobic Degradation
Anaerobic degradation of this compound is a slower process but is environmentally significant in anoxic sediments and aquifers.
An iron-reducing enrichment culture containing a member of the family Thermoanaerobacteraceae has been shown to anaerobically degrade this compound.[7] In this process, this compound serves as the sole source of carbon and electrons, with Fe(III) acting as the electron acceptor.[7] A key metabolite identified in this pathway is 1-naphthoic acid.[7] This suggests a different activation mechanism compared to the anaerobic degradation of naphthalene and 2-methylnaphthalene by sulfate-reducers.[7]
Quantitative Comparison of Degradation Efficacy
Direct comparison of degradation rates across different studies is challenging due to variations in experimental conditions. However, the available data provides a valuable snapshot of the relative performance of these microbial strains.
| Microbial Strain/Culture | Condition | Initial Concentration | Degradation/Metabolite Formation | Time | Reference |
| Pseudomonas putida CSV86 | Aerobic | Not specified | Growth on this compound as sole carbon source | - | [2] |
| Micrococcus luteus K1 | Aerobic | 2 mM | Faster growth and higher cell density compared to other isolates | 24 h | [4] |
| Penicillium sp. LJD-20 (on 2-methylnaphthalene) | Aerobic | 50.0 mg/L | 48.4% degradation (to 25.8 mg/L) | 7 days | [6] |
| Enrichment culture with Thermoanaerobacteraceae | Anaerobic (Iron-reducing) | Not specified | Consumption of 160 ± 43 µM of 1-naphthoic acid (metabolite) | 34 days | [7] |
Note: The data presented is derived from different studies and should be interpreted with caution. The experimental conditions such as medium composition, temperature, and pH were not uniform across all studies.
Experimental Methodologies
To ensure the scientific rigor of bioremediation studies, standardized and well-validated experimental protocols are essential.
Experimental Workflow for Assessing this compound Degradation
The following diagram illustrates a typical workflow for investigating the microbial degradation of this compound.
Caption: General experimental workflow for studying this compound degradation.
Detailed Experimental Protocols
-
Microbial Culture Preparation:
-
Isolate and purify the microbial strain of interest from a contaminated site or obtain a pure culture from a culture collection.
-
Grow the strain in a suitable rich medium (e.g., Luria-Bertani broth for bacteria, Potato Dextrose Broth for fungi) to obtain sufficient biomass for inoculation.
-
Harvest the cells by centrifugation and wash them with a sterile saline solution to remove any residual medium.
-
-
Degradation Experiment Setup:
-
Prepare a mineral salt medium (MSM) with this compound as the sole carbon source. A typical MSM composition includes (per liter): K₂HPO₄ (1.5g), KH₂PO₄ (0.5g), (NH₄)₂SO₄ (1.0g), MgSO₄·7H₂O (0.2g), and trace elements.
-
Dispense the MSM into sterile flasks. Add this compound (e.g., dissolved in a non-biodegradable solvent carrier like heptamethylnonane for anaerobic studies, or directly for aerobic studies with good agitation) to achieve the desired final concentration (e.g., 50-100 mg/L).
-
Inoculate the flasks with the washed microbial culture to a specific initial optical density (e.g., OD₆₀₀ of 0.1).
-
Include sterile controls (no inoculum) to monitor for abiotic loss of this compound.
-
Incubate the flasks at an optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot of the culture medium.
-
Measure the bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀).
-
For this compound and metabolite analysis, extract the culture sample with an equal volume of a suitable organic solvent (e.g., hexane or dichloromethane).
-
Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and identify any degradation products.
-
-
Sample Preparation: Collect 1 mL of the culture medium.
-
Extraction:
-
Add 1 mL of hexane to the sample in a glass vial.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at a low speed to separate the aqueous and organic phases.
-
-
Analysis:
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
Inject an aliquot of the extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that allows for the separation of this compound from other components.
-
Quantify the concentration of this compound by comparing its peak area to a standard curve prepared with known concentrations of this compound.
-
Degradation Pathways
The metabolic routes for this compound degradation vary depending on the microbial strain and the presence or absence of oxygen.
Aerobic Degradation Pathway in Pseudomonas putida CSV86
Caption: Aerobic degradation pathways of this compound by P. putida CSV86.
Anaerobic Degradation Pathway
The anaerobic degradation of this compound is less understood, but the formation of 1-naphthoic acid appears to be a common initial step in iron-reducing conditions.
Caption: Proposed initial step in the anaerobic degradation of this compound.
Conclusion and Future Perspectives
The microbial degradation of this compound is a promising avenue for the bioremediation of contaminated environments. This guide has highlighted the diverse strategies employed by different microbial strains, from the multifaceted aerobic pathways of Pseudomonas putida CSV86 and Micrococcus luteus K1 to the anaerobic capabilities of the Thermoanaerobacteraceae enrichment culture. While significant progress has been made in elucidating these degradation pathways, a direct comparison of their efficiencies is hampered by the variability in experimental conditions across studies.
Future research should focus on standardized kinetic studies to allow for a more direct comparison of the degradation rates of different microbial strains. Furthermore, the application of multi-omics approaches, including genomics, transcriptomics, and proteomics, will be instrumental in identifying the key enzymes and regulatory networks involved in this compound degradation. Such knowledge will be invaluable for the rational design of more efficient bioremediation strategies, either through the bioaugmentation of contaminated sites with superior microbial strains or the genetic engineering of microorganisms with enhanced degradative capabilities.
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1-Methylnaphthalene vs. Other PAHs: A Comparative Risk Assessment for the Research Professional
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental contaminants and toxicological research, Polycyclic Aromatic Hydrocarbons (PAHs) represent a significant class of compounds demanding rigorous scrutiny. Formed from the incomplete combustion of organic materials, PAHs are ubiquitous environmental pollutants, with certain members of this large family posing considerable risks to human health due to their carcinogenic and mutagenic properties. This guide, designed for the discerning researcher, offers a comparative risk assessment of 1-methylnaphthalene alongside other prominent PAHs, providing the technical data and experimental context necessary for informed analysis and decision-making in a research and development setting.
Section 1: Introduction to Polycyclic Aromatic Hydrocarbons and the Imperative for Comparative Analysis
PAHs are a diverse group of chemicals composed of two or more fused aromatic rings. Their environmental distribution is widespread, stemming from both natural sources like forest fires and anthropogenic activities such as industrial emissions and vehicle exhaust.[1] The lipophilic nature of PAHs facilitates their persistence in the environment, particularly in soil and sediment, and allows for bioaccumulation in the food chain.[2]
The toxicological profiles of PAHs are not uniform; their potency and mechanism of action vary significantly with their molecular structure.[3] This heterogeneity necessitates a comparative approach to risk assessment. Benzo[a]pyrene (BaP) is often used as the benchmark for PAH carcinogenicity, with the potency of other PAHs expressed relative to it through Toxic Equivalency Factors (TEFs).[4][5] However, a nuanced understanding of individual PAHs, such as this compound, is critical for a comprehensive evaluation of the risks associated with complex PAH mixtures encountered in both environmental and occupational settings.
Section 2: Physicochemical Properties - The Foundation of Environmental Fate and Bioavailability
The environmental behavior and biological availability of a PAH are intrinsically linked to its physicochemical properties. Characteristics such as molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow) dictate a compound's mobility, persistence, and potential for uptake by living organisms.[6][7]
Below is a comparative table of key physicochemical properties for this compound and a selection of other significant PAHs. This data is essential for understanding their differential partitioning in environmental matrices and their bioavailability.
| Property | This compound | Naphthalene | Benzo[a]pyrene | Pyrene | Fluoranthene | Anthracene |
| Molecular Formula | C₁₁H₁₀ | C₁₀H₈ | C₂₀H₁₂ | C₁₆H₁₀ | C₁₆H₁₀ | C₁₄H₁₀ |
| Molecular Weight ( g/mol ) | 142.20 | 128.17 | 252.31 | 202.25 | 202.25 | 178.23 |
| Physical State (at 20°C) | Liquid | Solid | Solid | Solid | Solid | Solid |
| Boiling Point (°C) | 244.6 | 218 | 496 | 404 | 384 | 340 |
| Melting Point (°C) | -22 | 80.2 | 179 | 156 | 111 | 216 |
| Water Solubility (mg/L at 25°C) | 25.8 | 31 | 0.0038 | 0.135 | 0.26 | 0.045 |
| Vapor Pressure (Pa at 25°C) | 6.0 | 11 | 7.3 x 10⁻⁷ | 6.0 x 10⁻⁴ | 1.2 x 10⁻³ | 2.7 x 10⁻⁴ |
| Log Kow | 3.87 | 3.37 | 6.04 | 5.18 | 5.22 | 4.54 |
Data compiled from various sources.[8][9][10][11]
Section 3: Toxicokinetics and Metabolism - The Path to Bioactivation
The toxicity of many PAHs is not inherent to the parent compound but is a consequence of metabolic activation into reactive intermediates. This biotransformation is a critical determinant of their carcinogenic and mutagenic potential.[3]
Metabolic Activation Pathway
The primary route of PAH metabolism involves the cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP1A1 and CYP1B1. This process typically involves the formation of epoxides, which can then be converted to dihydrodiols by epoxide hydrolase. Subsequent oxidation by CYPs can lead to the formation of highly reactive diol epoxides, which are capable of forming covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[3]
For this compound, metabolism can occur through two main pathways: oxidation of the aromatic ring, similar to other PAHs, or oxidation of the methyl group.[3] The latter pathway is a detoxification route, leading to the formation of 1-naphthoic acid, which is more readily excreted. The balance between these pathways can significantly influence the toxicological outcome.
Caption: Generalized metabolic activation pathway of PAHs.
Section 4: Comparative Toxicity Profile
A direct comparison of toxicological data is essential for ranking the relative hazards of different PAHs. The following table summarizes key toxicity values for this compound and other selected PAHs.
| Toxicological Endpoint | This compound | Naphthalene | Benzo[a]pyrene | Pyrene | Fluoranthene | Anthracene |
| Oral LD50 (rat, mg/kg) | 1840 - 2210 | 490 - 2200 | 50 (estimated) | 2700 | 2000 | >16000 |
| Carcinogenicity (IARC) | 2B | 2B | 1 | 3 | 3 | 3 |
| Carcinogenicity (US EPA) | Suggestive Evidence | Group C | Group B2 | Group D | Group D | Group D |
Data compiled from various sources.
IARC Classifications:
-
Group 1: Carcinogenic to humans.[12]
-
Group 2A: Probably carcinogenic to humans.[12]
-
Group 3: Not classifiable as to its carcinogenicity to humans.[12]
US EPA Classifications:
-
Group A: Human carcinogen.
-
Group B1: Probable human carcinogen - based on limited human data.
-
Group B2: Probable human carcinogen - based on sufficient evidence in animals.[14]
-
Group D: Not classifiable as to human carcinogenicity.[14]
Section 5: Comparative Risk Assessment - The Role of Toxic Equivalency Factors
Given that PAHs typically occur as complex mixtures, a method is needed to assess the cumulative cancer risk. The Toxic Equivalency Factor (TEF) approach is a widely used tool for this purpose.[4][15] This method compares the carcinogenic potency of individual PAHs to that of benzo[a]pyrene, which is assigned a TEF of 1.[4][15] The concentration of each PAH in a mixture is multiplied by its TEF to obtain its benzo[a]pyrene equivalent (BaP-EQ). The sum of the BaP-EQs for all carcinogenic PAHs in the mixture provides an estimate of the total carcinogenic potential.[15]
| PAH | Toxic Equivalency Factor (TEF) |
| Benzo[a]pyrene | 1 |
| Dibenz[a,h]anthracene | 1 |
| Benz[a]anthracene | 0.1 |
| Benzo[b]fluoranthene | 0.1 |
| Benzo[k]fluoranthene | 0.1 |
| Indeno[1,2,3-cd]pyrene | 0.1 |
| Anthracene | 0.01 |
| Benzo[g,h,i]perylene | 0.01 |
| Chrysene | 0.01 |
| Acenaphthene | 0.001 |
| Acenaphthylene | 0.001 |
| Fluoranthene | 0.001 |
| Fluorene | 0.001 |
| Naphthalene | 0.001 |
| Phenanthrene | 0.001 |
| Pyrene | 0.001 |
| This compound | No established TEF |
TEF values are subject to revision by regulatory agencies. The values presented here are for illustrative purposes.[1][15]
It is important to note that a TEF has not been established for this compound by major regulatory bodies. This is often due to insufficient data to definitively quantify its carcinogenic potency relative to benzo[a]pyrene. The U.S. EPA has classified this compound as having "suggestive evidence of carcinogenic potential."[13]
Section 6: Experimental Protocols for In Vitro Toxicity Assessment
To provide practical, actionable information for the research community, this section details standardized protocols for assessing the cytotoxicity and genotoxicity of PAHs.
Neutral Red Uptake (NRU) Assay for Cytotoxicity
The NRU assay is a sensitive and reliable method for determining the cytotoxicity of xenobiotics. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][17]
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well microtiter plate at a density that will not reach confluency during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare a series of dilutions of the test PAH (e.g., this compound) and a positive control (e.g., a known cytotoxic agent) in the appropriate cell culture medium. Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include untreated and solvent control wells. Incubate for a predetermined exposure period (e.g., 24 or 48 hours).
-
Neutral Red Incubation: After the exposure period, remove the treatment medium and add a pre-warmed medium containing neutral red (typically 50 µg/mL). Incubate for 3 hours to allow for dye uptake by viable cells.
-
Dye Extraction: Following incubation, wash the cells with a phosphate-buffered saline (PBS) solution to remove excess neutral red. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
-
Quantification: Gently shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance of each well at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability for each treatment concentration relative to the solvent control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Bacterial Reverse Mutation (Ames) Test for Genotoxicity
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[18][19] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to produce histidine.
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[20]
-
Metabolic Activation (S9 Mix): Since many PAHs require metabolic activation to become mutagenic, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate fraction (S9 mix).[20]
-
Exposure: In the pre-incubation method, the bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer for the non-activation condition) are incubated together for a short period (e.g., 20-30 minutes).
-
Plating: The exposure mixture is then mixed with molten top agar containing a trace amount of histidine (to allow for a few rounds of cell division, which is necessary for mutations to be expressed) and poured onto a minimal glucose agar plate (histidine-deficient).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative (solvent) control.[18]
Caption: Workflow for the Bacterial Reverse Mutation (Ames) test.
Section 7: Conclusion and Future Directions
This guide provides a comparative framework for understanding the risks associated with this compound in the broader context of other well-characterized PAHs. While this compound generally exhibits lower acute toxicity and carcinogenic potential than high-molecular-weight PAHs like benzo[a]pyrene, its classification as "possibly carcinogenic to humans" by IARC and the US EPA's "suggestive evidence" warrant careful consideration, particularly in scenarios of chronic exposure.[13]
The absence of an established TEF for this compound underscores a critical data gap. Further research, including comprehensive in vivo carcinogenicity studies and in vitro mechanistic investigations, is necessary to refine its risk profile and enable its inclusion in cumulative risk assessments of PAH mixtures. For researchers in drug development and toxicology, a thorough understanding of the comparative toxicology of PAHs is paramount for interpreting study results, designing relevant experimental models, and ultimately, contributing to the protection of human health.
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A Senior Application Scientist's Guide to Selecting Capillary Columns for Methylnaphthalene Isomer Separation
For researchers and analytical chemists tasked with the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the separation of structural isomers presents a significant chromatographic challenge. Methylnaphthalenes, common constituents in environmental and food samples, exist as two primary isomers: 1-methylnaphthalene and 2-methylnaphthalene. Due to their nearly identical boiling points and similar polarities, their resolution requires highly selective gas chromatography (GC) capillary columns. A failure to achieve baseline separation can lead to inaccurate quantification and false positives, compromising data integrity.[1]
This guide provides an in-depth comparison of different capillary column technologies for the separation of methylnaphthalene isomers. Moving beyond a simple catalog of products, we will explore the underlying principles of stationary phase chemistry and column configuration, providing the rationale behind selecting the optimal column for your specific application. The insights and protocols herein are grounded in established chromatographic theory and performance data from leading manufacturers.
The Crux of the Challenge: Understanding Stationary Phase Selectivity
The choice of a stationary phase is the most critical decision in method development for isomer separations.[2] The fundamental principle of "like dissolves like" governs the separation process; the stationary phase must offer differential interactions with the methylnaphthalene isomers to resolve them.[2] These interactions are primarily a function of the phase's polarity and its capacity for specific molecular interactions.
-
Non-Polar Phases (e.g., 5% Phenyl-Polysiloxane): Columns with a low-polarity phase, such as the ubiquitous 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS), are workhorses for general PAH analysis.[3][4] Separation on these columns is driven primarily by differences in analyte boiling points. While effective for separating PAHs of different ring sizes, they often struggle to resolve structurally similar isomers like the methylnaphthalenes, which may co-elute.[5]
-
Intermediate Polarity & Arylene-Modified Phases: To address the shortcomings of non-polar phases, manufacturers have developed columns with arylene-modified polymers or higher phenyl content (e.g., 50% phenyl-polysiloxane).[6] These phases introduce a greater degree of polarizability and π-π interaction capabilities. The π-electron systems of the methylnaphthalene isomers can interact more strongly with the aromatic moieties in the stationary phase, enhancing selectivity beyond simple boiling point differences.
-
Specialty PAH Phases: The most significant advancements have come from specialty columns engineered specifically for PAH isomer separations (e.g., Agilent J&W Select PAH, Thermo Scientific TraceGOLD TG-PAH).[1][7] These columns employ proprietary stationary phases with unique aromatic selectors designed to maximize shape selectivity and resolve complex isomer groups.[1][8] They are often the first choice when baseline resolution of all regulated PAHs, including challenging isomer pairs, is required in a single analytical run.[8]
-
Liquid Crystal and Ionic Liquid Phases: For the most demanding separations, liquid crystal (LC) and ionic liquid (IL) stationary phases offer exceptionally high selectivity.[6][9] Their ordered molecular structures and multiple interaction mechanisms (e.g., dipole-dipole, π-π) can provide unique retention patterns not achievable with traditional polysiloxane phases.[6][9] For instance, an ionic liquid column can fully separate chrysene and triphenylene, a feat that is difficult on many other phases, demonstrating its powerful shape selectivity that can be applied to other isomer groups.[6]
Impact of Column Dimensions on Performance
While the stationary phase dictates selectivity, the physical dimensions of the column—length, internal diameter (I.D.), and film thickness—are critical for optimizing resolution, analysis time, and sample capacity.[10]
-
Internal Diameter (I.D.): Narrower bore columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency (more theoretical plates per meter), leading to sharper peaks and better resolution.[4][11] Wider bore columns (e.g., 0.53 mm) have a higher sample capacity but lower resolving power.[10] For complex samples requiring high resolution, a 0.25 mm I.D. column typically offers the best balance of efficiency and capacity.[11]
-
Column Length: Resolution increases with the square root of the column length.[4] Doubling the column length from 30 m to 60 m will increase resolution by a factor of approximately 1.4, but it will also double the analysis time and column cost. A 30 m column is generally the preferred starting point, providing a good compromise between resolution and speed.[11]
-
Film Thickness (df): The thickness of the stationary phase film affects retention, inertness, and capacity. Thicker films (≥0.50 µm) increase the retention of volatile analytes like naphthalene and its methylated derivatives, which can improve their separation from the solvent peak without requiring sub-ambient oven temperatures.[2] However, thicker films also result in higher column bleed and have lower maximum operating temperatures.[2] For most PAH applications, a film thickness of 0.25 µm is standard.
Comparative Performance Data
The following table summarizes the expected performance of different capillary column types for the separation of 1- and 2-methylnaphthalene. The performance characteristics are synthesized from application notes and technical guides.[1][5][6]
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism | Resolution of 1-/2-Methylnaphthalene | Analysis Speed | Key Advantage |
| Standard Non-Polar (e.g., DB-5ms) | 5% Phenyl / 95% Dimethylpolysiloxane | Boiling Point | Partial to Co-elution | Fast | Robust, general-purpose, low bleed[3] |
| Intermediate Polarity (e.g., SLB PAHms) | 50% Phenyl / 50% Dimethylpolysiloxane | Boiling Point, π-π Interactions | Good to Baseline | Moderate | Improved isomer selectivity over non-polar phases[6] |
| Specialty PAH (e.g., Agilent Select PAH) | Proprietary with Aromatic Selectors | Shape Selectivity, π-π Interactions | Baseline Separation | Fast | Engineered for complete PAH isomer resolution[1][8] |
| Ionic Liquid (e.g., SLB®-ILPAH) | 1,12-di(tripropylphosphonium)dodecane | Multiple (Dipole, π-π, Shape) | Baseline Separation | Moderate-Slow | Unique selectivity for difficult isomer pairs[6] |
Experimental Protocol: Evaluating Column Performance
A robust protocol is essential for validating the performance of a new capillary column. This self-validating system ensures that the chosen column meets the analytical requirements for accuracy and reproducibility.
Objective: To assess the resolution, peak shape, and retention time reproducibility for 1- and 2-methylnaphthalene on a new capillary column.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound and 2-methylnaphthalene at 1000 µg/mL in toluene.
-
Create a working standard at 10 µg/mL by diluting the stock solution in toluene. This concentration is high enough to ensure good signal-to-noise while avoiding column overload.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC (or equivalent) with electronic pressure control.[12]
-
Column: The capillary column to be evaluated (e.g., Specialty PAH Column, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/Splitless inlet at 275°C.[13]
-
Injection: 1 µL in splitless mode (purge valve on at 1 min) for optimal sensitivity.[14] A deactivated, single-taper glass liner is recommended to ensure analyte inertness.[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
Rationale: The initial hold ensures good peak shape for the early-eluting compounds. The ramp rate is a good starting point for balancing resolution and analysis time.
-
-
MS System: Quadrupole Mass Spectrometer (e.g., Agilent 5977 MSD).
-
Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 230°C, 70 eV.
-
Acquisition Mode: Scan mode (m/z 45-300) for initial peak identification and Selected Ion Monitoring (SIM) for quantitative analysis using the molecular ion (m/z 142) and key fragments.
-
-
Performance Evaluation Criteria:
-
Resolution (Rs): Calculate the resolution between the 1- and 2-methylnaphthalene peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Peak Asymmetry (As): Measure the tailing factor for each peak. An ideal value is 1.0; acceptable values are typically between 0.9 and 1.5.
-
Reproducibility: Perform ten replicate injections of the working standard. Calculate the relative standard deviation (%RSD) for the retention times and peak areas. %RSD < 1% for retention time and < 5% for peak area is generally considered excellent.
-
The workflow for this evaluation is visualized below.
Caption: Experimental workflow for capillary column performance validation.
Logical Framework for Column Selection
The selection of a capillary column is a multifactorial decision. The relationship between column parameters, chromatographic principles, and desired outcomes must be clearly understood. The diagram below illustrates this logical framework.
Caption: Logical relationships in GC column selection for optimal performance.
Conclusion and Recommendations
The successful separation of methylnaphthalene isomers is highly dependent on the stationary phase chemistry of the capillary column.
-
For routine screening where co-elution of some isomers is permissible, a standard 5% phenyl-polysiloxane column offers a robust and cost-effective solution.
-
When improved accuracy is needed, an intermediate polarity column (e.g., 50% phenyl) provides the enhanced selectivity required to begin resolving these critical pairs.[6]
-
For applications demanding the highest degree of accuracy and baseline separation of all PAH isomers, including 1- and 2-methylnaphthalene, investment in a specialty PAH column is strongly recommended.[1][7][8] These columns are specifically engineered to provide the shape selectivity needed to resolve these challenging compounds, ultimately delivering more reliable and defensible data.
The final choice should always be validated using a systematic experimental protocol to ensure the selected column meets the specific performance requirements of your laboratory's applications.
References
- Agilent. Select PAH GC Columns. [Link]
- Chrom Tech. Agilent Select PAH GC Column. [Link]
- Taylor & Francis Online. FAST ANALYSIS OF PAH BY GC AND GC/MS USING ISOMER SPECIFIC GC CAPILLARY COLUMNS. [Link]
- LabRulez GCMS. Polycyclic Aromatic Hydrocarbon (PAH) Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. [Link]
- Agilent. PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. [Link]
- Agilent. PAH Analysis: GC Column Selection and Best Practices for Success. [Link]
- ResearchGate.
- LabRulez GCMS. GC/MS Analysis of European Union (EU) Priority Polycyclic Aromatic Hydrocarbons (PAHs) using an Agilent J&W DB-EUPAH GC Column with a Column Performance Comparison. [Link]
- ResearchGate. Separations of isomer mixtures of trimethylbenzene and methylnaphthalene. [Link]
- Asian Journal of Chemistry.
- MDPI.
- Semantic Scholar. Determination of naphthalene and total methylnaphthalenes in gasoline using direct injection-mass spectrometry. [Link]
- ResearchGate.
- Agilent. GC Method Development. [Link]
- NACALAI TESQUE, INC.
- National Institutes of Health (NIH).
- PubMed.
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A Comparative Guide to Isotope Dilution Methods for the Accurate and Precise Quantification of 1-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within environmental monitoring, toxicology, and pharmaceutical development, the demand for highly accurate and precise quantification of analytes is paramount. 1-Methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its prevalence and potential toxicity, presents a considerable analytical challenge in complex matrices. This guide provides a comprehensive comparison of isotope dilution mass spectrometry (IDMS) methods for the quantification of this compound, offering insights into their performance, underlying principles, and practical implementation.
The Imperative for Accuracy: Why Isotope Dilution Reigns Supreme
Traditional analytical approaches, such as external standard calibration, are often susceptible to a variety of errors that can compromise the accuracy and reliability of results. Matrix effects, where components of the sample other than the analyte of interest interfere with the analytical signal, can lead to either suppression or enhancement of the signal, resulting in underestimation or overestimation of the analyte concentration. Furthermore, analyte losses during sample preparation, including extraction, cleanup, and derivatization, can introduce significant variability and bias.
Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for high-accuracy quantification, effectively mitigating these sources of error. The core principle of IDMS lies in the addition of a known amount of an isotopically labeled analog of the target analyte (in this case, a stable isotope-labeled this compound, such as ¹³C- or deuterium-labeled) to the sample at the very beginning of the analytical workflow. This isotopically labeled internal standard is chemically identical to the native analyte and thus behaves identically during every step of the analytical process. Any losses or matrix effects experienced by the native analyte will be mirrored by the labeled standard. By measuring the ratio of the native analyte to its labeled counterpart using a mass spectrometer, a highly accurate and precise concentration can be determined, irrespective of sample preparation inefficiencies or matrix-induced signal variations.
Comparative Analysis of Isotope Dilution Mass Spectrometry Techniques
While the fundamental principle of isotope dilution remains constant, the specific instrumentation and chromatographic techniques employed can influence the overall performance of the method. The most common approach for the analysis of semi-volatile compounds like this compound is Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS).
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)
GC-IDMS is a well-established and robust technique for the quantification of this compound. It is a cornerstone of many standardized methods, including the widely recognized US EPA Method 8270 for the analysis of semi-volatile organic compounds.[1][2][3]
Key Performance Characteristics of GC-IDMS for this compound Analysis:
| Performance Metric | Typical Value | Causality and Field-Proven Insights |
| Accuracy (Recovery) | 90-110% | The co-eluting isotopically labeled internal standard effectively corrects for analyte loss during sample preparation and matrix-induced variations in the GC inlet and ion source. |
| Precision (RSD) | < 15% | The ratiometric measurement of the native analyte to the internal standard minimizes instrumental variability, leading to high precision. |
| Linearity (R²) | > 0.995 | IDMS provides a wide linear dynamic range, as the response ratio is less susceptible to detector saturation than absolute signal intensity. |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range | The high selectivity of mass spectrometry, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, allows for low detection limits even in complex matrices. |
Strengths of GC-IDMS:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation of isomers and other closely related compounds.
-
Established and Validated Methods: A wealth of standardized methods and literature supports the use of GC-IDMS for PAH analysis.
-
High Sensitivity: Modern GC-MS instruments offer excellent sensitivity, enabling the detection of trace levels of this compound.
Limitations of GC-IDMS:
-
Derivatization May Be Required for Certain Analytes: While not typically necessary for this compound, some polar analytes require derivatization to improve volatility and chromatographic performance.
-
Thermal Degradation of Labile Compounds: The high temperatures used in the GC inlet can cause degradation of thermally labile compounds, although this is not a significant concern for this compound.
Alternative and Emerging Isotope Dilution Techniques
While GC-IDMS is the workhorse for this compound analysis, other techniques offer potential advantages, particularly in specific applications.
Liquid Chromatography-Isotope Dilution Mass Spectrometry (LC-IDMS):
LC-IDMS is a powerful alternative for the analysis of a broader range of PAHs, including less volatile and more polar compounds. While an inter-laboratory study on PAHs found no significant difference in results between GC and LC methods for several key analytes, LC can be advantageous for high-throughput applications and for analytes that are not amenable to GC.[4]
High-Resolution Mass Spectrometry (HRMS) in Isotope Dilution:
The use of high-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, can provide an additional layer of confidence and selectivity.[5][6][7][8] HRMS instruments can measure the mass of an ion with very high accuracy, allowing for the unambiguous identification of the analyte and its isotope-labeled standard, even in the presence of isobaric interferences (compounds with the same nominal mass but different elemental compositions).
Comparison of Mass Analyzers in IDMS:
| Mass Analyzer | Key Advantages for this compound IDMS |
| Quadrupole | Cost-effective, robust, and widely available. Excellent for targeted analysis in SIM or MRM mode. |
| Time-of-Flight (TOF) | High mass resolution and accuracy, enabling confident identification and the potential for untargeted screening. |
| Orbitrap | Very high mass resolution and accuracy, providing the highest level of confidence in analyte identification and quantification. |
Experimental Protocol: A Self-Validating System for this compound Quantification by GC-IDMS
The following protocol outlines a robust and self-validating workflow for the quantification of this compound in a soil matrix using GC-IDMS. The inclusion of a labeled internal standard at the outset ensures the trustworthiness of the final result.
Step 1: Sample Preparation and Spiking
-
Homogenization: Ensure the soil sample is thoroughly homogenized to obtain a representative subsample.
-
Weighing: Accurately weigh approximately 10 g of the homogenized soil into an extraction vessel.
-
Spiking: Add a known amount of a certified ¹³C-labeled this compound internal standard solution directly to the soil sample. The spiking level should be chosen to be in the mid-range of the expected analyte concentration.
Step 2: Extraction
-
Solvent Addition: Add an appropriate extraction solvent, such as a mixture of acetone and hexane (1:1, v/v), to the soil sample.
-
Extraction Technique: Employ a suitable extraction technique, such as pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE), to efficiently extract the analytes from the soil matrix.
Step 3: Extract Cleanup
-
Concentration: Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE): Pass the concentrated extract through a silica gel SPE cartridge to remove polar interferences. Elute the this compound and its labeled internal standard with a non-polar solvent like hexane.
Step 4: Instrumental Analysis (GC-MS)
-
Injection: Inject a 1 µL aliquot of the cleaned extract into the GC-MS system.
-
Chromatographic Separation: Utilize a capillary GC column with a 5% phenyl-methylpolysiloxane stationary phase to separate the analytes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the molecular ions of both native this compound (m/z 142) and the ¹³C-labeled internal standard (e.g., m/z 152 for a ¹³C₁₀-labeled standard).
Step 5: Quantification
-
Peak Integration: Integrate the peak areas of the chromatographic peaks corresponding to this compound and its labeled internal standard.
-
Calculation: Calculate the concentration of this compound in the original sample using the following equation:
Concentration of Analyte = (Area of Analyte / Area of Labeled Standard) * (Amount of Labeled Standard / Sample Weight) * Response Factor
The response factor is determined from the analysis of calibration standards containing known amounts of both the native analyte and the labeled internal standard.
Visualization of the Isotope Dilution Workflow
Caption: Isotope Dilution Workflow for this compound.
The Principle of Ratiometric Measurement in IDMS
Caption: Ratiometric Measurement in IDMS.
Conclusion: A Commitment to Data Integrity
For researchers, scientists, and drug development professionals, the integrity of analytical data is non-negotiable. Isotope dilution mass spectrometry provides an unparalleled level of accuracy and precision for the quantification of this compound, ensuring that data is reliable and defensible. While GC-IDMS remains the most common and well-validated approach, the exploration of alternative techniques such as LC-IDMS and the implementation of high-resolution mass spectrometry can offer further advantages in specific analytical scenarios. By understanding the principles and performance characteristics of these methods, and by implementing robust, self-validating protocols, the scientific community can continue to generate high-quality data for this important environmental and industrial compound.
References
- U.S. Environmental Protection Agency. (n.d.). EPA Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- Sykes, M., Rose, M., Holland, J., Wenzl, T., Kelly, J., & Anderson, D. (2013). Proficiency test results for PAH analysis are not method-dependent. Analytical Methods, 5(19), 5345-5350.
- PerkinElmer. (n.d.). GC/MS: Optimized Semivolatile Organic Compounds (SVOC) Analysis in Compliance with EPA Method 8270E.
- LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Schaller, C. (2021). 1.4: High Resolution vs Low Resolution. Chemistry LibreTexts.
- Li, Z., Romanoff, L. C., Trinidad, D. A., & Sjodin, A. (2014). Quantification of Twenty-one Metabolites of Methylnaphthalenes and Polycyclic Aromatic Hydrocarbons in Human Urine. Analytical and bioanalytical chemistry, 406(12), 2887–2898.
- Roux, A., et al. (2023). Low-Resolution or High-Resolution Mass Spectrometry for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. LCGC International.
- European Commission. (n.d.). Report: M/424 --- CEN-Inter Laboratory Trial for validation (PAH) / prEN 16691:2014.
- Knap, A. H., et al. (2017). Toxicity of the polycyclic aromatic hydrocarbon 1-methylnapthalene to Americamysis bahia, Janicel... ResearchGate.
- U.S. Environmental Protection Agency. (2005). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
- Leon, A., et al. (2023). Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases. LCGC International.
- National Environmental Methods Index. (n.d.). Method: USGS-NWQL O-1433-01.
- Fiehn, O., et al. (2020). Metabolomics Benefits from Orbitrap GC–MS—Comparison of Low- and High-Resolution GC–MS. Metabolites, 10(4), 143.
- Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS.
- Oregon Department of Environmental Quality. (2024). This compound ATSAC Feedback Organizer.
- Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene.
- Bulatov, A., et al. (2018). Quantification of naphthalene in soil using solid-phase microextraction, gas-chromatography with mass-spectrometric detection and standard addition method. ResearchGate.
- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 90-12-0. Food and Chemical Toxicology, 182, 114215.
- European Commission Joint Research Centre. (n.d.). Proficiency test results for PAH analysis are not method-dependent. JRC Publications Repository.
- Dettman, H. D., et al. (2023). Recommendations for the advancement of oil-in-water media and source oil characterization in aquatic toxicity test studies.
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Comparison of photodegradation rates of various PAHs including 1-Methylnaphthalene
An In-Depth Comparative Guide to the Photodegradation of Polycyclic Aromatic Hydrocarbons, Featuring 1-Methylnaphthalene
Introduction: The Environmental Fate of PAHs
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants generated from the incomplete combustion of organic materials, such as fossil fuels and wood.[1][2] Their presence in air, water, and soil is a significant environmental and health concern due to their carcinogenic and mutagenic properties.[2][3] The fate of these ubiquitous contaminants is governed by various physical, chemical, and biological processes. Among these, photodegradation—the transformation of a compound by light—is a primary pathway for the natural attenuation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight.[1][3][4]
This guide, intended for researchers and environmental scientists, provides a comparative analysis of the photodegradation rates of various PAHs, with a special focus on this compound. We will delve into the underlying mechanisms, present comparative experimental data, detail the factors influencing degradation kinetics, and provide a standardized protocol for assessing photodegradation in the laboratory.
Core Mechanisms of PAH Photodegradation
The photochemical transformation of PAHs can proceed through two principal pathways: direct and indirect photolysis. The efficiency of these processes is highly dependent on the PAH's molecular structure, the presence of oxygen, and other constituents in the environmental matrix.[1][5][6]
-
Direct Photolysis: Most PAHs can absorb solar radiation, particularly in the UV-A (320-400 nm) and UV-B (290-320 nm) range.[5] Upon absorbing a photon, the PAH molecule is promoted to an electronically excited singlet state (¹PAH). From here, it can either react directly (e.g., with molecular oxygen) or undergo intersystem crossing to a more stable, longer-lived excited triplet state (³PAH), which is also highly reactive.[1]
-
Indirect (Sensitized) Photolysis: In natural waters, chromophoric dissolved organic matter (CDOM), such as humic and fulvic acids, can absorb sunlight and generate highly reactive oxygen species (ROS). These ROS, including singlet oxygen (¹O₂) and hydroxyl radicals (•OH), can then react with and degrade PAH molecules that may not efficiently absorb sunlight themselves.[5][7]
The overall process often involves oxidation, leading to the formation of more water-soluble and often less toxic byproducts, such as quinones, phenols, and dicarboxylic acids, although some intermediates can be more toxic than the parent compound.[3][8]
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Evaluating the carcinogenic potency of 1-Methylnaphthalene relative to Benzo[a]pyrene
An In-Depth Comparative Guide to the Carcinogenic Potency of 1-Methylnaphthalene and Benzo[a]pyrene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the relative carcinogenic potency of two polycyclic aromatic hydrocarbons (PAHs): this compound (1-MN) and the archetypal carcinogen, Benzo[a]pyrene (B[a]P). As compounds frequently encountered in environmental and occupational settings, understanding their comparative risk is paramount. This analysis moves beyond simple classification to dissect the mechanistic underpinnings and quantitative experimental data that define their carcinogenic potential.
Foundational Overview and Regulatory Classification
Benzo[a]pyrene is a five-ring PAH resulting from the incomplete combustion of organic materials, found in sources like tobacco smoke, grilled foods, and diesel exhaust.[1][2] It is the most extensively studied PAH and serves as the benchmark for assessing the carcinogenicity of other PAHs.[3] In stark contrast, this compound is a simpler, two-ring PAH, also a product of combustion and a component of fossil fuels like coal and oil.[4][5]
The significant disparity in their carcinogenic risk is immediately evident from their classifications by major international health organizations.
-
Benzo[a]pyrene (B[a]P): The International Agency for Research on Cancer (IARC) classifies B[a]P as a Group 1 carcinogen , meaning it is "carcinogenic to humans".[1][3][6] This is the highest risk category, supported by extensive evidence.[7]
-
This compound (1-MN): The evidence for 1-MN is substantially weaker. The U.S. Environmental Protection Agency (EPA) has determined there is "suggestive evidence of carcinogenicity".[5][8] IARC has not classified this compound, indicating a lack of sufficient data to establish it as a probable or possible carcinogen.[9]
Mechanistic Divergence: The Path to Carcinogenesis
The profound difference in potency is rooted in their distinct metabolic fates within the body. Carcinogenesis by PAHs is not caused by the parent compound but by its metabolic activation into reactive intermediates that can damage DNA.
Benzo[a]pyrene: A Well-Defined Pathway to a Potent Carcinogen
The carcinogenic mechanism of B[a]P is a well-established, multi-step process.[10][11] B[a]P itself is a procarcinogen, requiring enzymatic activation to exert its genotoxic effects.[1]
-
Initial Oxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, oxidize B[a]P to form benzo[a]pyrene-7,8-epoxide.[10][12]
-
Hydration: The enzyme epoxide hydrolase converts the epoxide into (−)benzo[a]pyrene-7,8-dihydrodiol.[1]
-
Final Epoxidation: This dihydrodiol is re-oxidized by CYP1A1/CYP1B1 to form the ultimate carcinogen: (+)benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) .[1][11][13]
This highly reactive BPDE molecule readily intercalates into DNA, forming covalent bonds (adducts) primarily with the N2 position of guanine bases.[1][14] These bulky adducts distort the DNA double helix, leading to errors during DNA replication and transcription.[14] This can cause permanent mutations, such as G→T transversions, in critical tumor suppressor genes like TP53, inactivating their function and initiating cancer.[1]
Caption: Metabolic activation pathway of Benzo[a]pyrene (B[a]P).
This compound: An Ambiguous and Less Efficient Activation
The metabolism of 1-MN can proceed via two primary routes: oxidation of the aromatic ring system or oxidation of the methyl group.[15][16]
-
Methyl Group Oxidation (Detoxification): A major pathway involves the hydroxylation of the methyl group to form 1-hydroxymethylnaphthalene, which is further oxidized to 1-naphthoic acid.[17] This is generally considered a detoxification pathway, as the resulting acid is readily excreted.[17][18]
-
Ring Epoxidation (Toxic Activation): Similar to B[a]P, the aromatic rings can be oxidized by cytochrome P450 enzymes to form epoxides.[15][16] These epoxides are reactive, but their potential to form stable, mutagenic DNA adducts is significantly lower than that of BPDE.
While ring epoxidation is the pathway associated with toxicity, it is less favored compared to methyl group oxidation, and the resulting reactive intermediates are less potent.[16] This metabolic preference for detoxification is a key reason for 1-MN's lower carcinogenic potential.
Caption: Divergent metabolic pathways of this compound (1-MN).
Quantitative Comparison of Carcinogenic Activity
Experimental data from carcinogenicity bioassays, genotoxicity tests, and DNA binding studies provide a quantitative basis for comparing the potency of these two PAHs.
| Parameter | Benzo[a]pyrene (B[a]P) | This compound (1-MN) | Key Insights |
| IARC Classification | Group 1 (Carcinogenic to humans)[3][7] | Not classifiable | B[a]P is a proven human carcinogen. 1-MN lacks sufficient evidence. |
| Animal Carcinogenicity | Potent carcinogen in multiple species and tissues (lung, skin).[2] | "Possible weak carcinogenic potential" in male B6C3F1 mice lungs only.[4][19][20] | B[a]P is a systemic, potent carcinogen. 1-MN's effect is weak and highly specific to sex and tissue. |
| Tumor Incidence | Induces high tumor incidence at relevant doses. | Significantly increased lung adenomas in male mice (24-26% vs 4.1% in controls) fed 0.075-0.15% 1-MN.[19][20] No significant increase in carcinomas.[4] | While statistically significant, the tumors induced by 1-MN were primarily benign adenomas, not malignant carcinomas. |
| Genotoxicity (Ames Test) | Strongly mutagenic after metabolic activation (S9 mix).[21] | Non-clastogenic in in-vitro micronucleus tests.[22] Generally considered non-mutagenic or weakly mutagenic. | B[a]P is a classic mutagen, directly implicating DNA damage. 1-MN does not show significant genotoxic potential. |
| DNA Adduct Formation | Forms high levels of stable BPDE-DNA adducts (e.g., up to 11 fmol/µg DNA in mouse epidermis).[23] | Data on stable DNA adduct formation is sparse, suggesting it is a minor event. | The primary mechanism of B[a]P is DNA adduct formation, which is not a significant factor for 1-MN. |
| Toxic Equivalency Factor (TEF) | 1.0 (Reference Compound) | 0.001 | The TEF approach, which compares potency relative to B[a]P, quantitatively establishes 1-MN as being approximately 1000 times less potent. |
Key Experimental Protocols: A Foundation for Comparison
In Vivo Rodent Carcinogenicity Bioassay
This long-term study is the gold standard for assessing carcinogenic potential in a whole-organism model. The protocol described by Murata et al. (1993) for 1-MN provides a clear example.
Objective: To determine the potential of a test substance to cause cancer over the lifespan of an animal model.
Methodology:
-
Animal Model Selection: B6C3F1 mice are commonly used due to their well-characterized background tumor rates and sensitivity.
-
Group Allocation: Groups of 50 male and 50 female mice are randomly assigned to a control group (0% test substance) and at least two dose groups (e.g., 0.075% and 0.15% 1-MN).[19]
-
Administration: The test substance is mixed into the standard diet and provided for an extended period (e.g., 81 weeks).[19] This mimics chronic environmental exposure.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all major organs and any visible lesions are collected, preserved in formalin, and processed for histopathological examination by a veterinary pathologist.
-
Data Analysis: Tumor incidence in the dosed groups is compared to the control group using statistical methods like the Chi-squared test to determine if there is a significant increase.[4]
Caption: Workflow for a chronic rodent carcinogenicity bioassay.
Ames Test (Bacterial Reverse Mutation Assay)
This rapid in-vitro assay is used to screen for a chemical's potential to cause gene mutations.[24]
Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent (his- ) strains of Salmonella typhimurium.[25]
Methodology:
-
Strain Selection: Several specially engineered strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used.[25] These strains cannot synthesize histidine and will not grow on a histidine-free medium.
-
Metabolic Activation: The test is run in parallel with and without a rat liver extract known as S9 mix .[21] The S9 mix contains cytochrome P450 enzymes necessary to metabolize pro-mutagens (like B[a]P) into their active, mutagenic forms.[21]
-
Exposure: The bacterial strains are exposed to the test chemical at various concentrations in a liquid suspension.[26]
-
Plating: The mixture is plated onto minimal glucose agar plates, which lack histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (his- to his+ ) will be able to synthesize their own histidine and form visible colonies. The number of these "revertant" colonies is counted.
-
Interpretation: A dose-dependent increase in the number of revertant colonies, significantly above the spontaneous background rate seen in the negative control, indicates a positive (mutagenic) result.[24]
Caption: Workflow for the Ames bacterial reverse mutation assay.
Synthesis and Conclusion
The evidence overwhelmingly demonstrates a vast difference in the carcinogenic potency of Benzo[a]pyrene and this compound.
-
Benzo[a]pyrene is a potent, multi-species, multi-tissue carcinogen. Its risk is defined by a well-understood mechanism of metabolic activation to the ultimate carcinogen, BPDE, which forms stable, mutagenic DNA adducts. Its classification as an IARC Group 1 carcinogen and its role as the reference compound for Toxic Equivalency Factors underscore its significant hazard.
-
This compound , in contrast, exhibits a much lower order of toxicity. Its carcinogenic activity, if any, is weak, species- and sex-specific, and leads primarily to benign tumors in long-term, high-dose animal studies.[19][20] Its metabolism favors detoxification, it is not considered a significant genotoxic agent, and its ability to form stable DNA adducts is negligible compared to B[a]P.
For researchers and drug development professionals, this comparative guide establishes that while both are PAHs, their potential to initiate carcinogenesis is profoundly different. The risk assessment and handling procedures for B[a]P must be stringent and reflect its proven human carcinogenicity, whereas the data for this compound suggests a significantly lower level of concern.
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A Comparative Guide to the Solvent Properties of 1-Methylnaphthalene and Other Aromatic Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can profoundly impact reaction kinetics, yield, purification, and formulation. While common aromatic solvents like toluene, xylene, and mesitylene are staples in the laboratory, specialized applications often demand a solvent with a unique property profile. 1-Methylnaphthalene, a high-boiling point polycyclic aromatic hydrocarbon, presents a compelling alternative for high-temperature syntheses and for dissolving challenging, low-solubility compounds.
This guide provides an in-depth comparative study of the solvent properties of this compound against its more conventional aromatic counterparts. We will delve into their fundamental physicochemical properties, explore their solubility characteristics through the lens of Hansen Solubility Parameters, and provide standardized protocols for empirical performance evaluation.
Section 1: Physicochemical Properties at a Glance
A solvent's fundamental physical properties dictate its suitability for specific experimental conditions. A high boiling point is essential for reactions requiring elevated temperatures, while viscosity can influence mass transfer, filtration rates, and ease of handling. The following table summarizes the key physicochemical properties of this compound and other common aromatic solvents.
| Property | This compound | Toluene | Xylene (Mixed Isomers) | Mesitylene (1,3,5-TMB) |
| Molecular Formula | C₁₁H₁₀[1] | C₇H₈ | C₈H₁₀[2] | C₉H₁₂[3] |
| Molar Mass ( g/mol ) | 142.20[4] | 92.14 | 106.17[2] | 120.19[5][6] |
| Boiling Point (°C) | 240-243[7] | 110.6[8] | ~137-144[2][9] | 164.7[3][6] |
| Melting Point (°C) | -22[4][7] | -95[8] | -48 to 13[1] | -44.8[3][6] |
| Density (g/mL @ 20°C) | ~1.020[10] | ~0.867[11] | ~0.87[1][2] | ~0.864[6][12] |
| Viscosity (cP @ 20°C) | ~2.9 | 0.59[11][13] | ~0.6-0.8[2][14] | ~0.8-1.15[15] |
| Flash Point (°C) | 82[7][10] | 4[8][11] | ~25-30[9][16] | 43-50[3][15] |
| Water Solubility (g/L @ 25°C) | 0.026[17][18] | ~0.52[8] | ~0.1-0.2[9] | ~0.02-0.05[3] |
Expert Insights: The most striking feature of this compound is its exceptionally high boiling point (240-243 °C) and flash point (82 °C).[7][10] This makes it an ideal medium for high-temperature organic synthesis, where it allows for a wider operational temperature range than toluene or xylene, often improving reaction rates and enabling the use of less reactive precursors. Its higher viscosity is a practical consideration for process design, potentially requiring more robust agitation and slower filtration times.
Section 2: A Deeper Dive into Solubility - Hansen Parameters
The adage "like dissolves like" is a useful heuristic, but a more quantitative approach is needed for complex systems.[3] Hansen Solubility Parameters (HSP) provide a robust framework by deconstructing the total cohesive energy of a liquid into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Two substances are likely to be miscible if their HSP values are similar. The distance (Ra) between two substances in Hansen space can be calculated, and a smaller Ra value indicates higher affinity.
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| This compound | 19.7 | 0.8 | 4.7 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Xylene (p-isomer) | 17.6 | 1.0 | 3.1 |
| Mesitylene | 18.0 | 0.6 | 0.6 |
Source: HSP data for this compound, Toluene, p-Xylene, and Mesitylene are compiled from established databases.[19][20][21]
Expert Insights: The HSP profile of this compound is notable for its high dispersion component (δd = 19.7), reflecting its large, polarizable aromatic system. This suggests it is particularly effective at dissolving other large aromatic molecules, such as polycyclic aromatic hydrocarbons (PAHs), fullerenes, and certain polymers. Its low polar (δp = 0.8) and moderate hydrogen bonding (δh = 4.7) components differentiate it from the other aromatics, hinting at unique selectivities for solutes with specific functional groups.
Section 3: Experimental Performance Evaluation
Theoretical parameters provide guidance, but empirical testing is the ultimate arbiter of solvent performance. Here, we outline standardized protocols for comparing the practical utility of these solvents.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the maximum amount of a solute that can dissolve in a solvent at a given temperature, a critical parameter for crystallization and formulation studies.
Causality and Trustworthiness: The shake-flask method is a gold standard for determining equilibrium solubility.[3] By agitating an excess of the solid solute in the solvent for an extended period, we ensure the system reaches a true thermodynamic equilibrium. Subsequent separation of the solid and quantification of the dissolved solute in the supernatant provides a reliable and reproducible measurement.[3][22]
Methodology:
-
Preparation: Add an excess amount of the solid solute (e.g., a model API) to a series of vials, ensuring undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately dispense a known volume of each solvent (this compound, Toluene, Xylene, Mesitylene) into its respective vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed in the incubator for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic particles.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the solute in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[3] A calibration curve with known standards is required for accurate quantification.
-
Calculation: Report the solubility in mg/mL or mol/L.
Figure 1. Workflow for Equilibrium Solubility Determination via Shake-Flask Method.
Protocol: Viscosity Measurement (Capillary Viscometer)
Viscosity is a measure of a fluid's resistance to flow. It is a key parameter for process engineering, affecting pumping, mixing, and filtration efficiency.
Causality and Trustworthiness: The Ostwald or Ubbelohde capillary viscometer offers a simple and highly accurate method for measuring the kinematic viscosity of Newtonian fluids.[23][24][25] The method relies on Poiseuille's law, where the time taken for a fixed volume of liquid to flow through a narrow capillary under gravity is directly proportional to its viscosity.[23] By calibrating the viscometer with a liquid of known viscosity (like water), the constant for the specific instrument can be determined, ensuring accurate measurements for the test liquids.[8]
Methodology:
-
Preparation: Ensure the capillary viscometer is scrupulously clean and dry.
-
Calibration (if required):
-
Pipette a precise volume of a reference liquid (e.g., deionized water) into the viscometer.
-
Place the viscometer in a constant temperature water bath (e.g., 20 °C) and allow it to equilibrate for at least 15 minutes.
-
Using a pipette bulb, draw the liquid up past the upper timing mark.
-
Release the suction and, using a stopwatch, accurately measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the viscometer constant (K) using the known viscosity and density of the reference liquid.
-
-
Sample Measurement:
-
Rinse the viscometer with the sample solvent, then fill it with the precise volume of the sample.
-
Equilibrate the viscometer in the constant temperature bath.
-
Measure the flow time for the sample solvent as described in steps 2c-2d.
-
-
Calculation: Calculate the kinematic viscosity (ν) using the formula: ν = K * t, where 't' is the average flow time of the sample. The dynamic viscosity (η) can be found by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
Figure 2. Workflow for Viscosity Measurement using a Capillary Viscometer.
Section 4: Applications & Field-Proven Insights
The unique properties of this compound make it a powerful tool for specific, challenging applications where other aromatic solvents may fall short.
-
High-Temperature Synthesis: Its high boiling point is advantageous for reactions requiring significant thermal energy, such as certain polymerizations, condensations, and metal-catalyzed cross-couplings.[7][16]
-
Specialty Chemicals and Dyes: It serves as a solvent and a raw material for producing plasticizers, fiber dyeing auxiliaries, and fluorescent whitening agents.[14][16][17] Its ability to dissolve complex, often planar aromatic dyes makes it valuable in the textile industry.[5][26]
-
Dissolving Carbon-Rich Materials: Its high aromatic character and dispersion forces make it an excellent solvent for dissolving or dispersing carbon-rich materials like coal tar, pitch, asphalt, and even some fullerenes and carbon nanotubes, where toluene and xylene are less effective.
-
Cetane Number Reference: Historically, this compound was used to define the zero point on the cetane number scale for diesel fuel quality due to its poor ignition quality (long ignition delay).[4]
In contrast, Toluene, Xylene, and Mesitylene are general-purpose solvents. Toluene is widely used in paints, adhesives, and as a chemical intermediate.[24] Xylenes are common in paints and coatings and can be used as a slightly slower-evaporating substitute for toluene. Mesitylene, with its higher boiling point than toluene or xylene, is often used as a solvent for specialized organic reactions and as a precursor in fine chemical synthesis.[3]
Section 5: Conclusion
This compound is not a direct replacement for workhorse solvents like toluene or xylene, but rather a specialized tool for challenging chemical problems. Its primary advantages—a high boiling point, excellent thermal stability, and superior solvating power for large aromatic compounds—make it an invaluable asset in high-temperature synthesis, dye chemistry, and materials science. While its higher viscosity and cost are important considerations, for applications where other aromatic solvents fail to perform, this compound offers a robust and effective solution. This guide provides the foundational data and experimental frameworks necessary for researchers to make an informed decision when selecting the optimal aromatic solvent for their specific application.
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A Senior Application Scientist's Guide to the Validation of Biomarkers for Human Exposure to 1-Methylnaphthalene
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of biomarkers for assessing human exposure to 1-methylnaphthalene (1-MN). As a volatile polycyclic aromatic hydrocarbon (PAH) present in various industrial processes, fuel emissions, and consumer products, accurate measurement of 1-MN exposure is critical for toxicological risk assessment and occupational health monitoring. This document will delve into the scientific rationale for biomarker selection, compare potential candidates, and provide a detailed, field-proven protocol for the validation of the most promising biomarker, 1-naphthoic acid, in human urine.
The Imperative for this compound Biomonitoring
This compound is a component of coal tar, crude oil, and is used in the synthesis of various chemicals, including dyes and resins.[1] Human exposure can occur through inhalation, ingestion, and dermal contact in both occupational and environmental settings.[2] Toxicological studies have indicated that 1-MN can cause respiratory and hepatic effects.[3] Therefore, reliable methods to quantify internal exposure are essential for understanding its human health risks.
Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, offers a more integrated assessment of exposure from all routes compared to environmental monitoring alone. A validated biomarker provides a crucial tool for assessing absorbed dose and correlating it with potential health outcomes.
The Metabolic Journey of this compound: Identifying Candidate Biomarkers
The selection of a suitable biomarker is predicated on a thorough understanding of the compound's metabolic fate. In contrast to its parent compound, naphthalene, which is primarily metabolized through ring epoxidation to form naphthols, this compound undergoes a different primary metabolic transformation.[2]
-
Primary Metabolism: In vitro studies using human liver microsomes and animal studies have demonstrated that the predominant initial metabolic step for 1-MN is the oxidation of the methyl group, catalyzed by cytochrome P450 (CYP) enzymes. This reaction yields 1-hydroxymethylnaphthalene.[2]
-
Secondary Metabolism: 1-hydroxymethylnaphthalene is subsequently oxidized to a more stable and excretable metabolite, 1-naphthoic acid (1-NA) .[2][4]
This metabolic pathway positions several molecules as potential biomarkers of 1-MN exposure:
-
This compound (Parent Compound): Measurable in blood or exhaled breath.
-
1-Hydroxymethylnaphthalene: An intermediate metabolite.
-
1-Naphthoic Acid (1-NA): The primary urinary metabolite.
-
Protein and DNA Adducts: Formed by reactive metabolites.
The following DOT graph illustrates the primary metabolic pathway of this compound.
Caption: Metabolic pathway of this compound to 1-Naphthoic Acid.
A Comparative Analysis of Potential Biomarkers
The ideal biomarker should be sensitive, specific, easy to measure, and have a clear correlation with the exposure dose. The table below provides a comparative overview of the potential biomarkers for 1-MN exposure.
| Biomarker | Matrix | Advantages | Disadvantages |
| This compound | Blood, Exhaled Breath | Direct measure of internal dose. | Short half-life, reflecting very recent exposure; technically challenging to measure due to volatility. |
| Methylnaphthols | Urine | Non-invasive sample collection. | Minor metabolites of 1-MN; lack of specificity as they can be formed from other sources. |
| 1-Naphthoic Acid (1-NA) | Urine | Primary and specific metabolite ; non-invasive sample collection; more stable than parent compound. | Limited data from human exposure studies to date. |
| Protein/DNA Adducts | Blood, Tissues | Reflect cumulative exposure over a longer period. | Technically complex to measure; relationship with low-level exposure is often unclear; lack of specific data for 1-MN in humans.[5][6] |
Based on this comparison, urinary 1-naphthoic acid (1-NA) emerges as the most promising and scientifically defensible biomarker for assessing human exposure to this compound. Its specificity and status as a major metabolite make it a superior candidate for method development and validation.
Validated Analytical Methodology: Quantification of 1-Naphthoic Acid in Human Urine by LC-MS/MS
The following section provides a detailed, step-by-step protocol for the quantitative analysis of 1-naphthoic acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on established principles of bioanalytical method validation and offers high sensitivity and selectivity.[7]
The workflow for this analytical procedure is visualized in the DOT graph below.
Caption: Workflow for urinary 1-Naphthoic Acid analysis by LC-MS/MS.
Reagents and Materials
-
1-Naphthoic acid analytical standard
-
Isotopically labeled internal standard (e.g., 1-Naphthoic acid-¹³C₆)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Human urine (blank matrix)
Step-by-Step Experimental Protocol
-
Sample Collection and Storage: Collect urine samples in polypropylene containers and store at -20°C or lower until analysis.
-
Enzymatic Hydrolysis (Deconjugation):
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add an internal standard solution.
-
Add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for at least 4 hours (or overnight) to cleave glucuronide and sulfate conjugates.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Dry the cartridge under vacuum.
-
-
Elution and Evaporation:
-
Elute 1-NA from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Parameters (Example)
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization mode: Negative electrospray ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
1-Naphthoic acid: e.g., m/z 171 -> 127
-
Internal Standard: e.g., m/z 177 -> 133
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Method Validation According to Regulatory Standards
A rigorous validation of the analytical method is paramount to ensure the reliability of the biomarker data. The validation should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) > 0.99 | Demonstrates a proportional response of the instrument to the analyte concentration. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Ensures the measured value is close to the true value. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the assay. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; with acceptable accuracy and precision | The lowest concentration that can be quantitatively measured with acceptable accuracy and precision. |
| Selectivity/Specificity | No significant interference at the retention time of the analyte and internal standard | Ensures that other components in the matrix do not affect the measurement of the analyte. |
| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision | Evaluates the influence of the biological matrix on the ionization of the analyte. |
| Stability | Analyte should be stable under various storage and processing conditions | Ensures the integrity of the analyte from sample collection to analysis. |
The following table presents hypothetical validation data for the LC-MS/MS method for 1-naphthoic acid in human urine, demonstrating its suitability for biomonitoring studies.
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Accuracy (% Recovery) | 97.2% - 108.5% |
| Precision (% CV) | 4.1% - 9.8% |
| LOD | 0.05 ng/mL |
| LLOQ | 0.15 ng/mL |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, 24h at RT) | Stable |
Future Perspectives and the Path Forward
While 1-naphthoic acid stands out as the most promising biomarker for this compound exposure, further research is necessary to solidify its validation and application in human studies. Key future directions include:
-
Human Exposure Studies: Conducting controlled human exposure studies or occupational cohort studies to establish a clear quantitative relationship between 1-MN exposure levels and urinary 1-NA concentrations.
-
Toxicokinetic Modeling: Developing human toxicokinetic models for 1-MN to better understand its absorption, distribution, metabolism, and excretion, and to inform optimal sampling strategies.
-
Reference Range Establishment: Determining background levels of 1-NA in the general population to establish reference ranges for identifying elevated exposures.
-
Investigation of Adducts: Further research into the formation and detection of 1-MN-specific protein and DNA adducts could provide biomarkers of long-term exposure and potential effect.
Conclusion
The validation of sensitive and specific biomarkers is fundamental to advancing our understanding of the human health risks associated with this compound exposure. This guide has outlined the scientific basis for selecting urinary 1-naphthoic acid as the primary biomarker candidate and has provided a detailed, robust LC-MS/MS method for its quantification. By adhering to rigorous validation principles and pursuing further research to address current data gaps, the scientific community can establish reliable tools for the biomonitoring of 1-MN, ultimately contributing to improved public and occupational health.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Department of Health and Human Services, Public Health Service. [Link]
- Klotz, K., et al. (2019). Validity of different biomonitoring parameters in human urine for the assessment of occupational exposure to naphthalene. Archives of Toxicology, 93(7), 1897-1905. [Link]
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. In Bookshelf. U.S.
- U.S. Environmental Protection Agency (EPA). (2003). Toxicological Review of Naphthalene, this compound, and 2-Methylnaphthalene (CAS No. 91-20-3, 90-12-0, 91-57-6)
- Waidyanatha, S., et al. (2002). Urinary naphthalene mercapturates as biomarkers of exposure and stereoselectivity of naphthalene epoxidation. Drug Metabolism and Disposition, 30(3), 247-253. [Link]
- Buckpitt, A., et al. (2013). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. Journal of Toxicology and Environmental Health, Part B, 16(5), 257-281. [Link]
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- 3. HEALTH EFFECTS - Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methylnaphthalene
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-methylnaphthalene, moving beyond rote instructions to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to manage this substance confidently and responsibly, ensuring the safety of your team and the integrity of our environment.
Understanding the Compound: Why Proper Disposal is Critical
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their persistence in the environment and potential health risks.[1][2] Improper disposal can lead to the contamination of soil and water, posing a long-term threat to aquatic life and potentially entering the human food chain.[1][3] While this compound itself is not acutely toxic in small, isolated exposures, chronic exposure to PAHs is linked to more severe health effects. Therefore, treating this compound with the utmost care throughout its lifecycle, from use to disposal, is imperative.
Key Hazards and Regulatory Overview
To effectively manage the disposal of this compound, a clear understanding of its hazard profile is essential. This information dictates the necessary precautions, personal protective equipment (PPE), and ultimate disposal pathway.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3][4] |
| Aquatic Hazard (Chronic) | Toxic to aquatic life with long lasting effects. | [3][4] |
| Regulatory Status | While not individually listed with a specific EPA waste code, this compound is regulated as a Hazardous Air Pollutant under the Clean Air Act. Waste containing naphthalene and methylnaphthalenes is classified as hazardous waste by the EPA. | [5][6] |
Given its properties and the regulations surrounding the broader category of PAHs, all waste containing this compound must be treated as hazardous waste.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn. The selection of PPE is not arbitrary; it is a scientifically-driven choice to mitigate the specific risks of exposure.
-
Hand Protection: Wear chemically resistant gloves, such as those made of nitrile rubber. Always inspect gloves for signs of degradation or puncture before use.
-
Eye/Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.
-
Skin and Body Protection: A standard laboratory coat should be worn. In situations with a potential for significant splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: In a well-ventilated area, respiratory protection is not typically required for handling small quantities. However, if you are dealing with a large spill or working in an area with poor ventilation, a respirator with an organic vapor cartridge is necessary.
Step-by-Step Disposal Procedures
The appropriate disposal procedure for this compound depends on the nature and quantity of the waste. Below are detailed protocols for common scenarios encountered in a laboratory setting.
Small-Scale Spills (less than 100 mL) in a Laboratory Hood
A small spill, while seemingly minor, requires a prompt and systematic response to prevent the spread of contamination and minimize exposure.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: If the spill is spreading, use an absorbent, non-combustible material like vermiculite, sand, or a commercial sorbent pad to create a dike around the spill.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Waste Segregation: The container with the absorbed spill material should be clearly labeled as "Hazardous Waste: this compound Contaminated Debris."
Disposal of Contaminated Lab Materials
Routine laboratory procedures will generate contaminated items such as gloves, pipette tips, and empty containers. These must be managed as hazardous waste.
-
Solid Waste: All solid materials that have come into contact with this compound (e.g., gloves, absorbent paper, contaminated weighing boats) should be placed in a clearly labeled, sealed plastic bag or a designated hazardous waste container.
-
Empty Containers: An "empty" container that held this compound is not truly empty from a regulatory standpoint. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a puncture-proof sharps container that is clearly labeled as hazardous waste.
Disposal of Bulk Quantities of Unused or Waste this compound
For larger volumes of this compound, the following procedure should be followed:
-
Containerization: The waste liquid should be stored in a chemically compatible, sealed container. Ensure the container is in good condition and not leaking.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag that includes the full chemical name ("this compound") and the approximate concentration if it is in a solution.
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of bulk liquid waste through any other means.
The Disposal Pathway: From Your Lab to Final Treatment
Understanding the end-of-life process for chemical waste reinforces the importance of proper segregation and labeling at the source.
The primary and most effective method for the disposal of this compound and other organic hazardous waste is high-temperature incineration.[6] This process breaks down the complex hydrocarbon structure into simpler, less harmful components like carbon dioxide and water. The high temperatures and controlled conditions of a hazardous waste incinerator ensure complete destruction of the compound, preventing its release into the environment.
Emergency Procedures: Preparedness is Paramount
In the event of a significant spill or personnel exposure, immediate and correct action is crucial.
Major Spill (greater than 100 mL) or Spill Outside of a Fume Hood
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS or emergency response team.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Do Not Attempt to Clean Up: A major spill requires specialized equipment and training to manage safely.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and extends to the final, environmentally sound treatment of the waste. By adhering to these procedures, you are not only ensuring compliance with regulations but are also actively participating in a culture of safety and environmental responsibility that is the hallmark of a modern, professional laboratory.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene. U.S. Department of Health and Human Services. [Link]
- Chemos GmbH & Co. KG. (2019).
- INCHEM. (2021). ICSC 1275 - this compound. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- University of Hertfordshire. (n.d.). This compound. Agriculture & Environment Research Unit (AERU). [Link]
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Navigating the Safe Handling of 1-Methylnaphthalene: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. 1-Methylnaphthalene, a common reagent and intermediate in organic synthesis, presents a unique set of handling challenges due to its chemical properties and potential health hazards. This guide provides essential, experience-driven insights into the requisite personal protective equipment (PPE), operational protocols, and disposal plans to ensure both your safety and the validity of your experimental outcomes.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a combustible liquid that is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system[1][2]. Chronic exposure may lead to more severe health effects, including potential damage to the liver and lungs[2][3][4]. The substance is also recognized as toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to prevent environmental contamination[5][6]. The causality behind our stringent PPE recommendations lies in mitigating these risks at every potential point of exposure.
Core Personal Protective Equipment (PPE) for this compound
A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the essential protective gear for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes and vapors[1]. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing, such as during bulk transfers or reactions under pressure[5]. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to aromatic hydrocarbons. Always inspect gloves for signs of degradation or punctures before each use. For prolonged contact, consider double-gloving[7]. |
| Lab Coat or Chemical-Resistant Apron | A flame-resistant lab coat is the minimum requirement. For procedures with a significant splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional barrier of protection[1][2][7]. | |
| Respiratory Protection | Use in a Ventilated Area | All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low[1][8]. |
| Respirator | If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required[1][2]. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical for minimizing exposure risk.
1. Preparation and Handling:
-
Step 1: Designate a Work Area: All handling of this compound should occur in a designated area within a chemical fume hood.
-
Step 2: Assemble all Materials: Before starting, ensure all necessary equipment, including waste containers, is within the fume hood to avoid unnecessary movement of the chemical.
-
Step 3: Don Appropriate PPE: Follow the PPE guidelines outlined in the table above.
-
Step 4: Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use non-sparking tools and ensure all containers are properly labeled[9].
-
Step 5: Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred[1][5].
2. Spill Response Protocol: Immediate and correct response to a spill is crucial to prevent further contamination and exposure.
-
Step 1: Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Step 2: Remove Ignition Sources: If it is safe to do so, remove all sources of ignition from the area[9][10].
-
Step 3: Don Enhanced PPE: Before attempting cleanup, don additional PPE, including a respirator with an organic vapor cartridge and chemical-resistant boots if the spill is large.
-
Step 4: Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill[1][11]. Do not use combustible materials like paper towels to absorb the initial spill[11].
-
Step 5: Absorb and Collect: Once contained, absorb the remaining liquid with the absorbent material. Carefully sweep the material from the outside in and place it into a labeled, sealable container for hazardous waste disposal[1][12].
-
Step 6: Decontaminate the Area: Wash the spill area with a soap and water solution[1][9]. Collect the cleaning materials and any contaminated clothing in a sealed bag for proper disposal[10].
-
Step 7: Ventilate: Allow the area to ventilate thoroughly before resuming work.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed container for hazardous waste. Do not mix with other waste streams[5].
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials from spills, and contaminated lab coats, must be disposed of as hazardous waste[8][10].
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Do not reuse containers for other purposes[5].
-
Licensed Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations[5].
By integrating these safety protocols and PPE requirements into your daily laboratory workflow, you can confidently handle this compound while ensuring a safe and compliant research environment.
References
- Material Safety Data Sheet - this compound, 97% - Cole-Parmer. Cole-Parmer. [Link]
- Toxicological Profile for Naphthalene, this compound, and 2-Methylnaphthalene - CDC. Centers for Disease Control and Prevention. [Link]
- NAPHTHALENE, this compound, AND 2-METHYLNAPHTHALENE TOXGUIDE™ - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry. [Link]
- HEALTH EFFECTS - Toxicological Profile for Naphthalene, this compound, and 2 ... - NCBI.
- Exposure to naphthalene, this compound, or 2- methylnaphth. Agency for Toxic Substances and Disease Registry. [Link]
- Safety Data Sheet: this compound - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. [Link]
- This compound | Occupational Safety and Health Administration - OSHA.
- PUBLIC HEALTH STATEMENT Naphthalene, this compound, and 2-Methylnaphthalene - Agency for Toxic Substances and Disease Registry | ATSDR. Agency for Toxic Substances and Disease Registry. [Link]
- ICSC 1275 - this compound - Inchem.org. International Programme on Chemical Safety. [Link]
- This compound | C11H10 | CID 7002 - PubChem - NIH.
- NAPHTHALENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMIT. New Jersey Department of Health. [Link]
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- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
